molecular formula C19H41N B122632 N-Methyloctadecylamine CAS No. 2439-55-6

N-Methyloctadecylamine

Cat. No.: B122632
CAS No.: 2439-55-6
M. Wt: 283.5 g/mol
InChI Key: SZEGKVHRCLBFKJ-UHFFFAOYSA-N
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Description

N-Methyloctadecylamine, also known as this compound, is a useful research compound. Its molecular formula is C19H41N and its molecular weight is 283.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66468. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyloctadecan-1-amine
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InChI

InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h20H,3-19H2,1-2H3
Source PubChem
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InChI Key

SZEGKVHRCLBFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
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DSSTOX Substance ID

DTXSID50870977
Record name 1-Octadecanamine, N-methyl-
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Molecular Weight

283.5 g/mol
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CAS No.

2439-55-6
Record name Methyloctadecylamine
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Record name N-Methyloctadecylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylstearylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Methylstearylamine (CAS No: 2439-55-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data from established sources, offering insights into its molecular structure, thermodynamic properties, spectroscopic signature, and safe handling protocols. The guide includes generalized experimental methodologies for property determination, emphasizing the causal relationships between molecular structure and observable characteristics. All data and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Chemical Identity and Molecular Structure

N-Methylstearylamine, also known as N-methyloctadecan-1-amine, is a secondary amine characterized by a long C18 saturated alkyl chain (stearyl group) attached to a methylamino group.[1] This amphipathic structure, with a large, nonpolar hydrophobic tail and a polar secondary amine head, dictates its physical properties and potential applications as a surfactant, chemical intermediate, or modifying agent in various formulations.

Table 1: Chemical Identifiers for N-Methylstearylamine

Identifier Value Source(s)
CAS Number 2439-55-6 [1]
Molecular Formula C₁₉H₄₁N [1]
Molecular Weight 283.54 g/mol
IUPAC Name N-methyloctadecan-1-amine [1]
Synonyms N-Methyl-N-octadecylamine, Methylstearylamine, N-Stearyl-N-methylamine [1]
SMILES String CCCCCCCCCCCCCCCCCCNC

| InChI Key | SZEGKVHRCLBFKJ-UHFFFAOYSA-N | |

The molecule's structure consists of a saturated eighteen-carbon chain, which imparts significant van der Waals forces and hydrophobic character. The secondary amine group (-NH-) provides a site for hydrogen bonding and serves as a weak base.

Core Physical and Thermodynamic Properties

The physical state and behavior of N-Methylstearylamine are a direct consequence of its high molecular weight and the interplay between its hydrophobic chain and polar amine group.

Table 2: Summary of Physical Properties

Property Value Conditions Source(s)
Physical Form Solid at room temperature Ambient
Melting Point 42 - 46 °C Atmospheric Pressure
50 - 52 °C Atmospheric Pressure
Boiling Point 232 °C at 43 hPa
Flash Point 113 °C Closed Cup

| Solubility | Insoluble in water; Soluble in alcohols, chloroform, and other organic solvents. | Standard Temperature |[2] |

Melting and Boiling Points

The melting point of N-Methylstearylamine is reported in the range of 42-52 °C. This relatively low melting point for a long-chain molecule indicates that while the alkyl chains allow for significant van der Waals interactions, they do not pack into a crystal lattice as efficiently as a completely non-polar alkane of similar length. The presence of the amine group disrupts perfect crystalline packing. The boiling point is high, as expected for a molecule of this mass, and is significantly reduced under vacuum.

Solubility Profile

The principle of "like dissolves like" governs the solubility of N-Methylstearylamine. The dominant feature of the molecule is the 18-carbon alkyl chain, making it overwhelmingly nonpolar. Consequently, it is practically insoluble in water but demonstrates good solubility in nonpolar organic solvents and alcohols.[2] The secondary amine group can act as a hydrogen bond acceptor and a weak donor, allowing for miscibility with polar organic solvents like ethanol, but this is insufficient to overcome the hydrophobicity of the long stearyl chain required for aqueous solubility.

Density

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and structural confirmation of N-Methylstearylamine.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like N-Methylstearylamine is expected to show several characteristic absorptions:

  • N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5] This peak is typically less broad and intense than the O-H stretch of an alcohol.

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the symmetric and asymmetric stretching of the numerous C-H bonds in the methyl and stearyl groups.

  • N-H Bend: A weak to medium absorption may be visible in the 1500-1600 cm⁻¹ range.[6]

  • C-N Stretch: Aliphatic amine C-N stretching absorptions are found in the 1000-1250 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides clear structural information. The N-H proton typically appears as a broad singlet between 0.5-5.0 ppm, and its chemical shift is concentration-dependent.[6] This signal will disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[5] The N-methyl group (N-CH₃) is particularly distinct, appearing as a sharp three-proton singlet between 2.2-2.6 δ.[5] The protons on the carbon alpha to the nitrogen (-CH₂-N) will be deshielded and appear around 2.3-3.0 ppm.[6] The long alkyl chain will produce a large, complex multiplet in the 1.2-1.6 ppm region and a triplet for the terminal methyl group around 0.9 ppm.

  • ¹³C NMR: Carbons bonded directly to the nitrogen atom are deshielded and appear in the 30-65 ppm range.[6] The N-methyl carbon will have a distinct chemical shift in this region. The carbons of the long stearyl chain will give rise to a series of signals in the typical aliphatic region (10-40 ppm).

Mass Spectrometry (MS)

In accordance with the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. N-Methylstearylamine (C₁₉H₄₁N) has a molecular weight of ~283.5, and its molecular ion peak (M⁺) will appear at an m/z corresponding to this odd value. The characteristic fragmentation pattern for long-chain amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken.[5] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Experimental Methodologies

To ensure trustworthy and reproducible data, standardized protocols must be employed for the determination of physical properties. The following sections describe generalized, self-validating workflows for characterizing a long-chain amine like N-Methylstearylamine.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point and other thermal transitions of a solid material with high precision.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 3-5 mg of N-Methylstearylamine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 80 °C).

  • Data Analysis: The melting event will be observed as an endothermic peak on the heat flow vs. temperature curve. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the integrated area (enthalpy of fusion) are also recorded.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 3-5 mg Sample start->weigh pan Seal in Al Pan weigh->pan load Load Sample & Ref. pan->load program Run Thermal Program (e.g., 10°C/min) load->program detect Detect Heat Flow program->detect plot Plot Heat Flow vs. Temp detect->plot analyze Identify Endotherm Peak plot->analyze report Report Onset Temp as Melting Point analyze->report end End report->end

Caption: Workflow for Melting Point Determination using DSC.

Protocol: Spectroscopic Characterization Workflow

This workflow outlines the logical steps for obtaining and interpreting a full spectroscopic profile of the compound.

Methodology:

  • Sample Preparation: Ensure the sample is pure. For NMR, dissolve ~10 mg in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat solid sample using an ATR-FTIR accessory or as a melt between salt plates. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the ¹H NMR, ¹³C NMR, IR, and MS spectra using calibrated spectrometers. For NMR, acquire standard 1D spectra and consider 2D experiments (e.g., COSY, HSQC) if structural ambiguity exists.

  • Data Interpretation (IR): Identify key functional group frequencies (N-H, C-H, C-N) and compare them to known values for secondary amines.

  • Data Interpretation (MS): Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern, looking for the characteristic α-cleavage fragments.

  • Data Interpretation (NMR): Integrate the ¹H NMR signals to confirm proton counts. Assign peaks based on chemical shift, multiplicity, and correlation data from 2D spectra. Confirm that the number of signals in the ¹³C NMR spectrum matches the number of unique carbons in the structure.

  • Structural Confirmation: Synthesize all spectroscopic data. The combined information should provide unambiguous confirmation of the N-Methylstearylamine structure.

Spectroscopy_Workflow A Purified Sample B Sample Prep (Dissolve/Prepare Neat) A->B C Data Acquisition B->C D IR Analysis C->D E NMR (1H, 13C) Analysis C->E F MS Analysis C->F G Synthesize All Data D->G E->G F->G H Confirm Structure G->H

Caption: General workflow for spectroscopic structural confirmation.

Safety, Handling, and Storage

N-Methylstearylamine is a chemical that requires careful handling to minimize risk to personnel.

  • Hazards: It is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation. As a long-chain amine, it should be handled as a corrosive substance.[7][8] The material is a combustible solid.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., impervious nitrile), chemical safety goggles or a face shield, and a lab coat.[7][8] If dusts can be generated, use a NIOSH-approved respirator.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Keep away from heat, sparks, and open flames.[7][9] Use non-sparking tools and take precautionary measures against static discharge.[7] Avoid creating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] It may be sensitive to air and carbon dioxide; storage under an inert atmosphere is recommended for long-term stability.

Relevance and Applications in Drug Development

While N-Methylstearylamine itself is not an active pharmaceutical ingredient, its structural motifs are highly relevant to drug development. Long alkyl chains are used to modulate lipophilicity, which can be critical for membrane permeability and formulation. The amine functional group is a key pharmacophore in a vast number of approved drugs, often used for its basicity to form stable salts or for its ability to interact with biological targets.[11][12] Compounds like N-Methylstearylamine can serve as valuable intermediates in the synthesis of more complex molecules, such as quaternary ammonium compounds for antimicrobial applications or as components in lipid-based drug delivery systems like liposomes or solid lipid nanoparticles.

References

  • The Good Scents Company. (n.d.). dimethyl stearamine, 124-28-7. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75539, N-Methyloctadecylamine. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility of Amines. [Link]

  • ACS Publications. (2023-12-14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

  • Wikipedia. (n.d.). Dimethylamine. [Link]

  • Chemistry LibreTexts. (2024-03-24). Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2024-07-30). Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. [Link]

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  • PubMed Central (PMC). (2024-09-02). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

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An In-Depth Technical Guide to the Synthesis and Purification of N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyloctadecylamine, also known as N-methylstearylamine, is a long-chain aliphatic secondary amine with the chemical formula C₁₉H₄₁N.[1][2] Its molecular structure, characterized by a hydrophilic amine head and a long, hydrophobic octadecyl tail, imparts valuable surfactant properties. This amphiphilic nature makes it a crucial intermediate in the synthesis of specialty chemicals, including emulsifiers, wetting agents, and corrosion inhibitors for various industrial applications.[1] Furthermore, its cationic nature allows for its use in formulations requiring enhanced surface activity. Given its utility, a robust and well-characterized method for its synthesis and purification is paramount for researchers and professionals in drug development and chemical manufacturing.

This guide provides a comprehensive overview of the synthesis of this compound, with a focus on the scientifically sound Eschweiler-Clarke reaction. It further details the critical aspects of its purification, addressing the unique challenges posed by long-chain amines.

Synthesis of this compound via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and highly efficient method for the N-methylation of primary and secondary amines.[3][4][5] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a direct and high-yielding pathway to the desired tertiary amine without the risk of forming quaternary ammonium salts.[3][4][6]

Reaction Mechanism and Rationale

The reaction proceeds through a series of well-defined steps:

  • Imine Formation: The primary amine, octadecylamine, first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine, this compound. This step is irreversible due to the loss of carbon dioxide.[4]

  • Second Methylation (Avoided): While the resulting secondary amine could theoretically react further with formaldehyde, the Eschweiler-Clarke conditions are optimized to favor the mono-methylation of the primary amine, particularly when stoichiometry is controlled. For the synthesis of a secondary amine, starting with the corresponding primary amine is the key. To synthesize this compound, one would ideally start with octadecylamine. The reaction with formaldehyde and formic acid would then introduce a single methyl group.

The choice of the Eschweiler-Clarke reaction is underpinned by its numerous advantages:

  • High Selectivity: It selectively produces the methylated amine without the formation of quaternary ammonium salts.[4]

  • Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures (around 80-100°C), which is compatible with a wide range of functional groups.[3]

  • High Yields: The reaction is known for its high efficiency, often resulting in yields exceeding 80%.[3]

  • Operational Simplicity: It is a one-pot procedure that is relatively straightforward to perform.[3]

Diagram of the Eschweiler-Clarke Reaction for this compound Synthesis

Eschweiler_Clarke Octadecylamine Octadecylamine (Primary Amine) Imine Iminium Ion Intermediate Octadecylamine->Imine + Formaldehyde - H₂O Formaldehyde Formaldehyde Formic_Acid Formic Acid CO2 CO₂ Formic_Acid->CO2 Oxidation N_Methyloctadecylamine This compound (Secondary Amine) Imine->N_Methyloctadecylamine + Formic Acid (Hydride Transfer)

Caption: Synthetic pathway for this compound via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Octadecylamine269.5126.95 g0.1
Formaldehyde (37% aq. soln.)30.038.1 g (22.0 mL)0.1
Formic Acid (90% aq. soln.)46.039.2 g (7.7 mL)0.18
Diethyl Ether-As needed-
Sodium Hydroxide (5M aq. soln.)40.00As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octadecylamine (26.95 g, 0.1 mol).

  • With stirring, add formic acid (9.2 g, 0.18 mol) to the flask. An exothermic reaction will occur, forming the amine salt.

  • Slowly add the 37% aqueous formaldehyde solution (8.1 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to 80-90°C in a water bath and maintain this temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 5M sodium hydroxide solution to the flask until the solution is strongly alkaline (pH > 11). This will liberate the free amine.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The purification of long-chain amines like this compound presents unique challenges due to their physical and chemical properties.[7] Common impurities include unreacted starting materials, over-alkylation products (in this case, the tertiary amine), and oxidation products.[7]

Challenges in Purifying Long-Chain Amines
  • High Boiling Points: These compounds often require vacuum distillation to prevent thermal degradation.[7]

  • Basicity: Their basic nature can lead to strong interactions with acidic stationary phases like silica gel in chromatography, resulting in tailing and poor separation.[7][8][9]

  • Oxidation: Long-chain amines can be susceptible to oxidation, especially when heated, leading to colored impurities.[7]

Recommended Purification Strategy: Vacuum Distillation

For thermally stable, liquid amines with non-volatile impurities, vacuum distillation is the preferred method of purification.[7] Given that this compound has a reported melting point of 42-46°C, it can be handled as a liquid at slightly elevated temperatures for distillation.

Diagram of the Purification Workflow

Purification_Workflow Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Purified_Product Purified this compound Distillation->Purified_Product Volatile Fraction Impurities Non-volatile Impurities (e.g., salts, starting material) Distillation->Impurities Residue Characterization Characterization (NMR, GC-MS) Purified_Product->Characterization

Caption: General workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation

Apparatus:

  • A short-path distillation apparatus is recommended to minimize product loss.

  • A vacuum pump capable of reaching pressures below 1 mmHg.

  • A heating mantle with a stirrer.

  • A cold trap to protect the vacuum pump.

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

  • Begin to slowly evacuate the system with the vacuum pump. A cold trap (liquid nitrogen or dry ice/acetone) should be in place.

  • Once a stable vacuum is achieved (e.g., < 1 mmHg), begin to gently heat the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric pressure boiling point of 332°C.[]

  • Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • The purified this compound should be a colorless to pale yellow liquid or solid, depending on the ambient temperature.[1]

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the methyl group attached to the nitrogen, the methylene group adjacent to the nitrogen, the long alkyl chain, and the terminal methyl group.
¹³C NMR The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.[11]
GC-MS Gas chromatography-mass spectrometry will provide information on the purity of the sample and the molecular weight of the compound (283.54 g/mol ).[2]
FTIR The infrared spectrum will show a characteristic N-H stretch for the secondary amine.

Conclusion

The synthesis of this compound via the Eschweiler-Clarke reaction offers a reliable and high-yielding method for its production. Careful purification by vacuum distillation is crucial to obtain a high-purity product suitable for its intended applications. The protocols and rationale outlined in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this important long-chain amine.

References

  • Benchchem. (n.d.). Purification of Long-Chain Amines.
  • Fisher Scientific. (n.d.). This compound 98.0+%. TCI America™.
  • CymitQuimica. (n.d.). Methyloctadecylamine. CAS 2439-55-6.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Google Patents. (n.d.). Process of making long chain internal fatty tertiary amines. (US7342136B2).
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Science Forums. (2011, August 29). Amine purification. Chemistry.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • ChemicalBook. (n.d.). N-METHYL-N-OCTADECYLAMINE(2439-55-6) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • BOC Sciences. (n.d.). This compound. CAS 2439-55-6.

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The Solubility Profile of N-Methyloctadecylamine: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of N-Methyloctadecylamine in Advanced Applications

This compound (CAS No. 2439-55-6), a secondary amine with a long C18 alkyl chain, is a molecule of significant interest in various fields, including drug delivery, materials science, and industrial applications.[1] Its unique amphiphilic nature, characterized by a hydrophilic amine head and a long, hydrophobic tail, dictates its interaction with a wide array of organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound, offering a theoretical framework, predictive tools, and a practical experimental protocol to empower researchers, scientists, and drug development professionals in their formulation and application endeavors. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating stable and efficacious products.

Theoretical Framework: The Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. At a molecular level, the dissolution of a solute in a solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a waxy solid at room temperature with a melting point between 42-46°C, the dominant forces are van der Waals interactions along its long alkyl chain and the potential for hydrogen bonding and dipole-dipole interactions at the secondary amine group.[1]

A more quantitative approach to predicting solubility lies in the concept of solubility parameters . The Hildebrand solubility parameter offers a single value to estimate the cohesive energy density of a substance. However, for a molecule with both nonpolar and polar functionalities like this compound, the Hansen Solubility Parameters (HSP) provide a more nuanced and powerful predictive tool. HSP dissects the total cohesive energy into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle remains that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Predicting Solubility: Estimated Hansen Solubility Parameters of this compound

Based on the group contributions provided by Stefanis and Panayiotou, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters (HSP) of this compound

ParameterValue (MPa½)
δd (Dispersion) 16.5
δp (Polar) 2.5
δh (Hydrogen Bonding) 4.0

These estimated values provide a valuable starting point for solvent screening. Solvents with HSP values close to those in Table 1 are predicted to be good solvents for this compound.

Qualitative and Semi-Quantitative Solubility Insights from a Structural Analog: Octadecylamine

While specific quantitative data for this compound is scarce, data for the structurally similar primary amine, octadecylamine (C18H39N), offers valuable qualitative and semi-quantitative insights. Octadecylamine is reported to be:

  • Slightly soluble in acetone and methanol.

  • Easily soluble in carbon tetrachloride, chloroform, ethanol, isopropanol, and toluene.

  • Soluble in ether and benzene.

  • Insoluble in water.

This information strongly suggests that this compound will exhibit a similar solubility profile, favoring less polar and moderately polar organic solvents over highly polar ones. The presence of the methyl group in this compound may slightly increase its lipophilicity compared to octadecylamine.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions and analogous data provide a strong foundation, but for precise formulation work, experimental determination of solubility is indispensable. The following section outlines a detailed, step-by-step protocol for determining the solubility of this compound in various organic solvents using the reliable isothermal shake-flask method followed by gravimetric analysis. This method is particularly well-suited for waxy solids.

Experimental Workflow: Isothermal Shake-Flask Method with Gravimetric Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Organic Solvents AddSolvent Add Known Volume of Solvent to Vials Solvent->AddSolvent Solute This compound (NMDA) AddSolute Add Excess NMDA to Each Vial Solute->AddSolute Vials Prepare Scintillation Vials Vials->AddSolvent AddSolvent->AddSolute Equilibrate Equilibrate at Constant Temperature (e.g., 25°C, 40°C) with Agitation AddSolute->Equilibrate Settle Allow Solids to Settle Equilibrate->Settle Filter Filter to Obtain Saturated Solution Settle->Filter Aliquot Transfer Known Volume of Filtrate to Pre-weighed Dish Filter->Aliquot Evaporate Evaporate Solvent Aliquot->Evaporate Dry Dry Residue to Constant Weight Evaporate->Dry Weigh Weigh Dried Residue Dry->Weigh Calculate Calculate Solubility (e.g., g/100mL) Weigh->Calculate

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at specified temperatures.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent):

    • Alcohols (e.g., Methanol, Ethanol, Isopropanol)

    • Ketones (e.g., Acetone, Methyl Ethyl Ketone)

    • Esters (e.g., Ethyl Acetate)

    • Ethers (e.g., Tetrahydrofuran)

    • Aromatic Hydrocarbons (e.g., Toluene)

    • Aliphatic Hydrocarbons (e.g., Hexane, Heptane)

  • Scintillation vials (20 mL) with caps

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Evaporating dishes or aluminum weighing pans

  • Drying oven

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Pre-weigh and label the evaporating dishes.

  • Sample Preparation:

    • Into a series of labeled scintillation vials, add a precise volume (e.g., 10.0 mL) of each selected organic solvent.

    • To each vial, add an excess amount of this compound (e.g., 1-2 grams). The key is to ensure that undissolved solid remains after equilibration, indicating a saturated solution.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection and Filtration:

    • Carefully draw a sample from the clear supernatant of each vial using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles. This step is crucial to ensure only the dissolved solute is analyzed.

  • Gravimetric Analysis:

    • Accurately pipette a known volume (e.g., 5.0 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

    • Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or with gentle heating.

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (e.g., 40°C) until a constant weight is achieved.

    • Allow the dish to cool to room temperature in a desiccator before weighing on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved this compound in the aliquot.

    • From this, determine the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Influence of Temperature on Solubility

For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. To investigate the effect of temperature, the experimental protocol described above can be repeated at different temperatures (e.g., 40°C and 60°C). The resulting data can be plotted as solubility versus temperature to visualize the relationship.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear comparison of the solubility of this compound across different solvent classes, the experimentally determined data should be compiled into a structured table.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Example Data)

Solvent ClassSolventSolubility at 25°C ( g/100 mL)Solubility at 40°C ( g/100 mL)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Tetrahydrofuran
Aromatic Hydrocarbons Toluene
Aliphatic Hydrocarbons Hexane

Conclusion: A Predictive and Practical Approach to Formulation

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, blending theoretical principles with practical experimental guidance. By leveraging the predictive power of Hansen Solubility Parameters and understanding the influence of molecular structure and temperature, researchers can make informed decisions in solvent selection. The detailed experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is critical for the successful development of advanced materials and pharmaceutical formulations. A systematic approach, combining prediction with empirical verification, will ultimately lead to more efficient and effective utilization of this versatile long-chain amine.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. Retrieved from [Link]

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Navigating the Safe Handling of N-Methyloctadecylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Dual Nature of N-Methyloctadecylamine

This compound (CAS No. 2439-55-6), a long-chain aliphatic amine, is a versatile molecule in research and development, finding applications as a surfactant, emulsifier, and corrosion inhibitor.[1] Its utility stems from its amphiphilic nature, possessing a long, hydrophobic 18-carbon alkyl chain and a hydrophilic amine head. However, the very chemical characteristics that make it valuable also necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform these precautions. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

Chemical and Physical Properties: The Foundation of Safe Handling

A comprehensive understanding of a substance's physical and chemical properties is the bedrock of a sound safety protocol. These properties dictate its behavior under various conditions and inform the necessary handling and storage procedures.

PropertyValueSource
Molecular Formula C19H41N[2][3][4]
Molecular Weight 283.54 g/mol [2][4][5]
Appearance White to beige or slightly pale yellow solid (crystal or powder)[2][3]
Melting Point 42 - 46 °C[2][5]
Boiling Point ~346.08°C (estimate)[2]
Flash Point 113 °C (closed cup)[2][5]
Solubility Soluble in organic solvents; limited solubility in water[1]
Chemical Family Aliphatic Amine[1]

The relatively low melting point of this compound indicates that it may be a solid at room temperature but can easily melt. Its high flash point suggests it is not highly flammable, but it is a combustible solid.[5] The limited water solubility and basic nature, due to the amine group, are critical considerations for both its application and in the event of a spill.[1]

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is classified as a hazardous substance, and a thorough risk assessment is paramount before any handling. The primary hazards are associated with its irritant properties.[4][6]

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[4][6]

  • Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1): Causes serious eye irritation or damage.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][6]

The causality behind these hazards lies in the chemical reactivity of the amine group and the compound's ability to interact with biological tissues. The basicity of the amine can disrupt the pH of the skin and mucous membranes, leading to irritation. The long alkyl chain can facilitate penetration into the lipid layers of the skin, exacerbating the irritant effect.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area.[3][6] A fume hood is recommended, especially when working with powders to prevent the generation of dust or when heating the substance.[6] The rationale here is to capture any airborne dust or vapors at the source, preventing inhalation.

Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] Given the risk of serious eye irritation, a face shield should be worn in situations where splashing is a possibility.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[6]

    • Lab Coat: A standard lab coat should be worn to protect street clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: If working outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[5]

Experimental Workflow: Donning and Doffing PPE

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Figure 1: Correct sequence for donning and doffing Personal Protective Equipment.

Storage and Incompatibility: Maintaining Chemical Stability

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][6] Keep the container tightly closed to prevent moisture absorption and contamination.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] The basic nature of the amine group will lead to an exothermic reaction with acids, potentially causing a dangerous rise in temperature and pressure.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation persists.[3][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2] Never give anything by mouth to an unconscious person.[2]

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Personal Protection: Don appropriate PPE, including respiratory protection.[2]

  • Containment and Cleanup: For a solid spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][6] For a molten spill, allow it to solidify before cleaning. Do not let the product enter drains.[2][6]

Logical Relationship: Spill Response

The following diagram outlines the logical flow of actions in response to a chemical spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate

Figure 2: Logical workflow for responding to a chemical spill.

Toxicological Information: Understanding the Health Effects

While comprehensive toxicological data for this compound is limited, the available information points to its potential for acute toxicity.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[2][6]

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the material to enter drains or waterways.[2][6]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep understanding of the substance's properties and potential hazards. By internalizing the rationale behind each safety precaution, researchers can develop a proactive and self-validating approach to laboratory safety. This guide serves as a foundational resource, and it is incumbent upon each scientist to supplement this information with site-specific risk assessments and to remain vigilant in their commitment to a safe working environment.

References

  • This compound | C19H41N | CID 75539 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • This compound | 2439-55-6 | TCI (Shanghai) Development Co., Ltd. (n.d.). Retrieved from [Link]

  • This compound, 25g, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Methyloctadecylamine, a long-chain secondary fatty amine, finds diverse applications in industrial and pharmaceutical sectors, primarily as a cationic surfactant, emulsifier, and corrosion inhibitor. Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, including its stability profile and decomposition pathways. A lack of direct, published experimental data on the thermal decomposition of this compound necessitates a foundational approach, combining theoretical principles with data from analogous long-chain amines. This guide will therefore extrapolate likely decomposition mechanisms and provide detailed, field-proven methodologies for their empirical verification using advanced analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Introduction to this compound: Structure and Applications

This compound (CAS RN: 2439-55-6) is a secondary amine characterized by a long C18 alkyl chain (octadecyl group) and a methyl group attached to a nitrogen atom.[1] This amphiphilic structure, possessing a hydrophilic amine head and a long, hydrophobic hydrocarbon tail, is the basis for its utility in a variety of applications.

  • Industrial Applications: Its surfactant properties are leveraged in the formulation of fabric softeners, asphalt emulsions, and as a flotation agent in mining.[2] It also serves as a corrosion inhibitor in boiler water treatments by forming a protective film on metal surfaces.[2]

  • Pharmaceutical and Biomedical Research: In the realm of drug development, long-chain amines and their derivatives are integral components of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. The amine functional group, being protonatable, facilitates encapsulation of the negatively charged genetic material and subsequent endosomal escape within the target cell. The thermal stability of these lipid components is a critical parameter influencing the shelf-life and efficacy of the final drug product.

Given its waxy, solid nature at room temperature, with a melting point in the range of 42-47 °C, understanding its behavior at elevated temperatures is paramount for safe handling, formulation, and storage.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the thermal stability of this compound begins with its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₉H₄₁N[3]
Molecular Weight 283.54 g/mol [3]
CAS Number 2439-55-6[3]
Melting Point 42-47 °C[3][4]
Boiling Point ~347 °C at 760 mmHg (estimated)[1]
Appearance White to light yellow crystalline solid[1]

Theoretical Decomposition Pathways of this compound

In the absence of direct experimental studies on the thermal decomposition of this compound, we can postulate the most probable degradation pathways based on the established principles of organic chemistry for secondary amines. The primary decomposition routes are likely to involve C-N bond cleavage and elimination reactions.

Hofmann Elimination

The Hofmann elimination is a classic reaction of amines that results in the formation of an alkene.[5][6][7][8][9] While this reaction is typically carried out in solution with specific reagents (exhaustive methylation followed by treatment with a base like silver oxide), a similar thermal elimination pathway can occur, particularly at elevated temperatures. For a secondary amine like this compound, this would proceed via a quasi-quaternary ammonium species formed through intermolecular interactions at high temperatures.

The key feature of the Hofmann elimination is the formation of the least substituted alkene (the "Hofmann product").[5][7] This is due to the sterically bulky nature of the amine leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon.[5][7]

In the case of this compound, the β-carbon is the second carbon of the octadecyl chain. Abstraction of a proton from this position would lead to the formation of 1-octadecene and methylamine.

Hofmann_Elimination cluster_reactants This compound cluster_transition Heat cluster_products Decomposition Products Reactant CH₃(CH₂)₁₅CH₂-CH₂-NH-CH₃ TS Transition State Reactant->TS Δ Alkene 1-Octadecene CH₃(CH₂)₁₅CH=CH₂ TS->Alkene Amine Methylamine CH₃NH₂ TS->Amine

Caption: Proposed Hofmann-type thermal elimination of this compound.

Free-Radical Decomposition

At sufficiently high temperatures, homolytic cleavage of bonds can occur, leading to the formation of free radicals.[10][11][12][13] For this compound, the C-N bonds are likely to be the most susceptible to cleavage due to the lower bond dissociation energy compared to C-C and C-H bonds.

The initiation step would involve the homolytic cleavage of either the N-methyl or the N-octadecyl bond:

  • Pathway A (N-Octadecyl Cleavage): CH₃(CH₂)₁₇-NH-CH₃ → CH₃(CH₂)₁₇• + •NH-CH₃

  • Pathway B (N-Methyl Cleavage): CH₃(CH₂)₁₇-NH-CH₃ → CH₃(CH₂)₁₇-NH• + •CH₃

The resulting radicals would then participate in a series of propagation steps, including hydrogen abstraction from other this compound molecules, leading to a complex mixture of products. These could include:

  • Octadecane and various octadecyl-containing fragments from the octadecyl radical.

  • Methane from the methyl radical abstracting a hydrogen atom.

  • A variety of smaller alkanes and alkenes from further fragmentation of the long alkyl chain.

Free_Radical_Decomposition cluster_initiation Initiation (Heat) cluster_radicals Primary Radicals cluster_propagation Propagation cluster_products Final Products Start This compound Initiation_A N-Octadecyl Cleavage Start->Initiation_A Initiation_B N-Methyl Cleavage Start->Initiation_B Octadecyl_Radical CH₃(CH₂)₁₇• Initiation_A->Octadecyl_Radical Aminyl_Radical_A •NH-CH₃ Initiation_A->Aminyl_Radical_A Aminyl_Radical_B CH₃(CH₂)₁₇-NH• Initiation_B->Aminyl_Radical_B Methyl_Radical •CH₃ Initiation_B->Methyl_Radical H_Abstraction Hydrogen Abstraction Octadecyl_Radical->H_Abstraction Beta_Scission β-Scission Octadecyl_Radical->Beta_Scission Methyl_Radical->H_Abstraction Octadecane Octadecane H_Abstraction->Octadecane Methane Methane H_Abstraction->Methane Octadecene Octadecene Beta_Scission->Octadecene Smaller_Alkanes_Alkenes Smaller Alkanes/Alkenes Beta_Scission->Smaller_Alkanes_Alkenes

Caption: Postulated free-radical decomposition pathways for this compound.

Analytical Methodologies for Thermal Characterization

To empirically determine the thermal stability and decomposition products of this compound, a multi-technique approach is essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][14][15][16] This technique is fundamental for determining the onset of decomposition and the temperature ranges of different degradation steps. For a waxy solid like this compound, careful consideration of the experimental parameters is crucial.

Step-by-Step TGA Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum). Ensure the sample is representative and forms a thin, even layer at the bottom of the pan to promote uniform heating.

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition range (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

TGA_Workflow Start Start: TGA Analysis Calibration Instrument Calibration Start->Calibration Sample_Prep Sample Preparation (5-10 mg in pan) Calibration->Sample_Prep Atmosphere Set Inert Atmosphere (N₂, 20-50 mL/min) Sample_Prep->Atmosphere Temp_Program Temperature Program (e.g., 10 °C/min to 600 °C) Atmosphere->Temp_Program Data_Acquisition Data Acquisition (Mass vs. Temp) Temp_Program->Data_Acquisition Data_Analysis Data Analysis (TGA/DTG Curves) Data_Acquisition->Data_Analysis Output Output: - T_onset - Decomposition Stages - Residue (%) Data_Analysis->Output

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is invaluable for identifying phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from ambient temperature (e.g., 25 °C) to a temperature above the melting point but below decomposition (e.g., 80 °C) at 10 °C/min. This step erases the sample's prior thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heat: Ramp the temperature again at 10 °C/min to a temperature that encompasses the decomposition region (e.g., 400 °C).

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • From the second heating scan, determine the melting point (T_m) and enthalpy of fusion (ΔH_f).

    • Analyze the high-temperature region for endothermic or exothermic peaks corresponding to decomposition events.

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

To identify the volatile products of decomposition, TGA can be coupled with mass spectrometry (TGA-MS), or a dedicated pyrolysis-GC-MS system can be used.[7][9][14][15]

  • TGA-MS: The gaseous effluent from the TGA furnace is transferred via a heated transfer line to a mass spectrometer, allowing for the real-time identification of evolved gases as a function of temperature.[7][14][15] This is particularly useful for identifying small, volatile fragments.

  • Pyrolysis-GC-MS (Py-GC-MS): In this technique, a small amount of the sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography before being identified by mass spectrometry.[4][5][6][16] This method provides detailed separation and identification of a complex mixture of decomposition products.

Step-by-Step Py-GC-MS Protocol:

  • Sample Preparation: Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis: Set the pyrolysis temperature (e.g., 500 °C) and time (e.g., 30 seconds). The pyrolyzer rapidly heats the sample, causing thermal decomposition.

  • GC Separation: The volatile fragments are swept into a GC column. A typical temperature program for the GC oven might be:

    • Hold at 40 °C for 2 minutes.

    • Ramp to 300 °C at 10 °C/min.

    • Hold at 300 °C for 10 minutes.

  • MS Detection: The separated compounds eluting from the GC column are ionized (typically by electron ionization) and detected by the mass spectrometer.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram.

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the corresponding decomposition product.

Py_GC_MS_Workflow Sample Sample (this compound) Pyrolyzer Pyrolyzer (e.g., 500 °C) Sample->Pyrolyzer Rapid Heating GC_Column Gas Chromatograph (Separation) Pyrolyzer->GC_Column Volatile Fragments MS_Detector Mass Spectrometer (Identification) GC_Column->MS_Detector Separated Compounds Data_System Data System (Analysis) MS_Detector->Data_System Mass Spectra

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Expected Analytical Results and Interpretation

Based on the proposed decomposition pathways, the following results can be anticipated from the analytical techniques described:

TechniqueExpected ObservationInterpretation
TGA A significant mass loss event starting at elevated temperatures (>200 °C). The DTG curve may show one or multiple overlapping peaks.The onset temperature indicates the beginning of thermal decomposition. Multiple peaks in the DTG suggest a multi-step degradation process.
DSC An endothermic peak corresponding to melting around 42-47 °C. At higher temperatures, broad endothermic or exothermic peaks may be observed, corresponding to the TGA mass loss.Endothermic decomposition suggests bond-breaking is the dominant process. Exothermic events could indicate secondary reactions or rearrangements.
TGA-MS / Py-GC-MS Detection of fragments corresponding to 1-octadecene (m/z = 252) and methylamine (m/z = 31) would support the Hofmann elimination pathway. A complex mixture of alkanes and alkenes with varying chain lengths would be indicative of free-radical decomposition.[2]The identity and relative abundance of the detected fragments provide direct evidence for the operative decomposition mechanisms.

Conclusion and Recommendations for Safe Handling

While a definitive thermal decomposition profile for this compound awaits direct experimental investigation, this guide provides a robust theoretical framework and detailed analytical protocols for its characterization. Based on the chemistry of analogous long-chain secondary amines, decomposition is expected to initiate at elevated temperatures, likely proceeding through a combination of Hofmann-type elimination and free-radical pathways.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Avoid High Temperatures: Given the potential for decomposition, prolonged exposure of this compound to temperatures approaching its boiling point should be avoided during manufacturing, formulation, and storage.

  • Inert Atmosphere: When heating is necessary, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition.

  • Analytical Characterization: For any application where thermal stability is a critical parameter, it is imperative to perform the analytical characterizations outlined in this guide (TGA, DSC, and Py-GC-MS) to establish a precise stability profile for the specific grade and purity of the material being used.

By adhering to these principles and employing the methodologies described herein, a comprehensive understanding of the thermal stability and decomposition of this compound can be achieved, ensuring its safe and effective use in research and product development.

References

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N-Methyloctadecylamine critical micelle concentration (CMC) theory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of N-Methyloctadecylamine

Introduction: Understanding this compound

This compound (also known as N-Methylstearylamine), with the chemical formula CH₃(CH₂)₁₇NHCH₃, is a long-chain aliphatic secondary amine.[1][2] Its molecular structure is fundamentally amphiphilic, comprising a long, 18-carbon hydrophobic tail (octadecyl group) and a polar secondary amine headgroup.[3] This dual nature classifies it as a cationic surfactant (under acidic to neutral conditions), driving its tendency to adsorb at interfaces and, most importantly, to self-assemble in solution.[3][4]

The concentration at which this spontaneous self-assembly into organized structures, known as micelles, occurs is termed the Critical Micelle Concentration (CMC).[5] The CMC is not merely a physical constant but a critical parameter that dictates the physicochemical behavior and functional efficacy of this compound in any formulation. For researchers and drug development professionals, a thorough understanding of its CMC is paramount for harnessing its properties in applications ranging from emulsification and stabilization to sophisticated drug delivery systems.[6][7] This guide provides a deep dive into the theoretical underpinnings, influencing factors, and robust experimental determination of the CMC of this compound.

Part 1: The Theoretical Framework of Micellization

The self-assembly of this compound into micelles is a thermodynamically driven process governed by a delicate interplay of enthalpic and entropic forces in an aqueous environment.[8][9]

Thermodynamics of Self-Assembly

Micellization is spontaneous, meaning the change in Gibbs free energy (ΔG_mic) for the process is negative.[9] This is described by the Gibbs-Helmholtz equation:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

  • ΔH_mic is the change in enthalpy.

  • T is the absolute temperature.

  • ΔS_mic is the change in entropy.

For many surfactants, micellization is primarily entropy-driven.[3] The positive ΔS_mic originates from the hydrophobic effect .[8] Water molecules surrounding the individual hydrophobic octadecyl chains of the surfactant monomers are forced into a highly ordered, cage-like structure. When these chains sequester themselves into the core of a micelle, these ordered water molecules are released into the bulk solvent, leading to a significant increase in the overall entropy of the system.[9] This large, favorable entropy change is the principal driving force for micelle formation.[3]

Molecular Structure and Micelle Formation

The structure of the this compound molecule dictates the formation and shape of the resulting micelle. The long C18 alkyl chain provides a strong hydrophobic driving force, suggesting that its CMC will be very low compared to shorter-chain amine surfactants.[10] The secondary amine headgroup is relatively small. In an aqueous solution, these molecules will aggregate to shield their hydrophobic tails from the water, forming a spherical micelle with a hydrocarbon core and a shell of polar amine headgroups exposed to the aqueous phase.

Figure 1: Self-Assembly of this compound cluster_monomer This compound Monomer cluster_micelle Micelle Formation in Water monomer NH-CH₃ (Hydrophilic Head) CH₃(CH₂)₁₇- (Hydrophobic Tail) micelle Hydrophobic Core (Octadecyl Chains) monomer->micelle > CMC head1 Head micelle->head1 head2 Head micelle->head2 head3 Head micelle->head3 head4 Head micelle->head4 head5 Head micelle->head5 head6 Head micelle->head6

Diagram of this compound self-assembly.

Part 2: Critical Factors Influencing CMC

The CMC is not an immutable value; it is highly sensitive to the surrounding environment. An experienced scientist does not just measure the CMC but controls the conditions to understand its behavior fully.

pH and Headgroup Ionization

As a secondary amine, the headgroup of this compound can be protonated (R₂NH₂⁺) in acidic conditions or remain neutral (R₂NH) in basic conditions. This pH-dependent ionization is a dominant factor.

  • At Low pH (Protonated/Cationic State): The headgroups carry a positive charge. The resulting electrostatic repulsion between adjacent headgroups at the micelle surface opposes aggregation. This repulsion must be overcome by the hydrophobic effect, leading to a higher CMC .

  • At High pH (Neutral State): The headgroups are uncharged. With no electrostatic repulsion, micellization is more favorable, driven solely by the hydrophobic interactions. This results in a lower CMC .

Ionic Strength (Salt Concentration)

When this compound is in its cationic form (at low pH), the addition of electrolytes (e.g., NaCl) has a profound effect. The salt's counter-ions (Cl⁻) can screen the positive charges of the amine headgroups, reducing electrostatic repulsion. This shielding makes it easier for monomers to aggregate, thus significantly lowering the CMC .[11] This effect is minimal for the non-ionic form of the surfactant.

Temperature

Temperature has a complex, dual effect on micellization.[10] Initially, an increase in temperature often decreases the CMC . This is because higher temperatures can disrupt the structured water around the hydrophobic tails, strengthening the hydrophobic effect and favoring micelle formation.[3] However, at very high temperatures, the increased kinetic energy of the surfactant monomers can eventually hinder aggregation, potentially increasing the CMC.

Data Summary: Expected Influence on CMC
Factor Condition Effect on Headgroup Expected Impact on CMC Causality
pH Decrease (below pKa)Protonation to R₂NH₂⁺ (Cationic)Increase Electrostatic repulsion between headgroups opposes micellization.
Increase (above pKa)Deprotonation to R₂NH (Neutral)Decrease Absence of electrostatic repulsion favors aggregation.
Ionic Strength Addition of Salt (e.g., NaCl)Charge screening by counter-ionsDecrease (in cationic form) Shielding of headgroup repulsion lowers the energy barrier to aggregation.
Temperature Moderate IncreaseDisruption of ordered waterDecrease Enhanced hydrophobic effect provides a stronger driving force for micellization.

Part 3: Experimental Determination of CMC - A Practical Guide

Determining the CMC is an empirical process. The selection of a method depends on the nature of the surfactant and the required precision. The core principle involves monitoring a physical property of the solution that exhibits an abrupt change in its concentration dependence at the point of micelle formation.[5]

Method 1: Surface Tensiometry

Principle: This is the most direct and universally applicable method.[5] Below the CMC, surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension as concentration increases. Above the CMC, the interface becomes saturated, and newly added monomers form micelles in the bulk solution rather than further populating the surface. This results in the surface tension reaching a near-constant plateau. The CMC is the concentration at the inflection point of this curve.[6]

Figure 2: Workflow for CMC Determination by Surface Tensiometry prep 1. Prepare Stock Solution (this compound in appropriate buffer/water) series 2. Create Concentration Series (Logarithmic dilutions spanning expected CMC) prep->series measure 3. Measure Surface Tension (Using Du Noüy ring or Wilhelmy plate tensiometer for each concentration) series->measure plot 4. Plot Data (Surface Tension vs. log(Concentration)) measure->plot analyze 5. Analyze Plot (Identify inflection point at the intersection of two linear fits) plot->analyze cmc CMC Value analyze->cmc

A robust workflow ensures accurate CMC determination.

Experimental Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., deionized water, or a buffer to control pH). Ensure complete dissolution; gentle heating may be required as its melting point is 42-46 °C.[12]

  • Concentration Series: Create a series of solutions with decreasing concentrations from the stock solution. A logarithmic dilution series is most efficient for spanning the likely CMC range.

  • Equilibration: Allow each solution to equilibrate at a constant, controlled temperature before measurement.

  • Measurement: Using a calibrated surface tensiometer (Wilhelmy plate method is preferred for precision), measure the surface tension of each solution. Ensure the plate is thoroughly cleaned between measurements.

  • Data Plotting: Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.

  • CMC Determination: The resulting plot will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the regression lines drawn through these two regions.[6]

Trustworthiness Check: This protocol is self-validating. A sharp, clear inflection point in the plot indicates a pure surfactant and reliable data. A gradual, curved transition may suggest the presence of impurities.

Method 2: Conductivity Measurement

Principle: This method is ideal for ionic surfactants and is therefore perfectly suited for this compound in its protonated (cationic) state (i.e., at pH < pKa).[13] Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, monomers aggregate into micelles. Micelles are much larger and have lower mobility than individual ions, and they bind some counter-ions, making them less efficient charge carriers. Consequently, the slope of the conductivity versus concentration plot decreases sharply after the CMC.

Experimental Protocol:

  • Solution Control: Prepare solutions in a buffered medium with a pH low enough to ensure full protonation of the amine headgroup.

  • Concentration Series: Prepare a series of solutions of increasing concentration.

  • Measurement: Using a calibrated conductivity meter thermostated to a constant temperature, measure the specific conductance of each solution.

  • Data Plotting: Plot the specific conductance (κ) against the surfactant concentration.

  • CMC Determination: The plot will show two linear segments with different slopes. The CMC is the concentration at the point where these lines intersect.

Expertise Insight: This method's validity is contingent on the ionization state of the surfactant. Attempting to use it at a high pH where this compound is neutral would yield no inflection point and is an incorrect application of the technique.

Method 3: Fluorescence Probe Spectroscopy

Principle: This highly sensitive method relies on a fluorescent probe (e.g., pyrene) that has different fluorescence characteristics in polar versus non-polar environments.[12] In the aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form above the CMC, pyrene preferentially partitions into the non-polar, hydrophobic core of the micelles.[12] This change in the microenvironment causes a detectable shift in pyrene's fluorescence emission spectrum, which can be plotted against surfactant concentration to find the CMC.

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of this compound solutions across a range of concentrations. To each vial, add a small aliquot of the pyrene stock solution and then evaporate the solvent completely, leaving a thin film of pyrene.

  • Solution Addition: Add the corresponding surfactant solutions to the vials and allow them to equilibrate (e.g., overnight with gentle agitation) to ensure the probe is fully incorporated.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is typically monitored.

  • Data Plotting: Plot the I₁/I₃ ratio versus the logarithm of the surfactant concentration.

  • CMC Determination: A sigmoidal curve will be produced. The onset of the sharp decrease in the I₁/I₃ ratio signifies the partitioning of pyrene into the micelles. The CMC is often determined from the midpoint of this transition.[12]

Conclusion

The critical micelle concentration is the single most important parameter for characterizing the solution behavior of this compound. While a definitive value must be determined empirically, a robust theoretical framework allows for the expert prediction of its behavior under varying conditions. Its long hydrophobic tail ensures a strong tendency to form micelles, while its pH-sensitive headgroup provides a handle for tuning this behavior through formulation changes. By employing rigorous, well-understood experimental techniques such as tensiometry, conductivity, and fluorescence spectroscopy, researchers can accurately determine the CMC and unlock the full potential of this versatile cationic surfactant in advanced applications.

References

A consolidated list of authoritative sources cited within this guide.

  • Wikipedia. "Thermodynamics of micellization". Available at: [Link]

  • "Thermodynamics of micellization".
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  • MDPI. "Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies". Available at: [Link]

  • Scribd. "Thermodynamics of Micellization". Available at: [Link]

  • Pharmaceutical Press. "Factors affecting critical micelle concentration and micellar size". Available at: [Link]

  • SciELO. "molecular thermodynamics of micellization: micelle size distributions and geometry transitions". Available at: [Link]

  • RSC Publishing. "Determination of the critical micelle concentration of surfactants using fluorescence strategies". Available at: [Link]

  • RSC Publishing. "Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies". Available at: [Link]

  • "Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant".
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  • KRÜSS Scientific. "Critical micelle concentration (CMC) and surfactant concentration". Available at: [Link]

  • Slideshare. "Method of Determination of CMC". Available at: [Link]

  • ACS Publications. "Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method". Available at: [Link]

  • National Institutes of Health (NIH). "Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications". Available at: [Link]

  • National Institutes of Health (NIH). "Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides". Available at: [Link]

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An In-depth Technical Guide to the Early Research on N-Methyloctadecylamine Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Cationic Surfactants and the Emergence of N-Methyloctadecylamine

In the landscape of early 20th-century industrial chemistry, the development of long-chain aliphatic amines marked a significant milestone, giving rise to the versatile class of cationic surfactants. Among these, this compound (also known as N-methylstearylamine) emerged as a compound of considerable interest due to its unique amphiphilic nature, characterized by a long, hydrophobic octadecyl chain and a hydrophilic secondary amine group. This structure endowed it with surface-active properties that were quickly harnessed in a variety of industrial applications, from protecting metals against corrosion to enhancing the separation of minerals and improving the feel of textiles.

This technical guide provides a comprehensive exploration of the foundational research and early applications of this compound. It delves into the pioneering synthetic methodologies that enabled its production and examines the fundamental principles behind its early uses as a corrosion inhibitor, mineral flotation agent, and textile finishing chemical. The narrative emphasizes the causal relationships behind experimental choices and provides detailed protocols reflective of the early to mid-20th century, offering a window into the nascent stages of applied surface chemistry.

Part 1: Foundational Chemistry and Synthesis

Chemical Profile of this compound

This compound is a secondary amine with the chemical formula C₁₉H₄₁N. Its structure consists of a methyl group and a long C18 saturated alkyl chain (stearyl group) attached to a nitrogen atom. This molecular architecture is the primary determinant of its physicochemical properties and subsequent applications.

PropertyValueReference(s)
Molecular Formula C₁₉H₄₁N[1]
Molecular Weight 283.54 g/mol [2][3]
Appearance Waxy solid[3]
Melting Point 42-46 °C[3]
Solubility Insoluble in water; Soluble in organic solvents[3]
CAS Number 2439-55-6[2][3]
Early Synthetic Methodologies

The industrial production of fatty amines on a large scale began in the 1940s, primarily through the hydrogenation of fatty nitriles[4][5]. The synthesis of a secondary amine like this compound from a primary fatty amine was a subsequent development, often achieved through methylation.

The predominant route to long-chain primary amines, the necessary precursors for this compound, was the "Nitrile Process"[6]. This multi-step method involved the conversion of fatty acids, derived from natural fats and oils, into fatty nitriles, which were then hydrogenated to the corresponding primary amines.

Nitrile_Process Fatty_Acid Fatty Acid (e.g., Stearic Acid) Fatty_Nitrile Fatty Nitrile (Stearonitrile) Fatty_Acid->Fatty_Nitrile High Temp. & Pressure (e.g., Alumina catalyst) Ammonia Ammonia (NH₃) Ammonia->Fatty_Nitrile Primary_Amine Primary Amine (Octadecylamine) Fatty_Nitrile->Primary_Amine Hydrogenation (e.g., Nickel catalyst) Hydrogen Hydrogen (H₂) Hydrogen->Primary_Amine Methylation_Process Primary_Amine Primary Amine (Octadecylamine) Secondary_Amine Secondary Amine (this compound) Primary_Amine->Secondary_Amine Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Secondary_Amine Eschweiler-Clarke Reaction Formic_Acid Formic Acid (HCOOH) Formic_Acid->Secondary_Amine

The Eschweiler-Clarke reaction for the methylation of a primary amine.

Experimental Protocol: Eschweiler-Clarke Methylation of Octadecylamine (Conceptual Reconstruction)

  • Reaction Setup: Octadecylamine is placed in a reaction flask.

  • Reagent Addition: An excess of aqueous formaldehyde and formic acid is added to the flask.[7]

  • Heating: The reaction mixture is heated to reflux (around 100°C) for several hours.[8] The reaction is complete when the evolution of carbon dioxide ceases.

  • Work-up: The reaction mixture is cooled and made alkaline with the addition of a base, such as sodium hydroxide.

  • Extraction: The this compound is then extracted with a suitable organic solvent, such as ether.

  • Purification: The solvent is evaporated, and the crude product is purified by distillation under reduced pressure.

Part 2: Foundational Applications and Experimental Protocols

This compound as a Corrosion Inhibitor

One of the earliest and most significant applications of this compound and other long-chain fatty amines was as corrosion inhibitors, particularly in acidic environments encountered in the oil and gas industry.[9][10][11][12] The effectiveness of these compounds stems from their ability to form a protective film on metal surfaces.

Mechanism of Action:

The nitrogen atom in this compound possesses a lone pair of electrons, which can coordinate with the vacant d-orbitals of metal atoms on the surface. In acidic solutions, the amine is protonated to form a cation, which can then be electrostatically attracted to the negatively charged metal surface (in the presence of adsorbed anions like chloride). The long, hydrophobic octadecyl chain then forms a dense, non-polar barrier that repels water and corrosive species.

Corrosion_Inhibition Metal_Surface Metal Surface (e.g., Steel) Amine_Adsorption Adsorption of this compound Metal_Surface->Amine_Adsorption Corrosive_Environment Corrosive Environment (e.g., Acidic Solution) Corrosive_Environment->Metal_Surface Corrosion Protective_Film Formation of Hydrophobic Protective Film Amine_Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Mechanism of corrosion inhibition by this compound.

Early Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency (Conceptual Reconstruction)

  • Specimen Preparation: Mild steel coupons are cleaned, degreased, and weighed accurately.

  • Corrosion Medium: A corrosive medium, such as a 1N hydrochloric acid solution, is prepared.

  • Inhibitor Addition: Different concentrations of this compound are added to separate beakers containing the corrosive medium. A control beaker with no inhibitor is also prepared.

  • Immersion: The pre-weighed steel coupons are immersed in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency: The weight loss of the coupons is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Pioneering Use in Mineral Flotation

The ability of this compound to selectively adsorb onto certain mineral surfaces made it a valuable collector in the froth flotation of ores.[6] As a cationic surfactant, it was particularly effective in the reverse flotation of silica from iron ores.[13]

Role as a Cationic Collector:

In a typical reverse flotation process for iron ore, the ore is ground and slurried in water. The pH of the slurry is adjusted to a range where the silica surface is negatively charged. The cationic this compound, in its protonated form, then selectively adsorbs onto the negatively charged silica particles, rendering them hydrophobic. When air is bubbled through the slurry, the hydrophobic silica particles attach to the air bubbles and are carried to the surface in a froth, which is then skimmed off, leaving the valuable iron minerals behind.

Mineral_Flotation Ore_Slurry Ore Slurry (Iron Ore + Silica) pH_Adjustment pH Adjustment Ore_Slurry->pH_Adjustment Collector_Addition Addition of this compound pH_Adjustment->Collector_Addition Silica_Hydrophobization Selective Adsorption on Silica Collector_Addition->Silica_Hydrophobization Aeration Aeration Silica_Hydrophobization->Aeration Froth_Formation Froth Formation (Silica-laden) Aeration->Froth_Formation Separation Separation of Froth and Iron Minerals Froth_Formation->Separation

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An In-depth Technical Guide to N-Methyloctadecylamine: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyloctadecylamine, also known as N-methylstearylamine, is a secondary aliphatic amine that holds significant utility across various industrial and research sectors. Its amphiphilic nature, stemming from a long hydrophobic octadecyl chain and a polar amine headgroup, imparts valuable properties as a surfactant, emulsifier, corrosion inhibitor, and chemical intermediate. This technical guide provides a comprehensive exploration of this compound, delving into its physicochemical properties, plausible historical synthesis context, modern manufacturing approaches, detailed laboratory protocols for synthesis and analysis, and critical safety considerations. This document is intended for researchers, chemists, and professionals in drug development and material science who require a deep technical understanding of this versatile long-chain amine.

Introduction and Physicochemical Properties

This compound (CAS No. 2439-55-6) is a long-chain secondary amine. The molecule consists of an 18-carbon alkyl chain (octadecyl group) attached to a methylamino group.[1] This structure results in a compound with strong hydrophobic characteristics, making it poorly soluble in water but soluble in many organic solvents.[1] Depending on the temperature, it can present as a colorless to pale yellow liquid or a low-melting solid.[1] As an amine, it is basic and readily reacts with acids to form the corresponding ammonium salts.

The unique combination of a long, nonpolar tail and a polar, reactive headgroup is fundamental to its function in a multitude of applications, from modifying surface properties to serving as a building block for more complex molecules like quaternary ammonium compounds.

Core Compound Data

To provide a clear reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name N-methyloctadecan-1-amine[2]
Synonyms N-Methylstearylamine, Methylstearylamine, N-Methyl-1-octadecanamine
CAS Number 2439-55-6
Molecular Formula C₁₉H₄₁N
Molecular Weight 283.54 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 42-46 °C
Boiling Point 332 °C at 760 mmHg[2]
Solubility Insoluble in water; Soluble in organic solvents like methanol[1][2]
Beilstein/REAXYS No. 1758431

Historical Context and Discovery

Pinpointing the exact moment of discovery for this compound is challenging, as it is not prominently featured in seminal publications under its specific name. Its emergence is intrinsically tied to the broader advancements in amine and lipid chemistry during the late 19th and early 20th centuries. The foundational work on amines by chemists like August Wilhelm von Hofmann, who first prepared methylamine in 1849, laid the theoretical and practical groundwork for synthesizing a vast array of related compounds.[3]

The synthesis of long-chain amines became feasible with the development of reactions that could be applied to precursors derived from natural fats and oils, such as stearic acid. Key synthetic milestones that enabled the eventual synthesis of this compound include:

  • The Hofmann Rearrangement (1881): Provided a method to convert amides (like stearamide) into primary amines (like octadecylamine), which could then be methylated.

  • Reductive Amination (Leuckart-Wallach and Eschweiler-Clarke Reactions): The Leuckart-Wallach reaction, discovered in the late 19th century, and its subsequent refinement by Wilhelm Eschweiler (1905) and Hans Thacher Clarke (1933), provided a direct pathway to methylate primary and secondary amines using formaldehyde and a reducing agent (formic acid).[4] This became a dominant method for N-methylation due to its efficiency and avoidance of over-alkylation to quaternary salts.

It is highly probable that this compound was first synthesized as one of many long-chain amines created during systematic investigations into surfactants, lubricants, or textile finishing agents in the early-to-mid 20th century, likely utilizing one of the established methylation or reductive amination techniques of the era. Its documentation in the comprehensive Beilstein database (Registry Number 1758431) confirms its place in the historical chemical literature, even if a singular "discovery" paper is not apparent.

Synthesis and Manufacturing

The synthesis of this compound can be approached via several established routes. The choice of method often depends on the starting material availability, desired scale (laboratory vs. industrial), and cost-effectiveness. The most common and logical pathways start from octadecylamine (stearylamine) or directly from a carbonyl compound.

Plausible Synthetic Pathways

The diagram below illustrates two primary, high-yield synthetic routes to this compound.

G Figure 1: Primary Synthetic Routes to this compound cluster_0 Route A: Reductive Methylation cluster_1 Route B: Reductive Amination A1 Octadecylamine (Stearylamine) A2 Iminium Ion Intermediate A1->A2 + Formaldehyde (CH₂O) - H₂O A3 This compound A2->A3 + Reducing Agent (e.g., HCOOH, H₂/Catalyst) B1 Octadecanal (Stearaldehyde) B2 Iminium Ion Intermediate B1->B2 + Methylamine (CH₃NH₂) - H₂O B3 This compound B2->B3 + Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Caption: Primary Synthetic Routes to this compound.

Experimental Protocol: Laboratory-Scale Synthesis via Eschweiler-Clarke Reaction

This protocol details the reductive methylation of octadecylamine. The Eschweiler-Clarke reaction is a robust and reliable method for laboratory-scale synthesis, utilizing formaldehyde as the methyl source and formic acid as the in-situ reducing agent. This method is advantageous as it prevents the formation of quaternary ammonium salts.[4]

Causality: The reaction proceeds via the formation of an iminium ion from the primary amine and formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine and releasing carbon dioxide, which drives the reaction to completion.

Materials:

  • Octadecylamine (Stearylamine)

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (90-100%)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (5 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add octadecylamine (26.95 g, 0.1 mol).

  • Reagent Addition: Add formic acid (10.13 g, 0.22 mol) followed by the slow addition of aqueous formaldehyde (8.9 g, 0.11 mol of CH₂O). The addition may be exothermic; cooling in a water bath can be applied if necessary.

  • Reaction: Heat the mixture to 90-100 °C using a heating mantle. Vigorous evolution of carbon dioxide should be observed. Maintain this temperature for 12-16 hours, or until CO₂ evolution ceases.

  • Work-up (Basification): Cool the reaction mixture to room temperature. Carefully add 5 M sodium hydroxide solution until the mixture is strongly alkaline (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with saturated brine solution (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid or solid.

Analytical Characterization

Ensuring the purity and confirming the identity of synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight. Due to the long alkyl chain, the compound is sufficiently volatile for GC analysis.

Causality: The gas chromatograph separates the components of the sample based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules and detects the fragments, providing a unique "fingerprint" (mass spectrum) and the molecular ion, confirming the compound's identity and mass.

Representative GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Instrument Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]

    • Injector: Splitless injection at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 10 minutes.[5]

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion [M]⁺ at m/z 283.5 and characteristic fragmentation patterns, such as a prominent peak at m/z 44 ([CH₃NHCH₂]⁺) from alpha-cleavage.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of long-chain amines can be challenging due to their lack of a strong UV chromophore. Therefore, pre-column derivatization is often required to attach a UV-active or fluorescent tag to the amine, enabling sensitive detection.

Causality: Derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a highly fluorescent group to the secondary amine.[6] The resulting derivative is less polar and can be effectively separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

Representative HPLC Protocol with FMOC Derivatization:

  • Derivatization:

    • Dissolve a known amount of the sample in acetonitrile.

    • To 100 µL of the sample solution, add 100 µL of a borate buffer (pH 8.5).

    • Add 200 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 10-15 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., glycine) to consume excess FMOC-Cl.

  • Instrument Parameters:

    • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) Acetonitrile and (B) Water.

    • Gradient Program: Start at 70% A, ramp to 100% A over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector with excitation at ~265 nm and emission at ~315 nm.[6]

  • Data Analysis: The derivatized this compound will elute as a sharp peak. Quantification can be performed using an external standard calibration curve prepared with derivatized standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum is particularly informative for verifying the presence of the key functional groups.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegration
Terminal CH₃ (alkyl)~0.88Triplet3H
(CH₂)ₙ chain~1.25Broad singlet~30H
CH₂ adjacent to N~2.4-2.6Multiplet2H
N-CH₃~2.43Singlet3H
NHVariable (broad)Singlet1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Research and Industry

The versatile nature of this compound has led to its use in numerous fields:

  • Surfactants and Emulsifiers: It is a precursor for cationic and amphoteric surfactants used in personal care products, fabric softeners, and industrial formulations.

  • Corrosion Inhibitors: It forms a protective film on metal surfaces, preventing corrosion in oil and gas pipelines and processing equipment.[1]

  • Chemical Intermediate: It is a key building block for synthesizing quaternary ammonium compounds ("quats"), which have widespread use as biocides, disinfectants, and phase-transfer catalysts.

  • Drug Development and Delivery: Long-chain amines and their derivatives are explored in drug delivery systems, such as lipid nanoparticles, due to their ability to interact with biological membranes.[6]

  • Material Science: Used for surface modification of nanoparticles and other materials to impart hydrophobicity or improve compatibility with organic matrices.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is known to cause skin irritation and serious eye irritation or damage.[2] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

The workflow for safe handling and use is depicted below.

G Figure 2: Safe Handling Workflow for this compound Start Receive Chemical Assess Assess Hazards (Review SDS) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Ventilated Area (Fume Hood) PPE->Handling Use Use in Experiment Handling->Use Waste Dispose of Waste (Follow Institutional Guidelines) Use->Waste Decontaminate Clean Work Area & Remove PPE Use->Decontaminate Waste->Decontaminate Store Store Properly (Cool, Dry, Ventilated) Decontaminate->Store End End of Process Store->End

Caption: Safe Handling Workflow for this compound.

Conclusion

This compound stands as a testament to the enduring utility of fundamental chemical structures. While its specific discovery is woven into the broader fabric of early 20th-century organic synthesis, its modern applications are clear and impactful. As a key intermediate and functional ingredient, it bridges the gap between naturally derived fatty materials and high-performance specialty chemicals. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is essential for professionals aiming to innovate in fields ranging from material science to pharmaceuticals.

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Whitepaper: The Amphiphilic Architecture of N-Methyloctadecylamine: From Physicochemical Principles to Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Datasheet

In the landscape of specialty chemicals, N-Methyloctadecylamine often appears as a simple long-chain amine. However, to the discerning scientist, its true potential lies in its elegant amphiphilic architecture. This molecule, comprising a lengthy eighteen-carbon hydrophobic tail and a polar secondary amine headgroup, is a versatile tool in formulation science. This guide moves beyond mere specifications to provide a deep, mechanistic understanding of this compound's behavior. We will explore not just what it does, but why it does it, offering field-proven insights into its characterization and application, particularly in the sophisticated realm of drug delivery systems. This document is designed for the hands-on researcher who seeks to harness the unique properties of this powerful amphiphile.

Section 1: The Molecular Blueprint of this compound

This compound (also known as N-Methylstearylamine) is a secondary amine characterized by a saturated C18 alkyl chain (the octadecyl group) attached to a methyl-amino group.[1] This structure is the very source of its dual nature: the long alkyl chain is profoundly lipophilic and water-insoluble, while the secondary amine headgroup provides a locus of polarity and, critically, a pH-dependent positive charge.

The amine group's ability to be protonated under acidic to neutral conditions (pKa ≈ 10.6) is fundamental to its utility. This cationic charge is the primary driver for its interaction with negatively charged biological membranes and its function as a cationic surfactant.[2]

Diagram: Molecular Structure of this compound

cluster_tail Hydrophobic Tail (C18H37) cluster_head Hydrophilic Head c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c8 c7->c8 c9 c8->c9 c10 c9->c10 c11 c10->c11 c12 c11->c12 c13 c12->c13 c14 c13->c14 c15 c14->c15 c16 c15->c16 c17 c16->c17 c18 c17->c18 N N c18->N H H N->H CH3 CH3 N->CH3

Caption: The distinct hydrophobic tail and polar amine headgroup define this compound.

Core Physicochemical Properties

A precise understanding of a material's physical properties is the bedrock of reliable and reproducible formulation science. The following table summarizes the key characteristics of this compound.

PropertyValueSignificance in ApplicationSource(s)
Molecular Formula C₁₉H₄₁NDefines the basic building block and its elemental composition.[1][2]
Molecular Weight 283.54 g/mol Essential for all stoichiometric calculations in formulation.[1]
Appearance Beige or colorless to pale yellow crystalline powder/solid.A primary indicator of material purity and handling state.[2][3]
Melting Point 42-46 °CDictates storage conditions and processing temperatures.[3]
Solubility Soluble in organic solvents; limited solubility in water.Highlights its hydrophobic nature and the necessity of pH adjustment or co-solvents for aqueous dispersion.[2]
Flash Point 113 °C (closed cup)Critical for safety protocols during heating or processing.[3]

Section 2: Quantifying Amphiphilic Behavior

The practical utility of this compound stems from its behavior at interfaces and its ability to self-assemble in solution. This behavior is not theoretical; it is quantifiable through specific, rigorous experimental protocols.

Surface Tension and the Critical Micelle Concentration (CMC)

Expertise & Causality: An amphiphile, by its nature, seeks to minimize the unfavorable interaction between its hydrophobic tail and water. It achieves this by migrating to interfaces (like the air-water surface) or, at a sufficient concentration, by self-assembling into micelles.[4] Surface tension measurement is the most direct way to observe this phenomenon. As this compound is added to water, monomers populate the surface, disrupting the cohesive energy of water molecules and lowering the surface tension.[5]

However, the surface can only accommodate a finite number of molecules. Once saturated, the system's energy is most effectively lowered by forming micelles—spherical aggregates where the hydrophobic tails are shielded from the water by an outer shell of hydrophilic headgroups.[4] The concentration at which this transition occurs is the Critical Micelle Concentration (CMC) .[6][7] Beyond the CMC, the addition of more amphiphile primarily forms new micelles, and the surface tension remains relatively constant.[4] Identifying the CMC is therefore critical, as it defines the concentration threshold for detergency, emulsification, and the formation of nanoparticle reservoirs.[8]

Diagram: Conceptual Workflow for CMC Determination

A Prepare Serial Dilutions of this compound B Measure Surface Tension for each concentration (e.g., Wilhelmy Plate Method) A->B C Plot Surface Tension (γ) vs. log(Concentration) B->C D Identify Inflection Point: The intersection of two linear fits C->D E Result: Critical Micelle Concentration (CMC) D->E

Caption: The systematic process of determining the CMC via surface tensiometry.

Experimental Protocol: CMC Determination by Wilhelmy Plate Method

This protocol provides a self-validating system for determining the CMC. The key is the equilibrium value; the measurement must be stable before it is recorded.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., a slightly acidified aqueous solution to ensure protonation and solubility) to create a concentrated stock solution (e.g., 10 mM). The use of high-purity water (e.g., 18.2 MΩ·cm) is non-negotiable to avoid ionic contaminants that can affect micellization.

  • Instrument Calibration and Probe Preparation:

    • Use a force tensiometer equipped with a roughened platinum Wilhelmy plate.

    • Clean the plate meticulously by rinsing with ultrapure water and then flaming it to a red heat with a Bunsen burner to remove organic residues. This ensures a zero contact angle, a prerequisite for accurate measurements.[9]

    • Calibrate the instrument's force balance using a certified calibration weight.

  • Measurement Procedure:

    • Begin with a sample of pure solvent (the same used for the stock solution) to establish a baseline surface tension (γ₀).

    • Create a series of dilutions from the stock solution, spanning a wide concentration range (e.g., from 1 µM to 5 mM).

    • For each concentration, immerse the Wilhelmy plate in the solution.[10] The instrument measures the force exerted on the plate, which is directly proportional to the surface tension.

    • Trustworthiness Check: Monitor the surface tension reading over time. A valid measurement is only taken once the value has stabilized (e.g., <0.1 mN/m change over 2 minutes), indicating that the surface has reached equilibrium.[11]

  • Data Analysis:

    • Plot the equilibrium surface tension (γ) as a function of the logarithm of the concentration.

    • The resulting graph will show two distinct regions: a steep linear decrease at low concentrations and a plateau at high concentrations.

    • Fit a straight line to each region. The concentration at the intersection of these two lines is the CMC.[12]

Section 3: Harnessing Amphiphilicity in Drug Delivery

The true power of this compound is realized when its self-assembling properties are used to create sophisticated drug delivery vehicles like liposomes and nanoparticles.[13] Its cationic nature is particularly advantageous for delivering nucleic acids (which are anionic) or for targeting cells with negatively charged membranes.

Formulation of Cationic Liposomes

Expertise & Causality: Liposomes are vesicles composed of one or more lipid bilayers.[14][] By incorporating this compound into a formulation with helper lipids like dioleoylphosphatidylethanolamine (DOPE) and cholesterol, we can create cationic liposomes.[16] DOPE is a fusogenic lipid that aids in the endosomal escape of the payload, while cholesterol modulates membrane fluidity and stability. The positive charge imparted by this compound facilitates binding to and fusion with the negatively charged cell surface, enhancing cellular uptake.

Diagram: Liposome Formulation via Thin-Film Hydration

A 1. Dissolve Lipids (this compound, DOPE, Cholesterol) in Organic Solvent (e.g., Chloroform) B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydration (Add aqueous buffer containing drug cargo and vortex) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E 4. Size Reduction (Extrusion) (Pass through polycarbonate membrane) D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F

Caption: A standard, reliable workflow for producing size-controlled liposomes.

Experimental Protocol: Thin-Film Hydration for Cationic Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in a chloroform/methanol mixture at a desired molar ratio (e.g., 1:1:0.8).

    • Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent, which could otherwise compromise bilayer integrity.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) containing the hydrophilic drug to be encapsulated. The hydration temperature should be kept above the phase transition temperature of the lipid mixture.

    • Agitate the flask by vortexing to detach the lipid film, resulting in the spontaneous formation of multilamellar vesicles (MLVs).[14]

  • Size Reduction and Homogenization:

    • To produce vesicles of a defined and uniform size, subject the MLV suspension to extrusion.

    • Load the suspension into a heated extruder and pass it repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process transforms the large, heterogeneous MLVs into smaller, more uniform unilamellar vesicles (SUVs).

Characterization of Nanoparticle Formulations

Expertise & Causality: A formulation is only as good as its characterization. For drug delivery systems, three parameters are paramount: size, size distribution, and surface charge.[17][18] Size influences biodistribution and cellular uptake; a narrow size distribution (low Polydispersity Index, PDI) ensures batch-to-batch consistency; and surface charge (Zeta Potential) governs stability and interactions with biological interfaces.[19][20]

ParameterTechniqueWhy It's Critical
Hydrodynamic Size & PDI Dynamic Light Scattering (DLS)Determines the effective size of the particle in solution, which dictates its ability to navigate biological barriers. PDI < 0.2 is generally considered acceptable for monodisperse samples.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures surface charge. A high positive value (e.g., > +30 mV) from this compound indicates good colloidal stability (due to electrostatic repulsion) and predicts strong interaction with cell membranes.
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of particle shape, size, and lamellarity (for liposomes), validating the DLS data and offering structural insights.

Section 4: Safety and Handling Protocols

As with any specialty chemical, responsible handling of this compound is mandatory. Its properties as a skin and eye irritant necessitate stringent adherence to safety protocols.[1]

Hazard and Precautionary Data Summary
Hazard TypeGHS ClassificationRequired Precautions & PPESource(s)
Skin Contact H315: Causes skin irritationWear protective gloves (e.g., nitrile), lab coat. Wash skin thoroughly after handling.[1]
Eye Contact H319: Causes serious eye irritationWear safety glasses with side-shields or goggles. If contact occurs, rinse cautiously with water for several minutes.[1]
Inhalation H335: May cause respiratory irritationUse only in a well-ventilated area or with a fume hood. Avoid breathing dust.[1]
Accidental Release Not specifiedSweep up spilled solid material without creating dust. Place in a suitable, closed container for disposal.[3]
Disposal WGK 3 (highly hazardous for water)Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.

Trustworthiness: The protocols and data presented herein are grounded in established scientific principles. Every experimental step, from flaming a Wilhelmy plate to monitoring equilibrium in surface tension, is a self-validating action designed to ensure the integrity of the final result. By understanding the causality behind each technique, the researcher is empowered to not only execute protocols but also to troubleshoot and adapt them for novel applications.

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Sources

N-Methyloctadecylamine as a Cationic Surfactant: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyloctadecylamine, a secondary amine cationic surfactant, for researchers, scientists, and drug development professionals. While direct experimental data on certain physicochemical properties remain to be fully elucidated in publicly accessible literature, this document synthesizes available information on its characteristics, potential applications in drug delivery systems, and methodologies for its characterization and formulation. We will explore its role in forming lipid nanoparticles, its potential for pH-responsive drug delivery, and provide generalized protocols for its synthesis and evaluation. This guide aims to be a valuable resource for scientists exploring novel cationic surfactants for advanced drug delivery applications.

Introduction: The Emerging Role of Secondary Amine Surfactants in Drug Delivery

Cationic surfactants are indispensable tools in modern drug delivery, primarily for their ability to interact with negatively charged biological membranes, thereby facilitating drug uptake, and for their capacity to encapsulate and stabilize therapeutic payloads in nanoformulations.[1] While quaternary ammonium surfactants have been extensively studied and utilized, there is a growing interest in other classes of cationic lipids, including secondary amines like this compound.[2] These molecules offer a unique profile of properties that could be advantageous in specific drug delivery scenarios, such as pH-responsive systems.[3]

This compound, with its long C18 alkyl chain and a secondary amine head group, possesses the amphiphilic nature required for a surfactant.[4] Its potential to be protonated at physiological pH gives it its cationic character, a key feature for its function in drug delivery. This guide will delve into the known and inferred properties of this compound, providing a framework for its application and further research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a surfactant is paramount for its effective application in formulation development.

PropertyValueSource
Chemical Formula C₁₉H₄₁N[4]
Molecular Weight 283.54 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[5][6]
Melting Point 42-46 °C
Solubility Soluble in organic solvents, limited solubility in water[5][6]
IUPAC Name N-methyl-1-octadecanamine[7]
Synonyms N-Methylstearylamine, N-Methyl-N-octadecylamine[4][5]

The Critical Micelle Concentration (CMC): A Cornerstone of Surfactant Behavior

The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to self-assemble into organized structures called micelles.[8] Below the CMC, the surfactant primarily exists as monomers in solution. Above the CMC, additional surfactant molecules predominantly form new micelles, while the concentration of free unimers remains relatively constant.[9]

Generalized Protocol for CMC Determination

For researchers seeking to determine the CMC of this compound or other novel surfactants, several methods can be employed. The choice of method depends on the physicochemical properties of the surfactant and the available instrumentation.[11]

Method: Surface Tension Measurement

This is one of the most common methods for CMC determination.[8]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as the newly added surfactant molecules form micelles rather than accumulating at the air-water interface.[12]

Step-by-Step Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water, potentially with a small amount of a co-solvent to ensure initial dissolution).

  • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • Identify the CMC as the point of intersection of the two linear portions of the graph.

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Determine CMC at Inflection Point Plot->CMC

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tension measurements.

Synthesis of this compound

While this compound is commercially available, an in-house synthesis might be required for specific research purposes, such as isotopic labeling or derivatization.[5][6] A general approach for the synthesis of N-methyl secondary amines involves the reaction of a primary amine with a methylating agent.

Generalized Synthesis Protocol

This protocol is a generalized procedure based on known methods for N-methylation of primary amines and should be optimized for the specific synthesis of this compound.[13][14]

Reaction: Reductive amination of octadecanal with methylamine.

Materials:

  • Octadecanal

  • Methylamine (solution in a suitable solvent like THF or ethanol)

  • Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

  • Dichloromethane (DCM) or another suitable solvent

  • Glacial acetic acid (as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Dissolve octadecanal in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add methylamine solution to the flask, followed by the addition of a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate imine.

  • Add the reducing agent (e.g., STAB) portion-wise to the reaction mixture. The reaction is often exothermic, so cooling might be necessary.

  • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., DCM).

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Synthesis_Workflow Start Octadecanal + Methylamine Imine Imine Formation (Acid Catalyst) Start->Imine Reduction Reduction (e.g., STAB) Imine->Reduction Workup Aqueous Workup Reduction->Workup Extraction Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

This compound in the Formulation of Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are a promising drug delivery system composed of a solid lipid core stabilized by a surfactant.[15][16] They offer advantages such as high stability, controlled drug release, and the use of biocompatible materials.[17] Cationic surfactants like this compound can be incorporated into SLN formulations to impart a positive surface charge, which can enhance interaction with negatively charged cell membranes and improve drug delivery.[15]

Rationale for Using this compound in SLNs
  • Cationic Surface Charge: The protonated amine group of this compound at physiological pH provides a positive zeta potential to the SLNs, which can improve their stability through electrostatic repulsion and enhance their interaction with biological membranes.

  • Lipid Matrix Compatibility: The long octadecyl chain of this compound allows for its effective incorporation into the solid lipid matrix of the SLNs.

  • Potential for pH-Responsiveness: The secondary amine group offers the possibility of creating pH-sensitive SLNs that can release their payload in the acidic environment of tumors or endosomes.[18][19]

Generalized Protocol for SLN Formulation

This protocol is a general guideline for the preparation of SLNs using a hot homogenization and ultrasonication method.[16] The specific parameters will need to be optimized for formulations containing this compound.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound

  • Co-surfactant (e.g., Poloxamer 188, Tween 80)

  • Drug to be encapsulated

  • Deionized water

Step-by-Step Methodology:

  • Prepare the lipid phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Add this compound and the drug to the molten lipid and stir until a clear solution is obtained.

  • Prepare the aqueous phase: Dissolve the co-surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Form a pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and in vitro drug release.

SLN_Formulation Lipid_Phase Melted Solid Lipid + This compound + Drug Pre_Emulsion High-Speed Stirring (Pre-emulsion formation) Lipid_Phase->Pre_Emulsion Aqueous_Phase Hot Aqueous Surfactant Solution Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization or Ultrasonication Pre_Emulsion->Homogenization Cooling Cooling and Solidification Homogenization->Cooling SLNs Solid Lipid Nanoparticles (SLNs) Cooling->SLNs

Caption: General workflow for the formulation of Solid Lipid Nanoparticles (SLNs).

pH-Responsive Drug Delivery: A Potential Application

The secondary amine group of this compound makes it a candidate for the development of pH-responsive drug delivery systems.[20][21] The pKa of the amine group will determine its degree of protonation at different pH values.

  • At physiological pH (around 7.4): A significant portion of the amine groups will be protonated, providing a positive surface charge to the nanoparticles.

  • In the acidic tumor microenvironment (pH ~6.5) or in endosomes (pH ~5.0-6.0): The lower pH will lead to a higher degree of protonation of the amine groups. This increase in positive charge can trigger conformational changes in the nanoparticle structure or enhance its interaction with endosomal membranes, potentially leading to endosomal escape and intracellular drug release.[18][19]

This "proton sponge" effect is a well-established mechanism for enhancing the intracellular delivery of therapeutic agents.[20]

Cytotoxicity Assessment: A Critical Consideration

While the cationic nature of surfactants is beneficial for drug delivery, it can also be associated with cytotoxicity.[22] The positive charge can lead to disruption of cell membranes and mitochondrial dysfunction. Therefore, a thorough evaluation of the cytotoxicity of any new cationic surfactant is essential.

Generalized Protocol for In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[23][24]

Materials:

  • Cell line of interest (e.g., a cancer cell line for oncology applications)

  • Cell culture medium and supplements

  • This compound solution (or SLNs formulated with it)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the formulated SLNs for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Perspective: this compound vs. Other Cationic Surfactants

While direct comparative studies are lacking, we can infer some potential advantages and disadvantages of this compound compared to more common quaternary ammonium surfactants (e.g., CTAB, DDAB).[22][25]

Potential Advantages:

  • pH-Responsiveness: The secondary amine offers a tunable charge based on the pH of the environment, which is not a feature of permanently charged quaternary amines.

  • Biodegradability: The simpler structure of a secondary amine might offer different biodegradation pathways compared to more complex quaternary ammonium compounds.

Potential Disadvantages:

  • Lower Cationic Stability: The positive charge is pH-dependent and may be less stable at higher pH values compared to the permanent positive charge of quaternary amines.

  • Less Established Track Record: There is a significantly smaller body of research on the use of this compound in drug delivery compared to well-established quaternary ammonium surfactants.

Conclusion and Future Directions

This compound presents an intriguing profile as a cationic surfactant for drug delivery applications. Its long hydrophobic chain and pH-sensitive secondary amine head group make it a promising candidate for the formulation of stable and potentially "smart" nanoparticles that can respond to the acidic microenvironments of diseased tissues.

However, to fully realize its potential, further research is critically needed to establish a comprehensive understanding of its physicochemical properties and biological activity. Specifically, the determination of its CMC, detailed studies on its incorporation into various nanoformulations, and a thorough evaluation of its cytotoxicity on a range of cell lines are essential next steps. The generalized protocols provided in this guide offer a starting point for researchers to embark on these investigations. As the field of drug delivery continues to evolve, the exploration of novel excipients like this compound will be crucial in developing the next generation of targeted and effective therapies.

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Sources

Theoretical modeling of N-Methyloctadecylamine micelle formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Modeling of N-Methyloctadecylamine Micelle Formation

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application in Surfactant Science

This compound (NMOA), a cationic surfactant, stands as a molecule of significant interest in materials science and pharmaceutical development.[1][2] Its amphiphilic nature—a long hydrophobic octadecyl tail and a hydrophilic N-methylamine head group—drives its self-assembly in aqueous solutions to form micelles.[1][2][3] These colloidal aggregates are pivotal in applications ranging from drug delivery systems, where they can encapsulate poorly soluble active pharmaceutical ingredients (APIs), to the synthesis of mesoporous materials.[1][4] Understanding the precise mechanism, thermodynamics, and structural dynamics of NMOA micelle formation is paramount for optimizing these applications.

This guide moves beyond a simple recitation of facts to provide a foundational understanding of the theoretical and computational frameworks used to model NMOA micellization. As researchers and drug development professionals, our goal is not merely to observe but to predict and control. This document is structured to empower that objective, elucidating the causality behind modeling choices and grounding theoretical concepts in the principles of physical chemistry and computational science. We will explore the thermodynamics that drive self-assembly, dissect the primary theoretical models, and provide a practical guide to implementing advanced computational simulations.

Part 1: The Physicochemical Foundation of NMOA Micellization

Before delving into complex models, we must first grasp the fundamental forces at play. Micelle formation is not a random aggregation but a thermodynamically favorable process governed by a delicate balance of enthalpic and entropic contributions.[5][6]

The Hydrophobic Effect: The Primary Driving Force

The self-assembly of NMOA is overwhelmingly driven by the hydrophobic effect .[7][8] In an aqueous environment, the long C₁₈ hydrocarbon tails of NMOA molecules disrupt the highly ordered hydrogen-bonding network of water. This forces water molecules to form structured "cages" around the hydrophobic chains, resulting in a significant decrease in the entropy (disorder) of the system.

To counteract this unfavorable entropic state, the system seeks to minimize the contact area between the hydrophobic tails and water.[5] Above a specific concentration, the NMOA molecules spontaneously aggregate, sequestering their hydrophobic tails into a core and exposing their hydrophilic N-methylamine head groups to the aqueous solvent. This process liberates the ordered water molecules, leading to a large net increase in the system's entropy, which is the primary thermodynamic driving force for micellization.[5][7]

Key Thermodynamic Parameters

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic), defined by the classic thermodynamic relationship:[5]

ΔG°mic = ΔH°mic - TΔS°mic

  • ΔG°mic (Gibbs Free Energy): A negative value indicates a spontaneous process. For micellization, this value becomes favorable above the Critical Micelle Concentration (CMC).[5]

  • ΔH°mic (Enthalpy): This term reflects the energy changes from intermolecular interactions. It includes the energy required to break water-water hydrogen bonds and the energy released from van der Waals interactions between the aggregated hydrocarbon tails. For many surfactants, this process is slightly endothermic (positive ΔH°mic) at lower temperatures.[5]

  • ΔS°mic (Entropy): As discussed, this term is large and positive, primarily due to the release of ordered water molecules, making it the dominant contributor to the negative ΔG°mic.[5][6]

The Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant at which the formation of micelles becomes appreciable.[9][10][11] Below the CMC, NMOA molecules exist predominantly as monomers in solution. As the concentration approaches the CMC, the surface of the solution becomes saturated with surfactant molecules.[12] Upon exceeding the CMC, any additional surfactant molecules added to the system preferentially form micelles.[10] This transition point is marked by abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and osmotic pressure, which are the basis for its experimental determination.[10][12]

PropertyValueSource
IUPAC Name N-Methyl-1-octadecanamine[1]
CAS Number 2439-55-6
Molecular Formula C₁₉H₄₁N[13]
Molecular Weight 283.54 g/mol
Physical State Colorless to pale yellow liquid or solid[2]
Key Characteristics Cationic surfactant with a long C₁₈ chain[1][2]

Part 2: Theoretical Frameworks for Modeling Micelle Formation

Theoretical models provide the mathematical and conceptual language to describe and predict micellization. They range from simplified thermodynamic treatments to highly detailed, atomistic computer simulations.

Classical Thermodynamic Models

These models treat the micellar system as a whole, providing a macroscopic view without detailing individual molecular interactions.

  • Pseudo-Phase Separation Model: This is one of the simplest and most intuitive models. It considers the formation of micelles as a phase transition.[5][14] Micelles are treated as a separate phase that appears once the surfactant monomer concentration reaches the CMC. The CMC is thus viewed as the saturation concentration of the monomer in the aqueous phase. This model is effective for describing the abrupt changes observed at the CMC but oversimplifies the reality that there is a distribution of micelle sizes and a dynamic equilibrium between monomers and micelles.[14]

  • Mass-Action Model: This model offers a more refined view, treating micelles as chemical species in equilibrium with monomers.[5][6][14] The aggregation process is described by the following equilibrium: nS ⇌ Sn Where S is a surfactant monomer, Sn is a micelle with an aggregation number n, and the process is governed by an equilibrium constant. This model correctly captures the dynamic nature of micellization and can account for the distribution of micelle sizes and the gradual transition around the CMC.[14][15]

Computational Simulation Models: A Molecular Perspective

To understand the structural details and dynamic processes of NMOA micelle formation, we must turn to computational methods. These simulations model the interactions between individual atoms, providing unparalleled insight into the molecular choreography of self-assembly.

2.2.1 Molecular Dynamics (MD) Simulations

MD simulation is a powerful technique that computes the trajectory of every atom in a system over time by numerically solving Newton's equations of motion.[16][17] This provides a "movie" of molecular behavior, allowing for the direct observation of the micellization process and the analysis of the resulting equilibrium structures.

Causality Behind MD Choices: The accuracy of an MD simulation is entirely dependent on the quality of the force field —a set of equations and parameters that describe the potential energy of the system as a function of atomic coordinates. For NMOA, a typical force field (e.g., CHARMM36, OPLS-AA) will include terms for:[17]

  • Bond stretching and angle bending: Describing the covalent geometry of the NMOA molecule.

  • Torsional potentials: Defining the energy barriers for rotation around chemical bonds.

  • Non-bonded interactions: Crucially, these include van der Waals forces (modeled by a Lennard-Jones potential) and electrostatic interactions (modeled by Coulomb's law), which govern how NMOA molecules interact with each other and with the surrounding water molecules.[18]

The choice of water model (e.g., TIP3P, SPC/E) is equally critical, as it dictates the behavior of the solvent and the accuracy of the hydrophobic effect representation.[17]

MD_Workflow cluster_prep System Preparation cluster_sim Simulation Execution cluster_analysis Data Analysis Setup 1. System Setup Randomly place NMOA and water molecules in a simulation box. Params 2. Parameterization Assign force field parameters (e.g., OPLS-AA) to all atoms. Setup->Params Min 3. Energy Minimization Remove steric clashes and unfavorable contacts. Params->Min Eq_NVT 4. NVT Equilibration Heat system to target temperature (Constant Volume). Min->Eq_NVT Eq_NPT 5. NPT Equilibration Adjust pressure to target value (Constant Pressure). Eq_NVT->Eq_NPT Prod 6. Production Run Run simulation for an extended period to sample equilibrium states. Eq_NPT->Prod Traj 7. Trajectory Analysis Visualize micelle formation. Calculate RDFs, SASA. Prod->Traj Props 8. Property Calculation Determine CMC, Aggregation Number, Micelle Shape. Traj->Props

Figure 1: A typical workflow for a Molecular Dynamics simulation of micelle formation.
2.2.2 Monte Carlo (MC) Simulations

Unlike MD, which follows a deterministic path, MC simulations use a probabilistic approach to explore the configuration space of a system.[19][20] An MC simulation generates new states by making random changes to the positions or orientations of molecules and accepts or rejects these changes based on the Metropolis algorithm, which considers the change in the system's energy.[20]

Why Choose MC? MC methods are particularly adept at exploring equilibrium properties and overcoming large energy barriers.[19][21] They are often used with coarse-grained models , where groups of atoms (e.g., the entire hydrophobic tail) are represented as single interaction sites. This simplification dramatically reduces computational cost, allowing for the simulation of larger systems over longer effective timescales, which is ideal for studying the thermodynamics of self-assembly.[19][20]

Model TypePrincipleStrengthsLimitationsKey Outputs
Pseudo-Phase Micelles are a distinct phase formed above the CMC.[5]Simple, intuitive, explains abrupt property changes.Oversimplified; ignores size distribution and dynamics.CMC
Mass-Action Monomer-micelle equilibrium.[6][14]Accounts for dynamics and polydispersity.Requires assumptions about aggregation number.CMC, Free Energy
Molecular Dynamics Solves Newton's equations of motion for all atoms.[16]Provides atomistic detail of structure and dynamics.Computationally expensive; limited timescale.Trajectories, CMC, Aggregation #, Shape, Diffusion
Monte Carlo Probabilistic exploration of system configurations.[18][19]Efficient for equilibrium properties; good with coarse-graining.Provides no true time-dependent information.CMC, Aggregation #, Phase Behavior

Part 3: Practical Implementation and Analysis

This section provides a high-level protocol for modeling NMOA micellization using Molecular Dynamics, the most common method for achieving detailed structural insights.

Detailed Protocol: MD Simulation of NMOA Micellization

This protocol outlines the essential steps using common MD software like GROMACS or AMBER. The causality for each step is explained to ensure a self-validating workflow.

Step 1: System Preparation

  • Objective: Create the initial simulation box containing NMOA and water molecules.

  • Methodology:

    • Obtain or build a 3D structure of a single NMOA molecule.

    • Use a tool like GROMACS' insert-molecules or PACKMOL to randomly place a desired number of NMOA molecules into a periodic simulation box of appropriate dimensions. The concentration should be above the expected CMC.

    • Solvate the box with a pre-equilibrated water model (e.g., SPC/E).

    • Add counter-ions (e.g., Cl⁻) if necessary to neutralize the system, as NMOA will be protonated and carry a positive charge at neutral pH.

  • Causality: A random initial distribution is crucial to observe spontaneous, unbiased self-assembly. A periodic box eliminates finite size effects from surfaces.

Step 2: Energy Minimization

  • Objective: Relax the system to remove any steric clashes or unphysically close contacts from the random placement.

  • Methodology: Perform a steepest descent or conjugate gradient energy minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ mol⁻¹ nm⁻¹).

  • Causality: This step is mandatory to prevent the simulation from becoming unstable and crashing at the outset due to extremely large forces.

Step 3: System Equilibration

  • Objective: Bring the system to the desired temperature and pressure.

  • Methodology:

    • NVT Equilibration: Run a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. Use a thermostat (e.g., V-rescale) to gently bring the system to the target temperature (e.g., 298 K). Position restraints are often applied to the heavy atoms of the surfactant to allow the solvent to equilibrate around them first.

    • NPT Equilibration: Run a subsequent simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature. Use both a thermostat and a barostat (e.g., Parrinello-Rahman) to allow the box volume to fluctuate and reach the correct density at 1 bar pressure. The position restraints on the surfactant can be gradually released.

  • Causality: Equilibration ensures that the subsequent production run starts from a physically realistic state, representative of the target thermodynamic ensemble. Monitoring properties like temperature, pressure, and density for convergence is a key self-validation check.

Step 4: Production Simulation

  • Objective: Generate a long trajectory of the system at equilibrium to sample the self-assembly process.

  • Methodology: Run the simulation for as long as computationally feasible (e.g., 100s of ns to µs) without restraints, saving the atomic coordinates at regular intervals.

  • Causality: A long trajectory is required to ensure that the system has adequately explored its conformational space and that the observed micellar structures are stable and not transient artifacts.

Analysis of Simulation Outputs

The raw trajectory from the MD simulation is a treasure trove of data. The following analyses are key to extracting meaningful parameters.

  • Visual Inspection: The first step is always to watch the simulation. This provides an intuitive feel for the timescale of aggregation and the general shape of the micelles formed.

  • Cluster Analysis: Use algorithms to identify aggregates of NMOA molecules based on a distance cutoff. Plotting the number and size of clusters over time reveals the dynamics of micelle formation and dissolution. The average size of the largest stable cluster provides the aggregation number .

  • Radial Distribution Functions (RDFs): Calculating the RDF between different groups of atoms (e.g., between the NMOA tails and the center of mass of the micelle) provides quantitative information about the micelle's internal structure and density.

  • Shape Analysis: The shape of the micelle can be quantified by calculating the radius of gyration or the principal moments of inertia of the aggregate, which can distinguish between spherical, cylindrical, or other morphologies.[22]

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC Monomer1 NMOA Monomer Micelle Stable Micelle (Hydrophobic Core) Monomer1->Micelle Aggregation Monomer2 NMOA Monomer Monomer2->Micelle Monomer3 NMOA Monomer Monomer3->Micelle Micelle->Monomer1 Dissociation

Figure 2: A conceptual diagram of the equilibrium between monomers and a stable micelle.

Part 4: Experimental Validation: Grounding Theory in Reality

Theoretical models and simulations are powerful, but they are only as good as their ability to predict real-world phenomena. Experimental validation is a non-negotiable step in the scientific process. The parameters derived from modeling—such as CMC, aggregation number, and micelle size/shape—must be compared against experimental data.

Key validation techniques include:

  • Surface Tensiometry: Used to determine the CMC by measuring the change in surface tension with increasing surfactant concentration.[12]

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of micelles in solution, providing data on their average size.[23]

  • Small-Angle X-ray or Neutron Scattering (SAXS/SANS): These are powerful techniques that provide detailed information about the average size, shape, and internal structure of micelles.[24]

  • Fluorescence Spectroscopy: Using fluorescent probes that partition into the micellar core can be used to determine the CMC and aggregation numbers.

When simulation results align with experimental data, it builds confidence in the model's predictive power. Discrepancies, on the other hand, are equally valuable, as they often point to deficiencies in the theoretical model (e.g., force field inaccuracies) and drive further scientific refinement.

Conclusion

The theoretical modeling of this compound micelle formation is a multi-faceted endeavor that integrates fundamental thermodynamics with sophisticated computational techniques. By understanding the "why" behind the hydrophobic effect and the operational principles of different modeling approaches, researchers can move from being passive observers to active designers of molecular systems. The synergy between classical theories, high-performance computing, and rigorous experimental validation provides the comprehensive toolkit needed to harness the full potential of NMOA in advanced applications, ultimately accelerating innovation in drug delivery and materials science.

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N-Methyloctadecylamine in the context of long-chain amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyloctadecylamine in the Context of Long-Chain Amines

Foreword: The Unseen Workhorse of Modern Formulations

In the vast landscape of chemical reagents, certain molecules, while not household names, form the critical backbone of significant technological advancements. Long-chain aliphatic amines are a prime example of these unsung heroes. Their unique amphiphilic nature, characterized by a long, hydrophobic alkyl tail and a hydrophilic amine headgroup, positions them as indispensable tools in fields ranging from materials science to advanced drug delivery.[1][] This guide delves into this important class of molecules, focusing specifically on a secondary amine of significant interest: this compound.

Our objective is to move beyond a simple recitation of properties. As application scientists, we understand that true insight comes from understanding the causality behind experimental choices. Why is a particular amine selected for a formulation? How do subtle structural differences influence macroscopic performance? This document is structured to provide not just the "what," but the "how" and "why," offering researchers, scientists, and drug development professionals a technically robust and practically insightful resource. We will explore this compound from its fundamental physicochemical properties to its state-of-the-art application in lipid nanoparticle (LNP) systems for nucleic acid delivery, a technology brought to the global stage by mRNA vaccines.

The World of Long-Chain Amines: A Primer

Amines are organic derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.[3] Long-chain amines, specifically those with alkyl chains of six carbons or more, exhibit distinct physical and chemical properties that are leveraged across numerous applications.[1][4]

  • Physicochemical Characteristics : The defining feature is their amphiphilicity. The long alkyl tail (e.g., the C18 chain in octadecylamine) imparts significant hydrophobicity, leading to poor solubility in water but high solubility in organic solvents.[3][4][5] Conversely, the nitrogen-containing headgroup can be protonated, creating a cationic charge and enabling electrostatic interactions. This dual nature makes them excellent surfactants, emulsifiers, and corrosion inhibitors.[5]

  • Basicity and Reactivity : Like ammonia, amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[1] Their basicity is influenced by the electronic properties of the attached groups; alkyl groups, for instance, tend to enhance basicity.[1] This allows them to react with acids to form ammonium salts, a property crucial for their role in various formulations.[5]

  • Boiling Point and Physical State : Due to hydrogen bonding (in primary and secondary amines) and their high molecular weight, the boiling points of long-chain amines are significantly higher than hydrocarbons of similar mass.[][4] Amines with longer chains, like this compound, are typically solids at room temperature.[1]

A Detailed Profile: this compound (C19H41N)

This compound (also known as N-methylstearylamine) is a secondary amine that exemplifies the properties of long-chain amines while offering specific characteristics due to its N-methyl substitution.[6]

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's properties is the foundation of its effective application. Key identifiers and properties for this compound are summarized below.

Diagram 1: Chemical Structure of this compound

mol CH₃(CH₂)₁₇NHCH₃

A simplified representation of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2439-55-6[6][7][8][9]
Molecular Formula C₁₉H₄₁N[5][6][8][]
Molecular Weight 283.54 g/mol [6][8][9]
IUPAC Name N-methyloctadecan-1-amine[6][]
Synonyms N-Methylstearylamine, Methylstearylamine, Octadecylmethylamine[5][6][9]
Appearance White to light yellow powder or crystal[8][9]
Melting Point 42-46 °C[8][9]
Boiling Point ~346 °C (estimate)[8][9]
Flash Point 113 °C (closed cup)[8]
Solubility Insoluble in water; soluble in organic solvents like methanol[5][9][11]
pKa 10.78 ± 0.10 (Predicted)[9]
Synthesis Insights

The synthesis of secondary amines like this compound typically involves the N-alkylation of a primary amine. A common and industrially scalable method is reductive amination . This process involves reacting a primary amine (octadecylamine) with an aldehyde (formaldehyde) in the presence of a reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the secondary amine.

Another key pathway is the Eschweiler-Clarke reaction , which specifically achieves exhaustive methylation of a primary or secondary amine using excess formaldehyde and formic acid. The formic acid acts as the reducing agent.[12] These methods are favored for their high yields and operational simplicity.[12]

Application Spotlight: A Cationic Helper Lipid in Drug Delivery

While this compound has traditional uses as a surfactant and emulsifier, its modern application in drug delivery, particularly in the formulation of Lipid Nanoparticles (LNPs), is of high interest to the scientific community.[][5] LNPs have become the leading platform for delivering RNA therapeutics, as evidenced by the successful COVID-19 mRNA vaccines.[][14][]

LNPs are typically composed of four key lipid components:

  • Ionizable Cationic Lipid : The core functional component that complexes with the negatively charged nucleic acid payload.

  • Helper Phospholipid : A neutral lipid (e.g., DSPC) that provides structural stability.[14][]

  • Cholesterol : Regulates membrane integrity and fluidity.[14][]

  • PEG-Lipid : A polyethylene glycol-conjugated lipid that controls particle size and provides a steric barrier to prevent aggregation and opsonization.[][]

In this context, while not typically the primary ionizable lipid, long-chain amines like this compound can function as crucial "helper" lipids or be incorporated into the design of novel ionizable lipids. Their protonatable amine headgroup can contribute to the overall positive surface charge of the nanoparticle at acidic pH (during formulation), facilitating the encapsulation of mRNA or siRNA. The long C18 tail integrates seamlessly into the lipid bilayer of the nanoparticle, contributing to its structural integrity. Long-chain alkylamines have been shown to be effective components in synthesizing lipids for mRNA delivery.[16]

Diagram 2: LNP Formulation and Delivery Mechanism

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery A Lipid Mix in Ethanol (Ionizable Lipid, this compound, Cholesterol, PEG-Lipid) C Microfluidic Mixing A->C B Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH ~4) B->C D Self-Assembly into LNP C->D E LNP in Bloodstream (Physiological pH ~7.4) D->E Buffer Exchange/ Dialysis F Cellular Uptake (Endocytosis) E->F G Endosome Acidification (pH Drop) F->G H Endosomal Escape (Amine Protonation, Membrane Destabilization) G->H I mRNA Release into Cytosol H->I J Protein Translation I->J

Workflow from LNP formulation to intracellular mRNA release.

Experimental Protocol: Formulation of LNPs

This protocol describes a generalized method for formulating nucleic acid-loaded LNPs using a microfluidic mixing approach, a technique that allows for precise control over particle size and high encapsulation efficiency.[17]

Causality Note: The choice of an acidic buffer (pH 4) for the aqueous phase is critical. At this pH, the tertiary amine of the ionizable lipid and the secondary amine of this compound are protonated, acquiring a positive charge. This positive charge is essential for the electrostatic complexation with the negatively charged phosphate backbone of the mRNA/siRNA. Upon entering the bloodstream (pH 7.4), the particle surface becomes nearly neutral, reducing non-specific interactions.

Materials & Reagents:

  • This compound

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG2000)

  • mRNA or siRNA payload

  • Ethanol (200 proof, anhydrous)

  • Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase): a. In a sterile glass vial, dissolve the ionizable lipid, this compound, DSPC, cholesterol, and PEG-lipid in anhydrous ethanol. b. A typical molar ratio might be 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG), with this compound potentially substituting a portion of the helper or ionizable lipid fraction depending on the optimization goal. c. Vortex thoroughly until all lipids are completely dissolved, resulting in a clear solution.

  • Preparation of Aqueous Phase: a. Dilute the nucleic acid payload to the desired concentration in the citrate buffer (pH 4.0). b. Gently mix by pipetting. Avoid vortexing to maintain nucleic acid integrity.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another. c. Set the flow rate ratio, typically 3:1 (aqueous:organic), and the total flow rate. A higher flow rate generally results in smaller particle sizes.[14] d. Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, triggering the self-assembly of lipids around the nucleic acid core.

  • Purification and Buffer Exchange: a. The resulting LNP suspension will be in an ethanol/citrate buffer mixture. b. Transfer the suspension to a dialysis cassette. c. Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes. This step is crucial to remove the ethanol and exchange the acidic external buffer for a physiologically compatible one.

  • Sterilization and Storage: a. Recover the purified LNP suspension from the dialysis cassette. b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter. c. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Analytical Methodologies

Quantifying and characterizing this compound, both in its pure form and within complex matrices, is essential for quality control and research.

  • Chromatographic Techniques : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods.[18][19]

    • GC : Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity is effective.

    • HPLC : Aliphatic amines lack strong chromophores, making direct UV detection challenging.[18] Therefore, pre-column derivatization is often required. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride react with the amine to form a derivative with high UV absorbance or fluorescence, enabling sensitive detection.[18]

  • Characterization in LNPs : When incorporated into LNPs, the focus shifts to characterizing the nanoparticle system as a whole.

    • Dynamic Light Scattering (DLS) : Measures particle size, size distribution, and Polydispersity Index (PDI).

    • Zeta Potential Measurement : Determines the surface charge of the nanoparticles, which is indicative of stability and interaction with biological membranes.

    • Nucleic Acid Encapsulation Efficiency : Typically measured using a fluorescent dye assay (e.g., RiboGreen). The fluorescence is measured before and after lysing the nanoparticles with a surfactant (e.g., Triton X-100) to determine the percentage of encapsulated nucleic acid.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper handling of this compound is paramount.

  • GHS Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][20][21]

  • Handling Precautions :

    • Use only in a well-ventilated area, preferably a chemical fume hood.[7][22]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[7][21][22]

    • Avoid breathing dust, fumes, or vapors.[7][8]

    • Wash hands thoroughly after handling.[7][21][22]

  • Toxicology : The acute toxicity is noted with an LD50 (intraperitoneal, mouse) of 270 mg/kg.[8][21] It's also important to note that secondary amines can potentially react with nitrosating agents to form nitrosamines, which are a class of compounds with carcinogenic potential.[23][24] This is a consideration in formulation stability and impurity profiling.

Conclusion and Future Outlook

This compound stands as a representative and versatile member of the long-chain amine family. Its well-defined physicochemical properties—hydrophobicity from its C18 chain and reactivity from its secondary amine group—make it a valuable tool in both traditional industrial applications and cutting-edge biomedical research. The ongoing revolution in RNA therapeutics has highlighted the critical need for novel delivery vectors, and the fundamental properties of molecules like this compound provide a rich scaffold for the design of next-generation ionizable lipids and nanoparticle formulations. As researchers continue to refine drug delivery systems for enhanced targeting, lower toxicity, and improved endosomal escape, the rational incorporation and modification of such long-chain amines will undoubtedly play a pivotal role in shaping the future of medicine.

References

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Introduction: The Molecular Identity of N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyloctadecylamine

This compound (also known as N-Methylstearylamine) is a secondary aliphatic amine featuring a long C18 alkyl chain (stearyl group) and a methyl group attached to a central nitrogen atom.[1][2] Its chemical formula is C₁₉H₄₁N, and it has a molecular weight of approximately 283.54 g/mol .[3][4] This amphiphilic structure, with a polar amine head and a long nonpolar tail, makes it relevant in applications such as the formation of surfactants, emulsifiers, and as a chemical intermediate.[5][] In drug development and materials science, precise confirmation of its molecular structure is a critical first step, ensuring purity, predicting reactivity, and meeting regulatory standards.

This guide provides an in-depth analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, the focus here is not merely on the data but on the underlying principles and the synergy between different analytical methods. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing not just the expected outcomes but the causal logic behind the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a map of the hydrogen atoms in a molecule. For this compound, the key diagnostic signals are the N-methyl group, the long methylene chain, the terminal methyl group, and the protons on the carbon adjacent to the nitrogen.

Causality in Experimental Design: The choice of a deuterated solvent, typically Chloroform-d (CDCl₃), is crucial to avoid a large interfering solvent signal in the spectrum.[7] The addition of a small amount of deuterium oxide (D₂O) can be used as a confirmatory step; the acidic N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, a classic validation technique for N-H and O-H protons.[8][9][10]

Expected ¹H NMR Spectral Data

Assigned Proton(s)Chemical Shift (δ) Range (ppm)MultiplicityIntegrationRationale for Chemical Shift
-CH₃ (Terminal)~0.88Triplet (t)3HLocated in the shielded aliphatic region, typical for a terminal methyl group in a long alkyl chain.[11]
-(CH₂)₁₅- ~1.26Broad Multiplet30HThe bulk of the methylene groups in the long alkyl chain are chemically similar and overlap in a broad signal in the upfield region.[11]
-CH₂- (β to N)~1.48Multiplet2HSlightly deshielded compared to the rest of the chain due to proximity to the electron-withdrawing nitrogen atom.[11]
N-CH₃ ~2.43Singlet (s)3HDistinctive N-methyl group signal, deshielded by the adjacent nitrogen.[8][9][11] Appears as a sharp singlet.
-N-CH₂- (α to N)~2.56Triplet (t)2HProtons on the carbon directly attached to the nitrogen are the most deshielded of the alkyl chain due to the inductive effect of nitrogen.[11]
N-H 0.5 - 5.0Broad Singlet (br s)1HThe chemical shift is highly variable depending on concentration and solvent.[10] The signal is often broad due to quadrupole broadening and chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of Chloroform-d (CDCl₃).

  • Internal Standard: The residual CHCl₃ signal at ~7.26 ppm can be used for spectral calibration, although tetramethylsilane (TMS) at 0.0 ppm is the standard reference.[7][12]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine the relative ratio of protons and assign the chemical shifts and multiplicities.

  • (Optional) D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the N-H peak's disappearance.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Dissolve Sample in CDCl3 acq Acquire FID on 400 MHz Spectrometer prep->acq proc Fourier Transform, Phasing & Baseline Correction acq->proc interp Assign Shifts, Multiplicity & Integrals proc->interp confirm Confirm N-H with D2O Exchange interp->confirm

Workflow for ¹H NMR analysis of this compound.
Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms and information about their chemical environment. Due to the long alkyl chain, several signals will overlap, but the carbons near the amine functional group and the N-methyl carbon will be distinct.

Causality in Experimental Design: The experiment is run in a proton-decoupled mode, which means each unique carbon atom appears as a single line, simplifying the spectrum. The carbons directly attached to the electron-withdrawing nitrogen will be shifted significantly downfield (to a higher ppm value) compared to the other alkyl carbons.[8][9]

Expected ¹³C NMR Spectral Data

Assigned Carbon(s)Chemical Shift (δ) Range (ppm)Rationale for Chemical Shift
-CH₃ (Terminal)~14.1Typical chemical shift for a terminal methyl carbon in a long alkyl chain.
-(CH₂)n- ~22.7 - 31.9The bulk of the methylene carbons in the alkyl chain resonate in this characteristic region. The signals for the carbons closer to the ends of the chain will be resolved, while the central ones will overlap.
N-CH₃ ~36.0The N-methyl carbon is deshielded by the nitrogen atom.
-N-CH₂- (α to N)~52.0This carbon is the most deshielded in the octadecyl chain due to its direct attachment to the nitrogen atom.[8][9]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on a NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 5 seconds) if quantitative data is desired, though it is not typically necessary for simple identification.

    • Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

  • Data Processing & Analysis: Process the data similarly to ¹H NMR. Assign the distinct peaks corresponding to the unique carbon environments.

Workflow for ¹³C NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Use Concentrated Sample in CDCl3 acq Acquire with Proton Decoupling prep->acq proc Fourier Transform & Phasing acq->proc interp Assign Carbon Signals (α-C, N-Me, Alkyl Chain) proc->interp

Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR confirms the presence of the secondary amine group (N-H), the long alkane chain (C-H), and the C-N bond.

Causality in Experimental Design: As a solid with a low melting point (42-46 °C), the sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a modern, simple technique requiring minimal sample preparation.[1][13] Alternatively, a KBr pellet or a melt between salt plates can be used.[1] The key diagnostic feature is the N-H stretch. Secondary amines are distinguished by having a single N-H stretching peak, unlike primary amines which have two (symmetric and asymmetric) and tertiary amines which have none.[8][14][15]

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3350 - 3310N-H StretchMedium, SharpThis single peak is characteristic of a saturated secondary amine.[15] Its sharpness helps distinguish it from the broad O-H stretch of alcohols.[8][9]
2950 - 2840C-H Stretch (Alkyl)StrongStrong absorptions from the numerous C-H bonds in the long octadecyl chain.
~1465C-H Bend (Methylene)MediumScissoring vibration of the CH₂ groups.
1250 - 1020C-N StretchMedium-WeakCharacteristic stretching vibration for an aliphatic amine.[15]
910 - 665N-H WagStrong, BroadOut-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[14][15]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Workflow for FTIR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation prep Place Solid Sample on ATR Crystal acq Acquire Spectrum (4000-400 cm-1) prep->acq bkg Collect Background Spectrum bkg->prep interp Identify Key Bands: N-H, C-H, C-N acq->interp

Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique that induces predictable fragmentation.

Causality in Fragmentation: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage.[8][9] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is energetically favorable because it results in a resonance-stabilized iminium cation. For this compound, there are two possible α-cleavage pathways:

  • Loss of a methyl radical (•CH₃)

  • Loss of a heptadecyl radical (•C₁₇H₃₅)

The cleavage that results in the loss of the larger alkyl radical is typically the most favorable, leading to a very stable and often abundant smaller fragment ion.

Expected Mass Spectrometry Data (Electron Ionization)

m/z ValueIdentityRationale
283[M]⁺The molecular ion peak, corresponding to the intact molecule. May be weak.
268[M - CH₃]⁺α-cleavage: Loss of the N-methyl group as a radical.
44[CH₂=NHCH₃]⁺α-cleavage: Loss of the C₁₇H₃₅ heptadecyl radical. This is often the base peak (most intense signal) due to the formation of a highly stabilized iminium cation.[11]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or hexane.

  • Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.

    • Injector Temp: ~250°C

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at ~100°C, ramp up to ~300°C.

  • MS Acquisition: The MS detector will acquire spectra across the entire GC run. The standard ionization energy for EI is 70 eV.

  • Analysis: Extract the mass spectrum from the GC peak corresponding to this compound. Identify the molecular ion and the key fragment ions, particularly the base peak resulting from α-cleavage.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Prepare Dilute Solution in Volatile Solvent acq Inject into GC-MS (EI Source) prep->acq proc Extract Mass Spectrum from Chromatographic Peak acq->proc interp Identify Molecular Ion [M]+ & Key Fragments (α-cleavage) proc->interp

Workflow for MS analysis of this compound.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides absolute proof of structure. The trustworthiness of the characterization comes from the confluence of data from all three methods, where each result validates the others.

  • MS provides the molecular weight (283.5 g/mol ), which corresponds to the formula C₁₉H₄₁N.

  • ¹H and ¹³C NMR confirm the presence of 19 carbons and 41 hydrogens and map out the connectivity: a terminal methyl, a long methylene chain, an N-methyl group, and an N-methylene group. The integrations in the ¹H NMR (3H:30H:2H:3H:2H) perfectly match the structure.

  • IR confirms the functional group is a secondary amine (single N-H stretch) and contains a long alkyl chain (strong C-H stretches).

  • The α-cleavage in MS resulting in a base peak at m/z 44 strongly supports the N-methyl-N-alkyl structure, which is precisely detailed by the NMR data.

This integrated approach creates a self-validating system, providing unequivocal evidence for the structure of this compound.

Integrated Data Confirmation Diagram

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C19H41N NMR_H ¹H NMR: -N-CH3 Singlet (~2.4 ppm) -N-CH2- Triplet (~2.6 ppm) Correct Integrations Structure->NMR_H confirms connectivity NMR_C ¹³C NMR: -N-CH3 (~36 ppm) -N-CH2- (~52 ppm) Structure->NMR_C confirms carbon skeleton IR Single N-H Stretch (~3330 cm-1) Strong C-H Stretches Structure->IR confirms functional groups MS [M]+ at m/z 283 Base Peak at m/z 44 (α-cleavage) Structure->MS confirms mass & fragmentation NMR_H->MS validates IR->NMR_H validates

Integrated analysis validating the molecular structure.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached with a systematic, multi-technique methodology. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence and type of key functional groups, and mass spectrometry provides the molecular weight and corroborating fragmentation data. Together, these techniques provide a robust and definitive confirmation of the molecule's identity, a foundational requirement for its application in research and industry.

References

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Available at: [Link]

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  • Cheméo. (n.d.). Chemical Properties of 1-Octadecanamine, N-methyl- (CAS 2439-55-6). Available at: [Link]

  • SpectraBase. (n.d.). This compound [13C NMR]. John Wiley & Sons, Inc. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octadecanamine, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyloctadecylnitrosamine. PubChem Compound Database. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C19H41N). Available at: [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]

  • The Journal of Physical Chemistry B. (2021). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

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  • Chemistry Connected. (n.d.). NMR shifts 1H. Available at: [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). This compound [1H NMR]. John Wiley & Sons, Inc. Available at: [Link]

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Methodological & Application

Application Note: Protocol for Gold Nanoparticle Synthesis Using N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principles

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, serving as versatile platforms for applications ranging from diagnostics and therapeutics to catalysis and electronics.[1] Their utility is derived from unique size- and shape-dependent optical and electronic properties, most notably the Localized Surface Plasmon Resonance (LSPR), which gives rise to their characteristic ruby-red color in colloidal solutions.[2]

The synthesis of stable, monodisperse AuNPs is paramount for their application. A key strategy involves the use of capping agents, which adsorb to the nanoparticle surface during growth to prevent aggregation and control final particle size.[3][4] Long-chain alkylamines, such as N-Methyloctadecylamine, are particularly effective for synthesizing AuNPs that are dispersible in organic solvents. The long C18 alkyl chain provides a robust steric barrier, preventing the nanoparticles from agglomerating, while the amine headgroup coordinates to the gold surface.

This application note details a robust protocol for the synthesis of AuNPs using this compound as a capping agent, based on the highly reliable Brust-Schiffrin two-phase method.[1][5] This approach allows for excellent control over nanoparticle size and yields a stable colloidal solution in a nonpolar organic solvent.

Mechanism of Synthesis and Stabilization

The synthesis process occurs at the interface of an aqueous and an organic phase and can be understood through several key steps:

  • Phase Transfer of Gold Precursor: The gold precursor, hydrogen tetrachloroaurate (HAuCl₄), is initially dissolved in the aqueous phase. A phase transfer catalyst, tetraoctylammonium bromide (TOAB), transports the AuCl₄⁻ anions into the organic phase (e.g., toluene) by forming an ion pair.[5]

  • Coordination and Reduction: In the organic phase, the this compound, a secondary amine, coordinates with the gold ions. While primary amines have been extensively studied, secondary amines also serve as effective ligands.[6][7] A strong reducing agent, sodium borohydride (NaBH₄), is then introduced. The NaBH₄ rapidly reduces the Au(III) ions to zerovalent gold (Au⁰) atoms.[2]

  • Nucleation and Growth: The Au⁰ atoms quickly supersaturate the solution and nucleate to form small metallic clusters. These nuclei then grow by the further addition of reduced gold atoms.[8]

  • Capping and Stabilization: Simultaneously with nucleation and growth, the this compound molecules adsorb onto the surface of the nascent nanoparticles. The amine group forms a coordinative bond with the surface gold atoms, while the long, hydrophobic octadecyl chains extend into the organic solvent. This organic layer provides steric hindrance, physically preventing the nanoparticles from aggregating and halting their growth once a stable size is reached.[9] The result is a stable, monodisperse colloidal suspension of AuNPs.

The interaction of amines with the gold surface can involve both weak electrostatic interactions and stronger complexation, ensuring a durable capping layer.[1][7]

G cluster_phase Two-Phase System cluster_aq Aqueous Phase cluster_org Organic Phase (Toluene) aq_start HAuCl₄ (Au³⁺) org_toab_au [TOA]⁺[AuCl₄]⁻ (Phase Transferred) aq_start->org_toab_au Phase Transfer via TOAB aq_toab TOAB aq_toab->org_toab_au aq_nabh4 NaBH₄ org_reduction Reduction of Au³⁺ to Au⁰ aq_nabh4->org_reduction Reduction org_toab_au->org_reduction org_amine This compound (Capping Agent) org_amine->org_reduction org_final Capped AuNP org_amine->org_final Adsorbs on Surface org_nucleation Au⁰ Nucleation org_reduction->org_nucleation org_growth Particle Growth org_nucleation->org_growth org_growth->org_final Capping & Stabilization caption Mechanism of AuNP synthesis.

Caption: Mechanism of AuNP synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of AuNPs with an approximate diameter of 4-8 nm. The final size can be tuned by adjusting the molar ratio of the gold precursor to the capping agent.

Materials and Equipment
Reagent / Equipment Specification Purpose
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)ACS reagent, ≥99.9%Gold Precursor
This compound≥98%Capping/Stabilizing Agent
Tetraoctylammonium bromide (TOAB)≥98%Phase Transfer Catalyst
Sodium borohydride (NaBH₄)≥98%, powderReducing Agent
TolueneAnhydrous, ≥99.8%Organic Solvent
EthanolACS reagent, ≥99.5%Non-solvent for Precipitation
Deionized Water18.2 MΩ·cmAqueous Solvent
Magnetic Stirrer & Stir Bars-Mixing
Glass Vials / Round-bottom flask50-100 mLReaction Vessel
Syringes and Needles-Reagent Addition
CentrifugeCapable of >4000 x gNanoparticle Purification
Sonicator (Bath type)-Redispersion of Nanoparticles
UV-Vis Spectrophotometer-Characterization
Step-by-Step Synthesis Procedure

Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a fume hood. Toluene is flammable and volatile.

  • Preparation of Stock Solutions:

    • Gold Solution: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water.

    • Capping Agent Solution: Dissolve 250 mg of this compound and 350 mg of TOAB in 30 mL of toluene in a 100 mL flask. Stir vigorously until fully dissolved.

    • Reducing Agent Solution: Freshly prepare this solution immediately before use. Dissolve 40 mg of NaBH₄ in 10 mL of ice-cold deionized water.

  • Phase Transfer:

    • Add the 10 mL aqueous gold solution to the toluene solution containing the capping agent and TOAB.

    • Stir the biphasic mixture vigorously for 15-20 minutes. The organic (top) layer will turn from clear to a deep orange/red color as the AuCl₄⁻ is transferred.

  • Reduction and Nanoparticle Formation:

    • While maintaining vigorous stirring, rapidly add the freshly prepared ice-cold NaBH₄ solution to the biphasic mixture.

    • An immediate color change of the organic layer from orange to a deep ruby-red or dark brown should be observed, indicating the formation of gold nanoparticles.

    • Allow the reaction to stir for an additional 2-3 hours at room temperature to ensure complete reaction and stabilization.

  • Purification and Isolation:

    • Stop the stirring and transfer the mixture to a separatory funnel. Allow the layers to separate completely.

    • Discard the lower aqueous layer.

    • Wash the organic layer two to three times with 20 mL of deionized water to remove excess reducing agent and salts.

    • Transfer the washed organic layer containing the AuNPs to a centrifuge tube.

    • Add 40-50 mL of ethanol to the toluene solution to precipitate the nanoparticles. The solution should become cloudy, and a dark precipitate will form.

    • Centrifuge the mixture at 4000 x g for 10 minutes. A dark pellet of AuNPs should form at the bottom.

    • Carefully decant and discard the supernatant.

    • To further purify, re-disperse the pellet in a small volume of toluene (~5 mL) with the aid of brief sonication, and repeat the precipitation and centrifugation step with ethanol.

    • After the final wash, dry the nanoparticle pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Storage:

    • The final, purified AuNPs can be stored as a dry powder or re-dispersed in a nonpolar organic solvent like toluene or chloroform.

    • Store the dispersion in a sealed vial at 4°C, protected from light.

Caption: Experimental workflow for AuNP synthesis.

Characterization and Expected Results

Proper characterization is essential to validate the successful synthesis and determine the quality of the AuNPs.

Technique Purpose Expected Result
UV-Visible Spectroscopy Confirm AuNP formation and assess size/monodispersity.A distinct LSPR peak between 520-535 nm for spherical nanoparticles in this size range. A narrow, symmetric peak indicates good monodispersity.[10]
Transmission Electron Microscopy (TEM) Directly visualize size, shape, and size distribution.Images should show discrete, roughly spherical nanoparticles. Image analysis will provide the average core diameter and standard deviation.[11]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and aggregation state.The hydrodynamic diameter will be larger than the TEM core size due to the capping agent layer. A low polydispersity index (PDI < 0.2) indicates a monodisperse sample.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of the capping agent on the AuNP surface.The spectrum of purified AuNPs should show characteristic C-H stretching peaks (~2850-2960 cm⁻¹) from the alkyl chains of this compound.

Troubleshooting Guide

Problem Observation Potential Cause(s) Suggested Solution(s)
Aggregation Solution is purple/blue or black; precipitate forms. UV-Vis spectrum is broad with a red-shifted or second peak.[13]Insufficient capping agent; Ineffective mixing; Impure reagents; Incorrect purification (e.g., over-centrifugation).[14]Increase the molar ratio of capping agent to gold precursor. Ensure vigorous stirring during reduction. Use high-purity, anhydrous solvents. Reduce centrifugation speed/time.[14][15]
No Nanoparticle Formation Solution remains orange after adding reducing agent.Inactive or decomposed NaBH₄ solution.Always prepare the NaBH₄ solution fresh and keep it ice-cold before use.
High Polydispersity Broad UV-Vis peak; TEM/DLS shows a wide range of particle sizes.Reduction rate is too slow or non-uniform; Inadequate mixing; Temperature fluctuations.[12][16]Ensure rapid injection and vigorous stirring of the reducing agent for uniform nucleation. Maintain a constant reaction temperature.
Low Yield Final amount of purified product is very small.Incomplete phase transfer; Loss during purification steps.Ensure sufficient stirring time for phase transfer. Be careful not to discard the pellet during decanting steps. Minimize the number of washing steps if yield is critical.

References

  • Formation of Gold Nanoparticles Using Amine Reducing Agents. ACS Publications. Available at: [Link]

  • Synthesis of Gold Nanorods: How to Avoid Common Errors. AZoM. (2021). Available at: [Link]

  • New Insight into Intermediate Precursors of Brust−Schiffrin Gold Nanoparticles Synthesis. ResearchGate. Available at: [Link]

  • UV/Vis absorption spectrum of the amine-capped gold nanoparticles HDA-AuNP. ResearchGate. Available at: [Link]

  • Alkyl and Aromatic Amines as Digestive Ripening/Size Focusing Agents for Gold Nanoparticles. MDPI. Available at: [Link]

  • Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. NIH. Available at: [Link]

  • How to prevent gold nanoparticles from aggregating. NanoHybrids. Available at: [Link]

  • α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. NIH. (2023). Available at: [Link]

  • Preparation of oleylamine-coated gold nanoparticle samples before experiments. OPUS - BSZ. Available at: [Link]

  • Synthesis of stable gold nanoparticles using linear polyethyleneimines and catalysis of both anionic and cationic azo dye degradation. RSC Publishing. (2020). Available at: [Link]

  • Green Synthesis of Gold Nanoparticles: An Eco-Friendly Approach. MDPI. Available at: [Link]

  • How can I reduce/stop aggregation during synthesis of gold nanoparticles using plant as reducing and stabilizing agent?. ResearchGate. (2018). Available at: [Link]

  • Investigation into the Interaction between Surface-Bound Alkylamines and Gold Nanoparticles. PubMed. Available at: [Link]

  • The synthesis of gold nanoparticles by using Brust–Schiffrin method. ResearchGate. Available at: [Link]

  • The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. RSC Publishing. Available at: [Link]

  • Kinetic study of gold nanoparticle growth in solution by Brust-Schiffrin reaction. PubMed. Available at: [Link]

  • Nanoparticle tracking analysis of gold nanomaterials stabilized by various capping agents. RSC Publishing. Available at: [Link]

  • Preparation and Characterization of Gold Nanoparticles with Different Capping Agents. ResearchGate. Available at: [Link]

  • What are the possible reasons for large polydispersity index of gold nanoparticles?. ResearchGate. (2015). Available at: [Link]

  • Monodisperse Gold Nanoparticles: A Review on Synthesis and Their Application in Modern Medicine. NIH. (2022). Available at: [Link]

  • Methods of Gold and Silver Nanoparticles Preparation. NIH. Available at: [Link]

  • Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. MDPI. (2023). Available at: [Link]

  • Lecture 02: Synthesis Of Gold Nanoparticles. YouTube. (2023). Available at: [Link]

  • Gold Nanoparticle Synthesis. News-Medical.Net. (2018). Available at: [Link]

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Application Notes & Protocols: N-Methyloctadecylamine as a Capping Agent for High-Quality Quantum Dots

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-Methyloctadecylamine as a capping agent in the synthesis of colloidal quantum dots (QDs). We delve into the mechanistic role of this secondary amine ligand, detailing its impact on nucleation, growth kinetics, and the final photophysical properties of the nanocrystals. This guide presents a validated, step-by-step hot-injection protocol for synthesizing high-quality Cadmium Selenide (CdSe) QDs, followed by detailed procedures for their structural and optical characterization. The causality behind experimental choices is emphasized to empower researchers to rationally tune QD properties for applications ranging from bioimaging to optoelectronics.

Introduction: The Imperative of Surface Control in Quantum Dot Synthesis

Semiconductor quantum dots (QDs) are nanocrystals, typically 2-10 nanometers in diameter, that exhibit size-dependent optical and electronic properties due to quantum confinement effects.[1] This phenomenon allows for the precise tuning of their fluorescence emission across the visible and near-infrared spectrum simply by controlling their size during synthesis. Coupled with their broad absorption spectra, high photostability, and brightness, QDs have become powerful tools in fields like biomedical imaging, diagnostics, and optoelectronic devices.[2][3]

The quality and utility of QDs are critically dependent on the integrity of their surface. The high surface-area-to-volume ratio of nanocrystals means that a large fraction of their atoms are on the surface, creating potential "trap states" that can quench luminescence and compromise stability. This is where capping agents—also known as ligands or surfactants—play a pivotal role.[4][5] Capping agents are molecules that dynamically bind to the QD surface during and after synthesis to:

  • Passivate Surface Defects: They coordinate to undercoordinated metal atoms on the surface, minimizing non-radiative recombination pathways and dramatically enhancing the photoluminescence quantum yield (PLQY).[4]

  • Control Growth Kinetics: Ligands modulate the reactivity of precursors, influencing the rates of nucleation and growth, which is essential for achieving a narrow size distribution (monodispersity).[6][7]

  • Provide Colloidal Stability: They create a steric or electrostatic barrier that prevents the irreversible aggregation of QDs in solution.[8]

  • Impart Solubility: The chemical nature of the capping agent dictates the solubility of the QDs, making them dispersible in either aqueous or non-polar organic solvents.[9]

This compound, a secondary amine with a long C18 alkyl chain, is an effective L-type ligand for the synthesis of high-quality QDs in non-polar solvents, a critical first step for many subsequent applications.

Mechanistic Insights: The Role of this compound

Understanding the function of this compound at a molecular level is key to mastering its use in synthesis. Its structure—a polar amine headgroup and a long, non-polar alkyl tail—dictates its behavior.

Surface Binding and Passivation

This compound acts as an L-type ligand, where the lone pair of electrons on the nitrogen atom donates into empty orbitals of surface metal cations (e.g., Cd²⁺, Pb²⁺) via a coordinate bond. This interaction effectively passivates these sites, which would otherwise act as electron-hole recombination centers, thereby boosting fluorescence efficiency.[6] The use of long-chain amines like this compound has been shown to produce QDs with high quantum yields, often attributed to the dense packing of these ligands on the nanocrystal surface, which effectively etches away surface defects.[4]

Influence on Nanocrystal Growth

During a typical hot-injection synthesis, this compound plays multiple roles.[10] Initially, it complexes with the metal precursor (e.g., CdO), influencing its solubility and reactivity. The strength and dynamics of this metal-amine complex directly impact the "burst" of nucleation that occurs upon injection of the chalcogenide precursor.[6] The long C18 chain provides significant steric hindrance, which helps to control the growth of the nanocrystals after nucleation and prevent them from fusing, leading to a more uniform final particle size.[7]

The diagram below illustrates the fundamental role of this compound in stabilizing a quantum dot.

Caption: this compound molecules binding to the QD surface.

Experimental Protocols

The following sections provide detailed, field-proven protocols for the synthesis and characterization of this compound-capped QDs.

Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots

This protocol is adapted from established methods for synthesizing high-quality CdSe nanocrystals in non-coordinating solvents.[11][12] The hot-injection technique separates the nucleation and growth phases, allowing for excellent control over particle size and monodispersity.

Table 1: Materials and Reagents

ReagentPurityRecommended Supplier
Cadmium oxide (CdO)99.99%Sigma-Aldrich
Selenium (Se) powder99.99%Sigma-Aldrich
This compound (NM-ODA)>95%TCI Chemicals
Oleic Acid (OA)90%Sigma-Aldrich
1-Octadecene (ODE)90%Sigma-Aldrich
Trioctylphosphine (TOP)97%Sigma-Aldrich
Toluene (anhydrous)99.8%Sigma-Aldrich
MethanolACSFisher Scientific

Table 2: Equipment

Equipment
100 mL three-neck round-bottom flask
Heating mantle with stirrer
Temperature controller and thermocouple
Schlenk line (for inert atmosphere)
Glass syringes and needles
Centrifuge and tubes
UV-Vis Spectrophotometer
Fluorometer

The experimental workflow is outlined in the diagram below.

G Fig. 2: Workflow for Hot-Injection Synthesis of QDs. start Start precursor_cd Prepare Cd Precursor (CdO, NM-ODA, OA, ODE) Heat to 300°C under Ar start->precursor_cd injection Hot Injection Inject Se precursor at 240°C precursor_cd->injection precursor_se Prepare Se Precursor (Se in TOP) precursor_se->injection growth Nanocrystal Growth Monitor color change Take aliquots over time injection->growth quench Quench Reaction Cool rapidly growth->quench purify Purification Precipitate with Methanol Centrifuge & Re-disperse in Toluene quench->purify characterize Characterization (UV-Vis, PL, TEM, FTIR) purify->characterize end End characterize->end

Caption: Workflow for Hot-Injection Synthesis of QDs.

Step-by-Step Methodology:

  • Safety Note: All procedures must be performed in a well-ventilated fume hood. Cadmium compounds are toxic and selenium is a hazardous substance. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Preparation of Cadmium Precursor:

    • Add Cadmium Oxide (60 mg, 0.47 mmol), this compound (1.0 g, 3.5 mmol), Oleic Acid (1.5 mL), and 1-Octadecene (50 mL) to a 100 mL three-neck flask equipped with a magnetic stir bar.

    • Attach the flask to a Schlenk line, and fit it with a thermocouple adapter and a rubber septum.

    • Heat the mixture to 120°C under vacuum for 30 minutes to remove water and oxygen.

    • Switch to an Argon (or Nitrogen) atmosphere. Increase the temperature to 300°C and hold until the reddish CdO powder completely dissolves, yielding a clear, colorless solution. This indicates the formation of the Cd-oleate/amine complex.

    • Cool the reaction flask to the desired injection temperature (e.g., 240°C for ~5 nm CdSe QDs).

  • Preparation of Selenium Precursor (in a glovebox or under inert gas):

    • Dissolve Selenium powder (58 mg, 0.73 mmol) in Trioctylphosphine (0.5 mL) in a vial. This may require gentle heating and stirring to fully dissolve.

    • Draw this selenium solution into a syringe.

  • Hot Injection and Growth:

    • Once the cadmium precursor solution is stable at the injection temperature (240°C), swiftly inject the selenium precursor solution into the vigorously stirring solution.

    • Upon injection, a rapid color change will occur, indicating the nucleation of CdSe nanocrystals.[10]

    • The final size of the QDs is controlled by the growth time and temperature. To obtain a series of different sizes, small aliquots (~0.5 mL) can be taken via syringe at timed intervals (e.g., 10s, 30s, 1 min, 5 min, 15 min) and immediately quenched in cool toluene.

  • Reaction Quenching and Purification:

    • After the desired growth time, remove the heating mantle and allow the flask to cool to room temperature.

    • To purify the QDs, add an excess of a non-solvent like methanol (e.g., 40 mL) to the crude solution to flocculate the nanocrystals.

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes). Discard the supernatant.

    • Re-disperse the QD pellet in a minimal amount of a non-polar solvent like toluene. This precipitation and re-dispersion cycle should be repeated at least two more times to remove unreacted precursors and excess ligands.

    • Store the final purified QD solution in toluene in a sealed vial, protected from light.

Protocol 2: Characterization of Capped Quantum Dots

Proper characterization is a self-validating step to confirm the synthesis was successful and to quantify the properties of the resulting nanocrystals.

1. Optical Characterization:

  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Dilute a small amount of the purified QD-toluene solution.

    • Record the absorbance spectrum. The position of the first excitonic peak is a reliable indicator of the QD size.

  • Photoluminescence (PL) Spectroscopy:

    • Using the same diluted sample, excite the QDs at a wavelength well below the first absorption peak (e.g., 400 nm).

    • Record the emission spectrum. The peak emission wavelength gives the color of the fluorescence, and the full width at half maximum (FWHM) is a measure of the size distribution (a smaller FWHM indicates higher monodispersity).

Table 3: Example Synthesis Outcomes

Injection Temp.Growth TimeAbsorbance PeakEmission PeakEstimated Size
240 °C30 seconds515 nm530 nm~2.5 nm
240 °C2 minutes560 nm575 nm~3.8 nm
240 °C10 minutes595 nm610 nm~5.2 nm

2. Surface Chemistry Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Prepare a sample by drop-casting a concentrated QD solution onto a KBr pellet or Si wafer and allowing the solvent to evaporate completely.

    • Record the FTIR spectrum.

    • Expected Result: The spectrum should show characteristic peaks for the C-H stretching of the long alkyl chains (~2850-2960 cm⁻¹) and potentially N-H bending modes, confirming the presence of the this compound ligand on the QD surface.[13][14][15] The absence of peaks from unreacted precursors confirms purification.

Conclusion and Future Directions

This compound serves as a robust and effective capping agent for the synthesis of high-quality, colloidally stable quantum dots in organic media. Its L-type binding passivates the nanocrystal surface to yield high photoluminescence, while its long alkyl chain provides steric stabilization to control growth and prevent aggregation. The protocols outlined here provide a validated starting point for researchers to produce and characterize these advanced nanomaterials.

The resulting organically-soluble QDs are an ideal platform for further surface modification. The this compound shell can be replaced through ligand exchange procedures to introduce new functionalities, such as hydrophilic groups for transfer to aqueous solutions or specific biomolecules for targeted drug delivery and bio-sensing applications.[16][17]

References

  • Ligand Exchange and Binding at the Surface of PbS Quantum Dots Quantified Using Multimodal Magnetic Resonance.ACS Nano. (URL not provided in search results)
  • Ligand Chemistry | Semiconductor Quantum Dots.Books Gateway. (URL not provided in search results)
  • Chemical role of amines in the colloidal synthesis of CdSe quantum dots and their luminescence properties. ResearchGate. [Link]

  • Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. MRSEC Education Group. [Link]

  • Understanding Hot Injection Quantum Dot Synthesis Outcomes Using Automated High-Throughput Experiment Platforms and Machine Learning.Kenis Group. (URL not provided in search results)
  • FTIR spectra of neat allylamine, allylamine-capped and uncapped CQDs. ResearchGate. [Link]

  • A Rapid Hot-Injection Method for the Improved Hydrothermal Synthesis of CdSe Nanoparticles.ResearchGate. (URL not provided in search results)
  • Synthesis of CdSe and InP Quantum Dots. YouTube. [Link]

  • Effect of Ligand Exchange on the Photoluminescence Properties of Cu-Doped Zn-In-Se Quantum Dots. ResearchGate. [Link]

  • Quantifying Ligand Exchange Reactions at CdSe Nanocrystal Surfaces. The University of North Carolina at Chapel Hill. [Link]

  • Investigating the Effects of Ligand Exchange on CID Quantum Dots. University of Lincoln. [Link]

  • Schematic diagram of the hot-injection method for synthesizing... ResearchGate. [Link]

  • Enhancing the Stability and Biological Functionalities of Quantum Dots via Compact Multifunctional Ligands. (Source not specified).
  • All-inorganic halide perovskite (CsPbX3, X=Cl, Br, I) quantum dots synthesized via fast anion hot injection by using trimethylhalosilanes. ResearchGate. [Link]

  • Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. PMC - NIH. [Link]

  • Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. PubMed Central. [Link]

  • Hot-injection synthesis of lead-free pseudo-alkali metal-based perovskite (TlSnX3) nanoparticles with tunable optical properties. Frontiers. [Link]

  • Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. PubMed Central. [Link]

  • FTIR, ¹H‐NMR, ¹³C‐NMR, and MS spectra of R‐CQDs, respectively. ResearchGate. [Link]

  • Structural, optical, and bioimaging characterization of carbon quantum dots solvothermally synthesized from o-phenylenediamine. PMC - NIH. [Link]

  • FTIR spectra of (a) pure oleylamine, (b) oleylamine capped CdSe NCs... ResearchGate. [Link]

  • Quantum Dots — Characterization, Preparation and Usage in Biological Systems. NIH. [Link]

  • Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. PMC - NIH. [Link]

  • Semiconductor Quantum Dots: Synthesis, Properties and Applications. MDPI. [Link]

  • Review article on Quantum Dots: Synthesis, Properties and Applic
  • Capping Ligand-Induced Self-Assembly for Quantum Dot Sensitized Solar Cells. YouTube. [Link]

  • Polyethylene glycol-based bidentate ligands to enhance quantum dot and gold nanoparticle stability in biological media. (Source not specified).
  • State-of-the-Art and Trends in Synthesis, Properties, and Application of Quantum Dots-Based Nanomaterials. PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for N-Methyloctadecylamine-Mediated Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Cationic Emulsions for Advanced Polymer Synthesis

Emulsion polymerization stands as a cornerstone technique in polymer science, enabling the synthesis of a wide array of commercially significant polymers.[1][2] This heterogeneous radical polymerization process typically involves dispersing a monomer in an aqueous phase with the aid of a surfactant, leading to the formation of stable polymer latex particles.[1][3][4] While anionic and non-ionic surfactants have been extensively utilized, the use of cationic surfactants, such as N-Methyloctadecylamine, opens avenues for creating positively charged latexes. These materials are of particular interest for applications requiring interaction with negatively charged surfaces, such as in coatings, adhesives, and various biomedical and drug delivery systems.[5]

This compound, a long-chain aliphatic amine, functions as a cationic surfactant due to the protonation of its amine group in acidic to neutral aqueous environments.[6] Its 18-carbon hydrophobic tail provides the necessary emulsifying properties, while the cationic head group imparts a positive charge to the resulting polymer particles.[6] This guide provides a detailed, step-by-step protocol for leveraging this compound in emulsion polymerization, delving into the mechanistic rationale behind each experimental choice to ensure both scientific rigor and practical success.

The "Why": Mechanistic Insights into this compound-Mediated Emulsion Polymerization

The process of emulsion polymerization can be conceptually divided into three main stages: particle nucleation, particle growth, and polymerization completion.[4][7]

  • Particle Nucleation: In this initial phase, the water-insoluble monomer is dispersed in the aqueous phase containing this compound. The surfactant molecules self-assemble into micelles, encapsulating a small amount of the monomer.[1][7] A water-soluble initiator decomposes to form free radicals in the aqueous phase.[7][8] These radicals can then enter the monomer-swollen micelles, initiating polymerization and forming nascent polymer particles.

  • Particle Growth: The newly formed polymer particles become the primary loci for further polymerization.[1][9] Monomer from the larger droplets diffuses through the aqueous phase to these growing particles. The continuous influx of monomer and radicals leads to a steady increase in the size of the polymer particles.

  • Polymerization Completion: As the monomer droplets are depleted, the polymerization rate decreases. The reaction proceeds until the remaining monomer within the particles is consumed.[1] The final product is a stable dispersion of polymer particles in water, often referred to as a latex.[1][3]

The choice of a cationic surfactant like this compound is critical as it dictates the surface charge of the final polymer particles, influencing their stability and interaction with other materials. The long hydrophobic octadecyl chain effectively stabilizes the monomer droplets and polymer particles, while the cationic head group provides electrostatic repulsion, preventing particle coagulation.[1][10]

Experimental Protocol: this compound-Mediated Emulsion Polymerization of Styrene

This protocol details the synthesis of polystyrene latex particles using this compound as the cationic surfactant. Styrene is chosen as a model monomer due to its extensive use and well-understood polymerization behavior.[3]

Materials and Reagents
ReagentGradeSupplierNotes
Styrene≥99%, inhibitor-freee.g., Sigma-AldrichInhibitor should be removed prior to use.
This compound≥98%e.g., Sigma-AldrichCationic Surfactant.[11][12]
Potassium Persulfate (KPS)≥99%e.g., Sigma-AldrichWater-soluble initiator.
Sodium BicarbonateACS reagente.g., Fisher ScientificBuffer to maintain pH.[3]
Deionized (DI) WaterHigh-purityIn-houseUsed as the continuous phase.
Nitrogen GasHigh-purityLocal supplierFor creating an inert atmosphere.
Step-by-Step Methodology
  • Inhibitor Removal from Monomer:

    • Wash the styrene monomer three times with an equal volume of 10% (w/v) aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor (e.g., 4-tert-butylcatechol).

    • Subsequently, wash the styrene with DI water until the aqueous phase is neutral.

    • Dry the inhibitor-free styrene over anhydrous magnesium sulfate and then filter. Store at 4°C under a nitrogen atmosphere until use.

  • Reactor Setup:

    • Assemble a 250 mL, four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

    • Ensure all glassware is thoroughly cleaned and dried.

  • Preparation of the Aqueous Phase:

    • In the reactor, combine 100 mL of DI water, 0.5 g of this compound, and 0.1 g of sodium bicarbonate.

    • Stir the mixture at 300 rpm to dissolve the surfactant and buffer.

  • Emulsification:

    • Add 20 g of the purified styrene monomer to the aqueous phase in the reactor.

    • Increase the stirring speed to 400 rpm and continue stirring for 30 minutes to form a stable emulsion of monomer droplets.

  • Initiation of Polymerization:

    • Begin purging the reactor with nitrogen gas at a slow, steady rate to remove oxygen, which can inhibit free-radical polymerization.

    • Heat the reactor to 70°C using a water bath.

    • Once the temperature has stabilized, dissolve 0.2 g of potassium persulfate in 5 mL of DI water and add it to the reactor to initiate the polymerization.

  • Polymerization Reaction:

    • Maintain the reaction temperature at 70°C and the stirring speed at 400 rpm for 6 hours under a continuous nitrogen blanket.

    • The appearance of the reaction mixture will change from a milky white emulsion to a more translucent latex as the polymerization progresses.

  • Cooling and Filtration:

    • After 6 hours, turn off the heating and allow the reactor to cool to room temperature.

    • Filter the resulting latex through glass wool to remove any coagulum that may have formed.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Analysis monomer_prep Inhibitor Removal from Styrene emulsification Emulsification of Styrene in Aqueous Phase monomer_prep->emulsification aqueous_prep Prepare Aqueous Phase (Water, this compound, Buffer) aqueous_prep->emulsification initiation Initiation with Potassium Persulfate at 70°C emulsification->initiation polymerization Polymerization (6 hours) initiation->polymerization cooling Cooling to Room Temperature polymerization->cooling filtration Filtration of Latex cooling->filtration characterization Characterization of Polymer Latex filtration->characterization G cluster_colloidal Colloidal Properties cluster_polymer Polymer Properties latex Synthesized Polymer Latex dls DLS (Particle Size, PDI) latex->dls zeta Zeta Potential (Surface Charge) latex->zeta sem_tem SEM/TEM (Morphology) latex->sem_tem gravimetric Gravimetric Analysis (Conversion) latex->gravimetric gpc GPC (Molecular Weight) latex->gpc ftir FTIR (Chemical Structure) latex->ftir tga_dsc TGA/DSC (Thermal Properties) latex->tga_dsc

Sources

Application Notes and Protocols for the Synthesis of Metal Oxide Nanoparticles Using N-Methyloctadecylamine in Thermal Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Methyloctadecylamine in Nanoparticle Synthesis

The thermal decomposition of organometallic precursors in high-boiling point solvents has become a cornerstone for the synthesis of high-quality, monodisperse metal oxide nanoparticles.[1][2] This method offers exceptional control over critical nanoparticle parameters such as size, shape, and crystallinity, which in turn dictate their performance in applications ranging from biomedical imaging and drug delivery to catalysis and electronics.[3] A key element in achieving this control is the use of surfactant or capping agents, which modulate the nucleation and growth kinetics of the nanoparticles.

While primary amines, particularly oleylamine, have been extensively studied and utilized in this capacity, the role of secondary amines like this compound (CH₃(CH₂)₁₇NHCH₃) offers a unique avenue for tailoring nanoparticle morphology. This application note provides a detailed exploration of the use of this compound in the thermal decomposition synthesis of metal oxide nanoparticles, offering both mechanistic insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The Mechanistic Influence of a Secondary Amine Structure

The seemingly subtle difference between a primary amine (R-NH₂) and a secondary amine (R₂-NH), such as this compound, has profound implications for the nanoparticle growth process. The presence of a methyl group on the nitrogen atom in this compound introduces steric hindrance and alters its electronic properties and hydrogen bonding capability compared to its primary amine counterpart, octadecylamine.

Research into the role of different amine structures in the synthesis of ZnO nanoparticles has shown that while primary amines can lead to anisotropic growth, resulting in nanorods, secondary amines tend to produce more isotropic (spheroidal) nanoparticles.[4] This is attributed to the differing surface dynamics of the amine on the growing nanocrystal. Primary amines can form a more structured hydrogen-bonding network on the nanoparticle surface, passivating certain crystal facets and encouraging growth in a specific direction.[4] Conversely, the bulkier nature of secondary amines can lead to a more mobile and less ordered adsorption on the nanoparticle surface, resulting in more uniform, isotropic growth.[4]

In the context of thermal decomposition, this compound is expected to perform several critical functions:

  • Solvent and Heat Transfer Medium: With a high boiling point, it can serve as a solvent for the reaction, ensuring uniform heating of the precursors.

  • Surfactant and Capping Agent: The long C18 alkyl chain provides a steric barrier that prevents nanoparticle agglomeration, ensuring colloidal stability at high temperatures. Its coordination to the nanoparticle surface influences growth rates.

  • Reducing Agent: In some syntheses, particularly for metal oxides like Fe₃O₄, the amine can also act as a reducing agent for the metal precursor.[5]

The choice of this compound, therefore, provides a strategic lever to favor the formation of spherical or near-spherical metal oxide nanoparticles, a desirable morphology for applications such as drug delivery, where uniform biodistribution is crucial.

Experimental Workflow and Logical Relationships

The thermal decomposition synthesis using this compound follows a well-defined, logical progression. The following diagram illustrates the key stages of the process, from precursor dissolution to the final isolation of the nanoparticles.

experimental_workflow Experimental Workflow for Nanoparticle Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification precursors 1. Dissolve Metal Precursor & this compound in High-Boiling Solvent degas 2. Degas the Mixture (Vacuum & Inert Gas Purge) precursors->degas Remove O₂ & H₂O heat 3. Heat to Reaction Temperature (e.g., 300-320°C) degas->heat Under Inert Atmosphere (N₂ or Ar) nucleation 4. Nucleation & Growth (Precursor Decomposition) heat->nucleation Controlled Ramp Rate ageing 5. Ageing at High Temperature (Crystal Growth & Size Focusing) nucleation->ageing Maintain Temperature cool 6. Cool to Room Temperature ageing->cool precipitate 7. Precipitate Nanoparticles (Addition of Antisolvent, e.g., Ethanol) cool->precipitate centrifuge 8. Centrifuge & Wash (Remove Excess Surfactant & Byproducts) precipitate->centrifuge disperse 9. Disperse in Nonpolar Solvent (e.g., Hexane, Toluene) centrifuge->disperse

Caption: A flowchart illustrating the key stages in the thermal decomposition synthesis of metal oxide nanoparticles.

Detailed Protocol: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol details a reproducible method for the synthesis of monodisperse, isotropic iron oxide nanoparticles using this compound.

Materials and Equipment:

Reagents Equipment
Iron(III) acetylacetonate (Fe(acac)₃)Three-neck round-bottom flask
This compound (98% or higher)Heating mantle with temperature controller
1-Octadecene (ODE) or other high-boiling solventMagnetic stirrer and stir bar
Ethanol (anhydrous)Condenser
Hexane or Toluene (anhydrous)Schlenk line or inert gas (N₂ or Ar) manifold
Thermocouple
Centrifuge

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermocouple adapter, combine Iron(III) acetylacetonate (2 mmol), this compound (6 mmol), and 1-octadecene (20 mL).

  • Degassing: Connect the flask to a Schlenk line. Under vigorous stirring, heat the mixture to 120°C and maintain under vacuum for 1 hour to remove water and oxygen. After this period, switch the atmosphere to an inert gas (N₂ or Ar).

  • Heating and Nucleation: Increase the temperature of the solution to 200°C and hold for 30 minutes. Then, rapidly heat the solution to 320°C at a rate of 5-10°C per minute. The color of the solution will change from reddish-brown to black, indicating the formation of iron oxide nanoparticles.

  • Growth and Ageing: Maintain the reaction temperature at 320°C for 60 minutes to allow for the growth and size-focusing of the nanoparticles.

  • Cooling and Isolation: After the ageing period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Precipitation and Washing: Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles. Separate the black precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

  • Purification: Re-disperse the nanoparticle pellet in a small amount of hexane or toluene (approx. 10 mL) and repeat the precipitation and centrifugation process with ethanol two more times to remove excess surfactant and unreacted precursors.

  • Final Product: After the final wash, disperse the purified iron oxide nanoparticles in a nonpolar solvent of choice (e.g., hexane, toluene, or chloroform) for storage and characterization.

Quantitative Data and Expected Outcomes

The parameters in the thermal decomposition synthesis can be tuned to control the final size of the nanoparticles. The following table provides a guideline for how varying key reaction parameters can influence the characteristics of the synthesized iron oxide nanoparticles.

Parameter Variation Expected Effect on Nanoparticle Size Rationale
Precursor to Surfactant Ratio Increasing this compoundDecreaseHigher surfactant concentration leads to the stabilization of more nuclei, resulting in smaller final particles.
Reaction Temperature IncreasingIncreaseHigher temperatures promote faster monomer addition and crystal growth.
Ageing Time IncreasingIncrease (up to a point)Longer reaction times allow for more extensive crystal growth. Ostwald ripening may occur at very long times.
Heating Rate IncreasingDecreaseA faster heating rate can lead to a burst of nucleation, consuming the precursor and limiting subsequent growth.

Mechanism of Nanoparticle Formation and Stabilization

The formation of metal oxide nanoparticles via thermal decomposition in the presence of this compound can be conceptualized through the LaMer model of nucleation and growth. The following diagram illustrates the proposed mechanism.

mechanism Mechanism of Nanoparticle Formation and Stabilization cluster_nucleation Nucleation Phase cluster_growth Growth Phase cluster_stabilization Stabilization precursor Metal Precursor (e.g., Fe(acac)₃) decomposition Thermal Decomposition (High Temperature) precursor->decomposition monomers Monomers decomposition->monomers nucleation Burst Nucleation monomers->nucleation Supersaturation growth Monomer Diffusion & Addition monomers->growth nuclei Stable Nuclei nucleation->nuclei nuclei->growth Growth on Nuclei nanoparticle Growing Nanoparticle growth->nanoparticle capping This compound Adsorption nanoparticle->capping stabilized_np Sterically Stabilized Nanoparticle capping->stabilized_np

Caption: A diagram illustrating the key mechanistic steps in the formation and stabilization of metal oxide nanoparticles.

Characterization of Synthesized Nanoparticles

To confirm the successful synthesis of the desired metal oxide nanoparticles and to determine their physicochemical properties, a suite of characterization techniques should be employed:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the metal oxide.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticle dispersion.

  • Thermogravimetric Analysis (TGA): To quantify the amount of this compound capping agent on the nanoparticle surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the amine surfactant on the nanoparticle surface.

  • Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry: For magnetic nanoparticles, to measure their magnetic properties (e.g., saturation magnetization, coercivity).

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Polydisperse nanoparticles Incomplete degassing; slow heating rate; impure reagents.Ensure thorough degassing; use a rapid heating ramp; use high-purity precursors and surfactants.
Aggregated nanoparticles Insufficient surfactant; inefficient washing.Increase the precursor to surfactant ratio; ensure thorough washing to remove byproducts that may cause aggregation.
Irregular nanoparticle shape Inconsistent reaction temperature; presence of impurities.Use a precise temperature controller; ensure all glassware is clean and reagents are of high purity.
Low yield Incomplete reaction; loss of product during washing.Increase the ageing time; be careful not to discard the pellet during the washing and centrifugation steps.

Conclusion

This compound serves as a valuable and versatile surfactant in the thermal decomposition synthesis of metal oxide nanoparticles. Its nature as a secondary amine provides a means to favor the formation of isotropic nanoparticles, offering a distinct advantage over the more commonly used primary amines when spherical morphologies are desired. By carefully controlling the reaction parameters as outlined in this guide, researchers can reproducibly synthesize high-quality metal oxide nanoparticles with tailored properties for a wide array of advanced applications.

References

  • Polavarapu, L., M. M. R. M. N. D. T. D. S. G. P. L., & Liz-Marzán, L. M. (2014). Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth. Journal of the American Chemical Society, 136(41), 14725-14733.
  • Wang, Z., Yang, Y., Li, Z., & Li, C. (2010). Synthesis of amine-stabilized aqueous colloidal iron oxide nanoparticles. Journal of Materials Chemistry, 20(36), 7796-7801.[5]

  • Ramírez-Meneses, E., Montiel-Palma, V., Domínguez-Crespo, M. A., Izaguirre-López, M. G., Palacios-Gonzalez, E., & Dorantes-Rosales, H. (2015). Shape-and size-controlled Ag nanoparticles stabilized by in situ generated secondary amines. Journal of Alloys and Compounds, 643, S51-S61.
  • Pourmiri, S., Tzitzios, V., & Hadjipanayis, G. C. (2020). Effect of Surfactants on the Shape of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition. APS March Meeting 2020.
  • Woodson, S. J., Bauer, J. A., & Strouse, G. F. (2018). Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. ACS nano, 12(7), 6789–6798.
  • Adesuji, E. T., & Kana, E. G. (2022). Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. International Journal of Molecular Sciences, 23(19), 11867.
  • Burnand, D., Salvati, A., & Monopoli, M. P. (2018). Influence of surface chemistry and morphology of nanoparticles on protein corona formation. WIREs Nanomedicine and Nanobiotechnology, 10(6), e1519.
  • Kim, D., Lee, N., Park, M., Kim, H., An, K., & Hyeon, T. (2011). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. Langmuir, 27(22), 13945-13953.
  • Giri, A., Goswami, N., & Pal, T. (2014). Gene delivery via octadecylamine-based nanoparticles for iPSC generation from CCD1072-SK fibroblast cells. RSC Advances, 4(78), 41656-41663.
  • Roca, A. G., Morales, M. P., Serna, C. J., & Veintemillas-Verdaguer, S. (2007). Thermal decomposition synthesis of iron oxide nanoparticles with diminished magnetic dead layer by controlled addition of oxygen. Journal of Physics D: Applied Physics, 40(17), 5097.[2]

  • Dadfar, S. M., Roemhild, K., Drude, N. I., von Stillfried, S., Knüchel, R., Kiessling, F., & Lammers, T. (2019). Metal oxide nanoparticles: Review of synthesis, characterization and biological effects. Advanced Drug Delivery Reviews, 138, 1-28.[3]

Sources

Mastering Nanoparticle Sizing: An Application Guide to Dynamic Light Scattering (DLS) for N-Methyloctadecylamine-Coated Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Size in Nanoparticle Functionality

In the realm of drug development and materials science, the precise characterization of nanoparticles is paramount. Their size, surface charge, and stability in suspension are critical parameters that dictate their efficacy, bioavailability, and safety. Among the arsenal of analytical techniques, Dynamic Light Scattering (DLS) has emerged as a rapid and non-invasive method for determining the size distribution and stability of submicron particles.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analysis of nanoparticles coated with N-Methyloctadecylamine using DLS. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the nuanced interpretation of DLS data for these specialized nanoparticle systems.

This compound, a long-chain alkylamine, is increasingly utilized as a surface modifying agent to enhance the stability and functionality of nanoparticles. Its octadecyl chain imparts hydrophobicity, which can be crucial for anoparticle performance in non-polar environments or for specific biological interactions. However, this very property introduces unique challenges in DLS analysis that necessitate a tailored approach. This guide will equip you with the expertise to navigate these challenges and obtain accurate and reproducible results.

I. Foundational Principles: Understanding Dynamic Light Scattering

Dynamic Light Scattering operates on the principle of Brownian motion, the random movement of particles suspended in a fluid due to collisions with the molecules of the surrounding medium.[3] When a laser beam illuminates these particles, the scattered light intensity fluctuates over time. DLS instruments detect these fluctuations and use an autocorrelator to measure the rate of these changes.

Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4] This relationship is mathematically described by the Stokes-Einstein equation :

d(H) = kT / 3πηD

Where:

  • d(H) is the hydrodynamic diameter

  • k is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the dispersant

  • D is the translational diffusion coefficient

The hydrodynamic diameter, the primary output of a DLS measurement, represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured.[5] It is crucial to understand that this includes not only the nanoparticle core but also any coating molecules and a layer of solvent that moves with the particle.[5]

II. The Role of this compound Coating and Its Implications for DLS

The this compound coating serves a dual purpose: it provides steric stabilization and modifies the surface chemistry of the nanoparticle. The long, hydrophobic octadecyl chains create a physical barrier that prevents nanoparticles from aggregating, a common issue that can lead to inaccurate DLS measurements.[6][7] This steric hindrance is particularly effective in nonpolar solvents where electrostatic repulsion is minimal.

However, the hydrophobic nature of the this compound coating necessitates careful consideration of solvent selection. Dispersing these coated nanoparticles in aqueous media can be challenging and may lead to aggregation, which DLS would report as a larger particle size.[8] Therefore, the choice of an appropriate organic solvent is critical for obtaining meaningful data.

The amine headgroup of this compound can also influence the surface charge of the nanoparticles, which is quantified by the zeta potential. In acidic conditions, the amine group can become protonated, leading to a positive surface charge and electrostatic stabilization. Conversely, in neutral or basic conditions, the amine group is typically neutral.[4]

III. Experimental Protocols

A. Protocol for Coating Nanoparticles with this compound (Solvent Evaporation Method)

This protocol outlines a general procedure for coating pre-synthesized nanoparticles using a solvent evaporation technique.[9][10] Optimization of the nanoparticle to coating agent ratio may be required for specific nanoparticle types and sizes.

Materials:

  • Nanoparticle stock suspension in a suitable solvent

  • This compound (CAS: 2439-55-6)

  • Volatile organic solvent (e.g., chloroform, dichloromethane)

  • Non-polar solvent for final dispersion (e.g., hexane, toluene)[11]

  • Rotary evaporator

  • Ultrasonic bath/probe sonicator

Procedure:

  • Dissolution: Dissolve a known amount of this compound in a volatile organic solvent. The concentration will depend on the desired coating density.

  • Dispersion: Add the nanoparticle stock suspension to the this compound solution.

  • Homogenization: Sonicate the mixture for 15-30 minutes to ensure a homogeneous dispersion and to facilitate the adsorption of the amine onto the nanoparticle surface.

  • Solvent Evaporation: Remove the volatile organic solvent using a rotary evaporator. This process should be gradual to ensure an even coating.

  • Re-dispersion: Re-disperse the resulting coated nanoparticle film in a suitable non-polar solvent.

  • Purification (Optional): Centrifuge the suspension to remove any excess, unbound this compound. Discard the supernatant and re-disperse the pellet in fresh solvent. Repeat this step 2-3 times.

B. Protocol for DLS Sample Preparation

Meticulous sample preparation is the cornerstone of reliable DLS measurements.[12] The presence of aggregates or contaminants can significantly skew results.

Materials:

  • This compound-coated nanoparticle suspension

  • High-purity, non-polar solvent (filtered through a 0.2 µm filter)

  • Disposable, solvent-resistant DLS cuvettes

  • Syringe filters (pore size dependent on expected particle size, typically 0.2 µm)

Procedure:

  • Solvent Filtration: Always use freshly filtered solvent to prepare your samples. This minimizes the presence of dust and other particulates that can interfere with the measurement.

  • Concentration Optimization: The optimal concentration for DLS is sample-dependent. A good starting point is a concentration that results in a slightly hazy suspension.[12] Highly concentrated samples can lead to multiple scattering events, resulting in an underestimation of particle size.[13] Conversely, overly dilute samples may not scatter enough light for a stable signal. It is recommended to perform a concentration series to identify the ideal range where the measured size is independent of concentration.

  • Sample Filtration: Filter the final diluted sample directly into a clean DLS cuvette using a syringe filter. This is a critical step to remove any large aggregates that may have formed.

  • Equilibration: Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature for at least 10-15 minutes before starting the measurement.[12] This ensures the viscosity of the solvent is stable.

C. Protocol for DLS Measurement and Data Acquisition

Adherence to standardized procedures ensures the quality and comparability of DLS data.[3]

Instrument Setup:

  • Parameter Input: Enter the correct parameters for the dispersant (viscosity and refractive index) and the material (refractive index and absorption). For this compound-coated nanoparticles in a non-polar solvent, the absorption is typically negligible.

  • Temperature Control: Set the desired measurement temperature. Temperature stability is crucial as viscosity is highly temperature-dependent.

  • Measurement Angle: For most modern instruments with backscatter detection (e.g., 173°), the measurement angle is fixed and optimized to reduce multiple scattering.[3]

Data Acquisition:

  • Equilibration: As mentioned, ensure the sample is thermally equilibrated.

  • Measurement Duration: The instrument software will typically determine the optimal measurement duration. For polydisperse or weakly scattering samples, longer measurement times may be necessary to obtain a good signal-to-noise ratio.

  • Replicate Measurements: Perform at least three replicate measurements for each sample to assess the reproducibility of the results.

IV. Data Interpretation and Analysis

The primary result from a DLS measurement is the intensity-weighted size distribution. It is crucial to understand that this distribution is inherently biased towards larger particles because the intensity of scattered light is proportional to the sixth power of the particle's radius.[14]

Key Parameters to Report:

ParameterDescriptionImportance for this compound-Coated Nanoparticles
Z-average Diameter The intensity-weighted mean hydrodynamic size.A good indicator of the overall average size, but sensitive to the presence of even a small number of aggregates.
Polydispersity Index (PDI) A dimensionless measure of the broadness of the size distribution.A PDI value below 0.2 generally indicates a monodisperse sample. Higher values suggest a broader size distribution or the presence of multiple populations. For sterically stabilized systems, a low PDI is expected if the coating is uniform and aggregation is prevented.
Peak Analysis The size corresponding to the peak(s) in the distribution.Provides information on the most abundant particle size(s) in the sample. Multiple peaks can indicate polydispersity or aggregation.
Count Rate The number of photons detected per second.A stable and appropriate count rate is indicative of a good quality sample at a suitable concentration.

Interpreting Results for Coated Nanoparticles:

  • Hydrodynamic Diameter vs. Core Size: The hydrodynamic diameter measured by DLS will be larger than the core size of the nanoparticle determined by techniques like Transmission Electron Microscopy (TEM).[5] The difference can be attributed to the this compound coating and the associated solvent layer.

  • Assessing Stability: DLS is an excellent tool for monitoring the stability of your nanoparticle suspension over time. An increase in the Z-average diameter and PDI can indicate aggregation.

  • Intensity vs. Volume/Number Distribution: While the intensity distribution is the primary result, most DLS software can convert this to volume or number distributions. These conversions should be interpreted with caution as they are based on assumptions about the particle's shape and optical properties and can amplify noise in the data.[1]

V. Visualization of the DLS Workflow and Stabilization Mechanism

To visually represent the key processes, the following diagrams are provided in Graphviz DOT language.

DLS_Workflow cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_output Results A Nanoparticle Stock C Coating (Solvent Evaporation) A->C B This compound in Solvent B->C D Dispersion in Non-Polar Solvent C->D E Filtration (0.2 µm) D->E F Instrument Setup (Solvent Properties, Temp) E->F G Measurement (Autocorrelation) F->G H Data Processing (Stokes-Einstein Eq.) G->H I Hydrodynamic Size (Z-average) H->I J Polydispersity Index (PDI) H->J K Size Distribution Plot H->K

Caption: DLS Experimental Workflow.

Stabilization_Mechanism cluster_uncoated Uncoated Nanoparticles cluster_coated This compound Coated NP1 NP Aggregate Aggregation NP2 NP Stabilization Steric Hindrance (Stable Dispersion) CoatedNP1 NP CoatedNP2 NP

Caption: Steric Stabilization Mechanism.

VI. Troubleshooting and Best Practices

  • High PDI/Multiple Peaks: This often indicates the presence of aggregates. Re-evaluate your sample preparation, particularly the filtration step. Consider optimizing the concentration or the coating density.

  • Unstable Count Rates: This can be caused by sample contamination, sedimentation of large particles, or thermal instability. Ensure your sample is well-dispersed and properly equilibrated.

  • Inconsistent Results: Lack of reproducibility often points to issues in sample preparation. Maintain a consistent protocol for each measurement.

  • Know Your Dispersant: Accurate viscosity and refractive index values for your solvent at the measurement temperature are critical for accurate size calculations.

  • Complementary Techniques: DLS provides valuable information on the hydrodynamic size in solution. For a comprehensive characterization, it is advisable to use complementary techniques such as TEM or SEM to visualize the core size and morphology of your nanoparticles.[15]

VII. Conclusion

The DLS analysis of this compound-coated nanoparticles is a powerful tool for characterizing these complex systems. By understanding the fundamental principles of DLS, the role of the hydrophobic coating, and by adhering to meticulous experimental protocols, researchers can obtain reliable and reproducible data. This guide provides a framework for developing robust DLS methodologies, enabling the confident characterization of nanoparticle size and stability, which is essential for advancing research and development in nanomedicine and materials science.

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Application Note: Surface Functionalization with N-Methyloctadecylamine Characterized by Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of surfaces functionalized with N-Methyloctadecylamine. This secondary amine, with its long alkyl chain, is a critical component in tailoring surface properties for applications ranging from biocompatible coatings to specialized chromatography matrices.[1][2] This guide details the underlying principles, offers a step-by-step experimental protocol, and provides insights into spectral interpretation, ensuring reliable and reproducible results. The methodologies described herein are designed to be self-validating, providing clear evidence of successful surface modification.

Introduction: The "Why" of Surface Functionalization and FTIR Analysis

Surface functionalization is the process of modifying the surface of a material to impart new physical, chemical, or biological properties.[1] this compound (C₁₉H₄₁N), a long-chain secondary amine, is an effective agent for creating hydrophobic, amine-reactive surfaces.[2][3] The long octadecyl chain (C18) drives the formation of a self-assembled monolayer (SAM), while the secondary amine group provides a reactive site for further chemical conjugation.[4]

Verifying the successful and uniform attachment of this monolayer is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for this purpose.[5][6] It provides direct chemical information about the functional groups present on a surface, allowing for the confirmation of the this compound layer.[5] Attenuated Total Reflection (ATR)-FTIR is particularly well-suited for surface analysis, as the infrared beam probes only the near-surface region of the sample, enhancing the signal from the monolayer while minimizing interference from the bulk substrate.[4][7][8]

Causality Behind Experimental Choices

The choice of ATR-FTIR is deliberate. For analyzing thin films on absorbing substrates, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) can produce distorted spectra.[8] ATR, particularly with a high-refractive-index crystal like Germanium (Ge) or Zinc Selenide (ZnSe), provides enhanced signal-to-noise for monolayers and allows for in-situ analysis.[4][5][7]

Spectral Characteristics of this compound

A foundational understanding of the infrared spectrum of this compound is essential for interpreting the results of surface functionalization. The key vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3300-3350N-H StretchA single, weak to medium intensity peak characteristic of a secondary amine.[9][10]
2915-2930Asymmetric CH₂ StretchStrong absorption due to the long alkyl chain.[11]
2845-2860Symmetric CH₂ StretchStrong absorption, also from the alkyl chain.[11]
~1465CH₂ ScissoringBending vibration of the methylene groups.
~1120-1140C-N StretchAliphatic amine C-N stretching vibration.[9]
~720CH₂ RockingCharacteristic of long, straight alkyl chains.

Note: Peak positions can vary slightly based on the physical state of the sample and intermolecular interactions.

Experimental Protocol: From Substrate to Spectrum

This section provides a detailed, step-by-step methodology for the functionalization of a hydroxylated surface (e.g., silicon wafer, glass slide) with this compound and subsequent FTIR analysis.

Materials and Reagents
  • Substrate (e.g., Silicon wafer with native oxide layer)

  • This compound (≥95% purity)

  • Anhydrous Toluene (or other suitable non-polar solvent)

  • Ethanol (ACS grade)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED.

Workflow Diagram

G cluster_prep Substrate Preparation cluster_func Functionalization cluster_post Post-Functionalization cluster_analysis FTIR Analysis Clean Substrate Cleaning (Piranha Etch) Rinse_DI Rinse with DI Water Clean->Rinse_DI Dry_N2_1 Dry with N2 Stream Rinse_DI->Dry_N2_1 Immerse Immerse Substrate (12-24 hours) Dry_N2_1->Immerse Solution Prepare 1% (w/w) This compound in Anhydrous Toluene Solution->Immerse Rinse_Toluene Rinse with Toluene Immerse->Rinse_Toluene Rinse_Ethanol Rinse with Ethanol Rinse_Toluene->Rinse_Ethanol Dry_N2_2 Dry with N2 Stream Rinse_Ethanol->Dry_N2_2 BG_Scan Collect Background Spectrum (Bare Substrate) Dry_N2_2->BG_Scan Sample_Scan Collect Sample Spectrum BG_Scan->Sample_Scan Process Data Processing (Baseline Correction, etc.) Sample_Scan->Process

Caption: Experimental workflow for surface functionalization and FTIR analysis.

Step-by-Step Methodology
  • Substrate Cleaning & Hydroxylation:

    • Immerse the silicon substrate in Piranha solution for 15-30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. Safety Precaution: Piranha solution is extremely corrosive and reactive. Always use appropriate personal protective equipment (PPE) and work in a fume hood.

    • Carefully remove the substrate and rinse extensively with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas.

  • FTIR Background Spectrum:

    • Place the clean, dry substrate onto the ATR crystal of the FTIR spectrometer.

    • Ensure good contact between the substrate and the crystal.

    • Collect a background spectrum. A typical setting is 128-256 scans at a resolution of 4 cm⁻¹.[7] This spectrum will be subtracted from the sample spectrum to isolate the signal from the functionalized layer.

  • Surface Functionalization:

    • Prepare a 1% (w/w) solution of this compound in anhydrous toluene.

    • Immerse the cleaned substrate in the silane solution for 12-24 hours in a moisture-free environment (e.g., under a nitrogen atmosphere).[7] This allows for the formation of a well-ordered self-assembled monolayer.

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse sequentially with anhydrous toluene and ethanol to remove any physisorbed molecules.[7]

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • FTIR Sample Spectrum Acquisition:

    • Place the dry, functionalized substrate on the ATR crystal in the same position and with the same pressure as the background scan.

    • Collect the sample spectrum using the same parameters as the background scan.

Data Interpretation: Validating Success

Successful functionalization is confirmed by the appearance of specific peaks in the FTIR spectrum after background subtraction.

Logic of Spectral Interpretation

G cluster_peaks Key Spectral Features sub_spectrum Bare Substrate Spectrum (Background) processed_spectrum Processed Spectrum (Sample - Background) sub_spectrum->processed_spectrum Subtraction func_spectrum Functionalized Surface Spectrum func_spectrum->processed_spectrum Subtraction CH_peaks Appearance of strong C-H stretching peaks (~2850-2930 cm⁻¹) processed_spectrum->CH_peaks Indicates NH_peak Appearance of weak N-H stretching peak (~3300 cm⁻¹) processed_spectrum->NH_peak Indicates CN_peak Appearance of C-N stretching peak (~1130 cm⁻¹) processed_spectrum->CN_peak Indicates Success Successful Functionalization CH_peaks->Success NH_peak->Success CN_peak->Success

Caption: Logic diagram for interpreting FTIR spectra of functionalized surfaces.

Expected Spectral Changes

Upon successful covalent attachment of this compound, the following spectral features should be evident:

  • Dominant Alkyl Chain Peaks: The most prominent new features will be the strong asymmetric and symmetric C-H stretching vibrations of the methylene (CH₂) groups around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The presence of these intense bands is the primary indicator of the octadecyl chains on the surface.[11]

  • Secondary Amine Confirmation: A new, albeit weaker, peak should appear in the 3300-3350 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.[9][10] Its lower intensity compared to the C-H stretches is expected due to the lower concentration of N-H bonds and their smaller dipole moment change.

  • Disappearance of Surface Silanols: A reduction in the broad absorption band associated with surface Si-OH groups (around 3200-3600 cm⁻¹) may be observed, indicating their consumption during the condensation reaction.

Quantitative and Qualitative Analysis
  • Qualitative: The presence of the characteristic C-H and N-H stretching peaks provides qualitative confirmation of successful functionalization.[5]

  • Quantitative: The integrated area of the C-H stretching peaks can be used as a semi-quantitative measure of the monolayer's surface density.[5] This requires careful control of experimental parameters and is best used for comparing different functionalization conditions.

Conclusion

FTIR spectroscopy, particularly in the ATR configuration, is an indispensable tool for the characterization of surfaces functionalized with this compound.[5][12] By following the detailed protocols and understanding the key spectral identifiers outlined in this guide, researchers can confidently validate the formation of these important self-assembled monolayers. This ensures the integrity of the modified surface for subsequent applications in drug development, biomaterials, and advanced scientific research.

References

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  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Scilit. Available at: [Link]

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  • The Characterization of Organic Monolayers by FTIR External Reflectance Spectroscopy. (1994). Applied Spectroscopy, 48(1), 12-21. Available at: [Link]

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  • How to Interpret FTIR result? (2011, October 8). ResearchGate. Available at: [Link]

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  • Dimethyloctadecylamine; dimethylstearylamine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

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Application Notes and Protocols: N-Methyloctadecylamine in Drug Delivery Systems for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hydrophobic Hurdle in Drug Delivery

A significant portion of newly discovered drug candidates, estimated to be over 40%, exhibit poor aqueous solubility.[1] This inherent hydrophobicity presents a major obstacle in pharmaceutical development, leading to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy.[1][2] To unlock the full potential of these promising but challenging molecules, innovative drug delivery systems are essential.[3][4] Among the various strategies, lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a promising approach.[5][6] These systems can encapsulate hydrophobic drugs, enhance their solubility, and provide controlled release.[6][7]

This application note focuses on the utility of N-Methyloctadecylamine, a cationic lipid, as a key component in the formulation of advanced drug delivery systems for hydrophobic drugs. Its unique physicochemical properties make it a valuable excipient for creating stable and effective nanocarriers. We will delve into the rationale behind its use, provide detailed protocols for formulation, and outline essential characterization techniques.

The Role and Physicochemical Properties of this compound

This compound (also known as N-Methylstearylamine) is a long-chain aliphatic amine.[8] Its structure, featuring a hydrophobic 18-carbon alkyl chain and a secondary amine group, imparts amphiphilic characteristics.[8] This dual nature is central to its function in drug delivery systems. The long hydrophobic tail readily integrates into the lipid matrix of nanoparticles, while the cationic amine headgroup can be strategically employed to modulate surface charge and enhance drug loading.

PropertyValueSource
Chemical Formula C₁₉H₄₁N[9]
Molecular Weight 283.54 g/mol [9][10]
CAS Number 2439-55-6[9][10][11]
Appearance Colorless to pale yellow liquid or solid[8]
Melting Point 42-46 °C[10]
Solubility Soluble in organic solvents, limited solubility in water[8]

The positive charge of the amine group at physiological pH is a key attribute. This cationic nature can enhance the encapsulation of certain hydrophobic drugs through electrostatic interactions and can also promote interaction with negatively charged cell membranes, potentially improving cellular uptake.

Formulation Protocol: this compound-based Solid Lipid Nanoparticles (SLNs) for a Model Hydrophobic Drug

This protocol details the preparation of SLNs using a hot homogenization and ultrasonication method, a widely adopted and reliable technique for nanoparticle formulation.[12][13]

Core Principle: The hydrophobic drug and this compound are dissolved in a molten lipid phase. This oil phase is then dispersed in a hot aqueous surfactant solution to form a coarse emulsion. High-energy homogenization and ultrasonication are applied to reduce the droplet size to the nanometer range. Upon cooling, the lipid solidifies, entrapping the drug within the solid matrix to form SLNs.

Materials and Equipment:
  • Model Hydrophobic Drug: (e.g., Curcumin, Paclitaxel)

  • Solid Lipid: (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • This compound

  • Surfactant: (e.g., Poloxamer 188, Tween® 80)

  • Purified Water (Milli-Q or equivalent)

  • Organic Solvent (optional, for drug dissolution): (e.g., Ethanol, Acetone)

  • Magnetic Stirrer with Hot Plate

  • High-Shear Homogenizer (e.g., Ultra-Turrax®)

  • Probe Sonicator

  • Water Bath

  • Glass Beakers and Vials

Step-by-Step Protocol:
  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid, this compound, and the model hydrophobic drug. A typical starting ratio would be 70:10:1 (Solid Lipid: this compound: Drug) by weight. This can be optimized based on drug properties and desired loading.

    • Place the weighed components in a glass beaker.

    • Heat the beaker on a hot plate stirrer to approximately 5-10°C above the melting point of the solid lipid to ensure complete melting and dissolution of all components.[13] Stir continuously with a magnetic stir bar.

    • If the drug has poor solubility in the molten lipid, a small amount of a suitable organic solvent can be added to aid dissolution. This solvent will be removed in a later step.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant in purified water. A typical concentration is 1-2% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • While maintaining the temperature of both phases, add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with the high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Energy Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization or probe sonication.

    • For Probe Sonication: Place the probe of the sonicator into the pre-emulsion. Apply sonication at a specific power output (e.g., 60-80% amplitude) for a defined period (e.g., 5-15 minutes) in a pulsed mode (e.g., 10 seconds on, 5 seconds off) to prevent excessive heating. The sonication process is critical for reducing the particle size to the desired nanometer range.

  • Cooling and Solidification:

    • After homogenization, quickly transfer the hot nanoemulsion to an ice bath or allow it to cool to room temperature under gentle magnetic stirring.

    • As the lipid phase cools below its melting point, it will recrystallize, forming solid lipid nanoparticles with the drug encapsulated within the matrix.

  • Purification (Optional but Recommended):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis against purified water or centrifugation followed by resuspension of the pellet in fresh medium.

Experimental Workflow Diagram:

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final Final Steps A Weigh Solid Lipid, This compound, and Hydrophobic Drug B Heat above Lipid Melting Point with Stirring A->B E Add Aqueous Phase to Lipid Phase under High-Shear Homogenization (Pre-emulsion Formation) B->E C Dissolve Surfactant in Water D Heat to Same Temperature as Lipid Phase C->D D->E F Probe Sonication or High-Pressure Homogenization E->F G Cooling to Form SLNs F->G H Optional Purification (Dialysis/Centrifugation) G->H I Characterization H->I

Caption: Workflow for the preparation of this compound-based SLNs.

Characterization of this compound-based Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated nanoparticles.[5][14]

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the uniformity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
Zeta Potential Laser Doppler Velocimetry (LDV)To measure the surface charge of the nanoparticles. The presence of this compound should result in a positive zeta potential, which is important for stability (electrostatic repulsion) and cellular interaction.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
Encapsulation Efficiency (EE) and Drug Loading (DL) UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug successfully encapsulated within the nanoparticles. This is a critical parameter for determining the therapeutic potential of the formulation.
Crystallinity and Physical State Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)To assess the physical state of the drug and lipid within the nanoparticles. Amorphous or disordered crystalline states of the drug within the lipid matrix can enhance solubility and release.

In Vitro and In Vivo Evaluation

Once the formulation is optimized and characterized, its performance must be evaluated in relevant biological systems.[15][16]

In Vitro Drug Release Studies:
  • Method: Dialysis bag method is commonly used. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline with a small amount of surfactant to maintain sink conditions).

  • Purpose: To determine the rate and extent of drug release from the nanoparticles over time. A sustained release profile is often desirable for many therapeutic applications.

Cell Culture Studies:
  • Cell Lines: Select appropriate cell lines relevant to the therapeutic target (e.g., cancer cell lines for anticancer drugs).

  • Cellular Uptake: Use fluorescently labeled nanoparticles or quantify the intracellular drug concentration to assess the efficiency of nanoparticle uptake by cells.

  • Cytotoxicity Assays: (e.g., MTT, XTT assays) to evaluate the biocompatibility of the blank nanoparticles and the therapeutic efficacy of the drug-loaded nanoparticles.

In Vivo Studies (Preclinical Animal Models):
  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug when delivered via the nanoparticle formulation compared to the free drug. This provides insights into bioavailability and circulation time.[17]

  • Biodistribution Studies: To track the accumulation of the nanoparticles in different organs and tissues. This is crucial for assessing targeted delivery and potential off-target effects.[18]

  • Efficacy Studies: To evaluate the therapeutic effect of the drug-loaded nanoparticles in a relevant animal model of the disease.

Biological Pathway Visualization:

The cationic surface of this compound-based nanoparticles can facilitate interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis. Once inside the cell, the nanoparticles can be trafficked through the endo-lysosomal pathway. The drug is then released from the nanoparticle matrix and can exert its therapeutic effect.

G cluster_cellular Cellular Uptake and Drug Action A Cationic SLN with This compound B Interaction with Negatively Charged Cell Membrane A->B C Endocytosis B->C D Endosome C->D E Lysosome D->E F Drug Release D->F E->F G Therapeutic Target F->G H Therapeutic Effect G->H

Sources

N-Methyloctadecylamine as a High-Performance Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Phase Transfer Catalysis (PTC) represents a powerful and versatile methodology in synthetic organic chemistry, enabling reactions between reactants located in separate, immiscible phases.[1] This technique often leads to higher yields, milder reaction conditions, and enhanced safety profiles, aligning with the principles of green chemistry by minimizing the need for hazardous anhydrous solvents.[1][2] This document provides a detailed technical guide on the application of N-Methyloctadecylamine, a long-chain secondary amine, as a potent phase transfer catalyst. We will explore its mechanism of action, structural advantages, and provide detailed, field-tested protocols for its use in key synthetic transformations, including nucleophilic substitutions and oxidation reactions.

The Principle of Phase Transfer Catalysis and the Role of this compound

In many essential organic reactions, the nucleophile is an inorganic salt soluble only in an aqueous phase, while the organic substrate is soluble only in a non-polar organic phase. The result is a reaction that is impractically slow due to the inability of the reactants to interact. Phase transfer catalysis elegantly solves this by introducing a catalyst capable of transporting the nucleophile across the phase boundary.[1]

The active catalyst, typically a quaternary ammonium ('quat') or phosphonium salt, forms an ion pair with the anion of the nucleophile in the aqueous phase.[3] This new ion pair, rendered lipophilic by the organic substituents on the catalyst, can then migrate into the organic phase.[1] Here, the anion is poorly solvated (often described as "naked") and thus exhibits dramatically enhanced reactivity towards the organic substrate.[4]

This compound (CAS: 2439-55-6) emerges as a highly effective catalyst in this domain.[5] While a secondary amine, it readily forms the active quaternary ammonium species in situ under typical basic or alkylating reaction conditions. Its structure is uniquely suited for PTC for two primary reasons:

  • Exceptional Lipophilicity: The C18 octadecyl chain provides a strong affinity for the organic phase, ensuring efficient partitioning of the catalyst-anion complex away from the aqueous layer. This high "C#", or total carbon count, is a key parameter for catalysts in reactions where the intrinsic chemical reaction in the organic phase is the rate-determining step.[2]

  • Effective Anion Complexation: The nitrogen center serves as the hydrophilic "head" that pairs with the inorganic anion (e.g., OH⁻, CN⁻, MnO₄⁻) for transport.

This combination of a highly lipophilic tail and a functional hydrophilic head makes this compound a superior choice for a range of biphasic reactions.

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 2439-55-6[5][6]
Molecular Formula C₁₉H₄₁N[5]
Molecular Weight 283.54 g/mol [5][6]
Synonyms N-Methylstearylamine[5][6][7]
Linear Formula CH₃(CH₂)₁₇NHCH₃[6]
Melting Point 42-46 °C
Flash Point 113 °C (Closed Cup)
General Mechanism of Action

The catalytic cycle begins at the liquid-liquid or solid-liquid interface. The this compound, as its active ammonium salt Q⁺X⁻, exchanges its initial counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous or solid phase. This forms a new, highly lipophilic ion-pair, Q⁺Y⁻, which dissolves readily in the bulk organic phase. There, Y⁻ performs the desired chemical transformation on the organic substrate (RZ), yielding the product (RY) and a new anion (Z⁻). The catalyst, now as Q⁺Z⁻, migrates back to the interface to repeat the cycle.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase RZ Organic Substrate (RZ) RY Product (RY) RZ->RY Reaction with 'Naked' Anion QZ_org Catalyst (Q⁺Z⁻) RY->QZ_org Generates Z⁻ QY_org Lipophilic Ion Pair (Q⁺Y⁻) QY_org->RZ Delivers Y⁻ MZ Byproduct (M⁺Z⁻) QX_aq Catalyst (Q⁺X⁻) QZ_org->QX_aq Catalyst Regeneration & Transfer MY Inorganic Reactant (M⁺Y⁻) MY->QX_aq QY_aq Lipophilic Ion Pair (Q⁺Y⁻) QX_aq->QY_aq Anion Exchange QY_aq->QY_org Phase Transfer

Caption: General mechanism of this compound (Q⁺) in PTC.

Application Protocol 1: Williamson Ether Synthesis via PTC

The Williamson ether synthesis is a cornerstone SN2 reaction for preparing symmetric and asymmetric ethers.[8][9] The use of PTC dramatically improves its efficiency and scope by avoiding the need for potentially hazardous reagents like sodium metal or sodium hydride to pre-form the alkoxide.[9]

Principle: An alcohol is deprotonated by a strong inorganic base (e.g., NaOH) in an aqueous phase. This compound transports the resulting alkoxide anion into an organic phase to react with a primary alkyl halide. This method is particularly effective for primary alkyl halides to avoid competing E2 elimination reactions.[8][10]

Materials and Reagents
  • Alcohol: e.g., 1-Octanol (CAS: 111-87-5), ≥99%

  • Alkyl Halide: e.g., Benzyl Bromide (CAS: 100-39-0), ≥99%

  • Base: Sodium Hydroxide (CAS: 1310-73-2), pellets, ≥98%

  • Catalyst: this compound (CAS: 2439-55-6), ≥98%

  • Organic Solvent: Toluene (CAS: 108-88-3), anhydrous

  • Drying Agent: Anhydrous Magnesium Sulfate (CAS: 7487-88-9)

Experimental Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1-octanol (10.0 g, 76.8 mmol) and toluene (100 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (4.6 g, 115 mmol) in deionized water (20 mL). Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

  • Catalyst Addition: Add this compound (0.87 g, 3.07 mmol, 4 mol%) to the flask containing the alcohol and toluene.

  • Initiation: Begin vigorous stirring (≥800 RPM). Causality Note: High agitation is critical to maximize the interfacial surface area, which is directly proportional to the catalytic turnover rate.[11] Add the aqueous NaOH solution to the reaction flask.

  • Substrate Addition: Slowly add benzyl bromide (14.5 g, 84.5 mmol) to the biphasic mixture over 15 minutes using a dropping funnel.

  • Reaction: Heat the mixture to 70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, benzyl octyl ether, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Diagram: Williamson Ether Synthesis

WES_Workflow start Start setup 1. Charge Flask (1-Octanol, Toluene) start->setup prep_base 2. Prepare Aq. NaOH setup->prep_base add_cat 3. Add this compound prep_base->add_cat add_base 4. Add NaOH Solution (Begin Vigorous Stirring) add_cat->add_base add_halide 5. Add Benzyl Bromide add_base->add_halide react 6. Heat to 70°C (4-6 hours) add_halide->react workup 7. Cool & Workup (Phase Separation, Washes) react->workup isolate 8. Dry & Concentrate workup->isolate purify 9. Purify Product (Distillation/Chromatography) isolate->purify end_node End purify->end_node

Caption: Step-by-step workflow for PTC Williamson ether synthesis.

Application Protocol 2: Oxidation of an Alkene with Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful, inexpensive oxidizing agent, but its utility is often limited by its insolubility in organic solvents.[12] PTC solves this by shuttling the permanganate anion (MnO₄⁻) into the organic phase, enabling controlled, efficient oxidations under mild conditions.

Principle: Solid potassium permanganate is suspended in an organic solvent containing the alkene substrate. This compound complexes with the MnO₄⁻ anion at the solid-liquid interface, forming a lipophilic ion pair that dissolves in the organic medium and oxidizes the alkene (e.g., to a cis-diol).

Materials and Reagents
  • Alkene: e.g., 1-Dodecene (CAS: 112-41-4), ≥95%

  • Oxidizing Agent: Potassium Permanganate (CAS: 7722-64-7), fine powder, ≥99%

  • Catalyst: this compound (CAS: 2439-55-6), ≥98%

  • Organic Solvent: Dichloromethane (DCM) (CAS: 75-09-2), ACS grade

  • Quenching Agent: Sodium bisulfite (CAS: 7631-90-5), saturated aqueous solution

Experimental Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a powerful overhead mechanical stirrer, add 1-dodecene (10.0 g, 59.4 mmol), this compound (0.67 g, 2.37 mmol, 4 mol%), and dichloromethane (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Causality Note: The oxidation is exothermic. Maintaining a low temperature is crucial for controlling the reaction rate and preventing over-oxidation or side reactions.

  • Oxidant Addition: While stirring vigorously, add finely powdered potassium permanganate (10.3 g, 65.3 mmol) in small portions over 30-45 minutes. The mixture will turn a deep purple.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours. The purple color will gradually fade as a brown precipitate of manganese dioxide (MnO₂) forms. Monitor the disappearance of the starting material by TLC.

  • Quenching: Cool the mixture back to 0 °C. Cautiously add saturated aqueous sodium bisulfite solution until the purple color is completely discharged and only the brown MnO₂ precipitate remains.

  • Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with dichloromethane (3 x 50 mL).

  • Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, 1,2-dodecanediol.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Workflow Diagram: Permanganate Oxidation

KMnO4_Workflow start Start setup 1. Charge Flask (1-Dodecene, Catalyst, DCM) start->setup cool 2. Cool to 0°C setup->cool add_kmno4 3. Add KMnO₄ Portion-wise cool->add_kmno4 react 4. Stir at 0°C, then RT (4 hours total) add_kmno4->react quench 5. Quench with NaHSO₃ react->quench filter_node 6. Filter through Celite® quench->filter_node workup 7. Workup (Washes) filter_node->workup isolate 8. Dry & Concentrate workup->isolate purify 9. Purify Product (Recrystallization) isolate->purify end_node End purify->end_node

Caption: Step-by-step workflow for PTC permanganate oxidation.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

  • Potassium Permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed. Handle with care and avoid contact with combustible materials.

  • Benzyl Bromide: Lachrymator and corrosive. Extremely hazardous. Must be handled in a certified chemical fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work. A thorough risk assessment should be performed for all procedures.

References

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Application of N-Methyloctadecylamine in the formulation of stable Pickering emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Application of N-Methyloctadecylamine in the Formulation of Stable Pickering Emulsions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Surfactants - The Robust Architecture of Pickering Emulsions

Conventional emulsions, stabilized by small-molecule surfactants, are fundamental to numerous pharmaceutical and commercial formulations. However, they often suffer from thermodynamic instability, susceptibility to environmental changes, and potential biocompatibility issues.[1][2] Pickering emulsions represent a paradigm shift, utilizing solid colloidal particles that irreversibly adsorb at the oil-water interface to create a robust physical barrier against droplet coalescence.[3][4][5] This mechanism imparts exceptional stability against Ostwald ripening and environmental stressors like pH and temperature changes.[4][6]

The key to a successful Pickering emulsion lies in tuning the wettability of the stabilizing particles; they must possess a delicate amphiphilic balance to reside comfortably at the oil-water interface.[3][7] While many inorganic particles (e.g., silica) are inherently hydrophilic, their surfaces can be modified in-situ to achieve the desired balance. This is where this compound (NMOA) emerges as a powerful and versatile surface modifying agent.

This compound (CH₃(CH₂)₁₇NHCH₃) is a secondary amine featuring a long C18 alkyl chain.[8] This structure provides a distinct hydrophobic domain (the octadecyl tail) and a polar head group (the secondary amine) capable of interacting with particle surfaces. By introducing NMOA into an aqueous dispersion of particles like silica, it synergistically adsorbs onto the particle surfaces, transforming them into effective Pickering stabilizers.[9] The amine group's interaction with silica surfaces occurs via electrostatic attraction and hydrogen bonding, effectively anchoring the hydrophobic tail outwards and modifying the particle's wettability.[9] This guide provides a comprehensive overview and detailed protocols for leveraging NMOA in the formulation of highly stable Pickering emulsions.

Mechanism of Stabilization: A Synergistic Approach

The stabilization mechanism is not reliant on this compound alone, but on the synergistic complex it forms with colloidal particles. The process can be understood through the following key steps:

  • In-Situ Surface Hydrophobization: Inherently hydrophilic silica nanoparticles are first dispersed in the aqueous phase. Upon addition, NMOA molecules adsorb onto the silica surface. The protonated amine group (at acidic to neutral pH) forms strong electrostatic and hydrogen bonds with the negatively charged silanol groups (Si-O⁻) on the silica surface.[9][10]

  • Tuning Wettability: This adsorption orients the long, hydrophobic octadecyl tails away from the particle surface, drastically increasing its hydrophobicity and rendering it partially wettable by both oil and water.[9]

  • Irreversible Adsorption at the Interface: During homogenization, high shear energy creates a vast oil-water interfacial area. The surface-modified nanoparticles then migrate to this interface to reduce the system's total free energy. The energy required to desorb these particles is exceptionally high, leading to what is considered irreversible adsorption.[10][11]

  • Formation of a Protective Steric Barrier: At the interface, the particles self-assemble into a dense, packed layer around the oil droplets. This solid film acts as a formidable mechanical barrier, physically preventing the droplets from coalescing and ensuring long-term emulsion stability.[3][4]

The degree of NMOA protonation is pH-dependent, offering a powerful handle to control the emulsion's properties.[12][13] At lower pH, the increased positive charge on the amine enhances its binding to negative particles, which can be used to fine-tune emulsion stability or even trigger pH-responsive behaviors.[13][14]

cluster_0 Mechanism of NMOA-Silica Stabilization A Silica Nanoparticle (Hydrophilic, Si-OH groups) C In-Situ Surface Modification (Aqueous Phase, pH Control) A->C B This compound (NMOA) (Amphiphilic) B->C D Hydrophobized Nanoparticle C->D Adsorption via H-bonding & electrostatic interaction E Emulsification (High Shear) Oil + Water + Modified Particles D->E F Stable Pickering Emulsion E->F Irreversible adsorption at oil-water interface G Formation of dense interfacial film prevents droplet coalescence F->G

Caption: Mechanism of NMOA-based Pickering stabilization.

Experimental Protocols

Part 1: Formulation of NMOA-Stabilized Oil-in-Water (O/W) Pickering Emulsion

This protocol details the preparation of a stable O/W Pickering emulsion using silica nanoparticles surface-modified in-situ with this compound.

Materials:

  • Silica Nanoparticles (e.g., 20-50 nm diameter)

  • This compound (NMOA), 98% (CAS: 2439-55-6)

  • Oil Phase (e.g., Sunflower oil, n-dodecane, or mineral oil)

  • Deionized (DI) Water

  • Hydrochloric Acid (HCl, 0.1 M) and Sodium Hydroxide (NaOH, 0.1 M) for pH adjustment

  • Magnetic Stirrer and Stir Bar

  • Ultrasonic Disperser (Probe or Bath)

  • High-Shear Homogenizer (e.g., ULTRA TURRAX)

Methodology:

  • Preparation of Aqueous Particle Dispersion (Continuous Phase):

    • Rationale: A well-dispersed particle suspension is crucial for uniform surface modification and subsequent adsorption at the oil-water interface.

    • Step 1.1: Prepare a 0.5% (w/v) suspension of silica nanoparticles in DI water.

    • Step 1.2: Predisperse the suspension using an ultrasonic disperser at ~70-100 W for 5 minutes to break apart any initial agglomerates.[9]

    • Step 1.3: While stirring, add the desired concentration of NMOA. A starting point is a 1:10 weight ratio of NMOA to silica. The optimal ratio may vary and should be determined empirically.

    • Step 1.4: Adjust the pH of the suspension to a target value (e.g., pH 4-6) using 0.1 M HCl or 0.1 M NaOH. This step is critical as it controls the surface charge of both the silica and the NMOA, influencing their interaction.[13]

    • Step 1.5: Allow the mixture to stir for a minimum of 2 hours to ensure complete adsorption of NMOA onto the nanoparticle surfaces.

  • Emulsification:

    • Rationale: High-energy homogenization is required to break the oil phase into fine droplets and provide the necessary energy for the hydrophobized particles to migrate and stabilize the newly formed interface.

    • Step 2.1: Set the desired oil-to-water volume ratio. A common starting point is 30:70 (v/v) oil-to-aqueous phase.

    • Step 2.2: While vigorously stirring the aqueous dispersion from Part 1, slowly add the oil phase.

    • Step 2.3: Homogenize the mixture using a high-shear homogenizer at 10,000-15,000 rpm for 3-5 minutes.[9][15] The resulting mixture should appear as a stable, opaque white emulsion.

    • Step 2.4: Store the prepared emulsion in a sealed vial at room temperature for observation and characterization.

cluster_1 Experimental Workflow for Emulsion Formulation start Start prep_aq Prepare Aqueous Phase: Disperse Silica NPs in DI Water start->prep_aq ultrasonicate Ultrasonicate (5 min, ~70W) prep_aq->ultrasonicate add_nmoa Add NMOA Stir for 2 hours ultrasonicate->add_nmoa adjust_ph Adjust pH (e.g., pH 4-6) add_nmoa->adjust_ph add_oil Add Oil Phase (e.g., 30:70 v/v) adjust_ph->add_oil homogenize High-Shear Homogenization (10,000-15,000 rpm, 3-5 min) add_oil->homogenize emulsion Stable Pickering Emulsion homogenize->emulsion

Caption: Step-by-step workflow for emulsion preparation.

Part 2: Characterization Protocols

A. Emulsion Type and Droplet Morphology

  • Objective: To determine if the emulsion is O/W or W/O and to visualize droplet size and shape.

  • Method 1 (Dilution Test): Place a drop of the emulsion on a microscope slide. Add a drop of DI water. If the emulsion disperses easily, it is O/W. If it remains as a distinct drop, it is W/O.

  • Method 2 (Optical Microscopy): Place a small sample of the diluted emulsion on a slide and cover with a coverslip. Observe under a microscope at 10x and 40x magnification. This allows for direct visualization of the droplets and an initial assessment of their size distribution and any signs of coalescence.[16]

B. Long-Term Stability Assessment

  • Objective: To quantitatively assess the emulsion's resistance to creaming and coalescence over time.

  • Method (Creaming Index):

    • Place 10 mL of the emulsion in a graduated cylinder and seal it.

    • Store undisturbed at room temperature.

    • At regular intervals (e.g., 1 hr, 24 hr, 7 days, 30 days), measure the height of the total emulsion column (H_total) and the height of the serum (separated aqueous) layer at the bottom (H_serum).

    • Calculate the Creaming Index (CI) % = (H_serum / H_total) x 100. A lower CI indicates higher stability.[10][17]

C. Droplet Size and Surface Charge Analysis

  • Objective: To determine the mean droplet size, polydispersity, and the zeta potential, which is an indicator of electrostatic stability.

  • Method (Dynamic Light Scattering & Zeta Potential):

    • Dilute the emulsion significantly with DI water (e.g., 1:1000) that has been pre-adjusted to the same pH as the emulsion's continuous phase.

    • Analyze the sample using a Zetasizer or similar instrument.

    • The mean droplet diameter (Z-average) and Polydispersity Index (PDI) provide information on the efficiency of homogenization.

    • The Zeta Potential indicates the magnitude of the electrostatic repulsive forces between droplets. A value greater than |30| mV generally suggests good electrostatic stability.[5]

Quantitative Data and Expected Outcomes

The following table summarizes expected outcomes based on varying key formulation parameters. These values are illustrative and serve as a guide for experimental design.

Parameter VariedNMOA:Silica (w/w)pHOil Fraction (v/v)Expected Mean Droplet Size (μm)Expected Stability (Creaming Index @ 7 days)Rationale
Baseline 1:105.00.3~15-25< 5%Balanced hydrophobicity provides good stabilization.
Low NMOA 1:505.00.3> 50> 20%Insufficient surface modification leads to poor particle adsorption and coalescence.[9]
High NMOA 1:55.00.3~10-20< 5%Increased hydrophobicity can lead to smaller droplets, but excessive amounts may cause particle aggregation.
Low pH 1:103.00.3~20-30< 10%Stronger electrostatic NMOA-silica interaction, but potential for increased inter-droplet attraction if charge is too low.[13]
High Oil 1:105.00.6~25-40< 10%Higher internal phase volume can lead to larger droplets and increased viscosity, potentially forming a stable gel-like network.[17]

Troubleshooting and Field Insights

  • Problem: Immediate phase separation after homogenization.

    • Cause & Solution: The particle wettability is incorrect. The NMOA-to-silica ratio is likely too low or too high. Systematically vary the NMOA concentration. Also, verify the pH of the aqueous phase, as it is a critical control parameter.[13]

  • Problem: Very large and polydisperse droplets.

    • Cause & Solution: Insufficient homogenization energy. Increase the homogenization speed or time. Alternatively, the stabilizer concentration may be too low to cover the entire interfacial area of the smaller droplets being formed.[17]

  • Problem: Emulsion inverts from O/W to W/O.

    • Cause & Solution: The particles have become too hydrophobic. This can happen at very high NMOA concentrations.[9] Reduce the NMOA-to-silica ratio to favor a contact angle that supports O/W emulsions.

Conclusion

This compound serves as a highly effective and tunable agent for the in-situ surface modification of colloidal particles, enabling the formulation of robust Pickering emulsions. By carefully controlling key parameters such as stabilizer concentration, pH, and oil-to-water ratio, researchers can create stable systems with tailored droplet sizes and properties. The protocols and insights provided herein offer a solid foundation for scientists and drug development professionals to explore the vast potential of NMOA-stabilized emulsions for advanced delivery systems, controlled-release formulations, and novel biomaterials.

References

  • Langmuir. (2022). Pickering Emulsions Synergistically Stabilized by Aliphatic Primary Amines and Silica Nanoparticles.
  • ResearchGate. (n.d.). Heterogeneously Modified Cellulose Nanocrystals-Stabilized Pickering Emulsion: Preparation and Their Template Application for the Creation of PS Microspheres with Amino-Rich Surfaces.
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  • MDPI. (n.d.). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
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N-Methyloctadecylamine for the functionalization of carbon nanotubes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-Methyloctadecylamine for the Functionalization of Carbon Nanotubes

For: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Carbon Nanotubes with this compound for Advanced Applications

Carbon nanotubes (CNTs) possess extraordinary mechanical, thermal, and electrical properties, positioning them as transformative materials in fields ranging from polymer composites to biomedical engineering.[1][2] However, their inherent van der Waals forces cause significant agglomeration, and their pristine graphitic surfaces are chemically inert, limiting their dispersibility and interfacial compatibility with other materials.[3][4]

Covalent functionalization is a powerful strategy to overcome these limitations. By attaching specific molecular groups to the CNT surface, we can tailor their properties for specific applications.[5][6] This guide focuses on the functionalization of CNTs with this compound (N-MOA), a long-chain aliphatic amine. The introduction of the 18-carbon alkyl chain of N-MOA dramatically enhances the lipophilicity of CNTs, significantly improving their dispersion in non-polar organic solvents and polymer matrices.[3][7] This is critical for the development of high-performance nanocomposites with improved load transfer and material properties.

Furthermore, the secondary amine group provides a reactive site for further chemical modifications, opening pathways for creating multifunctional platforms for applications like drug delivery, where CNTs can act as high-surface-area carriers for therapeutic agents.[5][8][9][10] This document provides a comprehensive, field-proven protocol for the successful covalent functionalization of CNTs with this compound, including detailed characterization methods to validate the outcome.

Logical Workflow for this compound Functionalization

The functionalization process is a sequential, multi-step chemical modification. Each step prepares the carbon nanotube for the subsequent reaction, culminating in the desired this compound-functionalized product. The overall workflow is depicted below.

G Workflow for Covalent Functionalization of CNTs Pristine_CNTs Pristine CNTs (Agglomerated, Inert) Oxidation Step 1: Acid Oxidation Pristine_CNTs->Oxidation H₂SO₄ / HNO₃ CNT_COOH Carboxylated CNTs (CNT-COOH) Oxidation->CNT_COOH Creates -COOH groups Activation Step 2: Acyl Chloride Activation CNT_COOH->Activation SOCl₂ CNT_COCl Acyl-Chlorinated CNTs (CNT-COCl) Activation->CNT_COCl Highly reactive intermediate Amidation Step 3: Amidation Reaction CNT_COCl->Amidation This compound Final_Product N-MOA Functionalized CNTs (Dispersible, Reactive) Amidation->Final_Product Forms stable amide bond

Caption: Covalent functionalization workflow diagram.

Experimental Protocols

These protocols are designed to be self-validating, with characterization checkpoints to ensure success at each critical phase.

Protocol 1: Oxidation of Carbon Nanotubes (Generation of CNT-COOH)

This initial step is crucial for creating carboxylic acid functional groups (-COOH) on the CNT surface, primarily at defect sites and the ends of the tubes.[1] These groups serve as the primary anchor points for subsequent amidation.

Materials:

  • Pristine Multi-Walled Carbon Nanotubes (MWCNTs)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized (DI) water

  • Polytetrafluoroethylene (PTFE) membrane filter (0.22 µm pore size)

Procedure:

  • Dispersion: Carefully add 100 mg of pristine MWCNTs to a 250 mL round-bottom flask. In a fume hood, slowly add 40 mL of a 3:1 (v/v) mixture of concentrated H₂SO₄/HNO₃.

    • Rationale: This strong acid mixture is a powerful oxidizing agent capable of opening the sp² carbon lattice and creating carboxylic acid and hydroxyl groups.[11]

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 2 hours at room temperature. This aids in breaking up large agglomerates and ensures uniform exposure of the CNTs to the acid.[1]

  • Reaction: Heat the mixture to 70°C and stir vigorously using a magnetic stirrer for 3 hours.

    • Rationale: Elevated temperature increases the rate of the oxidation reaction. The duration is a balance between achieving sufficient functionalization and minimizing structural damage to the nanotubes.

  • Quenching & Dilution: Allow the mixture to cool to room temperature. In a fume hood, very slowly pour the acid mixture into 500 mL of ice-cold DI water. Perform this step with extreme caution as the dilution of concentrated acid is highly exothermic.

  • Filtration & Washing: Filter the diluted suspension through a PTFE membrane. Wash the collected solid (CNT-COOH) repeatedly with copious amounts of DI water until the pH of the filtrate is neutral (pH ≈ 7). This removes residual acids.

  • Drying: Dry the resulting black powder (CNT-COOH) in a vacuum oven at 60°C overnight.

Protocol 2: Covalent Functionalization with this compound

This protocol involves a two-step process: converting the surface-bound carboxylic acids into highly reactive acyl chlorides, followed by reaction with this compound to form a stable amide bond.

Materials:

  • Dried CNT-COOH (from Protocol 1)

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound (N-MOA)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • Acyl Chloride Activation (CNT-COCl):

    • Place 50 mg of dried CNT-COOH into a dry, three-neck flask equipped with a condenser and a nitrogen inlet.

    • Add 20 mL of anhydrous DMF and sonicate for 30 minutes to disperse the CNT-COOH.

    • Add 5 mL of thionyl chloride (SOCl₂) dropwise to the suspension.

    • Rationale: SOCl₂ converts the relatively unreactive carboxylic acid groups into highly electrophilic acyl chlorides (-COCl), which readily react with amines.[1][12]

    • Stir the mixture at 70°C for 24 hours under a nitrogen atmosphere to prevent reaction with atmospheric moisture.

    • After cooling, remove the excess SOCl₂ and DMF under reduced pressure using a rotary evaporator.

  • Amidation Reaction:

    • Re-disperse the dried CNT-COCl powder in 30 mL of anhydrous toluene.

    • In a separate flask, dissolve 500 mg of this compound in 10 mL of anhydrous toluene.

    • Add the N-MOA solution to the CNT-COCl suspension.

    • Rationale: The nucleophilic amine of N-MOA attacks the electrophilic carbon of the acyl chloride, forming a stable amide linkage and releasing HCl, which is neutralized by the excess amine acting as a base.[13]

    • Reflux the reaction mixture at 110°C for 48 hours under a nitrogen atmosphere.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the functionalized CNTs (CNT-N-MOA) and wash extensively with toluene and methanol to remove unreacted this compound and other byproducts.

  • Drying: Dry the final product in a vacuum oven at 60°C for 24 hours.

Characterization and Validation

Thorough characterization is essential to confirm the successful covalent attachment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present on the CNT surface. By comparing the spectra of pristine, oxidized, and N-MOA functionalized CNTs, we can track the chemical transformations.

SampleKey Vibrational ModesWavenumber (cm⁻¹)Interpretation
Pristine MWCNT C=C skeletal stretch~1580Characteristic of the graphitic structure.[14]
CNT-COOH O-H stretch (broad)3200-3500Presence of hydroxyl and carboxylic acid groups.[15]
C=O stretch~1720Carbonyl from carboxylic acid groups.[16][17]
CNT-N-MOA C-H stretch (strong)2850-2920Aliphatic C-H from the octadecyl chain of N-MOA.[16]
C=O stretch (amide I)~1640Shifted carbonyl peak confirming amide bond formation.
N-H bend (amide II)~1550Characteristic of secondary amides.
Raman Spectroscopy

Raman spectroscopy is highly sensitive to the structure of carbon materials. It provides evidence of covalent functionalization by probing the disruption of the sp² graphitic lattice.

  • G-band (~1580 cm⁻¹): Corresponds to the in-plane vibration of sp² carbon atoms, representing the graphitic nature of the CNT.[11]

  • D-band (~1350 cm⁻¹): Activated by defects and disorder, including sp³-hybridized carbon atoms created during covalent functionalization.[18][19]

Validation: A successful covalent functionalization will lead to an increase in the intensity ratio of the D-band to the G-band (ID/IG). This indicates the conversion of some sp² carbons to sp³ carbons at the sites where N-MOA molecules have been attached.[18][20]

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample as a function of temperature and is used to quantify the amount of organic material grafted onto the CNTs.

SampleOnset of Major Weight Loss (°C, in N₂)Interpretation
Pristine MWCNT > 600 °CHigh thermal stability of the carbon backbone.
CNT-COOH 150-400 °C (minor loss)Decomposition of labile carboxylic and hydroxyl groups.[21]
CNT-N-MOA 250-500 °C (significant loss)Decomposition of the attached this compound chains.[12][22]

The percentage weight loss in the 250-500 °C range for CNT-N-MOA corresponds directly to the degree of functionalization. For instance, a 30% weight loss indicates that approximately 30% of the sample's mass is from the attached N-MOA molecules.[12][23]

Dispersion Test

A simple visual test provides compelling qualitative evidence of successful functionalization.

Protocol:

  • Prepare two vials, each containing 5 mL of a non-polar solvent (e.g., xylene or toluene).

  • Add 1 mg of pristine MWCNTs to one vial and 1 mg of CNT-N-MOA to the other.

  • Sonicate both vials for 5 minutes and then let them stand undisturbed.

Expected Result:

  • Pristine MWCNTs: Will quickly re-agglomerate and settle at the bottom, leaving a clear supernatant.

  • CNT-N-MOA: Will form a stable, homogeneous black dispersion that remains suspended for an extended period (hours to days).[24] This is due to the favorable interactions between the hydrophobic octadecyl chains and the non-polar solvent.

Applications in Research and Drug Development

The successful functionalization of CNTs with this compound creates a versatile nanomaterial with broad applicability.

  • Advanced Nanocomposites: The enhanced dispersion in non-polar polymers (e.g., polyethylene, polypropylene) leads to composites with superior mechanical strength, thermal stability, and electrical conductivity.[3]

  • Drug Delivery Platforms: The long alkyl chain can improve the loading of lipophilic drugs through hydrophobic interactions. The amine group can be further conjugated with targeting ligands (e.g., folic acid) or other therapeutic agents, creating a multifunctional drug delivery system.[5][8][9]

  • Corrosion Inhibitors: The long hydrophobic tail and the amine head group allow these functionalized CNTs to form protective layers on metal surfaces.[7]

Sources

Crafting Functional Surfaces: A Guide to Self-Assembled Monolayers of N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the creation and characterization of self-assembled monolayers (SAMs) using N-Methyloctadecylamine (NMOA). Moving beyond a simple recitation of steps, this document delves into the underlying scientific principles governing the formation of these versatile surface modifications, offering insights into the causality behind experimental choices to empower researchers in optimizing their surface engineering endeavors.

Introduction: The Power of Surface Modification with this compound

This compound (CH₃(CH₂)₁₇NHCH₃) is a long-chain secondary amine that has garnered significant interest for its ability to form well-ordered, thin films on a variety of substrates.[1][2] These self-assembled monolayers (SAMs) provide a robust and straightforward method for tailoring the physicochemical properties of surfaces, including wettability, adhesion, and biocompatibility.[3] The presence of the N-methylamino headgroup offers a unique combination of steric and electronic properties compared to its primary amine analogue, octadecylamine, influencing the packing density and stability of the resulting monolayer.[4]

In the realms of drug development and biomedical research, the precise control of surface interactions is paramount. NMOA SAMs can be employed to create hydrophobic barriers, platforms for the immobilization of biomolecules, or to modulate cellular adhesion and protein adsorption.[5] This guide will provide the foundational knowledge and practical protocols to harness the potential of NMOA in these and other applications.

The Science of NMOA Self-Assembly: A Mechanistic Overview

The spontaneous formation of a NMOA monolayer is a complex process driven by a combination of molecule-substrate interactions and intermolecular forces. The final structure and quality of the SAM are dictated by the interplay of these factors.

The Driving Forces of Self-Assembly

The formation of a stable NMOA SAM is governed by three primary interactions:

  • Molecule-Substrate Interaction: The affinity of the N-methylamino headgroup for the substrate is the initial and most critical driving force. The nature of this interaction varies depending on the substrate material.

  • Van der Waals Interactions: The long octadecyl chains of neighboring NMOA molecules interact via van der Waals forces. These cohesive interactions promote the formation of a densely packed and ordered monolayer.

  • Steric and Electrostatic Repulsions: The methyl group on the nitrogen atom introduces steric hindrance that can influence the final packing density. Additionally, electrostatic repulsion between charged headgroups (if protonated) can affect the intermolecular spacing.

Substrate-Specific Binding Mechanisms

The choice of substrate is critical as it determines the nature of the bond with the NMOA headgroup.

  • On Hydroxylated Surfaces (e.g., Silica, Glass): The N-methylamino group can interact with the surface silanol (Si-OH) groups via hydrogen bonding. While not a covalent bond, this interaction is strong enough to anchor the molecules to the surface. The presence of a thin layer of water on the silica surface can facilitate this process.[6]

  • On Noble Metals (e.g., Gold): The interaction of amines with gold is more complex than the well-established thiol-gold bond. It is believed to involve a combination of a weakly bound electrostatic complex between protonated amine molecules and surface-bound anions, and a more strongly bound complex.[7][8] The lone pair of electrons on the nitrogen atom can also directly coordinate with the gold surface.

  • On Mica: Freshly cleaved mica possesses a negatively charged surface. The N-methylamino headgroup can be protonated in the presence of trace water, leading to an electrostatic attraction between the positively charged ammonium group and the negatively charged mica surface.[9][10] The presence of this water layer is crucial for the formation of well-ordered islands of alkylamines on mica.[9]

Experimental Protocols: A Step-by-Step Guide to NMOA SAM Formation

The following protocols provide a detailed workflow for the creation of NMOA SAMs on common substrates. It is crucial to maintain a clean working environment to prevent contamination that can adversely affect the quality of the monolayer.

Essential Materials and Equipment
Reagents Equipment
This compound (NMOA), 98% or higher purity[11]Substrates (e.g., silicon wafers with native oxide, gold-coated slides, muscovite mica)
Anhydrous solvents (e.g., ethanol, chloroform, toluene)[12]Beakers and petri dishes
Deionized (DI) water (18.2 MΩ·cm)Tweezers
Appropriate cleaning solutions (e.g., Piranha solution, RCA-1)Sonicator
Nitrogen or argon gas for dryingSpin coater (optional)
---Fume hood
---Contact angle goniometer
---Ellipsometer
---Atomic Force Microscope (AFM)

Safety Precautions: Always consult the Safety Data Sheet (SDS) for this compound and all other chemicals used. NMOA can cause skin and eye irritation.[11] Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Piranha solution is extremely corrosive and must be handled with extreme caution.

Substrate Preparation: The Foundation for a High-Quality SAM

Proper substrate cleaning is paramount for achieving a uniform and well-ordered monolayer.

Protocol 1: Cleaning of Silica Substrates

  • RCA-1 (SC-1) Clean: Prepare a solution of NH₄OH : H₂O₂ : H₂O in a 1:1:5 ratio in a clean glass beaker.

  • Immersion: Immerse the silicon wafers in the RCA-1 solution and heat to 75-80 °C for 10-15 minutes.

  • Rinsing: Remove the wafers and rinse thoroughly with copious amounts of DI water.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

  • Storage: Store the cleaned substrates in a clean, sealed container until use.

Protocol 2: Cleaning of Gold Substrates

  • Solvent Cleaning: Sonicate the gold-coated substrates sequentially in acetone, isopropanol, and ethanol for 10 minutes each.

  • Rinsing: Rinse thoroughly with ethanol after the final sonication step.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

  • UV-Ozone Treatment (Optional but Recommended): Expose the substrates to a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.

Protocol 3: Preparation of Mica Substrates

  • Cleaving: Using sharp tweezers, carefully peel off the top layer of the muscovite mica sheet to expose a fresh, atomically flat surface.[13]

  • Immediate Use: Use the freshly cleaved mica immediately for SAM deposition to prevent atmospheric contamination.

NMOA Solution Preparation and SAM Deposition

The following are generalized protocols. Optimal parameters such as concentration and immersion time may need to be determined empirically for specific applications.

Protocol 4: NMOA SAM Formation on Silica and Gold

  • Solution Preparation: Prepare a 1-5 mM solution of NMOA in a suitable anhydrous solvent such as ethanol or toluene.[12]

  • Immersion: Immerse the cleaned substrates in the NMOA solution in a sealed container. To minimize oxidation and contamination, it is advisable to purge the container with nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer immersion times can lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent used for deposition to remove any physisorbed molecules.

  • Drying: Dry the substrates under a stream of nitrogen or argon gas.

Protocol 5: NMOA SAM Formation on Mica

  • Solution Preparation: Prepare a 15 mM solution of NMOA in chloroform.[7]

  • Immersion: Immerse the freshly cleaved mica substrate in the NMOA solution for 1 minute.[7]

  • Drying: Remove the substrate from the solution and dry under a stream of nitrogen gas. Do not rinse the substrate, as the weakly bound amine may be removed.[9]

  • Ripening: Allow the sample to "ripen" in air for a controlled period (e.g., 2 hours to 7 days) in a covered petri dish. During this time, the monolayer structure can evolve.[7]

Experimental Workflow for NMOA SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_post Post-Deposition cluster_char Characterization Cleaning Substrate Cleaning (e.g., RCA-1, Solvents) Rinsing_Prep Rinse with DI Water/Solvent Cleaning->Rinsing_Prep Drying_Prep Dry with N2/Ar Rinsing_Prep->Drying_Prep Solution_Prep Prepare NMOA Solution Immersion Immerse Substrate Solution_Prep->Immersion Incubation Incubate (e.g., 12-24h) Immersion->Incubation Rinsing_Post Rinse with Solvent Incubation->Rinsing_Post Drying_Post Dry with N2/Ar Rinsing_Post->Drying_Post Characterization Analyze SAM Quality (Contact Angle, Ellipsometry, AFM) Drying_Post->Characterization

Caption: A generalized workflow for the preparation and characterization of NMOA SAMs.

Characterization of NMOA Self-Assembled Monolayers

A suite of surface-sensitive techniques should be employed to validate the formation and quality of the NMOA SAM.

Contact Angle Goniometry: A Measure of Surface Wettability

Contact angle goniometry is a rapid and straightforward technique to confirm the presence of the hydrophobic NMOA monolayer.[14] A significant increase in the water contact angle compared to the clean, hydrophilic substrate is indicative of successful SAM formation.[15]

Expected Results:

SubstrateExpected Water Contact Angle
Clean Silica/Glass< 10°
NMOA on Silica> 90° (hydrophobic)
Clean Gold~70-80°
NMOA on Gold> 90° (hydrophobic)
Freshly Cleaved Mica~0°
NMOA on Mica> 90° (hydrophobic)

Protocol 6: Static Water Contact Angle Measurement

  • Place the SAM-modified substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase (solid-liquid-gas) interface.

  • Perform measurements at multiple locations on the surface to assess uniformity.

Ellipsometry: Determining Monolayer Thickness

Spectroscopic ellipsometry is a non-destructive optical technique that can accurately measure the thickness of the NMOA monolayer.[8]

Expected Results:

The expected thickness of a fully extended NMOA molecule is approximately 2.4 nm. However, due to molecular tilt, the measured thickness of the SAM will likely be less than this value. For example, octadecylamine SAMs on mica have been observed with thicknesses ranging from 1.3 to 1.7 nm, corresponding to significant molecular tilt.[7]

Protocol 7: Ellipsometric Thickness Measurement

  • Measure the optical properties (Ψ and Δ) of the bare substrate before SAM deposition.

  • After SAM formation, measure the optical properties of the coated substrate.

  • Model the SAM as a thin film on the substrate (e.g., using a Cauchy model with a refractive index of ~1.45) to determine its thickness.[10]

Atomic Force Microscopy (AFM): Visualizing the Nanoscale Morphology

AFM provides high-resolution topographical images of the SAM surface, allowing for the assessment of monolayer uniformity, packing defects, and the presence of domains or islands.[16]

Expected Results:

High-quality NMOA SAMs should exhibit a smooth, uniform surface. On mica, NMOA is expected to form island-like domains, similar to its primary amine counterpart.[9][10] The height of these islands can provide information about the molecular orientation.

Protocol 8: AFM Imaging

  • Operate the AFM in tapping mode or contact mode in a controlled environment (e.g., dry nitrogen or ambient air).

  • Use a sharp tip to scan the surface and acquire topographical images.

  • Analyze the images for surface roughness, domain size and shape, and the presence of pinholes or other defects.

Logical Relationship of SAM Characterization Techniques

SAM_Characterization SAM NMOA SAM ContactAngle Contact Angle Goniometry SAM->ContactAngle Ellipsometry Ellipsometry SAM->Ellipsometry AFM Atomic Force Microscopy (AFM) SAM->AFM Wettability Surface Wettability (Hydrophobicity) ContactAngle->Wettability Measures Thickness Monolayer Thickness Ellipsometry->Thickness Determines Morphology Surface Morphology (Uniformity, Defects) AFM->Morphology Visualizes

Caption: The relationship between the NMOA SAM and the key characterization techniques used to validate its properties.

Conclusion and Future Directions

The formation of self-assembled monolayers of this compound offers a powerful and versatile strategy for surface engineering. By understanding the fundamental principles of self-assembly and following robust experimental protocols, researchers can create well-defined, functional surfaces tailored for a wide array of applications, from fundamental surface science studies to the development of advanced biomedical devices and drug delivery systems. The protocols and characterization methods outlined in this guide provide a solid foundation for professionals seeking to leverage the unique properties of NMOA SAMs in their research and development endeavors. Future work will focus on exploring the functionalization of NMOA SAMs for specific applications and investigating the influence of environmental factors on their long-term stability.

References

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  • Oviedo, J., et al. (2014). Electrostatic Induced Molecular Tilting in Self-Assembled Monolayers of n-Octadecylamine on Mica. The Journal of Physical Chemistry C, 118(30), 16757-16764.
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  • Jafari, S., Johs, B., & Linford, M. R. (2018). Optical model for ellipsometric data analysis of a SAM on native oxide on silicon.
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  • Lee, H., & Lee, T. R. (2022). Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review.
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Application Notes & Protocols: N-Methyloctadecylamine in the Preparation of Organoclays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of N-Methyloctadecylamine for the synthesis of organoclays. It details the underlying chemical mechanisms, provides a robust step-by-step synthesis protocol, outlines critical characterization techniques, and discusses the factors influencing the final properties of the modified clay. The protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Organoclay Synthesis

Smectite clays, such as montmorillonite, are naturally occurring layered aluminosilicates characterized by a 2:1 structure of tetrahedral and octahedral sheets.[1] This structure results in a net negative charge on the clay platelet surface, which is balanced by exchangeable inorganic cations (typically Na⁺ or Ca²⁺) residing in the interlayer space, also known as the gallery.[1][2] While these clays are hydrophilic and readily disperse in water, their native state prevents effective dispersion in most organic polymers and non-polar solvents.

The primary objective of organoclay synthesis is to transform the hydrophilic clay surface into an organophilic one.[3] This is achieved by replacing the inorganic interlayer cations with organic cations, typically alkylammonium ions.[4] This surface modification reduces the surface energy of the clay and expands the interlayer spacing, facilitating the intercalation of polymer chains.[5] The resulting materials, known as organoclays, are critical components in the formulation of polymer nanocomposites, rheological modifiers, and delivery systems.[6][7][8]

This compound, a secondary amine with a long C18 alkyl chain, is an effective modifying agent. The long, non-polar octadecyl tail imparts the desired hydrophobicity, while the secondary amine group can be readily protonated to form a cationic head, enabling ion exchange with the clay.

Mechanism of Intercalation: An Ion Exchange Process

The core of organoclay preparation lies in a cation exchange reaction.[5] The process is driven by the electrostatic attraction between the negatively charged clay layers and the positively charged organic cations.

Step 1: Cation Formation: this compound is a weak base and must first be protonated by an acid (e.g., hydrochloric acid, HCl) to form the N-methyl-N-octadecylammonium cation.[9]

Step 2: Clay Swelling: The pristine clay (e.g., sodium montmorillonite) is dispersed in an aqueous medium. This causes the clay layers to swell as water molecules hydrate the interlayer Na⁺ ions, making them accessible for exchange.[5]

Step 3: Ion Exchange: The protonated amine cation is introduced to the clay suspension. It displaces the hydrated sodium ions in the interlayer gallery, driven by mass action and the formation of a more thermodynamically stable organophilic complex.[10]

Step 4: Hydrophobic Reorganization: Once intercalated, the long octadecyl chains of the ammonium cations arrange themselves within the gallery space. The orientation and packing density of these chains dictate the final interlayer spacing (d-spacing) and the surface properties of the organoclay.[5]

G cluster_0 Step 1: Cation Formation cluster_1 Step 2 & 3: Ion Exchange cluster_2 Step 4: Final Structure Amine This compound (C₁₈H₃₇NHCH₃) Cation N-Methyl-N-octadecylammonium Cation (C₁₈H₃₇NH₂⁺CH₃) Amine->Cation + H H⁺ (from Acid) Cation2 Ammonium Cation Cation->Cation2 Clay Na⁺-Montmorillonite (Swollen in H₂O) Organoclay Organoclay (Amine Intercalated) Clay->Organoclay Na Na⁺ (aq) Organoclay->Na Displaces Structure Hydrophobic Interlayer Expanded d-spacing Organoclay->Structure Cation2->Organoclay +

Caption: Mechanism of organoclay formation via cation exchange.

Detailed Protocol for Organoclay Synthesis

This protocol describes the preparation of an organoclay from sodium montmorillonite (Na-MMT) and this compound. The target is to achieve a loading equivalent to 1.0 times the cation exchange capacity (CEC) of the clay.

Materials:

  • Sodium Montmorillonite (Na-MMT) (CEC ≈ 90 meq/100 g)

  • This compound (M.W. ≈ 297.58 g/mol )

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Deionized (DI) Water

  • Ethanol

  • Silver Nitrate (AgNO₃) solution (0.1 M)

Equipment:

  • High-shear mixer or magnetic stirrer with heating capabilities

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum filtration apparatus

  • Drying oven

  • Mortar and pestle or grinder

Step-by-Step Methodology:
  • Clay Dispersion (Slurry Formation):

    • Weigh 10.0 g of Na-MMT powder.

    • In a 1 L beaker, add 400 mL of DI water.

    • While stirring vigorously (e.g., 600 rpm), slowly add the Na-MMT powder to the water to prevent clumping.

    • Heat the suspension to 70-80°C and continue stirring for 1-2 hours to ensure full swelling and dispersion of the clay platelets.[5] This step is crucial for making the exchange sites accessible.

  • Preparation of the Amine Solution:

    • Calculate the required amount of this compound. For a CEC of 90 meq/100g and 10g of clay, you need 9 meq (0.009 mol) of the amine.

    • Mass of amine = 0.009 mol * 297.58 g/mol = 2.68 g.

    • In a separate 250 mL beaker, combine 100 mL of DI water and 50 mL of ethanol. The ethanol helps to dissolve the long-chain amine.

    • Add the 2.68 g of this compound to the water/ethanol mixture and heat to ~60°C while stirring.

    • Calculate the stoichiometric amount of HCl needed to protonate the amine (a 1:1 molar ratio). It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure complete protonation.[9]

    • Slowly add the calculated amount of concentrated HCl to the warm amine solution. Stir for 15-20 minutes until the solution is clear.

  • Cation Exchange Reaction:

    • Slowly pour the warm, clear amine salt solution into the hot, stirring clay slurry.

    • Maintain the temperature at 70-80°C and continue vigorous stirring for 3-4 hours.[11] A flocculent precipitate of the organoclay should form as the hydrophilic clay is converted to a hydrophobic product.

  • Product Recovery and Purification:

    • Allow the mixture to cool to room temperature.

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the filter cake repeatedly with hot DI water (50-60°C). The primary goal of washing is to remove excess amine salt and the displaced sodium chloride (NaCl).

    • Washing Endpoint: Collect the filtrate and test it with a few drops of 0.1 M AgNO₃ solution. The absence of a white precipitate (AgCl) indicates that the chloride ions have been sufficiently removed.[5]

    • Perform a final wash with a small amount of ethanol to aid in drying.

  • Drying and Grinding:

    • Dry the purified organoclay filter cake in an oven at 60-80°C for 24-48 hours, or until a constant weight is achieved.[5][11] Higher temperatures should be avoided to prevent thermal degradation of the organic cation.

    • The dried product will be a solid cake. Grind it into a fine powder (e.g., <100 μm) using a mortar and pestle or a mechanical grinder.[5]

    • Store the final organoclay powder in a desiccator to prevent moisture absorption.

Characterization of the Final Product

To validate the successful synthesis of the this compound-modified clay, several analytical techniques are essential.

X-Ray Diffraction (XRD)

XRD is the most critical technique for confirming the intercalation of the amine. It measures the interlayer spacing (d₀₀₁-spacing or basal spacing) of the clay.[12] Successful intercalation leads to a significant increase in the d-spacing. The peak in the XRD pattern will shift to a lower 2θ angle according to Bragg's Law (nλ = 2d sinθ).[13]

  • Expected Result: The d₀₀₁ peak for pristine Na-MMT is typically around 1.2-1.5 nm (12-15 Å).[14] After modification with this compound, this spacing is expected to increase significantly, often to values between 1.8 nm and 3.5 nm, depending on the arrangement of the alkyl chains in the gallery.[3][9]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of the organic modifier on the clay.

  • Expected Result: The spectrum of the organoclay should exhibit new absorption bands that are absent in the pristine clay. Look for characteristic C-H stretching vibrations from the octadecyl chain at approximately 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).[3][15] You may also see N-H bending vibrations. The broad O-H stretching band (~3400 cm⁻¹) associated with interlayer water should decrease in intensity, indicating the creation of a hydrophobic environment.[12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to quantify the amount of organic material loaded onto the clay.

  • Expected Result: Pristine Na-MMT shows an initial mass loss below 150°C due to adsorbed and interlayer water, followed by dehydroxylation at higher temperatures (>400°C). The organoclay will show an additional, significant mass loss step typically between 200°C and 450°C, corresponding to the thermal decomposition of the intercalated N-methyl-N-octadecylammonium cations.[12][16] The percentage of mass lost in this region can be used to calculate the organic content.

Parameter Pristine Na-Montmorillonite This compound-Clay Technique
d₀₀₁-spacing (Å) 12 - 1518 - 35XRD[17]
Key FTIR Bands (cm⁻¹) ~3630 (Al-OH), ~3440 (H₂O), ~1040 (Si-O)2925, 2850 (C-H stretch) , reduced H₂O bandFTIR[3]
Major Mass Loss (°C) < 150 (Water), > 400 (Dehydroxylation)< 150 (Adsorbed Water), 200-450 (Organic) TGA[16]

Factors Influencing Organoclay Properties

The properties of the final organoclay are not fixed and can be tuned by adjusting the synthesis parameters.

  • Amine Concentration: The ratio of the amine to the clay's CEC is a critical factor.[9] Using a ratio below 1.0 CEC results in incomplete exchange and a less hydrophobic surface. Ratios at or slightly above 1.0 CEC (e.g., 1.0-1.2) are common. Very high concentrations can lead to excess amine adsorbed on the exterior surfaces of the clay particles, which may not be desirable.

  • Alkyl Chain Length: The length of the alkyl chain on the amine (octadecyl, C18, in this case) directly impacts the interlayer spacing and organophilicity. Longer chains generally lead to larger d-spacings and greater compatibility with non-polar polymers.

  • Reaction Temperature & Time: Elevated temperatures (e.g., 60-80°C) increase the reaction kinetics and help to overcome the activation energy for ion exchange.[11] Sufficient reaction time is necessary to allow the system to reach equilibrium.

  • Clay Type: The starting clay mineral is important. Different smectites (e.g., montmorillonite, hectorite) have different CEC values, layer charge densities, and particle sizes, all of which influence the modification process and final properties.[10]

Applications

Organoclays prepared with this compound and similar long-chain amines are versatile materials.

  • Polymer Nanocomposites: Their primary use is as fillers to improve the mechanical (strength, modulus), thermal, and barrier properties of polymers like polyolefins, epoxies, and nylons.[18][19]

  • Rheological Modifiers: They are widely used as gelling agents and viscosity modifiers in organic-based systems such as oil-based drilling fluids, paints, coatings, and greases.[6][8]

  • Adsorbents: The hydrophobic interlayer can be used to adsorb organic pollutants from water.

Caption: Key application areas for this compound Organoclays.

References

  • National Institute of Standards and Technology. (2007). Structure and rheology of organoclay suspensions. Physical Review E, 75(2), 021403.
  • Shunmugasamy, V. C., et al. (n.d.). Clay/Polymer Nanocomposites: Processing, Properties, and Applications. ResearchGate.
  • Jordan, J. W. (1992). Process for manufacturing organoclays having enhanced gelling properties. U.S. Patent No. 5,110,501. Google Patents.
  • Vaia, R. A., & Giannelis, E. P. (n.d.). Polymer Nanocomposites from Organoclays: Structure and Properties. ResearchGate.
  • Lan, T., et al. (2003). Process for the preparation of organoclays. U.S. Patent No. 6,521,678B1. Google Patents.
  • Stamenkovic, I., et al. (2014). Organoclay-polymer nanocomposites. Zastita Materijala, 55(2), 131-139. ResearchGate.
  • Campomior. (n.d.). Organoclay Rheological Additive From China Manufacturer. Organophilic clay.
  • Khatun, R., et al. (2019). How Preparation Protocols Control the Rheology of Organoclay Gels. Langmuir, 35(25), 8234–8243. ACS Publications.
  • Cody, C. A., & Geusic, J. E. (1997). High performance dry process organoclay compositions, and methods of use therefor. WIPO Patent Application WO/1997/031873. Google Patents.
  • Sereda, L., et al. (2008). Preparation and characterization of organoclays based on an amphoteric surfactant. Journal of Colloid and Interface Science, 321(1), 39-43. PubMed.
  • Monasterio, M., et al. (2012). FTIR spectra of MNa and modified clays. ResearchGate.
  • Al-Mulla, E. A. J., et al. (2013). Preparation of new nano-organoclays from Hexadecylamine, Tetradecylamine and Chalcone with Montmorillonite using ion exchange process. International Journal of Nanoscience and Nanotechnology, 9(2), 77-84. SciSpace.
  • Zhirong, L., et al. (2019). The Synthesis of Organoclays Based on Clay Minerals with Different Structural Expansion Capacities. Minerals, 9(10), 618. MDPI.
  • Martin de la Rosa, J. P., et al. (2005). Effect of the intercalation conditions of a montmorillonite with octadecylamine. Journal of Colloid and Interface Science, 284(1), 239-244. PubMed.
  • Sheng, J. G., & Zeng, P. (2013). Structure of montmorillonite intercalated with octadecylamine. ResearchGate.
  • Galimshina, A., et al. (2022). Synthesis and structural characterization of betaine- and imidazoline-based organoclays. ResearchGate.
  • Siracusa, G., et al. (2020). (a) X-ray diffraction (XRD) analysis of pristine and modified clays.... ResearchGate.
  • Khatun, R., et al. (2019). How Preparation Protocols Control the Rheology of Organoclay Gels. PMC - NIH.
  • Panda, A. K., et al. (2007). Instrumental characterization of clay by XRF, XRD and FTIR. Bulletin of Materials Science, 30(3), 215-219. Indian Academy of Sciences.
  • Alvarez Acevedo, N. I., et al. (2017). Mineralogical characterization of natural clays from Brazilian Southeast region for industrial applications. Cerâmica, 63(367), 253-262. SciELO.
  • Onwudiwe, D. C., et al. (2021). Characterisation of Natural and HDTMA-Br Modified Dijah-Monkin Bentonite Clay: FTIR, XRF, XRD and SEM. Path of Science, 7(5).
  • Odrobińska, J., & Jarosińska, M. (2023). Neomycin Intercalation in Montmorillonite: The Role of Ion Exchange Capacity and Process Conditions. Materials, 16(17), 5894. PMC - NIH.
  • Zhang, K., et al. (2011). Studies of Organoclays with Functionalized Pillaring Agents. Journal of Polymer Science Part A: Polymer Chemistry, 49(11), 2430-2439. ResearchGate.
  • Cunha, M. R., et al. (2022). Adsorption of Methylene Blue Dye by Cetyltrimethylammonium Bromide Intercalated Polyaniline-Functionalized Montmorillonite Clay Nanocomposite: Kinetics, Isotherms, and Mechanism Study. Polymers, 14(20), 4443. MDPI.
  • Wang, X., et al. (2021). Preparation of Intercalated Organic Montmorillonite DOPO-MMT by Melting Method and Its Effect on Flame Retardancy to Epoxy Resin. Materials, 14(20), 6061. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Nanoparticle Aggregation with N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of nanoparticle aggregation during and after synthesis using N-Methyloctadecylamine as a capping agent. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your research.

I. Troubleshooting Guide: Diagnosing and Solving Aggregation

This section is designed to help you identify the root cause of nanoparticle aggregation and provide actionable solutions.

Q1: My nanoparticles are aggregated immediately after synthesis. What are the likely causes and how can I fix this?

A1: Immediate aggregation suggests a fundamental issue with the synthesis conditions. The primary role of this compound is to provide steric hindrance, a process where the long octadecyl chains create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[1][2] If this barrier is not properly formed during synthesis, aggregation is inevitable.

Possible Causes & Solutions:

  • Insufficient this compound Concentration: The surface of the nanoparticles may not be fully coated, leaving them unprotected.

    • Solution: Increase the molar ratio of this compound to the nanoparticle precursors. It is crucial to ensure complete surface coverage.

  • Suboptimal Reaction Temperature: The binding of this compound to the nanoparticle surface is temperature-dependent.

    • Solution: The reaction temperature should be high enough to facilitate nanoparticle crystallization but not so high that it causes the capping agent to desorb. For many syntheses, such as for upconverting nanoparticles, temperatures are often carefully controlled, sometimes with a heating ramp up to around 300°C.[3][4] Experiment with a temperature gradient to find the optimal binding temperature for your specific nanoparticle system.

  • Incorrect Precursor Addition Rate: Rapid formation of nanoparticles can outpace the binding of the capping agent, leading to unprotected surfaces and aggregation.

    • Solution: Slow down the injection rate of your precursors. This allows for more controlled growth of the nanoparticles and ensures that this compound has sufficient time to cap the newly formed surfaces.

Q2: My nanoparticles look great after synthesis, but they aggregate during the purification process. What's going wrong?

A2: Post-synthesis aggregation is often a result of disrupting the delicate stabilizing layer of this compound. Purification methods must be chosen carefully to preserve the integrity of this capping layer.[5]

Possible Causes & Solutions:

  • Harsh Centrifugation: High centrifugal forces can overcome the repulsive forces between nanoparticles, causing them to irreversibly aggregate into a pellet.

    • Solution: Reduce the centrifugation speed and/or time. If a pellet still forms, try to resuspend it immediately using gentle methods like vortexing or ultrasonication in a suitable solvent.[6] For some systems, a multi-step centrifugation process with increasing speeds can help separate nanoparticles of different sizes without causing excessive aggregation.[7]

  • Inappropriate Solvents for Washing: this compound is a hydrophobic molecule. Washing with polar solvents like ethanol or methanol can cause the octadecyl chains to collapse, reducing steric hindrance and leading to aggregation.[3]

    • Solution: Use non-polar solvents like cyclohexane or toluene for the initial washing steps to maintain the solvated state of the capping agent. If a polar solvent is necessary for subsequent steps, introduce it gradually.

Experimental Protocol: Optimizing Nanoparticle Purification

This protocol provides a general framework for purifying nanoparticles capped with this compound while minimizing aggregation.

  • Initial Precipitation: After synthesis, cool the reaction mixture to room temperature. Add a non-polar "anti-solvent" like hexane to precipitate the nanoparticles.

  • Gentle Centrifugation: Centrifuge the mixture at a low speed (e.g., 3000-5000 rpm) for a short duration (e.g., 5-10 minutes). The goal is to form a loose pellet.

  • Supernatant Removal: Carefully decant the supernatant, which contains excess reactants and unbound capping agent.

  • Resuspension: Resuspend the pellet in a small volume of a non-polar solvent such as cyclohexane or toluene. Use a vortex mixer or a short burst of ultrasonication to aid in redispersion.[6]

  • Iterative Washing: Repeat the precipitation and resuspension steps 2-3 times to ensure the removal of impurities.

  • Final Dispersion: For final storage, disperse the purified nanoparticles in a non-polar solvent in which they are stable.

Q3: I've successfully synthesized and purified my nanoparticles, but they are aggregating in my storage solvent over time. How can I improve their long-term stability?

A3: Long-term stability is a function of the interplay between the nanoparticle, the capping agent, and the solvent.

Possible Causes & Solutions:

  • Poor Solvent Choice: The solvent must be able to properly solvate the octadecyl chains of the this compound.

    • Solution: Ensure the storage solvent is non-polar. Good choices include hexane, cyclohexane, and toluene.

  • Partial Desorption of Capping Agent: Over time, the capping agent may slowly detach from the nanoparticle surface, especially if the binding is not strong.

    • Solution: Consider adding a small amount of free this compound to the storage solvent to create an equilibrium that favors the capped state.

  • Photochemical Degradation: Exposure to light, especially UV light, can potentially degrade the capping agent or the nanoparticle itself, leading to instability.

    • Solution: Store your nanoparticle dispersions in the dark, for example, by using amber vials.

II. Frequently Asked Questions (FAQs)

Q4: What is the mechanism by which this compound prevents nanoparticle aggregation?

A4: this compound prevents aggregation primarily through steric stabilization .[2] The amine head group of the molecule binds to the surface of the nanoparticle. The long, 18-carbon (octadecyl) tails extend into the surrounding solvent. When two nanoparticles approach each other, these long chains begin to overlap and entangle. This is entropically unfavorable as it restricts the conformational freedom of the polymer chains, leading to a repulsive force that keeps the nanoparticles separated.[8]

Q5: How does this compound compare to other common capping agents like oleylamine or oleic acid?

A5: this compound, oleylamine, and oleic acid are all commonly used capping agents, but they have key differences:

Capping AgentBinding GroupKey Characteristics
This compound Secondary AmineProvides good steric hindrance. The methyl group can influence binding affinity and packing density on the nanoparticle surface.
Oleylamine Primary AmineSimilar to this compound but with a primary amine. The presence of a double bond in the alkyl chain can affect packing and solubility.
Oleic Acid Carboxylic AcidBinds strongly to metal oxide surfaces. The carboxylate group can provide some electrostatic repulsion in addition to steric hindrance.

The choice of capping agent often depends on the specific nanoparticle material and the desired surface properties.

Q6: Can I use this compound for nanoparticles that will be used in biological applications?

A6: Nanoparticles capped with this compound are typically dispersed in non-polar, organic solvents, which are not compatible with biological systems. For biological applications, a process called ligand exchange is usually required. This involves replacing the this compound with a bifunctional, water-soluble ligand. This new ligand will have a group that binds to the nanoparticle surface and a hydrophilic tail that allows for dispersion in aqueous buffers.

III. Visualizing the Concepts

Diagram 1: Mechanism of Steric Stabilization

StericStabilization cluster_0 Stable Dispersion cluster_1 Aggregation NP1 Nanoparticle Repulsion Steric Repulsion NP3 Nanoparticle NP2 Nanoparticle L2 L2 NP2->L2 L1 Aggregation Aggregation NP4 Nanoparticle

Caption: Steric hindrance from this compound chains prevents aggregation.

Diagram 2: Troubleshooting Workflow for Nanoparticle Aggregation

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting Start Nanoparticle Aggregation Observed CheckSynthesis Review Synthesis Protocol Start->CheckSynthesis Immediate Aggregation CheckPurification Review Purification Protocol Start->CheckPurification Aggregation during Purification CheckStorage Review Storage Conditions Start->CheckStorage Aggregation over Time Concentration Adjust this compound Concentration CheckSynthesis->Concentration Temperature Optimize Reaction Temperature CheckSynthesis->Temperature InjectionRate Modify Precursor Injection Rate CheckSynthesis->InjectionRate Centrifugation Reduce Centrifugation Speed/Time CheckPurification->Centrifugation Solvent Use Non-Polar Washing Solvents CheckPurification->Solvent StorageSolvent Ensure Non-Polar Storage Solvent CheckStorage->StorageSolvent FreeLigand Add Free Ligand to Storage CheckStorage->FreeLigand Light Store in the Dark CheckStorage->Light End Stable Nanoparticle Dispersion Concentration->End Temperature->End InjectionRate->End Centrifugation->End Solvent->End StorageSolvent->End FreeLigand->End Light->End

Caption: A logical workflow for troubleshooting nanoparticle aggregation issues.

IV. References

  • Contemporary Synthesis of Ultrasmall (sub-10 nm) Upconverting Nanomaterials. (2020). Google Scholar.

  • Section 1: Synthesis of upconversion nanoparticles (UCNPs) Reagents - The Royal Society of Chemistry. The Royal Society of Chemistry.

  • Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023). Journal of Controlled Release.

  • Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications. National Institutes of Health.

  • Synthesis Protocol of Upconversion Nanoparticles. ResearchGate.

  • the steric stabilization. BYK.

  • How to resuspend nanoparticles so they do not aggregate? ResearchGate.

  • (PDF) Purification of Nanoparticles by Size and Shape. ResearchGate.

  • Synthesis of mesoporous polydopamine-coated upconversion nanoparticles. Dove Medical Press.

  • How to prevent aggregation of nano-particles without using surfactants? ResearchGate.

  • Purification of Nanoparticles by Liquid Chromatography for Biomedical and Engineering Applications. Scirp.org.

  • Size-dependent aggregation of hydrophobic nanoparticles in lipid membranes. Nanoscale (RSC Publishing).

  • Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Google Scholar.

  • Surface Modifications of Nanoparticles for Stability in Biological Fluids. National Institutes of Health.

  • Effect of nanomaterial and media physicochemical properties on Ag NM aggregation kinetics. PubMed.

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI.

  • Steric Stabilization: Significance and symbolism. Academian.

  • Stable nanoparticle aggregates/agglomerates of different sizes and the effect of their size on hemolytic cytotoxicity. SciSpace.

  • What Does Nanoparticle Stability Mean? NSF Public Access Repository.

  • Steric effect – Knowledge and References. Taylor & Francis.

  • Modified Stability of microRNA-Loaded Nanoparticles. National Institutes of Health.

  • (PDF) Silica nanoparticle stability in biological media revisited. ResearchGate.

  • This compound 98 2439-55-6. Sigma-Aldrich.

  • Influence of size, volume concentration and aggregation state on magnetic nanoparticle hyperthermia properties versus excitation. IRIS.

  • Are Smaller Nanoparticles Always Better? Understanding the Biological Effect of Size-Dependent Silver Nanoparticle Aggregation Under Biorelevant Conditions. PubMed.

  • Steric Stabilization. YouTube.

  • Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. MDPI.

Sources

Technical Support Center: Optimizing N-Methyloctadecylamine for Monodisperse Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging N-Methyloctadecylamine (N-MOA) to achieve monodisperse nanoparticle populations. We provide in-depth, field-proven insights into the causal relationships governing nanoparticle formation and offer structured solutions to common experimental challenges.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental role of this compound in controlling nanoparticle synthesis. Understanding these principles is crucial for effective troubleshooting.

Q1: What is the primary role of this compound (N-MOA) in nanoparticle synthesis?

This compound is a long-chain aliphatic secondary amine that serves multiple critical functions in the colloidal synthesis of nanoparticles.[1] Primarily, it acts as a capping agent or stabilizing ligand .[2][3] Its long C18 alkyl chain provides steric hindrance, preventing nanoparticles from aggregating, while the amine headgroup coordinates to the nanoparticle surface.[3] This dual function is essential for controlling particle growth and ensuring the long-term stability of the colloidal suspension.[2] Depending on the reaction conditions, N-MOA can also function as a high-boiling-point solvent and, in some cases, may participate in the reduction of metal precursors.[1]

Q2: How does N-MOA concentration mechanistically influence nanoparticle size and polydispersity?

The concentration of N-MOA directly impacts the kinetics of nanoparticle nucleation and growth, which are the core processes determining the final size distribution.[4][5]

  • At Low Concentrations: An insufficient amount of N-MOA leads to incomplete surface coverage of the newly formed nuclei. This allows for uncontrolled growth and aggregation through a process known as Ostwald ripening, where larger particles grow at the expense of smaller ones.[6] The result is a highly polydisperse sample with a large average particle size.

  • At Optimal Concentrations: A sufficient concentration of N-MOA ensures rapid and complete capping of nuclei as they form. This effectively halts particle growth and prevents aggregation, leading to a population of small, uniform, and monodisperse nanoparticles.[7] An increase in surfactant concentration generally leads to a reduction in particle size and a narrower size distribution.[7]

  • At Very High Concentrations: Excessively high concentrations can sometimes alter the viscosity of the reaction medium or complex too strongly with the metal precursors, which may hinder the initial nucleation event or lead to the formation of different morphologies.[8]

Below is a diagram illustrating the stabilization mechanism.

G Mechanism of N-MOA Stabilization cluster_0 Synthesis Stages Precursors Metal Precursors (e.g., HAuCl4, Fe(acac)3) Nucleation Nucleation (Formation of initial seeds) Precursors->Nucleation Reduction/ Decomposition Growth Uncontrolled Growth & Aggregation (Low N-MOA) Nucleation->Growth Insufficient N-MOA Stabilization Controlled Growth & Stabilization (Optimal N-MOA) Nucleation->Stabilization Sufficient N-MOA NMOA This compound (C₁₈H₃₇NHCH₃) NMOA->Stabilization

Caption: N-MOA directs synthesis towards stable, monodisperse nanoparticles.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during your experiments, with a focus on resolving them by optimizing N-MOA concentration.

Problem 1: My nanoparticles are polydisperse, showing a broad size distribution.

Question: My Dynamic Light Scattering (DLS) results show a high Polydispersity Index (PDI > 0.3), and Transmission Electron Microscopy (TEM) confirms a wide range of particle sizes. What are the likely causes related to N-MOA concentration?

Answer: A high PDI is a classic sign of uncontrolled nucleation and growth. The concentration of your capping agent, N-MOA, is the most critical parameter to investigate.

Causality & Solutions:

  • Insufficient N-MOA Concentration: This is the most common cause. If there aren't enough N-MOA molecules to cap all the nuclei formed during the initial burst, secondary nucleation or aggregation will occur, broadening the size distribution.

    • Solution: Systematically increase the molar ratio of N-MOA to the metal precursor. Start with a 2-fold increase and proceed in increments until the PDI improves.

  • Slow Rate of N-MOA Introduction: If N-MOA is part of a solution added to the reaction, a slow addition rate may fail to stabilize the initial nuclei quickly enough.

    • Solution: For hot-injection methods, ensure the N-MOA-containing solution is injected rapidly and with vigorous stirring to promote homogeneous mixing.

  • Inadequate Temperature: The binding affinity of N-MOA to the nanoparticle surface can be temperature-dependent. If the temperature is too high, the ligand's desorption rate might increase, leading to temporary uncapping and subsequent particle growth.

    • Solution: Correlate N-MOA concentration with reaction temperature. You may need a higher concentration of N-MOA for higher-temperature syntheses to maintain adequate surface coverage.

Data-Driven Optimization:

ParameterLow N-MOAOptimal N-MOAHigh N-MOA
Expected Particle Size LargeSmall, ControlledSmall
Expected PDI (DLS) High (> 0.3)Low (< 0.1)Low (< 0.1)
Visual Observation Solution may be hazy or precipitateClear, deeply colored solutionClear solution
TEM Observation Wide size distribution, aggregatesUniform, well-dispersed particlesUniform, well-dispersed particles
Problem 2: I'm observing significant aggregation and precipitation.

Question: My final product is unstable, with visible aggregates forming either during the reaction or upon cooling and purification. How can I use N-MOA to prevent this?

Answer: Aggregation is a clear indication that the repulsive forces between particles are insufficient to overcome attractive van der Waals forces. N-MOA provides a steric barrier that is essential for colloidal stability.[3]

Causality & Solutions:

  • Incomplete Surface Coverage: Similar to the cause of polydispersity, an insufficient amount of N-MOA will leave patches of the nanoparticle surface exposed, allowing particles to stick together upon collision.

    • Solution: Increase the N-MOA to precursor molar ratio. The goal is to create a dense, protective layer of N-MOA on the nanoparticle surface.

  • Ligand Displacement during Purification: The washing/purification step can inadvertently strip N-MOA from the nanoparticle surface, especially if harsh anti-solvents are used.

    • Solution: When precipitating nanoparticles with an anti-solvent (e.g., ethanol, acetone), consider adding a small amount of N-MOA to the anti-solvent. This helps maintain an equilibrium of free ligand in the solution, preventing its complete removal from the nanoparticle surface.

Problem 3: My batch-to-batch reproducibility is poor.

Question: I am getting different particle sizes and distributions even when I follow the same protocol. What factors related to N-MOA should I standardize?

Answer: Reproducibility issues often stem from small, overlooked variations in reagents and conditions.

Causality & Solutions:

  • N-MOA Purity and Handling: this compound can degrade over time through oxidation. Impurities can interfere with its coordinating ability.

    • Solution: Use N-MOA from a reliable supplier with a high purity grade (e.g., 98%). Store it under an inert atmosphere (nitrogen or argon) and away from light. If the material is a solid at room temperature (m.p. 42-46 °C), ensure it is fully melted and homogenized before taking an aliquot.

  • Inaccurate Measurements: As N-MOA is often a waxy solid or viscous liquid, accurate measurement can be challenging.

    • Solution: For precise and repeatable measurements, prepare a stock solution of N-MOA in a suitable solvent (e.g., 1-octadecene, chloroform) and dispense it by volume.[9] This minimizes errors associated with weighing a viscous substance.

Section 3: Experimental Protocols & Optimization Workflows

Protocol 1: Systematic Optimization of N-MOA Concentration for Monodisperse Nanoparticle Synthesis

This protocol provides a framework for determining the optimal N-MOA to metal precursor ratio for a generic hot-injection synthesis.

Objective: To identify the N-MOA concentration that yields the smallest, most monodisperse nanoparticles.

Materials:

  • Metal Precursor (e.g., Iron(III) acetylacetonate, Gold(III) chloride)

  • This compound (N-MOA)

  • High-boiling point solvent (e.g., 1-octadecene)

  • Reducing agent (if required by the specific synthesis)

  • Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Setup: Assemble the reaction apparatus (three-neck flask with condenser, thermocouple, and septum) on a heating mantle with stirring. Ensure the system is free of oxygen and water by flushing with an inert gas.

  • Precursor Preparation: In the flask, dissolve a fixed amount of the metal precursor (e.g., 1 mmol) in the solvent (e.g., 20 mL of 1-octadecene).

  • Injection Solution Preparation: Prepare a series of five separate injection solutions. Each should contain the reducing agent (if applicable) and a varying molar equivalent of N-MOA relative to the metal precursor.

    • Vial 1: 2:1 (N-MOA : Metal Precursor)

    • Vial 2: 4:1

    • Vial 3: 6:1

    • Vial 4: 8:1

    • Vial 5: 10:1

  • Reaction Execution:

    • Heat the precursor solution to the target injection temperature (e.g., 300 °C) under inert gas and with vigorous stirring.

    • For the first experiment, rapidly inject the contents of Vial 1 into the hot precursor solution.

    • Observe any color change, which indicates nanoparticle formation.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes).

    • Cool the reaction to room temperature.

  • Repeat: Clean the apparatus thoroughly and repeat step 4 for each of the remaining vials, keeping all other parameters (temperatures, volumes, stirring speed, reaction time) absolutely constant.

  • Characterization:

    • Take a small aliquot from each of the five resulting colloidal solutions.

    • Measure the hydrodynamic size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Prepare grids for Transmission Electron Microscopy (TEM) to visually assess size, shape, and monodispersity.

  • Analysis: Create a table or plot of N-MOA ratio vs. average particle size and PDI. The optimal ratio will correspond to the condition that produces the lowest PDI and the desired particle size.

Troubleshooting & Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in nanoparticle synthesis related to N-MOA.

G Troubleshooting Workflow for N-MOA Optimization Start Start: Nanoparticle Synthesis Characterize Characterize Product (TEM, DLS) Start->Characterize Problem Problem Identified? Characterize->Problem Success Success: Monodisperse NPs (PDI < 0.1) Problem->Success No HighPDI High PDI / Polydisperse Problem->HighPDI Yes Aggregation Aggregation / Precipitation Problem->Aggregation Yes IncreaseNMOA Action: Increase N-MOA:Precursor Ratio (e.g., by 50-100%) HighPDI->IncreaseNMOA CheckPurity Action: Check N-MOA Purity & Standardize Measurement HighPDI->CheckPurity OptimizeTemp Action: Re-evaluate Reaction Temperature HighPDI->OptimizeTemp Aggregation->IncreaseNMOA IncreaseNMOA->Start Re-run Synthesis CheckPurity->Start Re-run Synthesis OptimizeTemp->Start Re-run Synthesis

Caption: A logical workflow for diagnosing and solving synthesis problems.

References
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Technical Support Center: Troubleshooting Phase Separation in N-Methyloctadecylamine-Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyloctadecylamine-stabilized emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of phase separation in their emulsion formulations. By understanding the underlying mechanisms of stabilization and the factors that lead to instability, you can systematically troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize emulsions?

This compound is a cationic surfactant, meaning its hydrophilic head group carries a positive charge, particularly in acidic to neutral conditions.[1] It stabilizes oil-in-water (O/W) emulsions through a combination of mechanisms. The long, 18-carbon hydrophobic tail (octadecyl group) orients itself into the oil droplets, while the positively charged hydrophilic head (N-methylamine group) resides at the oil-water interface, extending into the aqueous phase.[2][3] This arrangement reduces the interfacial tension between the oil and water phases, facilitating the formation of small droplets.[2][4] Furthermore, the positive charges on the surface of the oil droplets create electrostatic repulsion between them, preventing them from getting too close and coalescing.[2]

Q2: My emulsion separated almost immediately after preparation. What is the most likely cause?

Immediate or rapid phase separation, often termed coalescence or breaking, typically points to a fundamental issue with the formulation or the emulsification process itself.[5][6] The most common culprits are:

  • Incorrect Surfactant Concentration: An insufficient amount of this compound will not provide adequate coverage of the oil droplets, leading to a weak interfacial film that cannot prevent coalescence.[7]

  • Inadequate Homogenization: Insufficient energy during the mixing process results in large, non-uniform oil droplets. These larger droplets have a greater tendency to cream and coalesce.[5][8][9]

  • Improper pH: As a cationic surfactant, the charge on this compound is pH-dependent. If the pH of the aqueous phase is too high (alkaline), the amine group may become deprotonated, losing its positive charge and its ability to provide electrostatic stabilization.[1][10]

Q3: I'm observing a layer of cream or sediment at the top/bottom of my emulsion. What's happening?

Creaming (rising of oil droplets) or sedimentation (settling of water droplets in a W/O emulsion) is a less severe form of instability than coalescence and is often reversible.[6][7] It is primarily driven by the density difference between the oil and water phases.[5] Key causes include:

  • Low Viscosity of the Continuous Phase: A thin continuous phase allows droplets to move more freely under the influence of gravity.[5][11]

  • Large Droplet Size: Larger droplets experience a greater buoyant or gravitational force, accelerating their movement.[9]

  • Flocculation: Droplets may clump together without merging, effectively increasing their size and speeding up creaming or sedimentation.[5][7]

In-Depth Troubleshooting Guide

Understanding the Root Causes of Phase Separation

Phase separation in this compound-stabilized emulsions is a multifaceted issue. A systematic approach to troubleshooting requires an understanding of the key physicochemical parameters that govern emulsion stability.

This compound is a weak base. The positive charge on its amine head group, which is crucial for electrostatic stabilization, is highly dependent on the pH of the aqueous phase.

  • Mechanism: In an acidic to neutral environment, the amine group is protonated (R₂NH₂⁺), conferring a positive charge to the oil droplets. This charge creates a repulsive electrostatic barrier that prevents droplets from aggregating and coalescing.[2] As the pH increases and becomes more alkaline, the amine group deprotonates (R₂NH), losing its charge. This neutralization of the surface charge eliminates the electrostatic repulsion, making the emulsion highly susceptible to coalescence.[1][10]

  • Troubleshooting:

    • Measure the pH of your aqueous phase before and after emulsification.

    • Adjust the pH to a slightly acidic range (e.g., pH 4-6) to ensure full protonation of the this compound. The optimal pH may vary depending on the other components of your formulation.[1]

The concentration of electrolytes (salts) in the aqueous phase can significantly impact the stability of emulsions stabilized by ionic surfactants like this compound.

  • Mechanism: The addition of electrolytes can compress the electrical double layer surrounding the oil droplets. This "charge screening" effect reduces the range and magnitude of the electrostatic repulsion between droplets, increasing the likelihood of flocculation and coalescence.[12] Divalent and trivalent ions have a much stronger effect than monovalent ions.[13]

  • Troubleshooting:

    • Minimize the concentration of electrolytes in your formulation if possible.

    • If salts are a necessary component, evaluate the effect of different salt concentrations on emulsion stability.

    • Consider using non-ionic co-surfactants to provide steric hindrance, which is less sensitive to ionic strength.

Temperature can have a complex effect on emulsion stability, influencing several factors simultaneously.[14]

  • Mechanism:

    • Increased Droplet Motion: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent and energetic collisions, which can overcome the stabilizing energy barrier.[14][15]

    • Decreased Viscosity: The viscosity of the continuous phase typically decreases with increasing temperature, which can accelerate creaming.[16]

    • Changes in Surfactant Solubility: Temperature can affect the solubility of the surfactant in the oil and water phases, potentially altering the interfacial film properties.

  • Troubleshooting:

    • Maintain a consistent and controlled temperature during both the preparation and storage of the emulsion.[14]

    • Avoid subjecting the emulsion to extreme temperature fluctuations or freeze-thaw cycles , which can be highly destabilizing.[11]

    • If the emulsion will be used at elevated temperatures, consider increasing the viscosity of the continuous phase with a suitable thickening agent.[11]

Systematic Troubleshooting Workflow

Use the following table to diagnose and address specific phase separation issues.

Observed Problem Potential Cause Recommended Solution
Immediate & Complete Phase Separation (Breaking/Coalescence) 1. Incorrect pH: Aqueous phase is too alkaline, neutralizing the cationic charge of the surfactant.1. Measure and adjust the pH of the aqueous phase to a slightly acidic range (e.g., 4-6) before emulsification.[1][9]
2. Insufficient Surfactant Concentration: Not enough this compound to adequately cover the oil droplet surfaces.2. Increase the concentration of this compound in increments.
3. Inadequate Homogenization: Insufficient energy input to create small, uniform droplets.3. Increase the homogenization speed or duration.[8] Consider using a higher-shear mixer.
4. Incompatible Ingredients: Anionic components in the formulation are complexing with the cationic surfactant.4. Review all formulation components for potential incompatibilities. Avoid mixing anionic and cationic ingredients.[7]
Creaming (Oil Layer at Top) or Sedimentation 1. Low Viscosity of Continuous Phase: Droplets are free to move under gravity.1. Add a viscosity-modifying agent (thickener) to the continuous phase.[6][11]
2. Large Droplet Size: Larger droplets cream faster.2. Improve homogenization to reduce the average droplet size.[9]
3. Flocculation: Droplets are clumping together.3. Check for destabilizing factors like high ionic strength or suboptimal pH.[5]
Gradual Phase Separation Over Time 1. Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones.1. This is more common with oils that have some solubility in the continuous phase. Using a combination of a highly insoluble oil and a more soluble one can sometimes mitigate this.
2. Temperature Fluctuations During Storage: Changes in temperature can disrupt the interfacial film and promote coalescence.[6]2. Store the emulsion at a constant, controlled temperature.[14]
3. Suboptimal Surfactant Concentration: The amount of surfactant may be just below the threshold for long-term stability.3. Experiment with slightly higher concentrations of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound-Stabilized O/W Emulsion

This protocol provides a general framework. Specific parameters should be optimized for your particular oil phase and application.

  • Phase Preparation:

    • Aqueous Phase: Dissolve this compound in deionized water. Adjust the pH to the desired acidic range (e.g., 5.0) using a suitable acid (e.g., HCl or citric acid). If using a viscosity modifier, add it to the aqueous phase and stir until fully hydrated.

    • Oil Phase: Prepare the desired oil or mixture of oils.

  • Heating: Heat both the aqueous and oil phases separately to a consistent temperature, typically 70-75°C.[5] This ensures that all components are in a liquid state and reduces thermal shock during emulsification.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer. The rate of addition and the homogenization speed are critical parameters to control.

    • Continue homogenization for a set period (e.g., 5-10 minutes) to ensure a small and uniform droplet size distribution.

  • Cooling: Cool the emulsion to room temperature under gentle agitation. Rapid cooling can sometimes shock the system and lead to instability.[8]

  • Final Adjustments: Once the emulsion has cooled below 40°C, add any temperature-sensitive ingredients. Re-check the pH and adjust if necessary.

Protocol 2: Systematic Troubleshooting of Phase Separation

This protocol outlines a structured approach to identifying the cause of instability.

  • Baseline Characterization:

    • Prepare your standard emulsion formulation, carefully documenting all parameters (component concentrations, pH, temperatures, homogenization speed and time).

    • Immediately after preparation, and at set time points (e.g., 1h, 24h, 1 week), visually inspect the emulsion for signs of instability (creaming, coalescence).

    • If available, measure the initial droplet size distribution using a particle size analyzer.

  • pH Optimization:

    • Prepare a series of emulsions where the only variable is the pH of the aqueous phase (e.g., pH 4, 5, 6, 7, 8).

    • Monitor the stability of each emulsion over time to identify the optimal pH range.

  • Surfactant Concentration Optimization:

    • Using the optimal pH determined in the previous step, prepare a series of emulsions with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Evaluate the stability to find the minimum concentration that provides long-term stability.

  • Homogenization Energy Optimization:

    • Using the optimal pH and surfactant concentration, prepare emulsions using different homogenization speeds or times.

    • Analyze the droplet size and stability to determine the optimal energy input.

  • Stress Testing:

    • Subject your optimized emulsion to accelerated stability testing, such as multiple freeze-thaw cycles or storage at elevated temperatures (e.g., 40°C).[11] This can help predict long-term stability.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process for troubleshooting phase separation in this compound-stabilized emulsions.

TroubleshootingWorkflow Start Phase Separation Observed Check_Timing When did separation occur? Start->Check_Timing Immediate Immediate / Rapid Separation Check_Timing->Immediate Immediately Gradual Gradual Separation / Creaming Check_Timing->Gradual Over Time Cause_Immediate Investigate Core Formulation & Process Immediate->Cause_Immediate Cause_Gradual Investigate Long-Term Stability Factors Gradual->Cause_Gradual Node_pH Check Aqueous Phase pH Cause_Immediate->Node_pH Node_Conc Check Surfactant Concentration Cause_Immediate->Node_Conc Node_Homog Review Homogenization Cause_Immediate->Node_Homog Node_Visc Check Viscosity Cause_Gradual->Node_Visc Node_Ionic Assess Ionic Strength Cause_Gradual->Node_Ionic Node_Temp Evaluate Storage Temperature Cause_Gradual->Node_Temp Sol_pH Adjust to acidic pH (e.g., 4-6) Node_pH->Sol_pH Sol_Conc Increase this compound Node_Conc->Sol_Conc Sol_Homog Increase Shear/Time Node_Homog->Sol_Homog Sol_Visc Add Thickener Node_Visc->Sol_Visc Sol_Ionic Reduce Electrolytes Node_Ionic->Sol_Ionic Sol_Temp Ensure Constant, Cool Storage Node_Temp->Sol_Temp

Caption: Troubleshooting workflow for phase separation.

References

  • StudySmarter. (2024, September 5). Emulsion Stability: Causes & Importance. Retrieved from [Link]

  • food-ingredient.net. (2025, September 11). What is the effect of temperature on emulsifiers? Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Ionic Strength on the Formation and Stability of Ovalbumin–Xanthan Gum Complex Emulsions. Retrieved from [Link]

  • ACS Publications. (2024, January 3). Impact of the Temperature, Homogenization Condition, and Oil Property on the Formation and Stability of Crude Oil Emulsion. Energy & Fuels. Retrieved from [Link]

  • Quora. (2016, February 29). Does an increase in temperature stop oil and water from separating? (Increase emulsion stability). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mixing temperature on emulsification. Retrieved from [Link]

  • CM Studio. (2025, June 8). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • MDPI. (2023, May 12). Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion. Retrieved from [Link]

  • Pharma Digests. (2024, November 27). Troubleshooting Guide for Semisolid Dosage Forms | Part-2. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Functions of Cationic Surfactant – Emulsification. Retrieved from [Link]

  • Institute of Personal Care Science. (n.d.). Cosmetic emulsions with stability problems: what is the cause? Retrieved from [Link]

  • Skincare Formulations. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Retrieved from [Link]

  • PubMed. (2020, August 30). Ionic strength and pH stability of oil-in-water emulsions prepared with acid-hydrolyzed insoluble proteins from Chlorella protothecoides. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of ionic strength on stability of the emulsions with different oils, changes in particle size (A), zeta potential (B), and vitamin D3 retention (C). Retrieved from [Link]

  • Making Cosmetics. (n.d.). Problems with Emulsions. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). FORMATION AND STABILITY OF EMULSIONS: EFFECT OF SURFACTANT-PARTICLE INTERACTIONS AND PARTICLE SHAPE. Retrieved from [Link]

  • ACS Omega. (2022, October 10). Effect of Fe(III) Species on the Stability of a Water-Model Oil Emulsion with an Anionic Sulfonate Surfactant as an Emulsifier. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]

  • ScienceDirect. (n.d.). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Mechanism of Cationic Surfactant Adsorption at the Solid–Aqueous Interface. Retrieved from [Link]

  • Quora. (2017, July 4). How do surfactants stabilize emulsions? Retrieved from [Link]

  • YouTube. (2023, June 4). Surfactants and its mechanism of action. Retrieved from [Link]

  • ResearchGate. (2017, September 17). The Effect of pH on the Properties of a Cationic Bitumen Emulsifier. Retrieved from [Link]

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Navigating N-Methyloctadecylamine Chemistry: A Technical Guide to Optimizing Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

N-Methyloctadecylamine (NMOA), a long-chain secondary amine, is a versatile molecule utilized in a range of applications, from a surfactant and emulsifier to a crucial component in the synthesis of specialized chemical entities. Its unique structure, featuring a hydrophilic amine head and a long hydrophobic octadecyl tail, imparts properties that can be leveraged in various reaction environments. However, harnessing its full potential to maximize reaction yields requires a nuanced understanding of its behavior and the factors that can influence its reactivity. This guide is structured to provide that understanding in a clear, accessible, and actionable format.

Core Principles of this compound-Mediated Reactions

This compound's utility in chemical synthesis often stems from its ability to act as a phase-transfer catalyst, a capping agent in nanoparticle synthesis, or a templating agent in the formation of mesoporous materials. Understanding the fundamental principles behind these roles is the first step toward troubleshooting and optimization.

  • As a Phase-Transfer Catalyst: In heterogeneous reaction mixtures, NMOA can facilitate the transfer of reactants across the phase boundary, thereby increasing the reaction rate and yield. The lipophilic octadecyl chain enhances its solubility in organic phases, while the amine group can interact with anionic species, shuttling them into the organic phase where the reaction occurs.

  • As a Capping Agent: In the synthesis of nanoparticles, NMOA can adsorb onto the surface of growing nanocrystals. This capping action controls the particle size and prevents aggregation, which is crucial for achieving a uniform and stable nanoparticle dispersion. The length of the alkyl chain plays a significant role in providing steric hindrance.

  • As a Templating Agent: In the synthesis of porous materials like mesoporous silica, long-chain amines can act as structure-directing agents. They form micelles that serve as templates around which the silica network polymerizes. Removal of the organic template then leaves behind a porous structure with a high surface area.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues that researchers may encounter during this compound-mediated reactions, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A: Low yield in this compound-mediated reactions can stem from several factors. A systematic approach to troubleshooting is essential.

  • Cause: Inefficient Phase Transfer. If NMOA is being used as a phase-transfer catalyst, poor transfer of the reactive species between phases is a common culprit.

    • Solution:

      • Increase Catalyst Concentration: A higher concentration of NMOA can increase the rate of reactant transfer. However, excessive amounts can lead to micelle formation that may hinder the reaction. A typical starting point is 1-5 mol% relative to the limiting reagent.

      • Optimize Solvent System: The choice of organic solvent is critical. A solvent that provides a good balance of solubility for both the substrate and the NMOA-reactant ion pair is ideal. For instance, in alkylation reactions, moving from a non-polar solvent like hexane to a more polar aprotic solvent like toluene or chlorobenzene could enhance the yield.[1]

      • Vigorous Stirring: Ensure adequate mixing to maximize the interfacial area between the aqueous and organic phases.

  • Cause: Catalyst Deactivation or Degradation. NMOA, like other amines, can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, presence of strong oxidants).

    • Solution:

      • Moderate Reaction Temperature: While heating can increase reaction rates, excessive temperatures can lead to catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable rate.

      • Inert Atmosphere: If the reaction is sensitive to oxidation, performing it under an inert atmosphere (e.g., nitrogen or argon) can protect the NMOA from oxidative degradation.

  • Cause: Poor Nucleophilicity of the Amine. In reactions where NMOA is intended to act as a nucleophile, its steric bulk might hinder its reactivity.

    • Solution:

      • Consider a Less Hindered Amine: If the reaction mechanism allows, a less sterically hindered secondary amine could be tested to see if the yield improves.

      • Activation of the Electrophile: Enhancing the reactivity of the electrophilic partner can compensate for the lower nucleophilicity of NMOA.

Issue 2: Formation of Side Products

Q: I am observing significant formation of byproducts in my reaction. How can I improve the selectivity towards the desired product?

A: Side product formation is a common challenge that can significantly reduce the yield of the desired compound.

  • Cause: Over-alkylation or Multiple Substitutions. In alkylation reactions, the product itself can sometimes be more reactive than the starting material, leading to multiple alkylations.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric excess of the substrate relative to the alkylating agent to favor mono-alkylation.

      • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly over the course of the reaction can help to maintain a low concentration of it, thus minimizing the chances of over-alkylation.

  • Cause: Hofmann Elimination. When NMOA is used as a base with certain alkyl halides, Hofmann elimination can compete with the desired substitution reaction, leading to the formation of alkenes.

    • Solution:

      • Use a More Nucleophilic, Less Basic Amine: If possible, switching to a more nucleophilic and less basic amine could favor the substitution pathway.

      • Optimize Leaving Group: Using a better leaving group on the alkyl halide can sometimes favor the SN2 reaction over the E2 elimination.

  • Cause: Hydrolysis of Reactants or Products. If water is present in the reaction mixture, it can lead to the hydrolysis of sensitive functional groups.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere can also help to exclude moisture.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to separate my product from the this compound at the end of the reaction. What are some effective purification strategies?

A: The surfactant-like nature of NMOA can sometimes complicate product isolation.

  • Solution: Acid-Base Extraction.

    • After the reaction is complete, dilute the organic phase with a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic phase with a dilute aqueous acid solution (e.g., 1M HCl). The NMOA will be protonated and move into the aqueous phase as the hydrochloride salt.

    • Separate the organic layer containing the product.

    • Wash the organic layer with water and then brine to remove any residual acid and dissolved salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.

  • Solution: Chromatography.

    • If the product is not sensitive to silica gel, column chromatography can be an effective method for purification. The polarity difference between the non-polar NMOA and potentially more polar products often allows for good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal purity of this compound for my reaction?

A1: The required purity of NMOA depends on the specific application. For most synthetic applications, a purity of 98% or higher is recommended to avoid the introduction of impurities that could interfere with the reaction or complicate purification. For sensitive catalytic applications, higher purity may be necessary. Always check the certificate of analysis from the supplier.

Q2: How should I store this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. It is a combustible solid with a melting point in the range of 42-46 °C. Prolonged exposure to air and moisture should be avoided.

Q3: Can this compound be used in aqueous media?

A3: this compound has very limited solubility in water. Its primary utility is in organic solvents or in biphasic systems where it acts as a phase-transfer catalyst.

Q4: Are there any safety precautions I should take when working with this compound?

A4: Yes, this compound can cause skin and eye irritation. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound as a Phase-Transfer Catalyst

This protocol provides a general guideline for an N-alkylation reaction. Optimization of specific parameters will be necessary for each unique substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine substrate (1.0 eq.), the alkylating agent (1.1 eq.), potassium carbonate (2.0 eq.), and this compound (0.05 eq.).

  • Solvent Addition: Add a suitable organic solvent (e.g., toluene, acetonitrile, or DMF) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Wash the filtrate with 1M HCl (aq) to remove the this compound.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Gold Nanoparticles using this compound as a Capping Agent

This protocol is a representative example of using NMOA as a capping agent. The final particle size will depend on the precise reaction conditions.

  • Preparation of Gold Precursor Solution: In a flask, dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 0.25 mM.

  • Preparation of Capping Agent Solution: In a separate beaker, dissolve this compound in chloroform to a concentration of 20 mM.

  • Phase Transfer of Gold Ions: Mix the aqueous gold precursor solution with the chloroform solution of NMOA in a 1:1 volume ratio and stir vigorously for 1 hour. The aqueous phase should become colorless as the gold ions are transferred to the organic phase.

  • Reduction: To the organic phase, add a freshly prepared aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄), dropwise while stirring vigorously. A color change to deep red indicates the formation of gold nanoparticles.

  • Purification:

    • Allow the phases to separate.

    • Collect the organic phase containing the nanoparticles.

    • Wash the organic phase several times with deionized water to remove any unreacted reducing agent and other water-soluble byproducts.

    • The nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation.

Visualizing Reaction Optimization

To aid in understanding the troubleshooting process, the following workflow diagram illustrates a systematic approach to diagnosing and resolving low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed Check_PTC Phase-Transfer Catalysis Issue? Start->Check_PTC Check_Degradation Catalyst Degradation? Check_PTC->Check_Degradation No Solution_PTC Optimize Catalyst Loading & Solvent System Increase Stirring Rate Check_PTC->Solution_PTC Yes Check_Reactivity Substrate/Reagent Reactivity Issue? Check_Degradation->Check_Reactivity No Solution_Degradation Lower Reaction Temp. Use Inert Atmosphere Check_Degradation->Solution_Degradation Yes Solution_Reactivity Increase Reactant Conc. Use Activator Change Reagent Check_Reactivity->Solution_Reactivity Yes End Yield Improved Solution_PTC->End Solution_Degradation->End Solution_Reactivity->End

Caption: A stepwise approach to diagnosing and resolving low reaction yields.

This technical guide provides a foundational framework for researchers working with this compound. By understanding its chemical behavior and systematically troubleshooting common issues, scientists can unlock its full potential to achieve higher yields and cleaner reactions in their synthetic endeavors.

References

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). National Institutes of Health. [Link]

Sources

Controlling the size and shape of nanoparticles with N-Methyloctadecylamine concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling the size and shape of nanoparticles using N-Methyloctadecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile capping agent in your nanoparticle synthesis protocols. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, helping you to troubleshoot effectively and innovate in your research.

The Crucial Role of this compound in Nanoparticle Synthesis

This compound, a long-chain alkylamine, is a powerful capping agent in the synthesis of a wide variety of nanoparticles, including metallic nanoparticles (e.g., gold, silver) and semiconductor quantum dots.[1][2][3] Its primary function is to control the growth and prevent the aggregation of nanoparticles, thereby dictating their final size, shape, and stability.[1][4] The long C18 alkyl chain provides a steric barrier, while the amine headgroup coordinates to the nanoparticle surface.[5] This dual functionality allows for precise manipulation of nanoparticle morphology by varying its concentration and other reaction parameters.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during nanoparticle synthesis using this compound.

Q1: How does the concentration of this compound affect the final size of the nanoparticles?

A1: The concentration of this compound plays a critical role in determining the final size of the nanoparticles. Generally, a higher concentration of the capping agent leads to the formation of smaller nanoparticles.[6] This is because a higher concentration of this compound results in a greater number of amine molecules available to cap the surface of the growing nanoparticles. This rapid surface passivation limits further growth and prevents aggregation, leading to a smaller final particle size. Conversely, at lower concentrations, there are fewer capping agent molecules available, allowing the nanoparticles to grow for a longer period before their surface is fully passivated, resulting in larger nanoparticles. For instance, in the synthesis of silver nanoparticles using octadecylamine, increasing the molar ratio of the amine to the silver precursor led to a decrease in particle size from 20 nm to 8 nm.[1]

Q2: Can I control the shape of my nanoparticles by varying the this compound concentration?

A2: Yes, the concentration of this compound can influence the shape of the resulting nanoparticles, particularly in the synthesis of anisotropic (non-spherical) nanostructures.[5][7] The shape of a nanocrystal is determined by the relative growth rates of its different crystallographic facets. This compound can selectively adsorb to certain crystal faces, slowing their growth while allowing other faces to grow more rapidly. The concentration of the amine can affect the extent of this selective adsorption.

For example, in the synthesis of gold nanostructures, long-chain amines like oleylamine have been shown to preferentially adsorb on the Au (100) and (111) facets, influencing the anisotropic growth.[5] While specific quantitative data for this compound is limited, it is reasonable to infer a similar behavior due to its structural similarity to oleylamine and octadecylamine. At certain concentrations, it can promote the formation of nanorods, nanocubes, or other complex shapes.

Q3: I am observing aggregation of my nanoparticles. What could be the cause and how can I fix it?

A3: Nanoparticle aggregation is a common issue and can be attributed to several factors when using this compound:

  • Insufficient Capping Agent Concentration: The most common reason is an insufficient amount of this compound to adequately cap the surface of the nanoparticles. Try incrementally increasing the concentration in your synthesis.

  • Poor Solubility of the Capping Agent: Ensure that the this compound is fully dissolved in the reaction solvent at the synthesis temperature. Inadequate dissolution will lead to a lower effective concentration.

  • Reaction Temperature: The binding affinity of this compound to the nanoparticle surface can be temperature-dependent. A temperature that is too high may lead to desorption of the capping agent, causing aggregation. Conversely, a temperature that is too low might not provide enough energy for effective capping.

  • Ineffective Purification: During purification, excessive washing with a non-solvent can strip the capping agent from the nanoparticle surface, leading to aggregation.[8]

Q4: My nanoparticles are larger than expected, even at high this compound concentrations. What should I investigate?

A4: If you are observing larger-than-expected nanoparticles, consider the following:

  • Slow Reaction Kinetics: If the reduction of the metal precursor is too slow, the nucleation and growth phases may not be well-separated, leading to broader size distributions and larger particles. You might need to adjust the reducing agent concentration or the reaction temperature.

  • Precursor to Capping Agent Ratio: It's not just the absolute concentration of this compound that matters, but also its ratio to the precursor concentration. Ensure this ratio is optimized for your desired size.

  • Presence of Impurities: Impurities in the reagents or solvent can interfere with the capping process. Using high-purity reagents is crucial. For instance, commercial oleylamine can contain impurities that affect nanoparticle synthesis, and purification of the amine is sometimes necessary.[7]

Q5: How does the chain length of the amine affect nanoparticle synthesis?

A5: The alkyl chain length of the amine capping agent significantly influences the synthesis outcome. Longer chain amines, like this compound, generally provide better steric stabilization due to the larger hydrodynamic radius they create around the nanoparticle. This enhanced stability is crucial for preventing aggregation, especially at higher temperatures. Theoretical calculations have shown that the interaction energy between amine molecules increases with longer carbon chains, promoting self-assembly on the nanoparticle surface and influencing anisotropic growth.[5] For example, in the synthesis of gold nanoparticles, using octadecylamine resulted in significantly larger particles (around 100 nm) compared to oleylamine (around 12 nm) under similar conditions, highlighting the critical role of the alkyl chain's saturation and conformation.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Wide nanoparticle size distribution Poor separation of nucleation and growth phases.Increase the initial precursor concentration or use a stronger reducing agent to promote a burst of nucleation. Optimize the reaction temperature.
Inconsistent mixing or temperature gradients.Ensure vigorous and consistent stirring throughout the reaction. Use a heating mantle with a temperature controller for uniform heating.
Formation of irregularly shaped nanoparticles Uncontrolled growth on different crystal facets.Adjust the this compound concentration to fine-tune the selective capping of crystal faces. Vary the reaction temperature to alter the binding kinetics of the capping agent.
Presence of impurities.Use high-purity solvents and precursors. Consider purifying the this compound if commercial grade is used.[7]
Low yield of nanoparticles Incomplete reduction of the precursor.Increase the concentration of the reducing agent or the reaction time.
Loss of product during purification.Optimize the purification process. Avoid excessive washing with non-solvents that can strip the capping agent and cause aggregation and loss of product.[8]
Difficulty in redispersing dried nanoparticles Irreversible aggregation upon solvent removal.This is a common challenge. Try redispersing in a nonpolar solvent with the aid of sonication. For long-term storage, it is often better to keep the nanoparticles dispersed in a suitable solvent rather than as a dry powder.

Experimental Protocols

Here, we provide a generalized, step-by-step protocol for the synthesis of gold nanoparticles using a long-chain amine as a capping agent. This protocol should be adapted and optimized for your specific research needs.

Protocol: Synthesis of Gold Nanoparticles with this compound

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Toluene (anhydrous)

  • tert-Butylamine-borane complex (reducing agent)

  • Ethanol (for purification)

Procedure:

  • Preparation of Precursor Solution: In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve a specific amount of HAuCl₄·3H₂O and a calculated amount of this compound in anhydrous toluene. The molar ratio of this compound to the gold precursor is a critical parameter to vary for size and shape control.

  • Degassing: Heat the solution to 60-80°C under a nitrogen or argon atmosphere with vigorous stirring for 30 minutes to remove oxygen and water.

  • Reduction: In a separate vial, dissolve the tert-butylamine-borane complex in toluene. Rapidly inject the reducing agent solution into the hot precursor solution under vigorous stirring.

  • Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30-60 minutes). The solution color will change, indicating the formation of gold nanoparticles.

  • Purification: Cool the reaction mixture to room temperature. Add ethanol to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant, and redisperse the nanoparticle pellet in a small amount of toluene. Repeat this washing step 2-3 times.

  • Characterization: Characterize the size and shape of the synthesized gold nanoparticles using techniques such as UV-Vis Spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Safety Precautions for this compound

This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9] For detailed safety information, always refer to the Material Safety Data Sheet (MSDS).[9][10][11][12][13][14]

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visualizing the Mechanism and Workflow

Mechanism of Nanoparticle Size and Shape Control

The following diagram illustrates the fundamental mechanism by which this compound controls the size and shape of nanoparticles during synthesis.

G cluster_0 Nucleation Phase cluster_1 Growth Phase cluster_2 Capping & Stabilization cluster_3 Shape Control Precursors Precursors Nuclei Nuclei Precursors->Nuclei Reduction Nanoparticles Nanoparticles Nuclei->Nanoparticles Atom Deposition Stable Nanoparticles Stable Nanoparticles Nanoparticles->Stable Nanoparticles Surface Passivation This compound This compound This compound->Nanoparticles Anisotropic Nanoparticles Anisotropic Nanoparticles Stable Nanoparticles->Anisotropic Nanoparticles Selective Adsorption on Crystal Facets

Caption: Mechanism of this compound in Nanoparticle Synthesis.

Experimental Workflow

This diagram outlines the typical experimental workflow for synthesizing nanoparticles using this compound as a capping agent.

G Start Start Prepare Precursor\n& Capping Agent Solution Prepare Precursor & Capping Agent Solution Start->Prepare Precursor\n& Capping Agent Solution Degas Solution Degas Solution Prepare Precursor\n& Capping Agent Solution->Degas Solution Inject Reducing Agent Inject Reducing Agent Degas Solution->Inject Reducing Agent Nanoparticle Growth Nanoparticle Growth Inject Reducing Agent->Nanoparticle Growth Purification Purification Nanoparticle Growth->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Nanoparticle Synthesis.

References

  • CrystEngComm. Theoretical description of the role of amine surfactant on the anisotropic growth of gold nanocrystals. [Link]

  • Kunsang, K., & Infahsaeng, Y. (2023). Effects of oleylamine concentration on the synthesis of formamidinium lead halide perovskite nanocrystals and physical-optical properties.
  • Bai, H., Pan, L., Li, Y., Maria, C., Sohel, M., & Reynolds, J. R. (2012). Size controlled synthesis of monodisperse PbTe quantum dots: Using oleylamine as the capping ligand.
  • PubChem. This compound. [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Neelgund, G. M., Karthikeyan, B., Shivashankar, S. A., & Oki, A. (2015). Single-step, size-controlled synthesis of colloidal silver nanoparticles stabilized by octadecylamine. Applied Surface Science, 357, 173-180.
  • Wang, L., & Li, Y. (2007). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. Chemistry – An Asian Journal, 2(7), 889-894.
  • Scilit. Single-step, size-controlled synthesis of colloidal silver nanoparticles stabilized by octadecylamine. [Link]

  • Kunsang, K., & Infahsaeng, Y. (2024). Effects of oleylamine concentration on the synthesis of formamidinium lead halide perovskite nanocrystals and physical-optical.
  • Pal, A., Shah, S., & Devi, S. (2021). Concentration of Capping Agent Controls Size Selection, Agglomeration and Antimicrobial Action of Silver Nanoparticles. Journal of Surface Science and Technology, 36(3-4), 133-146.
  • Rauwel, P., & Rauwel, E. (2022). Controllable synthesis of Cu-based nanocrystals in ODA solvent. Inorganics, 10(7), 91.
  • Atasoy, M., et al. (2023). Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells. International Journal of Molecular Sciences, 24(23), 16905.
  • ResearchGate. What is the best way to remove the excess of oleylamine from final QDs solution?. [Link]

  • Soni, J., & Koser, A. A. (2015). Effect of Capping Agent Concentration on ZnO Nanoparticles. International Journal of Scientific Progress and Research, 12(3), 1-4.
  • Neelgund, G. M., Karthikeyan, B., Shivashankar, S. A., & Oki, A. (2015). Single-step, size-controlled synthesis of colloidal silver nanoparticles stabilized by octadecylamine. Applied Surface Science, 357, 173-180.
  • The Journal of Physical Chemistry A. Role of Capping Agent in Wet Synthesis of Nanoparticles. [Link]

  • MDPI. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. [Link]

  • PubMed. A way to decylamine-stabilized gold nanoparticles of tailored sizes tuning their growth in solution. [Link]

  • The Journal of Physical Chemistry B. Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. [Link]

  • Frontiers in Nanotechnology. Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. [Link]

  • Pasricha, R., et al. (2007). Shape and size selective separation of gold nanoclusters by competitive complexation with octadecylamine monolayers at the air-water interface. Journal of Colloid and Interface Science, 313(1), 16-23.
  • ACS Publications. Formation of Gold Nanoparticles Using Amine Reducing Agents. [Link]

  • Journal of Materials Chemistry. Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand. [Link]

  • RSC Publishing. Oleylamine as a reducing agent in syntheses of magic-size clusters and monodisperse quantum dots: optical and photoconductivity studies. [Link]

  • PubMed. Formation of gold nanoparticles using amine reducing agents. [Link]

  • PubMed. The Interaction of Amines with Gold Nanoparticles. [Link]

  • Oleylamine: The Surfactant Powering Nanoparticle Synthesis. [Link]

  • ACS Publications. Oleylamine in Nanoparticle Synthesis. [Link]

  • Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in nanoparticle synthesis.
  • Pal, T., et al. (2006). Hexadecylamine capped silver and gold nanoparticles: Comparative study on formation and self-organization. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 289(1-3), 135-141.
  • Slavov, D., et al. (2024). Application of coating based on 5 nm octadecylamine-functionalized gold-nanoparticles for protecting the spin-polarization of atoms confined in a vacuum cell. Journal of Molecular Structure, 1301, 137367.

Sources

Effect of temperature on N-Methyloctadecylamine performance in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyloctadecylamine in Nanoparticle Synthesis

A Guide to Understanding and Troubleshooting the Effects of Temperature

Welcome to the technical support center for advanced nanoparticle synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound (N-MOA) as a capping or stabilizing agent. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you navigate the complexities of temperature control in your experiments. Here, we address common challenges and frequently asked questions to empower you to optimize your synthesis protocols and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (N-MOA) in nanoparticle synthesis?

This compound, also known as N-Methylstearylamine, is a long-chain secondary amine that functions primarily as a surface-capping ligand or stabilizer in colloidal nanoparticle synthesis.[1][2][3] Its role is multifaceted and critical for controlling the outcome of the synthesis:

  • Growth Control: By binding to the surface of newly formed nuclei, N-MOA modulates the addition of monomers, thereby controlling the growth rate and final size of the nanoparticles.[4]

  • Aggregation Prevention: The long C18 alkyl chain (octadecyl group) provides a steric barrier around each nanoparticle.[3] This barrier prevents the particles from coming into close contact and irreversibly aggregating, ensuring a stable colloidal suspension.

  • Shape Direction: The preferential binding of N-MOA to specific crystallographic facets of a growing nanoparticle can direct its final shape, enabling the synthesis of spheres, cubes, or other morphologies.

  • Solubility and Dispersion: The hydrophobic alkyl chain makes the nanoparticles dispersible in non-polar organic solvents, which are common in hot-injection and thermal decomposition synthesis methods.[3][5][6]

Q2: How does temperature generally influence nanoparticle synthesis?

Temperature is one of the most critical parameters in nanoparticle synthesis, directly influencing reaction kinetics and thermodynamics.[7] Its effects can be categorized by two main theories that sometimes work in concert or opposition:

  • Classical Nucleation Theory (LaMer Model): In many hot-injection syntheses, a rapid injection of precursors into a hot solvent creates a supersaturated state, leading to a burst of nucleation.[5][6][8] Higher temperatures can accelerate precursor decomposition, leading to a faster and more significant nucleation event. This consumes the precursors quickly, leaving less material for the subsequent growth phase and often resulting in smaller, more monodisperse nanoparticles.[9]

  • Ostwald Ripening: At sustained high temperatures, a process known as Ostwald ripening can occur.[7] In this phenomenon, smaller, less stable particles with higher surface energy dissolve and redeposit onto larger, more stable particles. This leads to an increase in the average particle size and a broadening of the size distribution over time.

Therefore, the effect of temperature is a delicate balance between the rate of nucleation and the rate of growth.[7]

Q3: The datasheet lists N-MOA's melting point as ~42-47 °C. Why is this important?

The melting point of N-MOA is a crucial physical property that directly impacts its function.[1] Syntheses are typically conducted at temperatures well above this range (e.g., 150-350 °C). The significance is that N-MOA will be in a molten, liquid state, ensuring it is homogenously dissolved in the reaction solvent and readily available to cap the nanoparticles as they form. If the reaction temperature were to drop below this melting point, N-MOA could solidify, leading to a non-uniform distribution and loss of control over the synthesis, potentially causing massive aggregation.

Q4: How does temperature affect the binding of N-MOA to the nanoparticle surface?

The interaction between N-MOA and the nanoparticle surface is a dynamic equilibrium. The amine headgroup coordinates to metal atoms on the nanoparticle surface, while the alkyl tail provides steric stabilization. This binding is reversible, and the equilibrium is highly temperature-dependent.

  • At optimal synthesis temperatures, there is a rapid and continuous exchange of N-MOA ligands on the surface, which allows for controlled monomer addition and particle growth.[10][11]

  • At excessively high temperatures, the ligands gain significant kinetic energy. This can weaken the binding energy, causing the ligands to desorb from the surface at a higher rate.[12] This loss of the protective steric layer can expose the nanoparticle surfaces, making them prone to aggregation.

Troubleshooting Guide: Temperature-Related Issues

Problem: My nanoparticles are aggregated. Could temperature be the cause?

Yes, improper temperature control is a common cause of nanoparticle aggregation.[13] Consider the following scenarios:

  • Temperature Too High: As discussed above, excessive heat can cause N-MOA ligands to desorb from the nanoparticle surface. Without this protective steric shield, van der Waals forces will cause the particles to irreversibly clump together.

  • Temperature Too Low (During Reaction): Low temperatures can slow down the binding kinetics of N-MOA. If the rate of particle formation is faster than the rate of surface passivation by the ligand, the "naked" nanoparticles will aggregate before they can be stabilized. Lower temperatures can also favor heterogeneous nucleation, which can trigger aggregation.[13]

  • Non-Uniform Heating: An uneven temperature profile in the reaction flask can create zones where particles either grow too quickly without sufficient capping or where ligands are ineffective, leading to localized aggregation.

Troubleshooting Steps:

  • Verify Temperature: Use a calibrated temperature probe placed directly in the reaction mixture. Do not rely solely on the heating mantle's setpoint.

  • Optimize Injection Temperature: Ensure the solvent and N-MOA mixture is at a stable, optimal temperature before precursor injection. A temperature that is too low may not support rapid nucleation.

  • Review Post-Injection Temperature Profile: After injection, the temperature will drop. The rate at which it recovers and the final annealing temperature are critical. A slow recovery can lead to a broad size distribution, while an excessively high final temperature can induce aggregation.

Problem: I'm getting a wide particle size distribution (polydispersity). How can temperature be used to improve monodispersity?

Achieving monodispersity is about separating the nucleation and growth phases.[8][14] A short, singular "burst" of nucleation followed by uniform growth is the ideal scenario.

  • Symptom: Polydispersity often arises when nucleation is slow and continuous, occurring alongside the growth phase. This can happen if the temperature is too low to induce a rapid burst of nucleation upon precursor injection.

  • Solution: The "hot-injection" method is designed specifically to address this.[5][6] By rapidly injecting the precursors into a vigorously stirred solvent containing N-MOA at a sufficiently high temperature, you create a high degree of supersaturation that is relieved by a single, massive nucleation event.

Troubleshooting Steps:

  • Increase Injection Temperature: Gradually increase the temperature of the N-MOA/solvent mixture before injection. This often leads to a faster reaction and a more defined separation of nucleation and growth.

  • Control Reaction Time: At higher temperatures, the growth phase is also faster. It may be necessary to shorten the overall reaction time or quench the reaction earlier to prevent Ostwald ripening, which broadens the size distribution.[7]

Problem: My reaction yield is low, or the reaction seems incomplete. What is the role of temperature?

The synthesis of nanoparticles from organometallic precursors is a thermal decomposition process. Temperature provides the necessary activation energy for this decomposition.

  • Symptom: If the reaction temperature is too low, the precursor decomposition will be slow or incomplete. This results in a low yield of nanoparticles and unreacted precursors remaining in the solution.

  • Solution: Ensure the reaction is conducted at a temperature sufficient for the complete and timely decomposition of your specific precursor. This information is often available in established literature for the material system you are working with. Increasing the reaction temperature is a direct way to increase the reaction rate.[9]

Problem: I'm observing a bimodal size distribution, suggesting a secondary nucleation event. How can temperature adjustments help?

A bimodal distribution indicates that after the initial burst of nucleation and the start of the growth phase, a second wave of nucleation occurred.[15]

  • Cause: This often happens if the initial temperature drop upon injection is too significant and the recovery is slow. As the temperature slowly rises again, it may cross the nucleation threshold a second time while there are still unreacted precursors available.

  • Troubleshooting Steps:

    • Minimize Temperature Drop: Reduce the volume of the injected precursor solution relative to the hot solvent, or pre-heat the precursor solution (if chemically stable) to minimize the cooling effect.

    • Accelerate Temperature Recovery: Use a more powerful heating mantle or a reaction flask with better heat transfer properties to ensure the temperature rapidly recovers to the desired growth temperature after injection. This helps ensure that any remaining precursor contributes to the growth of existing nuclei rather than forming new ones.

Data Summary: General Effects of Temperature

ParameterLower TemperatureHigher TemperatureCausality & Key Considerations
Reaction Rate SlowerFasterGoverned by Arrhenius kinetics. The temperature must be sufficient to overcome the activation energy for precursor decomposition.[9]
Nucleation Slower, potentially continuousFaster, burst-likeHigh temperatures promote a rapid supersaturation, leading to a single nucleation event essential for monodispersity.[5][6]
Particle Size Often Larger (if nucleation is slow) or Smaller (if growth is limited)Often Smaller (due to rapid nucleation) or Larger (due to Ostwald ripening)This relationship is complex and depends on the specific material system and whether nucleation or growth is the dominant process at that temperature.[7][16]
Aggregation Possible if ligand binding is too slowHigh risk if ligand desorption occursA stable temperature window exists where ligands are mobile enough to cap the surface but not so energetic that they detach.[12][13]
Monodispersity Often PoorCan be excellent, but risks defocusing over timeOptimal monodispersity is achieved by a clean separation of burst nucleation (high temp) and controlled growth (stable temp).[8][14]

Visualizing the Process

Diagram 1: Hot-Injection Synthesis Workflow

G cluster_0 Preparation Phase (Inert Atmosphere) cluster_1 Reaction Phase prep1 Load Solvent & N-MOA into Reaction Flask prep2 Heat to Target Injection Temp (e.g., 300°C) prep1->prep2 prep3 Prepare Precursor Solution in Syringe prep2->prep3 inject Rapid Precursor Injection prep3->inject Critical Step: Fast & Decisive nucleate Burst Nucleation (Temp Drops, then Recovers) inject->nucleate growth Particle Growth (Anneal at Growth Temp) nucleate->growth quench Stop Reaction (e.g., Remove Heat) growth->quench post Workup & Characterization quench->post Proceed to Purification

Caption: Workflow for a typical hot-injection synthesis highlighting critical temperature-controlled stages.

Diagram 2: Influence of Temperature on N-MOA Capping

G cluster_low Low Temperature Scenario cluster_optimal Optimal Temperature Scenario cluster_high High Temperature Scenario low_temp Low Temp Slow Ligand Mobility Incomplete Capping Aggregation Risk low_particle Aggregated Nanoparticles low_temp->low_particle Leads To optimal_temp Optimal Temp Dynamic Ligand Exchange Stable Surface Coverage Controlled Growth optimal_particle Monodisperse Nanoparticles optimal_temp->optimal_particle Yields high_temp High Temp High Ligand KE Ligand Desorption Exposed Surfaces high_particle Aggregated Nanoparticles high_temp->high_particle Leads To

Sources

pH adjustment for optimal N-Methyloctadecylamine activity as a surfactant

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to pH Adjustment for Optimal Surfactant Activity in Research Applications

Welcome to the technical support center for N-Methyloctadecylamine. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the successful application of this versatile cationic surfactant. This resource moves beyond simple protocols to explain the core scientific principles governing its activity, empowering you to troubleshoot effectively and optimize your experimental outcomes.

The performance of this compound is fundamentally tied to its molecular state, which is directly controlled by the pH of your solution. Understanding and controlling this parameter is the key to unlocking its full potential, particularly in sensitive applications like nanoparticle formulation and drug delivery.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the use of this compound.

Q1: What is this compound and why is it used as a surfactant?

This compound (CAS 2439-55-6) is a long-chain aliphatic secondary amine.[1] Its structure consists of a long, 18-carbon hydrophobic tail (octadecyl group) and a hydrophilic secondary amine headgroup. This amphiphilic nature allows it to act as a cationic surfactant, reducing surface tension between different phases (e.g., oil and water). It is frequently used as an emulsifier, a corrosion inhibitor, and critically, as a key component in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1]

Q2: Why is pH adjustment so critical for the performance of this compound?

The key lies in the protonation state of its amine headgroup. The effectiveness of this compound as a cationic surfactant depends on it carrying a positive charge. This charge is pH-dependent and is governed by its acid dissociation constant (pKa).

  • The Concept of pKa: The pKa is the pH at which 50% of the amine groups are protonated (positively charged, R₂NH₂⁺) and 50% are deprotonated (neutral, R₂NH).

  • Below the pKa: The solution is more acidic than the amine is basic. The amine group acts as a base, accepting a proton (H⁺) from the environment. The molecule becomes predominantly protonated and thus positively charged (cationic). In this state, it is more water-soluble and functions effectively as a cationic surfactant.

  • Above the pKa: The solution is more basic. The amine group remains in its neutral, deprotonated state. In this form, the long hydrophobic tail dominates, making the molecule poorly soluble in water, which can lead to precipitation.[1]

Q3: What is the optimal pH range for this compound activity?

The "optimal" pH is application-dependent. However, a general principle applies:

  • For Solubilization and Cationic Activity: To ensure this compound is protonated, positively charged, and active as a surfactant, the pH of the solution should be maintained at least 1.5 to 2 pH units below its pKa . Therefore, a working pH range of 4.0 to 9.0 is generally recommended.

  • For pH-Responsive Systems (e.g., Drug Delivery): In applications like lipid nanoparticles for endosomal escape, a two-stage pH strategy is often used.[4] The formulation is prepared at an acidic pH (e.g., pH 4-6) to ensure the lipid is charged for encapsulating anionic cargo like mRNA or siRNA.[1] The final formulation is then adjusted to a physiological pH (~7.4), where the lipid is nearly neutral, providing stability in circulation.[5]

Q4: How does incorrect pH affect my formulation?

Operating outside the optimal pH range can lead to several common experimental failures:

  • Precipitation: At a pH above its pKa, the surfactant becomes neutral and insoluble, causing it to fall out of the solution.

  • Loss of Function: Without a positive charge, it cannot function as a cationic surfactant, leading to poor emulsification or inability to bind with anionic components.

  • Formulation Instability: In nanoparticle systems, incorrect pH can cause particle aggregation, loss of encapsulated cargo, and phase separation.[2]

Q5: Can I mix this compound with other surfactants?

Yes, but with caution regarding ionic compatibility.

  • Compatible: It can be readily mixed with other cationic or non-ionic surfactants.

  • Incompatible: Mixing this compound (a cationic surfactant) with anionic surfactants (e.g., sodium dodecyl sulfate - SDS) is highly likely to cause the formation of an insoluble ion-pair complex, leading to immediate precipitation and loss of activity for both surfactants.[2]

Visualizing the Role of pH

The following diagram illustrates the relationship between the solution's pH and the functional state of this compound.

pH_Activity cluster_pH_Scale Solution pH relative to pKa (~10.5-11.0) cluster_Molecule This compound State cluster_Result Experimental Outcome Low_pH Acidic (pH < 9.0) Protonated Protonated (Cationic) R₂NH₂⁺ Low_pH->Protonated Favors Protonation High_pH Alkaline (pH > 11.0) Deprotonated Deprotonated (Neutral) R₂NH High_pH->Deprotonated Favors Deprotonation Active Soluble & Active Surfactant (Stable Formulation) Protonated->Active Leads to Inactive Insoluble & Inactive (Precipitation / Instability) Deprotonated->Inactive Leads to

Caption: pH-dependent protonation and activity of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My this compound solution is cloudy or has precipitated.

  • Probable Cause: The pH of your aqueous solution is too high, likely at or above the pKa of the amine (~10.5-11.0). In this state, the surfactant is in its neutral, poorly soluble free amine form.

  • Solution:

    • Gently stir the suspension.

    • Slowly add a dilute acid (e.g., 0.1 M HCl or acetic acid) dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding acid until the pH is below 9.0.

    • The solution should become clear as the this compound protonates to its soluble cationic form.

    • Self-Validation Check: If the solution clears upon acidification, it confirms that the issue was pH-related insolubility.

Problem 2: My nanoparticle formulation is showing poor stability and phase separation.

  • Probable Cause 1: The pH was not adequately controlled during formulation, leading to insufficient charge on the this compound to stabilize the particles through electrostatic repulsion.

  • Probable Cause 2: You have inadvertently mixed the cationic this compound with an incompatible anionic component (e.g., an anionic surfactant or polymer) without proper buffering.[2]

  • Solution:

    • Review all components of your formulation for potential ionic incompatibilities.

    • Prepare your aqueous phase and buffer it to a suitable acidic pH (e.g., pH 5.0-6.0 with an acetate or MES buffer) before adding the this compound.

    • Ensure the final pH of the formulation is within the stable range (pH < 9.0) where the surfactant remains charged.

    • Self-Validation Check: A stable, homogenous formulation post-pH adjustment indicates proper charge stabilization. Use Dynamic Light Scattering (DLS) to confirm a narrow particle size distribution and a positive Zeta Potential.

Problem 3: The biological activity or delivery efficiency of my nanoparticles is low.

  • Probable Cause: This is often related to the "proton sponge" effect and endosomal escape. If your formulation's pH is not correctly tuned, the nanoparticles may not acquire the necessary positive charge within the acidic endosome to disrupt the membrane and release their cargo into the cytoplasm.[4][5]

  • Solution:

    • This is an optimization problem. The goal is a nanoparticle that is near-neutral at physiological pH (7.4) for stability but becomes strongly cationic at endosomal pH (5.0-6.5).

    • Formulate your particles at an acidic pH (e.g., pH 4.0) to ensure cargo loading and initial particle formation.

    • Carefully dialyze or buffer-exchange the formulation to a final pH of 7.4.

    • Self-Validation Check: The ultimate test is functional. Compare the delivery efficiency (e.g., gene knockdown for siRNA, protein expression for mRNA) of formulations prepared with slightly different final pH values (e.g., 7.2, 7.4, 7.6) to find the optimal balance between stability and endosomal escape activity.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This compound is poorly soluble in water at neutral pH. This protocol ensures complete solubilization by protonating the amine.

  • Weighing: Weigh the desired amount of solid this compound in a glass beaker or flask.

  • Add Solvent: Add approximately 80% of the final desired volume of high-purity water (e.g., Milli-Q). The mixture will appear as a waxy solid suspended in water.

  • Initial Acidification: While stirring vigorously with a magnetic stir bar, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the suspension.

  • Solubilization: Continue adding acid until the solid material completely dissolves and the solution becomes clear. This typically occurs at a pH between 5.0 and 7.0.

  • Final Volume Adjustment: Once the solution is clear, transfer it to a volumetric flask. Rinse the beaker with a small amount of water and add it to the flask. Adjust to the final volume with water.

  • Final pH Check: Check the pH one last time. If needed, adjust to your target pH (ensure it is below 9.0).

  • Storage: Store the solution in a well-sealed container at the recommended temperature.

Protocol 2: Workflow for pH Adjustment in Nanoparticle Formulation

This workflow is a general guide for pH-sensitive formulations, such as those used for nucleic acid delivery.

Workflow start Start prep_lipid Prepare lipid phase: Dissolve this compound in organic solvent (e.g., ethanol) start->prep_lipid prep_aqueous Prepare aqueous phase: Dissolve cargo (e.g., mRNA) in acidic buffer (e.g., pH 4.0 Acetate) start->prep_aqueous mix Mix Phases (e.g., using microfluidics) to form nanoparticles prep_lipid->mix prep_aqueous->mix neutralize Neutralization Step: Dialyze or buffer-exchange against a neutral buffer (e.g., PBS pH 7.4) mix->neutralize characterize Characterize Final Formulation: - Particle Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency neutralize->characterize end End characterize->end

Caption: General workflow for formulating pH-sensitive nanoparticles.

Data Summary Table
pH RangeProtonation State of this compoundExpected Behavior in Aqueous SolutionRecommended Application
< 9.0 >95% Protonated (Cationic, R₂NH₂⁺)Soluble, functionally active as a cationic surfactant.General use, stock solution preparation, initial formulation steps.
9.0 - 10.5 Partially ProtonatedReduced solubility, potential for instability.Transitional range, generally avoid for stable formulations.
~10.5 - 11.0 ~50% Protonated (pKa range)Poor solubility, on the verge of precipitation.Not a recommended working range.
> 11.0 >99% Deprotonated (Neutral, R₂NH)Insoluble, will precipitate from solution.Not applicable for use as an aqueous surfactant.
References
  • National Genomics Data Center (CNCB-NGDC). (2015-12-01). Nanoparticles incorporating pH-responsive surfactants as a viable approach to improve the intracellular drug delivery.
  • MDPI. (n.d.). On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy.
  • Specialty Formulations. (n.d.).
  • Chemistry LibreTexts. (2024-11-07). 23.1: Properties of amines. [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. [Link]

  • National Institutes of Health (NIH). (n.d.). Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies. [Link]

  • News-Medical.net. (2021-12-07). An assessment of pH-sensitive cationic lipid nanoparticles for drug delivery. [Link]

  • IPC. (2022-01-12). An Easy Guide to Understanding How Surfactants Work. [Link]

  • MB Cosmetics Academy. (2025-09-15). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. [Link]

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Overcoming poor solubility of N-Methyloctadecylamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Overcoming Poor Solubility of N-Methyloctadecylamine in Aqueous Solutions

Welcome to the technical support guide for this compound. As a long-chain aliphatic amine, this compound presents significant solubility challenges in aqueous media, which can be a major hurdle in experimental design and drug development. This guide is structured to provide you, our fellow researchers and scientists, with a clear understanding of the underlying principles of its insolubility and to offer practical, step-by-step protocols to overcome these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by researchers working with this compound.

Q1: Why is this compound so difficult to dissolve in neutral aqueous solutions?

A1: The difficulty arises from its amphiphilic, yet highly imbalanced, molecular structure. This compound consists of a very long, 18-carbon alkyl (octadecyl) chain, which is intensely hydrophobic (water-repelling). This non-polar tail dominates the molecule's character. In contrast, the N-methylamine group at its head is polar and capable of hydrogen bonding, but it is too small to counteract the hydrophobicity of the long carbon chain. In neutral water, the molecule cannot effectively integrate into the highly structured hydrogen-bonding network of water, leading to extremely low solubility.

Q2: What are the key physicochemical properties of this compound I need to consider?

A2: Understanding the fundamental properties of this compound is critical for selecting the right solubilization strategy. The most relevant parameters are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C19H41N[1][][3]Indicates a large, carbon-rich, non-polar structure.
Molecular Weight ~283.54 g/mol [][3][4]A relatively large molecule.
Appearance Colorless to pale yellow solid or liquid[5]Melting point is near room temperature (42-46 °C).[3][4]
LogP (calculated) ~6.86[]A high LogP value confirms extreme hydrophobicity.
Chemical Nature Secondary Amine (Basic)[5]The amine group is basic and can be protonated in acidic conditions. This is the key to pH-dependent solubilization.
General Solubility Soluble in organic solvents (e.g., methanol); limited in water.[][5]Confirms its lipophilic nature.

Q3: I need to prepare an aqueous stock solution. What is the simplest and most direct method I should try first?

A3: The most straightforward approach is pH adjustment . Since this compound is a basic compound, lowering the pH of the aqueous medium will protonate the secondary amine group (-NHCH₃ → -N⁺H₂CH₃). This creates a positively charged cation, which is vastly more soluble in water than the neutral form due to favorable ion-dipole interactions with water molecules.[5][] See Protocol 1 for a detailed methodology.

Q4: If I successfully dissolve the compound, what is the risk of it precipitating out of solution later?

A4: The risk of precipitation is significant and depends on your chosen solubilization method.

  • For pH-Adjusted Solutions: If the pH of the stock solution is raised (e.g., by dilution into a neutral buffer), the compound will deprotonate and likely precipitate immediately. You must ensure the final experimental medium is sufficiently acidic to maintain solubility.

  • For Co-solvent Systems: Diluting a co-solvent stock into a fully aqueous buffer can cause the compound to crash out as the co-solvent concentration drops below the level required to maintain solubility.[] This is a common issue known as "solvent-shifting."

  • For Surfactant/Cyclodextrin Systems: These solutions are generally more stable upon dilution, as the compound remains encapsulated within the micelle or cyclodextrin complex.[7][8] However, dilution below the critical micelle concentration (CMC) for surfactants can lead to instability.

Section 2: Troubleshooting and Solubilization Protocols

If simple dissolution in water has failed, follow this decision workflow and the detailed protocols below.

Workflow for Selecting a Solubilization Strategy

This diagram provides a logical path to select the most appropriate method based on your experimental constraints.

Solubilization_Workflow start Initial State: Poor this compound Solubility ph_check Is pH modification acceptable for your application? start->ph_check cosolvent_check Are organic co-solvents (e.g., DMSO, Ethanol) compatible with your system? ph_check->cosolvent_check No ph_protocol Protocol 1: pH Adjustment ph_check->ph_protocol  Yes surfactant_check Are surfactants (e.g., Polysorbates) permissible? cosolvent_check->surfactant_check No cosolvent_protocol Protocol 2: Co-Solvent System cosolvent_check->cosolvent_protocol  Yes surfactant_protocol Protocol 3: Surfactant Micelles surfactant_check->surfactant_protocol  Yes cyclo_protocol Protocol 4: Cyclodextrin Complexation surfactant_check->cyclo_protocol No (Consider this advanced method)

Caption: Decision tree for choosing a solubilization method.

Protocol 1: pH Adjustment (Protonation Strategy)
  • Principle: This method leverages the basicity of the amine group. By preparing the solution in a dilute acid, the this compound is converted to its hydrochloride or other salt form, which is an ionic species with dramatically increased aqueous solubility.[5][] This is often the most effective and cleanest method if your experiment can tolerate a low pH.

  • Step-by-Step Methodology:

    • Prepare an Acidic Diluent: Prepare a solution of 0.1 M Hydrochloric Acid (HCl) in deionized water. Other acids like citric or acetic acid can be used if chloride ions are undesirable.

    • Weigh the Compound: Accurately weigh the required amount of this compound in a clean glass vial. Note its melting point is ~42-46 °C, so it may be a waxy solid.[4]

    • Initial Dissolution: Add a small volume of the 0.1 M HCl to the vial.

    • Agitate and Heat: Vortex the solution vigorously. Gentle warming in a water bath (e.g., to 50°C) can assist dissolution by providing kinetic energy and ensuring the compound is in a liquid state.

    • Adjust to Final Volume: Once fully dissolved, quantitatively transfer the solution to a volumetric flask and add 0.1 M HCl to reach the final desired volume and concentration.

    • Verification: The final solution should be clear and free of particulates. The final pH will be low (typically pH 1-2).

  • Pros and Cons:

ProsCons
Simple, fast, and cost-effective.[]Not suitable for pH-sensitive experiments (e.g., cell culture).
Avoids organic solvents or surfactants.[7]Risk of precipitation upon dilution into neutral buffers.
Results in a true solution.Low pH may affect compound stability over long-term storage.
Protocol 2: Co-solvent Systems
  • Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This disruption of water's hydrogen-bonding network makes it more energetically favorable for the hydrophobic alkyl chain of this compound to be solvated.[][9][10]

  • Step-by-Step Methodology:

    • Select a Co-solvent: Choose a co-solvent appropriate for your application (see table below). Dimethyl sulfoxide (DMSO) is a powerful and common choice for initial screening.[11][12]

    • Prepare Concentrated Stock: Weigh the this compound and dissolve it in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mg/mL). Use sonication or gentle warming if necessary.

    • Aqueous Dilution: Slowly add the concentrated stock dropwise into your aqueous buffer while vortexing vigorously. Do not add the aqueous buffer to the concentrated stock, as this increases the likelihood of precipitation.

    • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitate formation. If this occurs, the solubility limit in that co-solvent/water ratio has been exceeded.

  • Common Co-solvents and Starting Concentrations:

Co-solventTypical Stock Conc.Application Notes
DMSO 10-50 mg/mLExcellent solubilizing power; can be toxic in some biological assays.[11]
Ethanol 10-20 mg/mLLess toxic than DMSO; commonly used in formulations.
Propylene Glycol (PG) 5-15 mg/mLCommon pharmaceutical excipient.[9]
Polyethylene Glycol 400 (PEG 400) 5-15 mg/mLLow toxicity; can be more viscous.[7]
Protocol 3: Surfactant-Mediated Solubilization (Micellar Encapsulation)
  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7][13] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate this compound, while the hydrophilic heads face the water, keeping the entire complex dispersed.[14]

  • Step-by-Step Methodology:

    • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally well-tolerated in biological systems and are a good starting point.

    • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).

    • Add Compound: Add the this compound directly to the surfactant solution.

    • Facilitate Encapsulation: Vigorously mix the solution. Use of a bath sonicator and gentle warming (45-50°C) is highly recommended to expedite the transfer of the compound into the micelles.

    • Equilibrate: Allow the solution to stir for 1-2 hours at room temperature to ensure equilibrium is reached. The result should be a clear or slightly opalescent microemulsion.

  • Suggested Surfactants:

Surfactant TypeExampleTypical Concentration
Non-ionic Polysorbate 80, Polysorbate 20, Poloxamer 1880.5 - 5% (w/v)
Cationic Cetyltrimethylammonium bromide (CTAB)0.1 - 2% (w/v)

Note: Cationic surfactants are often more disruptive to biological membranes.[7]

Protocol 4: Cyclodextrin Inclusion Complexation
  • Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[8][15] The long alkyl chain of this compound can fit inside the hydrophobic cavity, forming a "host-guest" inclusion complex. The hydrophilic exterior of the CD then allows the entire complex to be soluble in water.[16][17]

  • Step-by-Step Methodology:

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher water solubility and lower toxicity compared to native β-cyclodextrin.

    • Prepare CD Slurry: Prepare a concentrated aqueous solution or slurry of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).

    • Add Compound: Add the this compound to the CD slurry, typically at a 1:1 or 1:2 molar ratio (Compound:CD).

    • Form the Complex: Vigorously stir or sonicate the mixture for several hours (4-24 hours) at a controlled temperature (e.g., 30-40°C). This process facilitates the partitioning of the guest molecule into the CD cavity.

    • Clarify Solution: After complexation, centrifuge or filter the solution to remove any undissolved material. The clear supernatant contains the soluble inclusion complex.

  • Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Lower cost, but limited water solubility (~1.85 g/100 mL).
Hydroxypropyl-β-CD (HP-β-CD) High water solubility (>60 g/100 mL), preferred for parenteral use.[17]
Sulfobutylether-β-CD (SBE-β-CD) High water solubility, used in several commercial drug formulations.

Section 3: Verifying Solubility and Stability

Successfully creating a clear solution is the first step. For rigorous scientific work, verifying the extent of solubility and its stability is crucial.

  • Visual Inspection: The simplest method. A properly solubilized compound will yield a solution that is completely clear and free of visible particles, haze, or opalescence (except for stable microemulsions).

  • Kinetic vs. Thermodynamic Solubility:

    • Kinetic Solubility: Often measured in early discovery by adding a DMSO stock to buffer and identifying the concentration at which precipitation first occurs, typically measured by light scattering (nephelometry).[12][18] This reflects solubility under non-equilibrium conditions.

    • Thermodynamic Solubility: The true equilibrium solubility. It is determined by the "shake-flask" method, where an excess of the solid compound is agitated in the aqueous medium for an extended period (24-72 hours) to reach equilibrium.[12][18] The supernatant is then filtered and analyzed by a quantitative method like LC-MS to determine the concentration.

  • Stability Assessment: After preparation, store your stock solution under its intended storage conditions (e.g., 4°C, room temperature) and visually inspect it for precipitation over time (e.g., at 1, 24, and 48 hours).

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Valdes, O., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Sharma, D., et al. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Fenyvesi, É., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • S-g, Y., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Organic and Medicinal Chemistry International Journal. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Nanoscale Research Letters. [Link]

  • Chemistry Stack Exchange. How are cyclodextrins used to form inclusion complexes with drug molecules?. Stack Exchange Inc. [Link]

  • Creative Biolabs. Aqueous Solubility. Creative Biolabs. [Link]

  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • Patel, M. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Fenyvesi, É., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed. [Link]

  • Quora. How does branching increase the solubility in amines?. Quora. [Link]

  • Gallego-Yerga, L., et al. (2023). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • Al-Anazi, A. F., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Khalifa University. [Link]

  • Alcudia-Ramos, M., et al. (2024). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]

  • Patel, A., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Al-Bayati, Y. K. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]

  • Stephenson, R. M., et al. (1993). Mutual solubility of water and aliphatic amines. Journal of Chemical & Engineering Data. [Link]

  • Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Science.gov. aqueous equilibrium solubility: Topics by Science.gov. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Al-Anazi, A. F., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. [Link]

  • Vilcu, A., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]

  • Fogg, P. G. T. (1983). Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. [Link]

  • Box, K. J., et al. (2014). Phosphate Precipitates and Water-Soluble Aggregates in Re-analyzed Solubility-pH Data of Twenty-five Basic Drugs. ResearchGate. [Link]

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Technical Support Center: Stabilizing N-Methyloctadecylamine-Capped Nanoparticles for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-Methyloctadecylamine (MODA)-capped nanoparticles. The long alkyl chain and amine head group of MODA provide a unique combination of steric and electrostatic stabilization, but maintaining colloidal integrity during long-term storage is critical for reproducible downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common stability challenges.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying causes and provides actionable solutions.

Q1: My nanoparticles show significant aggregation immediately after synthesis or during washing steps. What is happening?

A1: Immediate aggregation is typically due to insufficient capping, improper solvent conditions, or a disruptive purification process.

Probable Causes & Solutions:

  • Incomplete Capping Agent Coverage: The surface of the nanoparticles may not be fully coated by MODA, leaving exposed areas that can interact via strong van der Waals forces, leading to irreversible "hard" aggregation[1].

    • Solution: Increase the molar ratio of MODA to the nanoparticle precursor during synthesis. Ensure adequate reaction time and temperature to facilitate ligand binding.

  • Poor Solvent Choice: this compound is a long-chain aliphatic amine with limited solubility in water but good solubility in organic solvents[2]. If your nanoparticles are intended for aqueous suspension, the hydrophobic C18 tails can associate, causing aggregation.

    • Solution: For aqueous systems, consider a two-step functionalization. After capping with MODA, introduce a hydrophilic polymer like PEG that can be anchored to the amine group[3][4][5]. This creates a hydration layer, providing steric hindrance in aqueous media[5]. For non-aqueous systems, ensure the nanoparticles are dispersed in a solvent that is good for both the nanoparticle core and the MODA alkyl chains.

  • Destabilization During Purification: Centrifugation at excessive speeds can overcome repulsive forces and form tightly packed pellets that are difficult to redisperse. Similarly, washing with an anti-solvent can cause the capping agent to desorb or precipitate.

    • Solution: Optimize your centrifugation speed and time to form a loose pellet. When washing, use a solvent system that maintains nanoparticle stability. If performing a solvent exchange, do so gradually to avoid shocking the system.

Q2: I'm observing a gradual increase in particle size and visible precipitation after storing my nanoparticle suspension at 4°C or -20°C for a few weeks. Why is this happening?

A2: This delayed aggregation is a common issue related to the storage environment, including temperature fluctuations and solution chemistry (pH, ionic strength).

Probable Causes & Solutions:

  • Sub-Optimal Storage Temperature: While intuitive, freezing a nanoparticle suspension is often more damaging than refrigeration. The formation of ice crystals exerts mechanical stress and concentrates nanoparticles into unfrozen pockets, forcing them together and leading to irreversible aggregation[6]. This is a primary reason why refrigeration at 2-8°C is often superior for aqueous suspensions[6][7].

  • Inappropriate pH: The secondary amine group of MODA has a pKa that determines its protonation state. At a pH below the pKa, the amine is protonated (-NH2+CH3), providing positive surface charge and electrostatic repulsion. At a pH above the pKa, it is neutral, and stabilization relies solely on steric hindrance from the alkyl chain. Drifts in pH during storage (e.g., from CO2 absorption) can reduce electrostatic repulsion and trigger aggregation[8][9].

    • Solution: Buffer your storage solution to a pH at least 1-2 units below the pKa of the MODA to ensure consistent positive surface charge. Monitor the pH of your stock solution over time.

  • High Ionic Strength: The presence of salts in the buffer can compress the electric double layer around the nanoparticles. This effect, known as charge screening, weakens electrostatic repulsion, allowing van der Waals attractive forces to dominate and cause aggregation[10][11].

    • Solution: Store nanoparticles in a low ionic strength buffer (e.g., 5-10 mM). If high salt concentrations are required for the final application, add the salt immediately before use rather than during storage.

SymptomPossible CauseRecommended Action
Immediate Aggregation Incomplete capping, poor solvent, harsh purification.Increase capping agent, use co-ligands (e.g., PEG), optimize washing steps.
Slow Aggregation in Liquid Freeze-thaw stress, pH drift, high ionic strength.Store at 4°C over -20°C, use a low ionic strength buffer, verify pH.
Post-Lyophilization Aggregation Ice crystal damage, concentration stress during drying.Add cryoprotectants (5-10% w/v trehalose/sucrose), optimize freezing rate.
Loss of Function Capping agent degradation, core material oxidation.Store under inert gas (N₂ or Ar), add antioxidants, consider lyophilization.
Q3: My nanoparticles are heavily aggregated after lyophilization and reconstitution. How can I improve this process?

A3: Lyophilization (freeze-drying) is an excellent method for long-term stability but can induce significant stress, causing aggregation if not performed correctly[12][13]. The key is to use a lyoprotectant.

Probable Causes & Solutions:

  • Absence of Lyoprotectants: During freezing, ice crystal formation can physically damage the nanoparticles and their surface coating. During drying, the removal of water concentrates the particles, leading to aggregation[6][13].

    • Solution: The addition of a lyoprotectant, such as trehalose or sucrose, is essential. These sugars form a glassy, amorphous matrix that physically separates nanoparticles during the process, preventing their close contact and preserving their structure[6][14]. A concentration of 5-10% (w/v) is typically effective[6][14].

  • Incorrect Reconstitution: Simply adding water or buffer back to the lyophilized cake and vortexing can be insufficient and may not provide enough energy to overcome weak agglomerates.

    • Solution: After adding the reconstitution buffer, allow the cake to hydrate for a few minutes. Then, use brief, low-power bath sonication (1-2 minutes) to aid in redispersion[12]. Avoid high-power probe sonication, which can cause sample heating and degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary stabilization mechanism of this compound (MODA)?

A1: MODA provides stabilization through a combination of steric and electrostatic forces, a mechanism known as electrosteric stabilization[15].

  • Steric Stabilization: The long, 18-carbon (octadecyl) alkyl chain creates a dense physical barrier on the nanoparticle surface. When two particles approach, the compression or interpenetration of these chains is entropically and enthalpically unfavorable, creating a strong repulsive force that prevents aggregation[16][17]. This is the dominant mechanism, especially in non-polar solvents.

  • Electrostatic Stabilization: The secondary amine head group can be protonated in acidic to neutral aqueous solutions (pH < pKa), imparting a positive surface charge. This charge creates an electric double layer around each particle, leading to Coulombic repulsion between them, as described by DLVO theory[1][15].

cluster_0 Stabilization Mechanisms cluster_1 Aggregation Force NP1 NP NP2 NP NP1:e->NP2:w < > label_steric Steric Repulsion (Alkyl Chains) label_electro Electrostatic Repulsion (Protonated Amine) NP3 NP NP4 NP NP3->NP4 Van der Waals Attraction

Caption: Stabilization vs. Aggregation Forces.

Q2: What are the ideal aqueous storage conditions (temperature, pH, buffer) for my nanoparticles?

A2: The ideal conditions aim to maximize both steric and electrostatic repulsion while minimizing external stresses.

ParameterRecommendationRationale
Temperature 2 - 8°C (Refrigeration)Avoids damaging freeze-thaw cycles that cause aggregation[6][18]. Provides sufficient cooling to slow degradation.
pH Buffered, 1-2 units below pKaEnsures protonation of the amine group for consistent electrostatic repulsion[8]. Prevents pH drift.
Buffer Low Ionic Strength (e.g., 10 mM HEPES or Tris)Minimizes charge screening, maintaining a strong repulsive electric double layer[10].
Container Low-protein-binding tubes (e.g., siliconized)Prevents loss of sample due to adsorption to container walls.
Atmosphere Store under N₂ or Argon (Optional)For oxygen-sensitive nanoparticle cores, this prevents oxidation and degradation of the material.
Q3: When should I choose lyophilization over liquid storage?

A3: The choice depends on the required storage duration, the inherent stability of your nanoparticles, and shipping requirements.

start Need to Store Nanoparticles? q1 Storage Duration > 6 Months or Shipping Required? start->q1 q2 Nanoparticles Stable in Liquid at 4°C for Desired Period? q1->q2 No proc_lyo Lyophilize with Cryoprotectant (e.g., 5% Sucrose) q1->proc_lyo Yes proc_liquid Store as Liquid Suspension at 4°C in Low Ionic Strength Buffer q2->proc_liquid Yes proc_reopt Re-evaluate Formulation (e.g., add PEG shell, optimize capping) q2->proc_reopt No

Caption: Decision workflow for choosing a storage method.

Lyophilization is preferred for:

  • Very Long-Term Storage (>6 months): It removes water, the medium for most degradation reactions and particle mobility, offering superior stability over extended periods[12][14].

  • Shipping: Dry powders are lighter, more stable against temperature fluctuations, and easier to ship than liquid suspensions.

  • Unstable Formulations: If your nanoparticles show aggregation even under optimized liquid storage conditions, lyophilization may be the only viable option.

Q4: How do I properly characterize the stability of my nanoparticles after storage?

A4: A multi-technique approach is essential to get a complete picture of post-storage stability. Characterize your nanoparticles immediately after synthesis (as a baseline), and then again after reconstitution or removal from storage.

  • Dynamic Light Scattering (DLS): This is the primary technique for assessing aggregation. Measure the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) [19][20]. A significant increase in the Z-average or a PDI value > 0.3 often indicates aggregation.

  • UV-Visible Spectroscopy: For plasmonic nanoparticles (e.g., gold, silver), aggregation causes a red-shift and broadening of the Localized Surface Plasmon Resonance (LSPR) peak[21]. This provides a quick, qualitative check of stability.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a specific buffer[22]. A stable formulation should show minimal change in zeta potential after storage, indicating the integrity of the surface chemistry. A value greater than +25 mV or less than -25 mV is generally considered indicative of a stable suspension.

  • Transmission Electron Microscopy (TEM): TEM provides direct visual confirmation of particle size, morphology, and aggregation state[20]. It is invaluable for confirming the results from indirect methods like DLS.

Section 3: Key Experimental Protocols

Protocol 1: Stability Assessment Using DLS and UV-Vis
  • Baseline Measurement (Time 0):

    • Immediately after synthesis and purification, dilute a small aliquot of your nanoparticle suspension to the appropriate concentration for DLS and UV-Vis analysis using your intended storage buffer.

    • Record the Z-average diameter, PDI, and the full UV-Vis spectrum (noting the LSPR peak wavelength and absorbance).

  • Storage:

    • Store your samples according to your chosen method (e.g., 4°C liquid or lyophilized).

  • Post-Storage Measurement:

    • At your desired time point (e.g., 1 week, 1 month), retrieve the sample.

    • If lyophilized, reconstitute as described in Protocol 2.

    • Allow the sample to equilibrate to room temperature.

    • Briefly vortex and sonicate in a bath sonicator for 1 minute to ensure homogeneity.

    • Perform DLS and UV-Vis measurements using the same parameters as the baseline.

  • Analysis:

    • Compare the post-storage Z-average, PDI, and UV-Vis spectrum to the baseline data. A change of less than 20% in particle size is often considered acceptable[19].

Protocol 2: Optimized Lyophilization for MODA-Capped Nanoparticles
  • Preparation:

    • Start with a purified nanoparticle suspension in a low ionic strength buffer (e.g., 10 mM Tris, pH 7.4).

    • Prepare a sterile-filtered stock solution of a cryoprotectant (e.g., 20% w/v trehalose or sucrose in DI water).

    • Add the cryoprotectant stock solution to your nanoparticle suspension to achieve a final concentration of 5-10% (w/v) sugar[6][14]. Mix gently.

    • Aliquot the final solution into lyophilization vials. Do not fill vials more than one-third full to ensure a large surface area for sublimation.

  • Freezing:

    • Place the vials on the shelf of a freeze-dryer and set the shelf temperature to -55°C for at least 6 hours to ensure complete and slow freezing[12]. Alternatively, freeze overnight in a -80°C freezer[6][18]. Avoid flash-freezing in liquid nitrogen unless specifically optimized, as it can create smaller, more damaging ice crystals.

  • Primary Drying (Sublimation):

    • Set the shelf temperature to -40°C and pull a vacuum of <100 µbar. Run this step for 24-48 hours, or until all visible ice has sublimated.

  • Secondary Drying:

    • Gradually increase the shelf temperature to 20°C over several hours while maintaining the vacuum. Hold for an additional 12-24 hours to remove residual bound water.

  • Sealing and Storage:

    • Backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum. Store the sealed vials at 4°C or room temperature, protected from light.

  • Reconstitution:

    • Add the original volume of high-purity water or buffer to the lyophilized cake.

    • Allow the cake to hydrate for 5-10 minutes.

    • Gently swirl, then sonicate in a bath sonicator for 1-2 minutes to achieve a homogenous dispersion.

    • Perform post-reconstitution characterization (DLS, UV-Vis) to confirm stability.

References

  • TRUNNANO. (n.d.). How to improve nanoparticles to make them more superior nanomaterials. Retrieved from [Link]

  • Pahan, S. (2022). What is the Difference Between Steric and Electrostatic Stabilization. Pediaa.Com. Retrieved from [Link]

  • Fiveable. (n.d.). Steric stabilization | Colloid Science Class Notes. Retrieved from [Link]

  • Ha, Y., et al. (2018). Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery. International Journal of Nanomedicine, 13, 4147–4157. Retrieved from [Link]

  • Kortz, O., et al. (2011). Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. ChemPhysChem, 12(17), 3241-3249. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticles stabilized by: a) electrostatic layer and b) steric.... Retrieved from [Link]

  • Peng, E., et al. (2008). Functionalized Nanoparticles with Long-Term Stability in Biological Media. Small, 4(11), 1959-1963. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of nanoparticles in different storage conditions for.... Retrieved from [Link]

  • Stewart, S., et al. (2020). NANOPARTICLE-MEDIATED DELIVERY OF CRYOPROTECTANTS FOR CRYOPRESERVATION. Cryo Letters, 41(6), 308-316. Retrieved from [Link]

  • Stewart, S., et al. (2020). NANOPARTICLE-MEDIATED DELIVERY OF CRYOPROTECTANTS FOR CRYOPRESERVATION. Cryo Letters, 41(6), 308–316. Retrieved from [Link]

  • Ball, R. L., et al. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 12, 305–315. Retrieved from [Link]

  • CryoLetters. (n.d.). Nanoparticle-mediated delivery of cryoprotectants for cryopreservation. Retrieved from [Link]

  • ACS Publications. (n.d.). Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. Retrieved from [Link]

  • ResearchGate. (2020). How do I stored nano particles in my workplace and how long?. Retrieved from [Link]

  • Lim, J., et al. (2022). Selection of cryoprotectants for freezing and freeze-drying of gold nanoparticles towards further uses in various applications. Colloids and Surfaces B: Biointerfaces, 217, 112702. Retrieved from [Link]

  • MDPI. (n.d.). Nanoparticles in Plant Cryopreservation: Effects on Genetic Stability, Metabolic Profiles, and Structural Integrity in Bleeding Heart (Papaveraceae) Cultivars. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Szabó, D., et al. (2021). Simplified Synthesis of the Amine-Functionalized Magnesium Ferrite Magnetic Nanoparticles and Their Application in DNA Purification Method. Nanomaterials, 11(7), 1836. Retrieved from [Link]

  • Roces, C. B., et al. (2019). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir, 35(31), 10206-10215. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Characterization of nanoparticles – Knowledge and References. Retrieved from [Link]

  • Arizona State University. (n.d.). Highly stable amine functionalized iron oxide nanoparticles designed for magnetic particle imaging (MPI). Retrieved from [Link]

  • ResearchGate. (n.d.). Colloidal Stability of Citrate and Mercaptoacetic Acid Capped Gold Nanoparticles Upon Lyophilization: Effect of Capping Ligand Attachment and Type of Cryoprotectants. Retrieved from [Link]

  • Wang, Y., et al. (2020). Long-term storage of lipid-like nanoparticles for mRNA delivery. Journal of Controlled Release, 322, 209-215. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol. Retrieved from [Link]

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  • Yakar, H., et al. (2020). Aggregation of chitosan nanoparticles in cell culture: Reasons and resolutions. International Journal of Pharmaceutics, 580, 119119. Retrieved from [Link]

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  • RSC Publishing. (2015). Nanoparticles in Ionic Liquids: Interactions and Organization. Retrieved from [Link]

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Technical Support Center: Mitigating the Cytotoxicity of N-Methyloctadecylamine in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-09

Introduction

Welcome to the technical support guide for N-Methyloctadecylamine. As a long-chain aliphatic amine, this compound (also known as N-Methylstearylamine) is a valuable cationic lipid in the development of non-viral vectors like lipid nanoparticles (LNPs) for drug and gene delivery.[1][2] Its positive charge facilitates the encapsulation of negatively charged payloads such as mRNA and siRNA. However, this same cationic nature is a primary driver of its inherent cytotoxicity, posing a significant challenge for researchers.[3][4][5]

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for understanding, troubleshooting, and ultimately reducing the cytotoxic effects of this compound in your experiments. We will delve into the mechanisms of toxicity and provide actionable, field-proven strategies to enhance the safety and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding this compound cytotoxicity.

Q1: What is this compound and why is it used in biomedical applications?

This compound is a cationic lipid with the linear formula CH3(CH2)17NHCH3.[6] In biomedical research, it is a key component in the formulation of lipid nanoparticles (LNPs). Its primary role is to provide a positive charge, which is crucial for two main reasons:

  • Payload Encapsulation: It electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (like mRNA or siRNA), enabling their efficient encapsulation within the LNP core.[7][8]

  • Cellular Uptake: The positive surface charge of the resulting nanoparticles can facilitate interaction with negatively charged cell membranes, promoting cellular uptake.

Q2: What makes this compound and other cationic lipids cytotoxic?

The cytotoxicity of cationic lipids is strongly linked to their positively charged headgroups.[3][4] The primary mechanisms include:

  • Membrane Disruption: The positive charge can lead to strong interactions with the anionic components of the cell membrane, disrupting its integrity and causing cell lysis.

  • Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential (MMP), increased production of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways (e.g., caspase-3 and caspase-9).[4]

  • Inflammatory Responses: Certain ionizable lipids can interact with components of the innate immune system, such as Toll-like receptors (TLRs), triggering pro-inflammatory cytokine production.[9]

Q3: What are the general strategies to reduce the cytotoxicity of this compound formulations?

Broadly, cytotoxicity mitigation involves modifying the nanoparticle's composition and physicochemical properties. Key strategies include:

  • Inclusion of Helper Lipids: Co-formulating with neutral or anionic helper lipids can shield the cationic charge, stabilize the LNP structure, and improve tolerability.[10][11]

  • PEGylation: Incorporating PEGylated lipids creates a hydrophilic shield around the nanoparticle, which can reduce non-specific interactions with cells and proteins, decrease clearance by the immune system, and enhance stability.[8][9][11]

  • Formulation Optimization: Systematically adjusting the molar ratios of all lipid components is critical. Reducing the proportion of the cationic lipid to the minimum required for efficient encapsulation can significantly lower toxicity.[3][12]

  • Using Ionizable Lipids: A more advanced approach is to use ionizable lipids instead of permanently charged cationic lipids. These lipids are designed to be positively charged at an acidic formulation pH (for nucleic acid binding) but nearly neutral at physiological pH (~7.4), reducing their toxic interactions with cell membranes.[8][9]

Troubleshooting Guide: High Cytotoxicity in Experiments

This section provides solutions to specific problems you may encounter in the lab.

Problem 1: I'm observing high cell death even at low concentrations of my this compound LNP formulation.

This common issue can stem from several factors related to the formulation, the cells, or the experimental conditions.

Initial Diagnostic Questions & Solutions
  • Is your LNP formulation optimized?

    • Cause: A suboptimal ratio of lipids, particularly an excess of this compound, is a frequent cause of high toxicity.[3] The ratio of the cationic lipid's amine groups to the payload's phosphate groups (N/P ratio) is a critical parameter.[12][13]

    • Solution: Perform a dose-response matrix experiment. Systematically vary the molar ratio of this compound relative to other components (helper lipids, cholesterol, PEG-lipid) and the N/P ratio. The goal is to find the lowest possible cationic lipid concentration that maintains high encapsulation efficiency and transfection efficacy.[14][15]

  • Are you using helper lipids?

    • Cause: Formulations composed solely of cationic lipids are notoriously toxic. Helper lipids are essential for stability and biocompatibility.[11]

    • Solution: Incorporate helper lipids into your formulation. Common choices include DOPE (dioleoylphosphatidylethanolamine), which aids in endosomal escape, and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which provides structural stability. Cholesterol is also vital for membrane integrity and fluidity.[7][11]

  • How are your cells?

    • Cause: The health and state of your cells can dramatically influence their sensitivity to toxic insults. Cells that are unhealthy, overly passaged, or at a suboptimal density are more susceptible.[14]

    • Solution: Always use healthy, low-passage number cells. Ensure cells are plated at an optimal confluency (typically >90% for many cell lines when applying lipid complexes) at the time of transfection.[14] If performance suddenly drops, thaw a fresh vial of cells.[14]

  • Are there interfering substances in your media?

    • Cause: Antibiotics (like penicillin/streptomycin), serum (in some cases), EDTA, and certain buffering agents can exacerbate cytotoxicity or interfere with complex formation.[14][15][16]

    • Solution: Perform transfections in antibiotic-free media.[14] While many protocols now recommend keeping serum in the media to improve cell viability, it's crucial to form the LNP-payload complexes in a serum-free medium first, as serum proteins can interfere with their formation.[15][16]

Troubleshooting Workflow

G start High Cell Cytotoxicity Observed q1 Is the LNP formulation optimized? (Molar Ratios, N/P Ratio) start->q1 s1 ACTION: Perform dose-response optimization. Vary lipid ratios & N/P ratio. q1->s1 No q2 Are helper lipids (e.g., DOPE, Cholesterol) included? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 ACTION: Incorporate helper lipids to stabilize and shield charge. q2->s2 No q3 Are cells healthy? (Low passage, optimal confluency) q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 ACTION: Thaw new cells, ensure optimal plating density. q3->s3 No q4 Is media free of interfering substances (e.g., antibiotics) during transfection? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 ACTION: Use antibiotic-free media. Form complexes in serum-free buffer. q4->s4 No end_node Reduced Cytotoxicity q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting workflow for high LNP cytotoxicity.

Problem 2: My transfection efficiency is low when I try to reduce the amount of this compound.

This is the central challenge: balancing efficacy and safety.

Optimization Strategies
  • Fine-Tune the N/P Ratio: The N/P ratio (molar ratio of amine groups in the cationic lipid to phosphate groups in the nucleic acid) is critical for both encapsulation and release.[12][13]

    • A low N/P ratio may lead to poor encapsulation and low efficiency.

    • A very high N/P ratio increases toxicity.[3]

    • Action: Test a range of N/P ratios (e.g., from 3:1 to 12:1) to find the sweet spot for your specific payload and cell type.

  • Incorporate Endosomal Escape Enhancers:

    • Cause: Your payload might be getting trapped in endosomes.

    • Action: Include helper lipids like DOPE, which has a cone-like geometry that can destabilize the endosomal membrane, promoting the release of the payload into the cytoplasm.[11]

  • Check Payload Integrity:

    • Cause: The issue might not be the delivery vehicle but the payload itself. Degraded mRNA or siRNA will not be effective.

    • Solution: Verify the integrity of your nucleic acid payload using gel electrophoresis or a Bioanalyzer before formulation. Ensure your plasmid DNA is of high quality and low in endotoxins.[14]

Data-Driven Formulation Optimization

To systematically optimize your formulation, consider an orthogonal array design. This statistical method allows you to efficiently test the impact of multiple variables (e.g., molar ratios of four different lipids) and identify the optimal combination with fewer experiments.[17][18]

Parameter Range to Test (Molar %) Rationale
This compound 10 - 40%Primary driver of efficacy and toxicity. Lower is often better for safety.[3][9]
Helper Lipid (e.g., DSPC, DOPE) 10 - 50%Provides structural integrity or enhances endosomal escape.[7][11]
Cholesterol 30 - 50%Crucial for LNP stability, membrane fluidity, and reducing protein binding.[7][11]
PEG-Lipid 0.5 - 5%Controls particle size and improves in vivo circulation time, but too much can inhibit cellular uptake.[11]

Experimental Protocols

Protocol 1: General Method for LNP Formulation using Nanoprecipitation

This protocol describes a basic method for forming LNPs containing a nucleic acid payload.

Materials:

  • This compound, Helper Lipid (e.g., DOPE), Cholesterol, PEG-Lipid (e.g., DMG-PEG2000)

  • Ethanol (200 proof, RNase-free)

  • Nucleic acid payload (mRNA, siRNA)

  • Aqueous buffer (e.g., 10 mM Citrate buffer, pH 4.0)

  • Dialysis or purification system (e.g., tangential flow filtration)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (this compound, DOPE, Cholesterol, DMG-PEG2000) separately in ethanol to create concentrated stock solutions.

  • Create Lipid Mixture: In an RNase-free tube, combine the lipid stock solutions at your desired molar ratio (e.g., 30:20:48:2). Mix thoroughly. This is your organic phase.

  • Prepare Aqueous Phase: Dilute your nucleic acid payload in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0). The acidic pH protonates the amine group of this compound, making it cationic to facilitate binding to the nucleic acid.[8][12]

  • Mixing and Self-Assembly: Rapidly mix the organic phase with the aqueous phase. This can be done using a microfluidic mixing device or by vigorous pipetting/vortexing. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload.[13][18]

  • Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration. This step is crucial for preparing the LNPs for in vitro or in vivo use.

  • Characterization: Analyze the resulting LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Quantify the encapsulation efficiency using a dye-binding assay (e.g., RiboGreen assay).

Caption: LNP formulation workflow.

Protocol 2: Assessing Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • Cells plated in a 96-well plate

  • LNP formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of your LNP formulations. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the LNP concentration to determine the IC50 (the concentration at which 50% of cells are non-viable).

References

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA | Request PDF. (2024). ResearchGate. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (n.d.). ResearchGate. [Link]

  • Lipid nanoparticles toxicity: What to consider? (2023). Single Use Support. [Link]

  • Troubleshooting Tips. (n.d.). SignaGen Laboratories. [Link]

  • How to reduce cytotoxicity during cell transfection. (n.d.). Westburg. [Link]

  • Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells. (n.d.). PubMed Central. [Link]

  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. (n.d.). PubMed Central. [Link]

  • Magnetic Cationic Liposomes-Based Delivery System Reduces Drug-Induced Cytotoxicity in an In Vitro Model of Hearing Loss. (n.d.). PubMed Central. [Link]

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. (n.d.). PubMed Central. [Link]

  • Cytotoxicity of cationic nanocarriers and approaches for improving their safety. (n.d.). ResearchGate. [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PubMed Central. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. (n.d.). MDPI. [Link]

  • Lipid Nanoparticles - How do they work - Structure of LNPs - LNPs in mRNA vaccine Pfizer/Moderna. (2021). YouTube. [Link]

  • Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. (2022). MDPI. [Link]

  • In vitro cytotoxicity assays of solid lipid nanoparticles in epithelial and dermal cells. (n.d.). ResearchGate. [Link]

  • Troubleshooting Lipofectamine transfection. (2020). Reddit. [Link]

  • Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles. (2022). SpringerLink. [Link]

  • Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study. (n.d.). AUETD. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Methyloctadecylnitrosamine. (n.d.). PubChem. [Link]

  • Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (n.d.). PubMed Central. [Link]

  • Introduction to Lipid Nanoparticle: LNP Formulation Design and Preparation. (n.d.). Precision Nanosystems. [Link]

  • Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. (2019). Semantic Scholar. [Link]

  • Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. (n.d.). The Ohio State University. [Link]

  • Optimization of lipid nanoparticle formulation. (n.d.). Inside Therapeutics. [Link]

  • N-nitroso-N-methyloctadecylamine in hair-care products. (n.d.). PubMed. [Link]

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How to remove excess N-Methyloctadecylamine after nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nanoparticle Purification

Guide: Effective Removal of Excess N-Methyloctadecylamine Post-Synthesis

Welcome to the technical support center for nanoparticle purification. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for tackling a common but critical challenge: the removal of excess this compound from nanoparticle formulations. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot issues and select the optimal purification strategy for your specific system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when dealing with this compound, a long-chain aliphatic amine often used as a surfactant or capping agent in nanoparticle synthesis.[1]

Q1: Why is it critical to remove excess this compound?

A: Complete removal of residual this compound is crucial for several reasons:

  • Biocompatibility and Toxicity: Free amine-containing surfactants can be cytotoxic and may interfere with biological assays or in-vivo performance.

  • Downstream Functionalization: Residual amine can occupy surface sites on the nanoparticle, preventing or hindering subsequent conjugation with targeting ligands, antibodies, or other functional molecules.

  • Characterization Accuracy: Excess surfactant can interfere with analytical techniques such as Dynamic Light Scattering (DLS) by forming micelles that are mistaken for small nanoparticles, leading to inaccurate size and polydispersity measurements.

  • Formulation Stability: Uncontrolled amounts of free surfactant can affect the long-term stability of the nanoparticle suspension, potentially leading to aggregation or unpredictable behavior.

Q2: What are the main challenges associated with removing this specific surfactant?

A: this compound's properties present unique challenges. Its long, 18-carbon chain makes it highly hydrophobic and poorly soluble in water.[1][] This means it can be "sticky," adsorbing strongly to the nanoparticle surface and being difficult to wash away with purely aqueous solutions. Furthermore, if it is the primary stabilizing agent, its removal can lead to immediate nanoparticle aggregation if not replaced or handled correctly.

Q3: How do I choose the best purification method for my experiment?

A: The ideal method depends on your nanoparticle's characteristics, the scale of your synthesis, and the required final purity. Use the following decision tree to guide your choice.

G cluster_0 cluster_1 start What is your primary goal? goal_purity Highest Purity / Monodispersity start->goal_purity Analytical precision goal_scale Large Scale / Scalability start->goal_scale Process development goal_gentle Gentle Process for Fragile NPs start->goal_gentle Biomolecule-coated NPs goal_quick Quick, Routine Cleanup start->goal_quick Screening, small batches method_sec Size Exclusion Chromatography (SEC) goal_purity->method_sec method_tff Tangential Flow Filtration (TFF) goal_scale->method_tff method_dialysis Dialysis goal_gentle->method_dialysis method_cent Centrifugation & Washing goal_quick->method_cent

Caption: Decision tree for selecting a purification method.

Q4: How can I confirm that the this compound has been successfully removed?

A: Verification requires surface-sensitive or quantitative techniques.

  • X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method. The disappearance of the Nitrogen (N 1s) signal from your purified nanoparticle sample is a strong indicator of complete surfactant removal.[3]

  • Thermogravimetric Analysis (TGA): By comparing the weight loss profile of purified vs. unpurified nanoparticles, you can quantify the amount of organic material (the surfactant) removed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of a dissolved sample of your purified nanoparticles can be used to check for the absence of characteristic peaks from the alkyl chain of the this compound.

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification methods.

Method 1: Solvent Washing & Centrifugation

Principle of Operation: This technique relies on differential sedimentation. The denser nanoparticles are pelleted by centrifugal force, while the smaller, less dense surfactant molecules remain in the supernatant, which is then discarded. The key is using a solvent system that precipitates the nanoparticles while keeping the excess amine dissolved.[4][5]

When to Use: Ideal for rapid, small-scale purification of nanoparticles that are stable to centrifugation and solvent changes. It is often the first method attempted due to its simplicity.

Troubleshooting Guide (Q&A)

  • Q: My nanoparticles are aggregating and won't resuspend after centrifugation. What's wrong?

    • A: This is the most common failure mode. The non-solvent you are adding to precipitate the particles may be too harsh, or you are removing the stabilizing agent too completely without a replacement.

      • Solution 1: Decrease the volume of the non-solvent (e.g., ethanol) added. You want to find the "sweet spot" where nanoparticles precipitate, but don't irreversibly aggregate.

      • Solution 2: Reduce the centrifugation speed or time. Over-compacting the pellet can make redispersion difficult.[6]

      • Solution 3: Consider adding a secondary, weaker stabilizer to your washing solvent to provide temporary stability during the process.

  • Q: I've washed my sample multiple times, but I suspect the amine is still present. How can I improve removal?

    • A: Incomplete removal is often due to insufficient washing volume or cycles.

      • Solution 1: Increase the number of washing cycles. For strongly adsorbed ligands, 5-7 cycles may be necessary.[4]

      • Solution 2: Increase the volume of solvent used for each wash. A 10-fold excess volume relative to the pellet is a good starting point.

      • Solution 3: After adding the washing solvent, ensure you fully resuspend the pellet (e.g., by vortexing or brief sonication) before the next centrifugation step. This maximizes the interaction between the solvent and the bound amine.[7]

Experimental Protocol: Centrifugation & Washing

  • Initial Dispersion: Disperse the crude nanoparticle solution in a minimal amount of a "good" solvent in which they are highly stable (e.g., hexane or toluene).

  • Precipitation: Add a "non-solvent" in which the nanoparticles are insoluble but this compound is soluble (e.g., ethanol, methanol, or acetone).[8] Start with a 3:1 or 4:1 ratio of non-solvent to good solvent.[5] The solution should become turbid, indicating nanoparticle precipitation.

  • Centrifugation: Centrifuge the mixture at a speed and time sufficient to form a tight pellet. This is highly system-dependent (e.g., 4,000-10,000 rpm for 10-20 minutes is a common range).[4]

  • Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the dissolved excess amine.

  • Resuspension & Repetition: Add fresh washing solvent (the same good solvent/non-solvent mixture or pure non-solvent) and fully resuspend the pellet using a vortex or brief probe sonication.[7]

  • Repeat: Repeat steps 3-5 for a total of 3-5 cycles.

  • Final Dispersion: After the final wash, decant the supernatant and resuspend the purified nanoparticle pellet in the desired final buffer or solvent.

Caption: Workflow for purification by centrifugation and washing.

Method 2: Dialysis

Principle of Operation: This is a gentle separation method based on size exclusion. The nanoparticle suspension is placed in a dialysis bag made of a semi-permeable membrane. This membrane has a specific molecular weight cut-off (MWCO) that retains the large nanoparticles inside while allowing small molecules like this compound (MW ≈ 283.5 g/mol ) to diffuse out into a large volume of external solvent (the dialysate).[9][10][11][12]

When to Use: Excellent for nanoparticles that are sensitive to the mechanical stress of centrifugation or solvent precipitation. It is a very gentle method that helps to avoid aggregation.[9][11]

Troubleshooting Guide (Q&A)

  • Q: The purification is taking too long. How can I speed it up?

    • A: Diffusion is a slow process.

      • Solution 1: Increase the volume of the external dialysate. A larger concentration gradient drives faster diffusion. A 100:1 ratio of dialysate volume to sample volume is recommended.

      • Solution 2: Change the dialysate more frequently. For example, change it after 2 hours, 4 hours, and then overnight. Three to four changes are typical.[13]

      • Solution 3: Ensure the dialysate is constantly being stirred to prevent localized saturation near the membrane surface.

  • Q: I seem to be losing my nanoparticles. What is happening?

    • A: Your nanoparticles may be leaking through the membrane.

      • Solution 1: Verify that you are using a membrane with the correct MWCO. For most nanoparticles, a 12-14 kDa MWCO is sufficient.[13] If your particles are extremely small, you may need a lower MWCO.

      • Solution 2: Inspect the dialysis tubing for any physical holes or tears before use.

Experimental Protocol: Dialysis

  • Membrane Preparation: Cut a suitable length of dialysis tubing (e.g., cellulose membrane, 12-14 kDa MWCO). Prepare it according to the manufacturer's instructions, which typically involves boiling in a sodium bicarbonate or EDTA solution, followed by thorough rinsing with DI water.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the crude nanoparticle solution into the open end, leaving enough space at the top (headspace) to allow for potential osmotic changes in volume. Secure the second end with another clip.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of the chosen dialysate (e.g., an ethanol/water mixture to solubilize the amine). Place the beaker on a magnetic stir plate and add a stir bar.

  • Perform Dialysis: Stir the dialysate at a moderate speed.

  • Change Dialysate: Replace the dialysate with a fresh batch at regular intervals (e.g., 3 times over 24 hours) to maintain a steep concentration gradient.[13]

  • Sample Recovery: After the final dialysis period, carefully remove the bag from the dialysate, rinse the outside with DI water, and pipette the purified nanoparticle solution into a clean storage tube.

Method 3: Tangential Flow Filtration (TFF)

Principle of Operation: TFF, also known as cross-flow filtration, is a highly efficient and scalable purification technique. The nanoparticle suspension (feed) is pumped tangentially across the surface of a membrane filter. The pressure gradient across the membrane forces the solvent and small molecules (like this compound) through the pores into the permeate, while the larger nanoparticles are retained in the recirculating flow (retentate).[14][15]

When to Use: TFF is the method of choice for larger sample volumes (>10 mL) and when scalability for future production is a concern. It is much faster than dialysis and can be more gentle than centrifugation.[16][17]

Troubleshooting Guide (Q&A)

  • Q: The filtration rate is very slow, and the pressure is increasing. What should I do?

    • A: This indicates membrane fouling, where nanoparticles or aggregates block the membrane pores.

      • Solution 1: Optimize the process parameters. Reducing the transmembrane pressure (TMP) or increasing the cross-flow rate can help "scrub" the membrane surface and prevent fouling.[14]

      • Solution 2: Your nanoparticle concentration may be too high. Diluting the initial sample can improve performance.

  • Q: My nanoparticle recovery is low after the process.

    • A: Significant sample loss can occur due to adsorption to the tubing and membrane.

      • Solution 1: Ensure the system is properly passivated before use, especially for the first run, by running buffer through it.

      • Solution 2: Check the MWCO of your membrane cassette. If it's too large, you will lose the product in the permeate. A 300 kDa MWCO is often a good starting point for many nanoparticle systems.[16]

Experimental Protocol: TFF Diafiltration

  • System Setup: Install a TFF membrane cassette with an appropriate MWCO (e.g., 100-300 kDa) into the TFF system.

  • Equilibration: Flush the system with DI water and then with the purification buffer (the "diafiltrate," e.g., an aqueous buffer or solvent mixture) to remove any preservatives and equilibrate the membrane.

  • Sample Loading: Load the crude nanoparticle solution into the feed reservoir.

  • Concentration (Optional): Begin circulating the sample and allow some permeate to be removed to concentrate the sample to a smaller working volume.

  • Diafiltration: Begin adding fresh diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate while continuously washing out the this compound.

  • Washing: Continue the diafiltration process for 5-10 diavolumes (a diavolume is the volume of the sample in the retentate loop). This is typically sufficient for near-complete removal of small molecule impurities.

  • Final Concentration & Recovery: Stop adding buffer and allow the system to concentrate the purified nanoparticles to the desired final volume. Recover the purified product from the retentate line.

TFF_Workflow Feed Crude NP Solution (Reservoir) Pump Pump Feed->Pump TFF_Module TFF Membrane Cassette Pump->TFF_Module Retentate Retentate (Purified NPs) TFF_Module->Retentate Retained Permeate Permeate (Waste: Solvent + Amine) TFF_Module->Permeate Filtered Retentate->Feed Recirculate Buffer Diafiltration Buffer Buffer->Feed Add during Diafiltration

Caption: Tangential Flow Filtration (TFF) process diagram.

Section 3: Method Comparison Summary

The table below provides a high-level comparison to aid in selecting the most appropriate purification strategy.

FeatureCentrifugation & WashingDialysisTangential Flow Filtration (TFF)Size Exclusion Chromatography (SEC)
Principle SedimentationDiffusionConvection / FiltrationHydrodynamic Volume
Typical Scale < 10 mL< 50 mL10 mL - 100s of L< 5 mL (Analytical)
Processing Time Fast (1-3 hours)Slow (12-48 hours)Fast (1-4 hours)Fast (< 1 hour)
Purity GoodVery GoodExcellentHighest
Risk of NP Aggregation HighVery LowLow-MediumLow
Pros Simple, low cost, common equipmentVery gentle, low shear stressScalable, fast, high recoveryHigh resolution, also provides size data
Cons High shear stress, potential for irreversible aggregation, labor-intensiveVery slow, not easily scalableHigher initial cost, potential for membrane foulingLimited sample volume, potential for column adsorption

Section 4: References

  • Urata, C., Aoyama, Y., Tonegawa, A., Yamauchi, Y., & Kuroda, K. (2009). Dialysis process for the removal of surfactants to form colloidal mesoporous silica nanoparticles. Chemical Communications, (34), 5094–5096. [Link][9][10][11]

  • Al-Somali, A. M., Krueger, K. M., Falkner, J. C., & Colvin, V. L. (2011). Nanoseparations: Strategies for size and/or shape-selective purification of nanoparticles. Journal of Materials Chemistry, 21(44), 17469-17480. [Link][18]

  • Yu, L., Zhang, Y., & Chen, Y. (2018). Magnetic flocculation for nanoparticle separation and catalyst recycling. Environmental Science: Nano, 5(3), 733-741. [Link][19]

  • ResearchGate. (2013). How can I remove a surfactant from nanoparticles? [Link][8]

  • Shah, N. K., Ivone, R., Shen, J., & Meenach, S. A. (2020). A comparison of centrifugation and tangential flow filtration for nanoparticle purification: A case study on acetalated dextran nanoparticles. Particuology, 50, 189–196. [Link][14]

  • Overhoff, K. A., et al. (2021). Reversible pH-Driven Flocculation of Amphiphilic Polyelectrolyte-Coated Nanoparticles for Rapid Filtration and Concentration. ACS Applied Nano Materials, 4(9), 9236–9246. [Link][20]

  • Mehta, A. K., et al. (2013). Size-exclusion chromatography of metal nanoparticles and quantum dots. Analytical and Bioanalytical Chemistry, 405(2-3), 567-581. [Link][21][22]

  • Urata, C., et al. (2009). Electronic Supplementary Information. The Royal Society of Chemistry. [Link][13]

  • ResearchGate. (2020). Separation of Nano-scaled Particles by Flocculation. [Link][23]

  • Liu, Y., et al. (2023). Scalable Purification of Gold Nanocubes via Centrifugal Depletion-Induced Flocculation: A Pathway to High-Precision Nanomaterials. ACS Applied Nano Materials. [Link][24]

  • Nanoscience Instruments. (2023). Comparing Analytical Techniques for Nanoparticle Characterization. [Link][25]

  • Jupally, V. R., et al. (2021). Size Exclusion Chromatography: An Indispensable Tool for the Isolation of Monodisperse Gold Nanomolecules. Analytical Chemistry, 93(8), 3695–3703. [Link][26]

  • Zhang, Y. (2012). Silver nanoparticle removal from drinking water: Flocculation/sedimentation or filtration? Marshall Digital Scholar. [Link][27]

  • Lee, H., et al. (2017). Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. Bioconjugate Chemistry, 28(4), 1046–1054. [Link][16]

  • Inside Tx. (2024). Nanoparticle purification for stability. [Link][15]

  • Alpha Nano Tech LLC. (n.d.). TFF. [Link][17]

  • ResearchGate. (2015). Purification of PEGylated Nanoparticles Using Tangential Flow Filtration (TFF). [Link][28]

  • ResearchGate. (2016). Purification of Nanoparticles by Size and Shape. [Link][6]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link][12]

  • ResearchGate. (2016). What is the best way to remove the excess of oleylamine from final QDs solution? [Link][4]

  • Tenzer, S., et al. (2013). Methods for Isolation and Identification of Nanoparticle-Containing Subcellular Compartments. Methods in Enzymology, 523, 225-242. [Link][7]

  • Google Patents. (2016). US20160051955A1 - Methods for surfactant removal from nanoparticle suspensions. [3]

  • ResearchGate. (2014). How can I remove 1-octadecene after growing nanoparticles? [Link][5]

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Addressing batch-to-batch variability in N-Methyloctadecylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyloctadecylamine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this long-chain amine, a crucial intermediate in various pharmaceutical and material science applications. Batch-to-batch variability is a significant hurdle in process chemistry, and this resource aims to equip you with the knowledge to diagnose, troubleshoot, and prevent inconsistencies in your synthetic workflow.

The most common and scalable method for preparing this compound is through the reductive amination of octadecanal with methylamine. This guide will focus primarily on this synthetic route, addressing the nuances that can lead to variable yields, purity, and overall product quality.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues encountered during the reductive amination process. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Q1: My reaction yield is consistently low or highly variable between batches. What are the likely causes and how can I improve it?

Low and inconsistent yields are often multifactorial, stemming from issues with starting materials, reaction kinetics, or work-up procedures.

Potential Causes & Solutions:

  • Incomplete Imine Formation: The crucial first step is the formation of the N-methyloctadecyl imine intermediate. This equilibrium-driven reaction can be hampered by several factors.

    • Solution: Pre-form the imine before adding the reducing agent. Dissolve octadecanal and methylamine (a slight excess, e.g., 1.1 equivalents) in a suitable solvent like methanol. Allow the mixture to stir for 1-2 hours at room temperature. The formation of the imine can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of the imine proton signal (~8.3 ppm).[1][2] A small amount of a mild acid catalyst, such as acetic acid, can accelerate imine formation, but must be used judiciously as it can interfere with certain reducing agents.[1][3]

  • Competitive Aldehyde Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting octadecanal to octadecanol, creating a significant impurity and lowering the yield of the desired amine.[1][4]

    • Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is less likely to reduce the aldehyde starting material and is highly effective for reducing the imine intermediate.[4][5][6] Add the STAB portion-wise to the pre-formed imine solution at 0 °C to control the reaction exotherm.

  • Reagent Quality & Stoichiometry:

    • Starting Aldehyde Purity: Octadecanal can oxidize to octadecanoic acid upon prolonged exposure to air. Ensure you are using a high-purity starting material.

    • Reducing Agent Potency: Hydride reagents can degrade with improper storage. Use a freshly opened bottle of STAB or NaBH₄, or titrate an older batch to determine its active hydride content.

    • Methylamine Concentration: Methylamine is often supplied as a solution (e.g., in THF or water). Ensure the concentration is verified, as evaporation can alter the stoichiometry.

  • Mechanical Losses During Work-up: this compound can form emulsions during aqueous work-up, leading to significant product loss.

    • Solution: After quenching the reaction, use a saturated brine solution during the extraction washes to help break up emulsions.[7] Centrifugation can also be an effective method for separating stubborn emulsions.

Q2: My final product is contaminated with significant impurities. How can I identify and eliminate them?

Impurity profiles are the most direct indicator of reaction inefficiency. Understanding the source of these byproducts is key to mitigation.

Common Impurities and Mitigation Strategies:

Impurity NameSourceIdentification (¹H NMR)Mitigation Strategy
Octadecanol Reduction of starting octadecanal.Characteristic multiplet around 3.6 ppm (-CH₂OH).Use an imine-selective reducing agent like STAB. Pre-form the imine before adding the reductant.[4][5]
Unreacted Octadecanal Incomplete reaction.Aldehyde proton singlet at ~9.7 ppm.Increase reaction time, ensure sufficient equivalents of methylamine and reducing agent are used. Monitor reaction to completion via TLC or GC.
N,N-Dioctadecyl-N-methylamine The product amine reacts with another molecule of octadecanal.Complex multiplet pattern, difficult to resolve from product without advanced NMR or GC-MS.Use a slight excess of methylamine to favor the formation of the primary imine. Avoid high reaction temperatures which can promote this side reaction.
N-methyloctadecanamide If the synthesis route is via amide reduction, this is the starting material.Carbonyl-adjacent protons at ~2.2 ppm.Ensure complete reduction by using a sufficient excess of reducing agent (e.g., LiAlH₄) and adequate reaction time/temperature.[8]

A general purification strategy involves an acidic wash. Dissolve the crude product in a non-polar organic solvent (e.g., hexanes) and wash with dilute HCl (e.g., 1M). The desired amine will move to the aqueous phase as the ammonium salt, leaving non-basic impurities like octadecanol and octadecanal behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted.

Experimental Workflows & Diagrams

General Synthesis & Purification Workflow

This diagram outlines the key stages of the synthesis via reductive amination, highlighting critical control points.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification Reagents 1. Charge Octadecanal & Methylamine in MeOH Imine 2. Stir 1-2h @ RT (Imine Formation) Reagents->Imine Equilibrium Reduction 3. Cool to 0°C Add STAB Portion-wise Imine->Reduction Pre-formation Completion 4. Warm to RT Stir to Completion (TLC/GC) Reduction->Completion Controlled Addition Quench 5. Quench Reaction (e.g., sat. NaHCO₃) Completion->Quench Proceed to Purification Extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash 7. Acid/Base Wash (1M HCl then 1M NaOH) Extract->Wash Dry 8. Dry (Na₂SO₄), Filter, & Concentrate Wash->Dry Final 9. Final Product (this compound) Dry->Final

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues with batch-to-batch variability.

G cluster_yield Low or Inconsistent Yield cluster_purity Purity Issues Problem Problem: Batch Variability Yield_Check Check TLC/NMR of crude Problem->Yield_Check Purity_Check Analyze Final Product (GC-MS, NMR) Problem->Purity_Check Cause_Aldehol Octadecanol Impurity? Yield_Check->Cause_Aldehol Cause_Aldehyde Unreacted Aldehyde? Yield_Check->Cause_Aldehyde Sol_STAB Action: Use STAB instead of NaBH₄ Cause_Aldehol->Sol_STAB Yes Sol_Time Action: Increase reaction time/ Pre-form imine Cause_Aldehyde->Sol_Time Yes Cause_SideProduct Side Products Present? Purity_Check->Cause_SideProduct Sol_Purify Action: Implement Acid/Base Wash Cause_SideProduct->Sol_Purify Yes

Caption: Decision tree for troubleshooting synthesis variability.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal solvent for this reductive amination? A: Methanol is a common and effective solvent as it readily dissolves the starting materials and the imine intermediate.[3] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also frequently used, particularly with STAB.[6][9] It is crucial to use anhydrous solvents, as water can hydrolyze the imine intermediate back to the starting aldehyde and amine.

  • Q: Can I use a different synthetic route? A: Yes. An alternative is the N-alkylation of methylamine with an 1-octadecyl halide (e.g., 1-bromooctadecane).[10][11] However, this method often suffers from poor selectivity, leading to the formation of di- and tri-alkylated products and quaternary ammonium salts, which can be difficult to separate.[11][12] Another route is the reduction of N-methyloctadecanamide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8] This method is effective but requires handling of a highly reactive and hazardous reagent.

  • Q: How do I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system (e.g., 10-20% ethyl acetate in hexanes). The aldehyde starting material will have a higher Rf than the more polar amine product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) is ideal for monitoring the disappearance of starting material and the appearance of the product.

  • Q: My product is a waxy solid. What is the best way to handle and purify it? A: this compound is a low-melting solid (melting point 42-46 °C). Purification by distillation is often difficult due to its high boiling point.[7] Recrystallization from a suitable solvent like acetonitrile or acetone can be effective. For very high purity, column chromatography on silica gel can be used, but some product loss on the column is possible due to the basic nature of the amine.[7] It is often recommended to use silica gel that has been pre-treated with a base like triethylamine.

  • Q: What are the critical quality attributes for my starting materials? A: For octadecanal, the primary concern is the presence of the corresponding carboxylic acid (octadecanoic acid) due to oxidation. This can be checked by FT-IR (broad O-H stretch) or by titration. For methylamine, which is a gas, it is typically used as a solution in a solvent like THF, ethanol, or water. It's critical to verify the concentration of the solution before use, as methylamine is volatile.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved January 9, 2026, from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 9, 2026, from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society. Retrieved January 9, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 9, 2026, from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Production of High Value Amine Intermediates via Biocatalytic Cascades in Continuous Flow. (2021, February 16). ChemRxiv. Retrieved January 9, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved January 9, 2026, from [Link]

  • Ethylamine, N-methyl-. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved January 9, 2026, from [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

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Technical Support Center: Scaling Up N-Methyloctadecylamine-Based Nanoparticle Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning N-Methyloctadecylamine (N-MODA)-based nanoparticle formulations from bench-scale discovery to large-scale manufacturing. N-MODA, as a key cationic or ionizable lipid, is crucial for the formulation's stability and efficacy, but its behavior can be highly sensitive to process parameters during scale-up. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, reproducible, and scalable manufacturing process.

Frequently Asked Questions (FAQs)
Q1: Why do the physicochemical properties (size, PDI, encapsulation) of my N-MODA nanoparticles change so drastically when moving from a 1 mL lab batch to a 1 L pilot batch?

This is a common and fundamental challenge in nanoparticle manufacturing. The transition from small-scale processes, often reliant on manual or low-energy mixing, to larger volumes introduces significant changes in the physical and chemical environment of particle formation.[1][2] Key factors that differ include:

  • Mixing Dynamics: At the lab scale, rapid and homogenous mixing is relatively easy to achieve. In larger vessels, maintaining uniform mixing energy and avoiding localized "hot spots" of high or low lipid/payload concentration is difficult.[3][4] This can lead to particles with larger sizes and broader size distributions (Polydispersity Index, PDI).

  • Heat Transfer: The surface-area-to-volume ratio decreases as batch size increases. This makes heat dissipation less efficient, potentially leading to temperature gradients that can affect lipid solubility, particle assembly, and the stability of thermolabile payloads like mRNA.[1][5]

  • Shear Stress: The type and intensity of shear forces experienced by the forming nanoparticles can differ significantly between a magnetic stir bar and a high-pressure homogenizer or microfluidic device used for large-scale production.[6][7] This can impact particle size and integrity.

Q2: What are the most critical process parameters (CPPs) to monitor when scaling up N-MODA nanoparticle production?

While the specific CPPs depend on your formulation and manufacturing method, a few are universally critical for lipid nanoparticle systems:

  • Flow Rate Ratio: In systems like microfluidics, the ratio of the aqueous phase flow rate to the solvent (lipid) phase flow rate is paramount. It directly controls the speed of nanoprecipitation and, consequently, particle size.[7]

  • Total Flow Rate: This parameter influences the residence time within the mixing chamber and the shear forces applied, affecting both particle size and uniformity.

  • Temperature: The temperature of both the lipid and aqueous phases must be precisely controlled.[1][6] Temperature affects the viscosity of the fluids and the solubility and phase behavior of lipids like N-MODA.

  • pH of the Aqueous Phase: For ionizable lipids such as N-MODA, the pH during formulation is critical. A lower pH (e.g., 4.0-5.0) ensures the amine group is protonated and positively charged, facilitating electrostatic interaction with negatively charged payloads like nucleic acids.

  • Lipid and Payload Concentration: While formulation ratios are typically kept constant, the overall concentration can impact particle formation kinetics and may need to be re-optimized at scale.

Q3: Which large-scale manufacturing technique is best suited for N-MODA nanoparticles?

The ideal technique depends on the desired batch size, required particle characteristics, and the nature of the encapsulated payload. Simple methods like vortexing or probe sonication are not scalable.[6] The leading scalable technologies are:

Manufacturing TechniquePrinciple of OperationAdvantagesDisadvantages
Microfluidics Controlled, rapid mixing of lipid-in-solvent and aqueous streams in micro-channels.Excellent batch-to-batch reproducibility; precise control over particle size and PDI; easily scalable by parallelization.[3][7]Can be limited in throughput for very large commercial batches; potential for channel clogging.[4]
High-Pressure Homogenization (HPH) Forcing a coarse emulsion through a narrow gap at very high pressure, creating intense shear and cavitation forces.High throughput suitable for large commercial scales; effective at reducing particle size.[7]Broader particle size distribution compared to microfluidics; high shear can degrade sensitive payloads.[6]
Nanoprecipitation / Solvent Injection A solution of lipids in a water-miscible organic solvent is rapidly injected into an aqueous phase under stirring.Simple setup; suitable for thermolabile drugs.[6]Difficult to control mixing precisely at large volumes, often leading to poor reproducibility and scalability issues.[6][8]
Troubleshooting Guide
Problem 1: Increased Particle Size and High Polydispersity Index (PDI) Post-Scale-Up

Symptoms: Dynamic Light Scattering (DLS) shows an average particle size >150 nm (or desired target) and a PDI >0.2, which were not observed at the lab scale.

Potential Causes & Recommended Solutions

  • Cause A: Inefficient or Non-Uniform Mixing. At larger volumes, the time it takes for the lipid solvent stream to fully mix with the aqueous buffer increases. This slow mixing allows some nanoparticles to continue growing or aggregate before they are stabilized, leading to a larger mean size and a wider distribution.[1][3]

    • Solution 1 (Process Optimization): If using a T-junction or impingement jet mixer, increase the total flow rate to enhance mixing energy. This reduces the diffusion time, promoting faster nanoprecipitation and smaller, more uniform particles.

    • Solution 2 (Technology Shift): Transition to a scalable technology designed for rapid, controlled mixing. Microfluidic systems are excellent for maintaining the same mixing environment from lab to production scale, ensuring consistent results.[3][7]

  • Cause B: Temperature Gradients. Inadequate temperature control in a large vessel can create regions where lipid solubility differs, leading to inconsistent particle formation.[5]

    • Solution: Implement a jacketed vessel with a temperature control unit for your buffer reservoir. Ensure that both the lipid and aqueous phases are at the specified temperature just before mixing. Monitor the temperature at multiple points in the system if possible.

Problem 2: Nanoparticle Aggregation During or After Production

Symptoms: Visible precipitation in the nanoparticle suspension. DLS measurements show a bimodal or multimodal distribution with a significant population in the micron range.

Potential Causes & Recommended Solutions

  • Cause A: Insufficient Colloidal Stability. The surface charge (Zeta Potential) of the nanoparticles may be too low to prevent van der Waals forces from causing them to clump together. This can happen if the final buffer pH is not optimal or if there's an excess of counter-ions.

    • Solution 1 (Formulation Adjustment): Ensure the final buffer pH is appropriately selected to maintain a sufficient surface charge on the N-MODA lipid. A zeta potential of ±30 mV is generally considered indicative of good stability.

    • Solution 2 (Incorporate Stabilizers): Include a PEGylated lipid (e.g., DMG-PEG 2000) in the formulation. The polyethylene glycol (PEG) chains create a steric barrier on the nanoparticle surface that physically prevents aggregation.

  • Cause B: Residual Solvents or Contaminants. Inadequate purification can leave behind organic solvents or other components that destabilize the nanoparticles over time.

    • Solution: Optimize the Tangential Flow Filtration (TFF) or dialysis step. Ensure a sufficient number of diavolumes (typically 8-10) are used to thoroughly exchange the buffer and remove residual ethanol. Monitor the conductivity of the permeate as an indicator of solvent removal.

Problem 3: Low or Inconsistent Encapsulation Efficiency (EE)

Symptoms: The amount of encapsulated payload (e.g., mRNA, siRNA) is significantly lower than at the lab scale, or varies widely between batches.

Potential Causes & Recommended Solutions

  • Cause A: Suboptimal pH Environment. The N-MODA lipid requires an acidic environment (pH ~4) to be positively charged to effectively complex with the negatively charged nucleic acid payload. If the pH shifts during the scaled-up process, complexation will be inefficient.

    • Solution: Use a well-buffered aqueous phase (e.g., citrate or acetate buffer). Validate the pH of the buffer immediately before use and consider inline pH monitoring during the process.

  • Cause B: Incorrect Mixing Stoichiometry. At scale, ensuring that the lipid and payload streams meet at the precise, intended ratio at the point of mixing is critical. Deviations can lead to an excess of either component, reducing EE.[4]

    • Solution: Use high-precision pumps (e.g., syringe or peristaltic pumps) and calibrate them carefully before each run. The workflow below illustrates a systematic approach to optimizing EE during process development.

EE_Optimization_Workflow start Start: Define Target EE% formulation 1. Prepare Stock Solutions (Lipids in EtOH, Payload in Buffer) start->formulation ph_check 2. Validate Buffer pH (Target: 4.0-5.0) formulation->ph_check pumps 3. Calibrate Pumps for Precise Flow Rates ph_check->pumps pH OK mixing 4. Perform Mixing (e.g., Microfluidics) pumps->mixing purify 5. Purify Nanoparticles (TFF or Dialysis) mixing->purify analysis 6. Measure EE (e.g., RiboGreen Assay) purify->analysis ee_check Is EE > Target? analysis->ee_check end End: Process Locked ee_check->end Yes adjust Adjust Parameters: - Flow Rate Ratio - N/P Ratio - Total Flow Rate ee_check->adjust No adjust->mixing

Caption: Workflow for optimizing encapsulation efficiency.

Problem 4: Product Degradation or Alteration After Sterilization

Symptoms: After terminal sterilization, nanoparticles show aggregation, increased PDI, or reduced potency of the encapsulated payload.

Potential Causes & Recommended Solutions

  • Cause A: Inappropriate Sterilization Method. Lipid nanoparticles are sensitive to heat and radiation. Autoclaving (steam sterilization) will cause aggregation and hydrolysis of lipids.[9][10] Gamma irradiation can lead to lipid oxidation and degradation of sensitive payloads like mRNA.[11]

    • Solution: Sterile filtration using a 0.22 µm filter is the most common and recommended method for lipid nanoparticles.[8][9] It is a gentle, non-destructive process.

  • Cause B: Filter Clogging or Product Loss during Sterile Filtration. If nanoparticles are too large or have a wide size distribution, they can clog the 0.22 µm filter, leading to a significant loss of product and pressure build-up.[10]

    • Solution 1 (Upstream Control): The primary solution is to ensure the nanoparticle production process is robust and consistently produces particles with a mean size well below 200 nm (e.g., 80-120 nm) and a low PDI (<0.15). Refer to Problem 1 for optimization strategies.

    • Solution 2 (Filtration Process): Use a filter with a high surface area. Perform a pre-filtration step with a larger pore size filter (e.g., 0.45 µm) if there is a risk of a small, aggregated population. Ensure the filtration is performed at a controlled, low flow rate to minimize pressure.

Sterilization_Decision_Tree start Is the Nanoparticle Heat Sensitive? autoclave Autoclaving NOT Recommended (Causes Aggregation) start->autoclave Yes radiation_q Is the Payload Radiation Sensitive (e.g., mRNA)? start->radiation_q No (Unlikely for LNPs) autoclave->radiation_q gamma Gamma Irradiation NOT Recommended (Payload Degradation) radiation_q->gamma Yes size_q Are Particles < 200 nm with low PDI? radiation_q->size_q No gamma->size_q filter Recommended Method: 0.22 µm Sterile Filtration size_q->filter Yes rework Optimize Formulation Process to Reduce Size/PDI size_q->rework No

Sources

Improving the encapsulation efficiency of drugs in N-Methyloctadecylamine micelles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methyloctadecylamine Micelle Applications. As Senior Application Scientists, we have compiled this guide to address the common challenges researchers face when aiming for high drug encapsulation efficiency. This resource combines foundational knowledge with advanced troubleshooting strategies to empower you in your drug development endeavors.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of this compound for drug delivery.

Q1: What is this compound and why is it used for micelle formation?

A1: this compound (also known as N-Methylstearylamine) is an amphiphilic molecule with the chemical formula CH₃(CH₂)₁₇NHCH₃. It consists of a long, hydrophobic octadecyl (C18) tail and a hydrophilic secondary amine head group. This amphiphilic nature allows it to self-assemble in aqueous solutions into micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic core is ideal for encapsulating poorly water-soluble drugs, thereby enhancing their solubility and bioavailability.[1] Furthermore, the amine head group provides pH-sensitivity; at pH values below its pKa, the amine group becomes protonated (positively charged), which can alter the micelle's properties and be exploited for triggered drug release in acidic environments like tumors or endosomes.[2][3]

Q2: What are "Encapsulation Efficiency (EE)" and "Drug Loading (DL)," and how are they calculated?

A2: These two parameters are critical for evaluating the performance of a drug delivery system.

  • Encapsulation Efficiency (EE %): Represents the percentage of the initial drug added that has been successfully encapsulated within the micelles. High EE is crucial for minimizing drug waste and achieving a desired therapeutic dose.

  • Drug Loading (DL %): Represents the weight percentage of the final drug-loaded micelle that is composed of the active drug. High DL is important for reducing the amount of carrier material that needs to be administered.

They are calculated using the following formulas:

ParameterFormula
Encapsulation Efficiency (EE %) (Weight of drug in micelles / Total weight of drug initially added) x 100
Drug Loading (DL %) (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100

To determine the "Weight of drug in micelles," you must first separate the encapsulated drug from the unencapsulated (free) drug. This is typically done by methods such as dialysis, centrifugation, or size exclusion chromatography.[4] The amount of drug is then quantified using techniques like HPLC or UV-Vis Spectroscopy.

Q3: What are the most common methods for preparing drug-loaded this compound micelles?

A3: Several methods can be employed, with the choice depending on the properties of the drug and the desired characteristics of the micelles. The most prevalent techniques include:

  • Thin-Film Hydration: The drug and this compound are co-dissolved in a volatile organic solvent. The solvent is then evaporated under reduced pressure to form a thin film, which is subsequently hydrated with an aqueous solution to form the drug-loaded micelles.[5][6] This method is effective for highly hydrophobic drugs.

  • Dialysis: The drug and amphiphile are dissolved in a water-miscible organic solvent (e.g., DMSO, THF). This solution is placed in a dialysis bag and dialyzed against water. The gradual exchange of the organic solvent with water induces the self-assembly of micelles and the entrapment of the drug.[7][8] This method often results in micelles with a uniform size distribution.[7]

  • Emulsification-Solvent Evaporation: The drug and amphiphile are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently removed by evaporation, leading to the formation of micelles.[5]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the specific concentration of an amphiphile in a solution above which micelles spontaneously form.[9] Below the CMC, the molecules exist primarily as individual monomers. A low CMC value (typically in the range of 10⁻⁶ to 10⁻⁷ M for polymeric micelles) is highly desirable for drug delivery applications.[10] It indicates that the micelles will remain stable and retain their drug cargo even after significant dilution in the bloodstream following administration.[10][11]

Q5: How can I characterize the properties of my drug-loaded micelles?

A5: Proper characterization is essential to ensure the quality, stability, and efficacy of your formulation. Key techniques include:

  • Dynamic Light Scattering (DLS): Used to determine the average hydrodynamic diameter, size distribution, and Polydispersity Index (PDI) of the micelles in solution.[12][13]

  • Transmission Electron Microscopy (TEM) / Cryo-TEM: Provides direct visualization of the micelle morphology (e.g., spherical shape) and size. Cryo-TEM is often preferred as it visualizes the micelles in a vitrified state, which is closer to their native state in solution.[14]

  • Zeta Potential Measurement: Measures the surface charge of the micelles, which is important for predicting their stability in suspension (high absolute values suggest better stability) and their interaction with biological membranes.

  • Fluorescence Spectroscopy: Often used with a fluorescent probe (like pyrene) to determine the CMC of the amphiphile.[15]

Troubleshooting Guide: Enhancing Encapsulation Efficiency

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Low Encapsulation Efficiency (EE)

This is the most common challenge. Low EE can be attributed to several factors, each requiring a specific troubleshooting approach.

TroubleshootingWorkflow start Low Encapsulation Efficiency Observed cause1 Drug Precipitation During Process? start->cause1 Check for visible precipitate cause2 Poor Drug-Core Compatibility? start->cause2 If no precipitate, consider affinity cause3 Suboptimal Drug: Polymer Ratio? start->cause3 Always a key variable to test cause4 Inefficient Prep Method? start->cause4 If other factors are optimized sol1a Decrease initial drug concentration cause1->sol1a Yes sol1b Change organic solvent to one with higher drug solubility cause1->sol1b Yes sol1c Optimize solvent evaporation/dialysis rate cause1->sol1c Yes sol2a Assess drug & core hydrophobicity (LogP) cause2->sol2a Yes sol2b Modify drug structure to increase hydrophobicity cause2->sol2b Yes sol2c Chemically modify the amphiphile's core cause2->sol2c Yes sol3a Systematically vary drug:polymer ratio (e.g., 1:5, 1:10, 1:20) cause3->sol3a Yes sol4a Switch preparation method (e.g., Film Hydration to Dialysis) cause4->sol4a Yes sol4b Adjust pH of aqueous phase to optimize drug solubility and micelle formation cause4->sol4b Yes sol3b Identify ratio where EE plateaus or drops sol3a->sol3b

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

Q: I observe drug precipitation during the encapsulation process. How can I fix this?

A: Drug precipitation is a clear sign that the drug's solubility limit is being exceeded in some phase of the process.

  • Causality: During methods like dialysis or solvent evaporation, the solvent environment changes. If the drug is not efficiently captured by the forming micelle cores as its initial solvent is removed, it will crash out of solution.

  • Solutions:

    • Optimize Solvent System: The choice of organic solvent is critical. Select a solvent that is not only a good solvent for both the drug and this compound but also has appropriate volatility or miscibility for the chosen method.[4][16] For the thin-film method, a more volatile solvent might be beneficial, while for dialysis, a fully water-miscible solvent like THF or DMSO is required.[5][7]

    • Control the Rate of Solvent Removal: A slow, controlled rate of solvent evaporation or dialysis is crucial.[5] Rapid changes can cause premature drug precipitation before the micelles have had time to form and properly encapsulate it. A slower rate allows for a thermodynamically driven self-assembly process, which often leads to higher EE.[7]

    • Adjust the Drug-to-Polymer Ratio: You may be trying to load too much drug. Reduce the initial drug concentration and perform a systematic study to find the optimal ratio.[17][18]

Q: My encapsulation efficiency is low even without visible precipitation. What is the likely cause?

A: This suggests a fundamental incompatibility between the drug and the micelle core.

  • Causality: Efficient encapsulation relies on strong hydrophobic interactions between the drug and the octadecyl chains in the micelle's core.[1] If the drug is not hydrophobic enough, or if there are repulsive interactions, it will not partition favorably into the core. The compatibility can be theoretically estimated using the Flory-Huggins interaction parameter (χ), where a smaller value indicates better compatibility.[18]

  • Solutions:

    • Evaluate Hydrophobicity: Compare the LogP values of your drug and the core-forming block (octadecyl chain). A significant mismatch can predict poor loading.

    • Adjust pH: The this compound head group is pH-sensitive. The pH of the aqueous phase during hydration or dialysis can influence the packing of the amphiphiles and the charge of the drug (if it has ionizable groups). Experiment with a range of pH values (e.g., 6.5, 7.4, 8.0) to find an optimum where the drug is in its most hydrophobic state and the micelles form efficiently.[2][19]

    • Increase the Hydrophobic Volume: A higher concentration of this compound (well above the CMC) increases the total volume of the hydrophobic cores available to solubilize the drug.[20]

Q: How do I find the optimal drug-to-polymer ratio?

A: The drug-to-polymer (or amphiphile) ratio is a critical parameter that must be optimized empirically.[18][21]

  • Causality: There is a saturation point beyond which the micelle cores cannot accommodate more drug molecules.[18] Adding more drug beyond this point will not increase the amount encapsulated and will likely lead to a sharp decrease in EE as the excess drug precipitates.[22]

  • Solution:

    • Perform a Ratio Study: Prepare a series of formulations with a fixed amount of this compound and systematically increasing amounts of the drug. For example, test weight ratios of 1:20, 1:10, 1:5, and 1:2 (Drug:Amphiphile).

    • Analyze the Trend: Plot the EE (%) and DL (%) against the drug-to-polymer ratio. You should observe an initial increase or plateau in drug loading, followed by a decrease in encapsulation efficiency after the optimal ratio is surpassed.[17] The formulation with the highest EE before this drop-off is your optimum.

Drug:Polymer Ratio (w/w)Typical EE% TrendTypical DL% TrendRecommendation
1:20 HighLowGood starting point, likely stable micelles.
1:10 HighModerateOften the optimal range.[17]
1:5 May decreaseHighApproaching saturation, risk of instability.
1:2 Often LowHigh (of what's loaded)Likely supersaturated, leading to precipitation.
Problem: Poor Micelle Stability & Premature Drug Release

Q: My drug-loaded micelles aggregate or show a significant increase in size over a short period.

A: This indicates colloidal instability, which can be caused by several factors.

  • Causality: Micelles are dynamic structures.[23] If the formulation is prepared at a concentration too close to the CMC, dilution can cause them to disassemble. Alternatively, high drug loading can sometimes destabilize the micelle structure, leading to aggregation. Finally, interactions with salts or proteins in a medium can screen the surface charge and cause aggregation.

  • Solutions:

    • Ensure Concentration is Well Above CMC: Always work with amphiphile concentrations that are at least an order of magnitude above the determined CMC to ensure stability.

    • Re-evaluate Drug Loading: As mentioned, excessively high drug loading can compromise micelle integrity.[11] You may need to accept a slightly lower drug loading for a more stable formulation.

    • Optimize Zeta Potential: For this compound, the surface charge is pH-dependent. Adjusting the pH to ensure a higher zeta potential (e.g., > |20| mV) can increase electrostatic repulsion between micelles and prevent aggregation.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method
  • Dissolution: Accurately weigh and dissolve this compound and the hydrophobic drug in a suitable volatile organic solvent (e.g., chloroform, acetone) in a round-bottom flask.[6]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. A thin, uniform film should form on the flask wall. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add a pre-heated (e.g., 60°C) aqueous buffer (e.g., PBS, pH 7.4) to the flask.

  • Micelle Formation: Agitate the flask in a water bath set above the glass transition temperature of the amphiphile. This can be done by gentle shaking or sonication until the film is fully dispersed and the solution is clear.[6]

  • Purification: To remove any unencapsulated drug, the micellar solution can be centrifuged at high speed, and the supernatant collected. Alternatively, filter the solution through a 0.45 µm syringe filter.[4]

Protocol 2: Dialysis Method
  • Dissolution: Dissolve the drug and this compound in a minimal amount of a water-miscible organic solvent (e.g., THF, DMSO).[7][8]

  • Loading: Transfer the solution into a dialysis bag with an appropriate Molecular Weight Cut-Off (MWCO), ensuring the MWCO is low enough to retain the micelles but allow free drug and solvent to pass through.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of distilled water or buffer at a controlled temperature (e.g., 4°C or room temperature). Stir the external phase continuously.[7]

  • Solvent Exchange: Replace the external aqueous phase several times over 24-48 hours to ensure complete removal of the organic solvent and unencapsulated drug.[7]

  • Collection: Collect the purified micelle solution from the dialysis bag.

Protocol 3: Determination of Encapsulation Efficiency
  • Separation of Free Drug: Take a known volume of the drug-loaded micelle solution. Separate the micelles from the free drug using a suitable method (e.g., ultracentrifugation, size exclusion column, or centrifugal filter units).

  • Quantification of Total Drug: Lyse a separate aliquot of the unpurified micelle solution with a strong organic solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Measure the drug concentration using a calibrated HPLC or UV-Vis spectrophotometer. This gives you the "Total Drug" amount.

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate/supernatant from Step 1. This gives you the "Free Drug" amount.

  • Calculation:

    • Encapsulated Drug = Total Drug - Free Drug

    • EE (%) = (Encapsulated Drug / Total Drug) x 100

Visualizing Key Relationships

Factors EE Encapsulation Efficiency (EE) Drug Drug Properties Drug->EE sub_drug1 Hydrophobicity (LogP) Drug->sub_drug1 sub_drug2 Molecular Weight Drug->sub_drug2 sub_drug3 Charge / pKa Drug->sub_drug3 Amphiphile Amphiphile Properties (this compound) Amphiphile->EE sub_amph1 Concentration (vs. CMC) Amphiphile->sub_amph1 sub_amph2 Purity Amphiphile->sub_amph2 Process Process Parameters Process->EE sub_proc1 Preparation Method Process->sub_proc1 sub_proc2 Drug:Amphiphile Ratio Process->sub_proc2 sub_proc3 Solvent Choice Process->sub_proc3 sub_proc4 Rate of Solvent Removal Process->sub_proc4 Environment Medium Properties Environment->EE sub_env1 pH Environment->sub_env1 sub_env2 Ionic Strength Environment->sub_env2 sub_env3 Temperature Environment->sub_env3

Caption: Key factors influencing drug encapsulation efficiency in micelles.

References

  • Mohanty, C., et al. (2007). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading. International Journal of Pharmaceutics. Available at: [Link]

  • Li, X., et al. (2012). Selection suitable solvents to prepare paclitaxel-loaded micelles by solvent evaporation method. Pharmaceutical Development and Technology. Available at: [Link]

  • Al-Lawati, H., & Al-Hinai, S. (2024). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. MDPI. Available at: [Link]

  • Ferreira, H., et al. (2021). Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery. PMC - NIH. Available at: [Link]

  • Al-Lawati, H., & Al-Hinai, S. (2024). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. PubMed Central. Available at: [Link]

  • Li, X., et al. (2010). Selection suitable solvents to prepare paclitaxel-loaded micelles by solvent evaporation method. Taylor & Francis Online. Available at: [Link]

  • Jain, D., et al. (2011). Influence of Drug/Polymer Ratio on the Encapsulation Efficiency of Highly Hydrophilic Drug. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Korrapati, N., et al. (2021). Polymer Concentration Maximizes Encapsulation Efficiency in Electrohydrodynamic Mixing Nanoprecipitation. Frontiers. Available at: [Link]

  • Verstraete, K., et al. (2021). Micelle Purification in Continuous Flow via Inline Dialysis. Monash University. Available at: [Link]

  • Verstraete, K., et al. (2021). Micelle Purification in Continuous Flow via Inline Dialysis. Document Server@UHasselt. Available at: [Link]

  • Al-kassas, R., et al. (2022). Determination of optimal drug/polymer ratio. ResearchGate. Available at: [Link]

  • Verstraete, K., et al. (2021). Micelle Purification in Continuous Flow via Inline Dialysis. Figshare. Available at: [Link]

  • Nagarajan, R. (2016). Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of the dialysis method for drug encapsulation into.... Available at: [Link]

  • Aboutaleb, A. E., et al. (2016). Maximizing the encapsulation efficiency and the bioavailability of.... DDDT. Available at: [Link]

  • Wang, Y., et al. (2016). Strategies to improve micelle stability for drug delivery. PMC - NIH. Available at: [Link]

  • Wen, S.-N., et al. (2018). Polymer-Stabilized Micelles Reduce the Drug Rapid Clearance In Vivo. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Drug Loading of Polymeric Micelles | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). The factors which influence the drug loading efficiency for the polymeric micelle physically entrapping drugs. Available at: [Link]

  • ResearchGate. (n.d.). Experimental techniques for micelle characterization | Download Table. Available at: [Link]

  • ResearchGate. (n.d.). Factors affecting the stability of drug-loaded polymeric micelles and strategies for improvement | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C19H41N | CID 75539. PubChem. Available at: [Link]

  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]

  • Wang, J., et al. (2020). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central. Available at: [Link]

  • Zhang, Y., et al. (2018). pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery. NIH. Available at: [Link]

  • Chen, H., et al. (2010). Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle-cell interaction. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Physical and Analytical Techniques Used for the Characterization of Polymeric Micelles | Request PDF. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Ethylamine, N-methyl-. Available at: [Link]

  • Li, Y., et al. (2018). pH-responsive polymeric micelles self-assembled from amphiphilic copolymer modified with lipid used as doxorubicin delivery carriers. PMC - NIH. Available at: [Link]

  • Zhou, H., et al. (2020). Novel pH-Sensitive Urushiol-Loaded Polymeric Micelles for Enhanced Anticancer Activity. International Journal of Nanomedicine. Available at: [Link]

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  • Morton, S. W., et al. (2014). A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. PMC - NIH. Available at: [Link]

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  • ResearchGate. (n.d.). Drug loading, encapsulation efficiency and stability time of micelles.... Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylamines-Based Micelles Aggregation Number Determination by Fluorescence Techniques. Available at: [Link]

  • ResearchGate. (2023). How to maximize encapsulation efficiency of a drug in micelles?. Available at: [Link]

  • Lee, S., et al. (2023). Evaluation of pH-Sensitive Polymeric Micelles Using Citraconic Amide Bonds for the Co-Delivery of Paclitaxel, Etoposide, and Rapamycin. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) pH-responsive polymeric micelles self-assembled from amphiphilic copolymer modified with lipid used as doxorubicin delivery carriers. Available at: [Link]

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Validation & Comparative

A Comparative Guide to N-Methyloctadecylamine and Octadecylamine as Nanoparticle Capping Agents for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled size, shape, and stability is paramount. The choice of capping agent—a surface ligand that dynamically binds to the nanoparticle—is one of the most critical parameters influencing the final material properties.[1][2][3][4] Among the various classes of stabilizers, long-chain alkylamines have proven to be exceptionally effective, particularly for the synthesis of high-quality quantum dots, perovskites, and metallic nanoparticles.[1][5]

This guide provides an in-depth comparison of two closely related yet functionally distinct C18 alkylamines: Octadecylamine (ODA) , a primary amine, and N-Methyloctadecylamine , a secondary amine. We will explore how a subtle structural modification—the addition of a single methyl group—alters the agent's interaction with the nanoparticle surface and, consequently, its performance in controlling particle growth, stability, and functionality.

Molecular Structure and Surface Binding Mechanisms

The efficacy of a capping agent is rooted in its molecular structure. Both ODA and this compound are amphiphilic molecules, featuring a polar amine head group and a long, non-polar C18 hydrocarbon tail.[2][3]

  • Octadecylamine (ODA): As a primary amine (R-NH₂), ODA possesses a nitrogen atom bonded to two hydrogen atoms and the C18 alkyl chain.

  • This compound: As a secondary amine (R-NH-R'), its nitrogen atom is bonded to one hydrogen, the C18 alkyl chain, and an additional methyl group.

The binding mechanism involves the coordination of the lone pair of electrons on the nitrogen atom with the electron-deficient metal atoms on the nanoparticle surface.[1][3] This dynamic binding passivates the surface, preventing uncontrolled growth and aggregation. The long C18 tails then extend into the solvent, providing a steric barrier that ensures colloidal stability.

The primary structural difference, the methyl group on this compound, introduces significant steric hindrance near the binding site. This directly impacts the packing density of the ligands on the nanoparticle surface and their binding kinetics.

G cluster_ODA Octadecylamine (Primary Amine) Binding cluster_NMOA This compound (Secondary Amine) Binding NP_Surface_ODA Nanoparticle Surface N_ODA N N_ODA->NP_Surface_ODA Coordination Bond (Less Hindered) H1_ODA H N_ODA->H1_ODA H2_ODA H N_ODA->H2_ODA C18_ODA C18H37 Chain N_ODA->C18_ODA NP_Surface_NMOA Nanoparticle Surface N_NMOA N N_NMOA->NP_Surface_NMOA Coordination Bond (More Hindered) H_NMOA H N_NMOA->H_NMOA CH3_NMOA CH3 N_NMOA->CH3_NMOA C18_NMOA C18H37 Chain N_NMOA->C18_NMOA

Caption: Binding of primary (ODA) vs. secondary (this compound) amines.

Comparative Analysis of Performance

The structural distinction between these two capping agents translates into measurable differences in nanoparticle synthesis and the properties of the resulting materials.

FeatureOctadecylamine (ODA)This compoundCausality and Field Insights
Agent Type Primary Amine (R-NH₂)Secondary Amine (R-NH-CH₃)The presence of two hydrogens on the amine head in ODA allows for denser packing on the nanoparticle surface compared to the bulkier secondary amine.
Steric Hindrance ModerateHighThe additional methyl group on this compound creates a larger steric shield around the nitrogen binding site. This can more effectively limit precursor access to the nanoparticle surface, slowing growth.[6]
Nucleation & Growth Balances nucleation and growth.Tends to favor slower, more controlled growth.The higher steric bulk of this compound can retard the growth rate after initial nucleation, often leading to smaller and more monodisperse nanoparticles.[1][7]
Size & Shape Control Good, widely used standard.Potentially superior for achieving smaller sizes and higher monodispersity.The ability to finely tune the growth kinetics allows for more precise size control. For shape control, ODA has been shown to produce cubic SnS nanocrystals, demonstrating its influence on morphology.[8]
Colloidal Stability HighVery HighA more robust steric barrier provided by the bulkier secondary amine can lead to enhanced long-term stability against aggregation, especially at higher concentrations.[2][9]
Binding Affinity StrongPotentially alteredThe electronic and steric profile of the secondary amine can modify the binding energy to the nanoparticle surface, which can be crucial for applications like perovskite QDs where ligand lability is a factor.[10]
Common Applications CdSe/ZnS QDs, metal nanoparticles, a general-purpose agent.[1][11]Perovskite QDs, applications requiring very small, monodisperse nanoparticles.ODA is a workhorse in established protocols. This compound is often explored when standard ligands do not provide sufficient size control or stability.

Experimental Protocol: Synthesis of CdSe/ZnS Core/Shell Quantum Dots using Octadecylamine

This protocol describes a typical hot-injection synthesis for high-quality core/shell quantum dots, a process where ODA serves as both a high-boiling point solvent and a critical capping agent.[11] This method is foundational and provides a basis for understanding how this compound could be substituted or used in combination to modulate the outcome.

A. Materials & Reagents

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc stearate

  • Sulfur (S)

  • Octadecylamine (ODA)

  • Stearic acid

  • Trioctylphosphine oxide (TOPO)

  • Trioctylphosphine (TOP)

  • Anhydrous solvents (e.g., Toluene, Methanol)

  • Argon or Nitrogen gas supply

  • Standard glassware (three-neck flask, condenser), heating mantle, Schlenk line.

B. Synthesis of CdSe Core

  • Precursor Preparation: In a three-neck flask, combine CdO (e.g., 0.013 g), stearic acid (0.150 g), TOPO (2.0 g), and Octadecylamine (2.0 g).[11]

  • Degassing: Equip the flask with a condenser and connect it to a Schlenk line. Heat the mixture to ~150 °C under vacuum for 30 minutes to remove water and oxygen.

  • Cd Precursor Formation: Switch to an inert atmosphere (Argon). Increase the temperature to 300 °C and stir until the reddish-brown CdO powder completely dissolves, resulting in a clear, colorless solution.

  • Se Precursor Injection: In a separate vial inside a glovebox, dissolve Se powder in TOP to create a Se-TOP stock solution. At 300 °C, swiftly inject the Se-TOP solution into the flask containing the cadmium precursor.

  • Growth & Quenching: Allow the CdSe nanocrystals to grow for a few minutes (color change indicates growth). To stop the reaction, cool the flask rapidly.

  • Purification: Precipitate the CdSe QDs by adding methanol and centrifuging. Discard the supernatant and re-disperse the QDs in toluene. Repeat this purification step 2-3 times.

C. Synthesis of ZnS Shell

  • Dispersion: Dry a known amount of the purified CdSe QDs and re-disperse them in a flask containing ODA (2.0 g), zinc stearate (0.20 g), and TOP (2.0 mL).[11]

  • Heating: Heat the mixture to 150-180 °C under an inert atmosphere until the solution is clear.

  • S Precursor Addition: Dissolve sulfur (0.10 g) in ODA (2.0 g) and inject this solution into the reaction flask.

  • Shell Growth: Maintain the temperature at 150-180 °C for approximately one hour to allow the ZnS shell to grow on the CdSe cores.[11]

  • Final Purification: Cool the reaction and purify the resulting CdSe/ZnS core/shell QDs using the same precipitation/redispersion method with methanol and toluene.

G start Start: Prepare Precursors prepare_cd Mix CdO, Stearic Acid, TOPO, and ODA in Flask start->prepare_cd degas Heat to 150°C under Vacuum prepare_cd->degas form_cd Heat to 300°C under Ar to form clear Cd-precursor degas->form_cd inject_se Inject Se-TOP Stock Solution form_cd->inject_se grow_core Allow CdSe Core Growth (Monitor Color Change) inject_se->grow_core quench_core Rapidly Cool Flask to Stop Reaction grow_core->quench_core purify_core Purify Core QDs (Methanol/Toluene) quench_core->purify_core prepare_shell Disperse Core QDs in ODA, Zinc Stearate, TOP purify_core->prepare_shell Proceed to Shelling heat_shell Heat to 180°C under Ar prepare_shell->heat_shell inject_s Inject S-ODA Solution heat_shell->inject_s grow_shell Hold at 180°C for 1 hr for ZnS Shell Growth inject_s->grow_shell purify_final Cool and Purify Core/Shell QDs grow_shell->purify_final end End: Characterize QDs purify_final->end

Caption: Experimental workflow for CdSe/ZnS core/shell quantum dot synthesis.

Conclusion and Strategic Selection

Both Octadecylamine and this compound are powerful tools in the nanoscientist's arsenal. The choice between them is not about which is universally "better," but which is optimal for a specific application.

  • Choose Octadecylamine (ODA) when following established, robust protocols for a wide variety of nanoparticles. Its performance is well-documented, making it a reliable and versatile standard for achieving high-quality materials. It is the go-to choice for many standard CdSe/ZnS and metal nanoparticle syntheses.[1][11]

  • Choose this compound when the primary goal is to achieve smaller, highly monodisperse nanoparticles. Its enhanced steric hindrance provides an additional lever for controlling growth kinetics. This can be particularly advantageous in systems sensitive to ligand dynamics, such as perovskite quantum dots, or when pushing the boundaries of size reduction for quantum confinement effects.

Ultimately, the selection of a capping agent is a critical experimental variable. For novel material systems, a comparative study of both ODA and this compound, as well as mixed-ligand approaches, is often the most effective strategy to unlock optimal nanoparticle performance.

References

  • Capping Agents in Nanoparticle Synthesis: Surfactant and Solvent System. AIP Publishing.
  • Didecylamine vs. Oleylamine: A Comparative Guide for Nanoparticle Capping Agents. Benchchem.
  • Methods of Synthesizing Monodisperse Colloidal Quantum Dots. Sigma-Aldrich.
  • Low-temperature colloidal synthesis of monodisperse MAPbBr3 perovskite quantum dots using octylamine.
  • Synthesis of Size-Adjustable CsPbBr 3 Perovskite Quantum Dots for Potential Photoelectric Catalysis Applic
  • Synthesis and characterization of quantum dot–polymer composites.
  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects.
  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remedi
  • Capping agents in nanoparticle synthesis: Surfactant and solvent system.
  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry.
  • Quantum Dots and it method of prepar
  • Investigating the Effects of Some Capping Agents upon Gold Nanocrystals Stability, Size and Surface Plasmon Resonance. Journal of Sciences, Islamic Republic of Iran.
  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. MDPI.
  • Capping Agents Enable Well-Dispersed and Colloidally Stable Metallic Magnesium Nanoparticles.
  • Making Use of Bond Strength and Steric Hindrance in Nanoscale "Synthesis".
  • Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods.

Sources

A Comparative Guide to Cationic Surfactants for Gene Delivery: N-Methyloctadecylamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, the choice of a cationic surfactant is a critical determinant of transfection efficiency and cellular viability. This guide provides a comprehensive comparison of N-Methyloctadecylamine with three widely used cationic surfactants: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), and Polyethylenimine (PEI). By examining their physicochemical properties, performance in gene delivery, and associated cytotoxic effects, this document aims to equip researchers with the necessary information to make informed decisions for their specific gene therapy applications.

The Role of Cationic Surfactants in Gene Delivery

Cationic surfactants are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This unique structure allows them to electrostatically interact with the negatively charged phosphate backbone of nucleic acids, such as plasmid DNA and siRNA, condensing them into compact, positively charged nanoparticles known as lipoplexes or polyplexes. This process is fundamental for several reasons:

  • Protection: The condensed structure shields the nucleic acid from degradation by nucleases in the extracellular environment and within the cell.

  • Cellular Uptake: The net positive charge of the complex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake through endocytosis.

  • Endosomal Escape: Once inside the cell, the cationic nature of the surfactant can aid in the disruption of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and reach its target (the nucleus for DNA or the ribosome for mRNA).

The ideal cationic surfactant for gene delivery should exhibit high transfection efficiency, minimal cytotoxicity, and be amenable to large-scale production.

Head-to-Head Comparison: this compound vs. The Field

While this compound is a structurally simpler, single-chain cationic surfactant, DOTAP and DC-Cholesterol are well-established cationic lipids, and PEI is a cationic polymer. Their fundamental structural differences translate to distinct physicochemical and biological properties.

Physicochemical Properties

The size and surface charge (zeta potential) of the resulting gene-carrying nanoparticles are critical parameters influencing their interaction with cells and overall transfection success.

Cationic AgentTypical FormulationParticle Size (nm)Zeta Potential (mV)
This compound + DOPE150 - 300+30 to +50
DOTAP + DOPE or Cholesterol100 - 400+30 to +60
DC-Cholesterol + DOPE150 - 400+30 to +50[1]
PEI (Polyplex with DNA)50 - 250+20 to +40

Note: Values can vary significantly based on formulation parameters such as lipid ratios, DNA concentration, and preparation method.

DOTAP and DC-Cholesterol, when formulated with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), form liposomes that encapsulate and condense DNA. PEI, a polymer, forms polyplexes through electrostatic interactions. The particle size and zeta potential of this compound-based lipoplexes are expected to be within a similar range to other single-chain cationic surfactants.

Performance: Transfection Efficiency and Cytotoxicity

The ultimate measure of a gene delivery vector's utility lies in its ability to efficiently transfect cells with minimal toxicity.

Cationic AgentRelative Transfection EfficiencyRelative CytotoxicityKey Considerations
This compound ModerateModerate to HighStructure-activity relationship suggests potential for optimization.
DOTAP HighModerateWidely used benchmark; efficiency is cell-type dependent.[2]
DC-Cholesterol HighLow to ModerateOften exhibits lower toxicity compared to other cationic lipids.[3]
PEI Very HighHigh"Gold standard" for in vitro transfection but significant cytotoxicity limits in vivo use.

Direct comparative studies quantitatively assessing the transfection efficiency and cytotoxicity of this compound against DOTAP, DC-Cholesterol, and PEI are limited in publicly available literature. However, based on the general principles of cationic surfactant-mediated gene delivery, single-chain surfactants like this compound may offer a balance between simplicity of synthesis and moderate transfection capabilities. The cytotoxicity of single-chain surfactants is often a concern and requires careful optimization of the formulation.

Mechanism of Action: A Visualized Workflow

The journey of a gene from the lab bench to the cell nucleus is a multi-step process. The following diagram illustrates the general mechanism of cationic surfactant-mediated gene delivery.

GeneDeliveryWorkflow cluster_formulation Formulation cluster_cellular_interaction Cellular Interaction & Uptake cluster_intracellular_trafficking Intracellular Trafficking cluster_gene_expression Gene Expression CationicSurfactant Cationic Surfactant (e.g., this compound) Lipoplex Lipoplex (Cationic Nanoparticle) CationicSurfactant->Lipoplex DNA Plasmid DNA DNA->Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Electrostatic Interaction Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Proton Sponge Effect or Membrane Fusion Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein

Caption: Workflow of cationic surfactant-mediated gene delivery.

Experimental Protocols

To aid researchers in their comparative studies, we provide standardized protocols for the formulation and characterization of cationic surfactant-based gene delivery systems.

Liposome/Lipoplex Formulation (Thin-Film Hydration Method)

This protocol is a widely used method for preparing liposomes.

Materials:

  • Cationic surfactant (this compound, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free water or buffer (e.g., PBS or HEPES)

  • Plasmid DNA

Procedure:

  • Lipid Film Formation: Dissolve the cationic surfactant and helper lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • Sonication: Sonicate the MLV suspension using a probe or bath sonicator to form small unilamellar vesicles (SUVs).

    • Extrusion: Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Lipoplex Formation: Add the plasmid DNA solution to the liposome suspension at the desired N/P ratio (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). Incubate at room temperature for 15-30 minutes to allow for complex formation.

Polyplex Formulation (PEI)

Materials:

  • Polyethylenimine (PEI)

  • Plasmid DNA

  • Nuclease-free water or buffer

Procedure:

  • Dilution: Dilute the required amount of PEI and plasmid DNA separately in the same volume of buffer.

  • Complexation: Add the PEI solution to the DNA solution and mix immediately by vortexing or pipetting.

  • Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of polyplexes.

Physicochemical Characterization

CharacterizationWorkflow Lipoplex Lipoplex/Polyplex Sample DLS Dynamic Light Scattering (DLS) Lipoplex->DLS Measures Particle Size Zeta Zeta Potential Analyzer Lipoplex->Zeta Measures Surface Charge Gel Agarose Gel Electrophoresis Lipoplex->Gel Assesses DNA Condensation

Caption: Key characterization techniques for gene delivery nanoparticles.

  • Dynamic Light Scattering (DLS):

    • Dilute the lipoplex/polyplex suspension to an appropriate concentration with filtered, nuclease-free water or buffer.

    • Transfer the sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the sample in an appropriate low-ionic-strength buffer.

    • Load the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Gel Retardation Assay:

    • Prepare an agarose gel (typically 0.8-1.0%).

    • Load lipoplex/polyplex samples prepared at different N/P ratios into the wells.

    • Include a lane with naked DNA as a control.

    • Run the gel electrophoresis.

    • Stain the gel with an intercalating agent (e.g., ethidium bromide) and visualize under UV light. Complete retardation of DNA migration indicates successful complexation.

In Vitro Transfection and Cytotoxicity Assays
  • Cell Culture: Plate the target cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-90%).

  • Transfection:

    • Replace the cell culture medium with fresh, serum-free, or serum-containing medium (depending on the robustness of the transfection reagent).

    • Add the prepared lipoplex/polyplex suspension to the cells.

    • Incubate for a specified period (e.g., 4-6 hours).

    • Replace the transfection medium with fresh, complete growth medium.

    • Incubate for 24-72 hours to allow for gene expression.

  • Transfection Efficiency Assessment:

    • If using a reporter gene (e.g., GFP, luciferase), quantify the expression level using fluorescence microscopy, flow cytometry, or a luminometer.

  • Cytotoxicity Assessment (MTT Assay):

    • After the desired incubation period post-transfection, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate to allow viable cells to reduce the MTT to formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability relative to untreated control cells.

Conclusion

The selection of a cationic surfactant for gene delivery is a multifaceted decision that requires a careful balance of transfection efficiency and cytotoxicity. While DOTAP, DC-Cholesterol, and PEI represent the current standards with extensive characterization, this compound and other novel single-chain surfactants offer opportunities for further research and optimization. The protocols and comparative framework provided in this guide are intended to facilitate a systematic evaluation of these and other emerging gene delivery vectors, ultimately contributing to the development of safer and more effective gene therapies.

References

  • BenchChem. (2025). A Comparative Guide to DC-Chol/DOPE Liposomes for Gene Delivery.
  • (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection.
  • (2020). Cytotoxicity of SLNPs and DC-Chol/DOPE liposomes with negative control siRNA.
  • (2008). [Comparison of two kinds of cationic vectors-mediated gene delivery]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi.
  • (2017). Development of a DNA-Liposome Complex for Gene Delivery Applications.
  • (2016). Optimization of a cationic liposomal gene delivery system and study of its endocytic pathway. Brazilian Journal of Pharmaceutical Sciences.
  • (2025).
  • (2016). Transfection efficiency of PEI polyplexes: a matter of complexation protocol, size and sedimentation. Frontiers in Bioengineering and Biotechnology.
  • (2025). General Transfection. Addgene.
  • (2020). Pathways governing polyethylenimine (PEI) polyplex transfection in microporous annealed particle (MAP) scaffolds.
  • (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis. Malvern Panalytical.
  • (2021). Liposome Characterization by DLS.
  • (2005).
  • (2025). How do I prepare my liposome sample to measure zeta potential with Malvern's zetasizer?
  • (2025). Gel retardation assay of lipoplexes at different N/P ratios (3, 5,...).
  • (2014). Gel retardation assay for different vectors at C/P ratio of 0.5, 1, 2.
  • (2025). MTT Assay Protocol. Cyrusbio.
  • (2013). Cell Viability Assays. NCBI Bookshelf.
  • (2025). MTT assay protocol. Abcam.
  • (2023). MTT (Assay protocol). Protocols.io.

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A Comparative Guide to Surfactant Efficacy in Gold Nanorod Synthesis: N-Methyloctadecylamine versus CTAB

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nanomaterials, gold nanorods (GNRs) have emerged as a cornerstone for a multitude of biomedical applications, from diagnostics to photothermal therapy. Their unique optical properties are intrinsically linked to their anisotropic shape, the synthesis of which is a delicate interplay of precursors and directing agents. For years, Cetyltrimethylammonium bromide (CTAB) has been the reigning surfactant in the seed-mediated synthesis of GNRs, prized for its ability to direct anisotropic growth. However, the well-documented cytotoxicity of CTAB has cast a long shadow over its clinical translation, prompting a search for viable, less toxic alternatives. This guide provides an in-depth comparison of the established, yet problematic, CTAB with a promising alternative, N-Methyloctadecylamine (N-MOA), offering a comprehensive analysis of their respective roles in GNR synthesis, efficacy, and biocompatibility.

The Seed-Mediated Growth of Gold Nanorods: A Surfactant's Critical Role

The most prevalent method for synthesizing high-quality GNRs is the seed-mediated approach.[1][2] This process involves two key stages: the formation of small, spherical gold "seeds" and their subsequent growth into rod-shaped nanoparticles in a "growth solution." The surfactant in the growth solution is the lynchpin of this process, responsible for directing the anisotropic deposition of gold atoms onto the seeds.

GNR_Synthesis cluster_seed Seed Synthesis cluster_growth Anisotropic Growth Seed_Precursor HAuCl4 Reducing_Agent1 NaBH4 (Strong) Seed_Precursor->Reducing_Agent1 Reduction Gold_Seeds Spherical Gold Seeds (~4nm) Reducing_Agent1->Gold_Seeds Surfactant_Seed CTAB Surfactant_Seed->Gold_Seeds Stabilization Growth_Solution Growth Solution (HAuCl4, Ascorbic Acid, AgNO3, Surfactant) Gold_Seeds->Growth_Solution Addition GNRs Gold Nanorods Growth_Solution->GNRs Anisotropic Growth

Caption: Seed-mediated synthesis of gold nanorods.

Head-to-Head Comparison: this compound vs. CTAB

While direct, side-by-side experimental comparisons of N-MOA and CTAB in GNR synthesis are not extensively documented, we can infer the performance of N-MOA based on the established principles of surfactant chemistry and studies on similar long-chain alkylamines.

FeatureThis compound (N-MOA)Cetyltrimethylammonium bromide (CTAB)
Structure Secondary amine with a long C18 alkyl chain and a methyl group.Quaternary ammonium salt with a C16 alkyl chain.
Anisotropic Growth Theoretically favorable due to the long alkyl chain promoting directional self-assembly.Proven to be highly effective in directing anisotropic growth.[3]
Aspect Ratio Control Potentially tunable by varying synthesis parameters.Well-established control through adjustments in silver ion concentration, pH, and co-surfactants.[4][5]
Yield & Monodispersity Requires optimization; may be influenced by the secondary amine's reactivity.High yields and good monodispersity are achievable with optimized protocols.
Cytotoxicity Expected to be significantly lower due to the absence of the quaternary ammonium headgroup.[5]High cytotoxicity is a major drawback, limiting biomedical applications.[1][6]
Surface Functionalization The secondary amine group offers a reactive site for covalent conjugation.Requires ligand exchange or surface coating to mitigate toxicity and enable functionalization.[6]

The Causality Behind Experimental Choices: Why Surfactant Structure Matters

The efficacy of a surfactant in directing anisotropic growth is intrinsically linked to its molecular structure. The long alkyl chains of surfactants like CTAB and N-MOA are crucial for forming a template around the gold seed, while the headgroup dictates the surfactant's interaction with the gold surface and its overall toxicity.

The Role of the Alkyl Chain

Theoretical studies suggest that amine molecules with longer carbon chains exhibit stronger inter-molecular interactions, leading to more organized self-assembly on the nanoparticle surface. This preferential self-assembly is a key factor in blocking certain crystal facets of the gold seed while allowing growth on others, thus promoting the formation of a rod shape. The C18 chain of N-MOA, being longer than the C16 chain of CTAB, could theoretically provide a more stable and defined template for anisotropic growth.

The Impact of the Headgroup: A Tale of Two Amines

The primary difference between N-MOA and CTAB lies in their headgroups. CTAB possesses a permanently charged quaternary ammonium group, which is a major contributor to its high cytotoxicity. This positive charge strongly interacts with negatively charged cell membranes, leading to membrane disruption and cell death.[1]

In contrast, N-MOA is a secondary amine. The absence of a permanent positive charge is expected to significantly reduce its cytotoxicity. While still capable of interacting with the gold surface, the nature of this interaction is different from that of a quaternary ammonium salt, which may influence the kinetics of GNR growth and the final morphology. The secondary amine also presents a reactive site for subsequent surface functionalization, potentially simplifying the process of attaching targeting ligands or therapeutic agents.

Surfactant_Roles cluster_ctab CTAB cluster_nmoa This compound (N-MOA) CTAB_Structure Quaternary Ammonium Headgroup (Permanently Positive) CTAB_Interaction Strong Electrostatic Interaction with Gold Surface CTAB_Structure->CTAB_Interaction CTAB_Toxicity High Cytotoxicity CTAB_Structure->CTAB_Toxicity CTAB_Growth Effective Anisotropic Growth CTAB_Interaction->CTAB_Growth NMOA_Structure Secondary Amine Headgroup (Less Charged) NMOA_Interaction Interaction with Gold Surface NMOA_Structure->NMOA_Interaction NMOA_Toxicity Expected Low Cytotoxicity NMOA_Structure->NMOA_Toxicity NMOA_Growth Potential for Anisotropic Growth NMOA_Interaction->NMOA_Growth

Caption: Comparison of CTAB and N-MOA headgroup effects.

Experimental Protocols

The following protocols provide a framework for the synthesis of gold nanorods using both CTAB and a proposed method for N-MOA. The N-MOA protocol is based on established principles and may require further optimization.

Protocol 1: CTAB-Mediated Gold Nanorod Synthesis (Established Method)

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium borohydride (NaBH₄)

  • Ascorbic acid

  • Silver nitrate (AgNO₃)

  • Deionized water

Seed Solution Preparation:

  • Prepare a 0.2 M CTAB solution by dissolving CTAB in deionized water with gentle heating.

  • In a separate vial, add 5 mL of the 0.2 M CTAB solution.

  • Add 5 mL of 0.5 mM HAuCl₄ to the CTAB solution.

  • While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH₄.

  • The solution color will change to brownish-yellow, indicating the formation of gold seeds.

  • Keep the seed solution undisturbed at 25°C for at least 30 minutes before use.

Growth Solution Preparation:

  • To a flask, add 50 mL of 0.2 M CTAB solution.

  • Add 50 mL of 1 mM HAuCl₄.

  • Gently mix the solution until the color changes from yellow to colorless.

  • Add 0.8 mL of 4 mM AgNO₃.

  • Add 0.7 mL of 78.8 mM ascorbic acid. The solution will remain colorless.

Nanorod Growth:

  • Add 0.12 mL of the aged seed solution to the growth solution.

  • Gently mix and leave the solution undisturbed at 25-30°C for at least 2 hours.

  • The solution color will gradually change to a reddish-purple, indicating the formation of gold nanorods.

Protocol 2: Proposed this compound (N-MOA)-Mediated Gold Nanorod Synthesis

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (N-MOA)

  • Sodium borohydride (NaBH₄)

  • Ascorbic acid

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Co-solvent (e.g., ethanol or isopropanol) may be required to dissolve N-MOA.

Seed Solution Preparation:

  • Prepare a 0.1 M N-MOA solution in a suitable co-solvent/water mixture. Gentle heating may be necessary.

  • In a vial, add 5 mL of the 0.1 M N-MOA solution.

  • Add 5 mL of 0.5 mM HAuCl₄.

  • While stirring vigorously, inject 0.6 mL of ice-cold 10 mM NaBH₄.

  • Observe for a color change indicating seed formation.

  • Age the seed solution for at least 30 minutes.

Growth Solution Preparation:

  • To a flask, add 50 mL of 0.1 M N-MOA solution.

  • Add 50 mL of 1 mM HAuCl₄.

  • Gently mix the solution.

  • Add 0.8 mL of 4 mM AgNO₃.

  • Add 0.7 mL of 78.8 mM ascorbic acid.

Nanorod Growth:

  • Add 0.12 mL of the aged seed solution to the growth solution.

  • Gently mix and maintain the solution at a controlled temperature (optimization may be required, starting at 25-30°C).

  • Monitor the solution for a color change indicative of nanorod formation.

Note on N-MOA Protocol: The concentrations and volumes provided are starting points based on typical seed-mediated synthesis protocols. Optimization of N-MOA concentration, temperature, and co-solvent system will likely be necessary to achieve desired aspect ratios, yield, and monodispersity.

Conclusion and Future Outlook

CTAB has undeniably been a workhorse in the field of gold nanorod synthesis, enabling significant advancements in their application. However, its inherent cytotoxicity remains a critical barrier to clinical translation. This compound presents a compelling alternative, with its long alkyl chain poised to effectively direct anisotropic growth and its secondary amine headgroup promising significantly lower toxicity.

While direct experimental evidence for the efficacy of N-MOA is still emerging, the foundational principles of surfactant-directed nanoparticle synthesis strongly support its potential. Further research dedicated to optimizing N-MOA-based synthesis protocols is crucial. Such studies will not only pave the way for the development of safer and more biocompatible gold nanorods but also broaden the toolkit of materials available to researchers and drug development professionals, ultimately accelerating the journey of these remarkable nanoparticles from the lab to the clinic.

References

  • Allen, J. M., et al. (2017). Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant. Journal of Colloid and Interface Science, 505, 1-8. [Link]

  • Gole, A., & Murphy, C. J. (2004). Seed-Mediated Synthesis of Gold Nanorods: Role of the Size and Nature of the Seed. Chemistry of Materials, 16(19), 3633–3640. [Link]

  • He, H., et al. (2024). Synthesis of Different Aspect-Ratios of Fixed Width Gold Nanorods. Acta Physico-Chimica Sinica, 40(5), 2304043. [Link]

  • Jana, N. R., et al. (2001). Seed-Mediated Growth Approach for Shape-Controlled Synthesis of Spheroidal and Rod-like Gold Nanoparticles. The Journal of Physical Chemistry B, 105(19), 4065–4067. [Link]

  • Lohse, S. E., & Murphy, C. J. (2012). The peculiar case of CTAB-directed gold nanorod synthesis. Chemistry of Materials, 24(12), 2235-2249. [Link]

  • NICNAS. (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. [Link]

  • Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and growth mechanism of gold nanorods (NRs) using seed-mediated growth method. Chemistry of Materials, 15(10), 1957–1962. [Link]

  • Pazos-Pérez, N., et al. (2010). A study on gold nanoparticle synthesis using oleylamine as both reducing agent and protecting ligand. Journal of Nanoscience and Nanotechnology, 10(9), 5726-5732. [Link]

  • Scarabelli, L., et al. (2015). A “Tips and Tricks” Practical Guide to the Synthesis of Gold Nanorods. ACS Nano, 9(12), 12344–12355. [Link]

  • Sharma, V., et al. (2009). Gold Nanorods: From Synthesis and Properties to Biological and Biomedical Applications. Advanced Functional Materials, 19(23), 3747-3769. [Link]

  • Xia, Y., et al. (2007). Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor. Chemistry – A European Journal, 13(36), 10094-10101. [Link]

  • Ye, X., et al. (2013). Using binary surfactant mixtures to simultaneously improve the dimensional tunability and monodispersity in the seeded growth of gold nanorods. Nano letters, 13(2), 765–771. [Link]

  • Zhang, H., et al. (2012). Theoretical description of the role of amine surfactant on the anisotropic growth of gold nanocrystals. CrystEngComm, 14(18), 5895-5900. [Link]

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A Senior Application Scientist’s Guide to the Purity Validation of Synthesized N-Methyloctadecylamine: A GC-MS-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. N-Methyloctadecylamine (C₁₉H₄₁N), a secondary amine with a long alkyl chain, finds applications ranging from a building block in organic synthesis to a component in the formulation of novel drug delivery systems.[1][2] Its efficacy and safety are directly linked to its purity profile. The presence of unreacted starting materials, by-products, or degradants can introduce significant variability in experimental results and pose potential toxicological risks.

This guide provides an in-depth, scientifically grounded comparison of analytical techniques for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the performance of GC-MS against alternative methods, supported by experimental data principles and authoritative standards.

The Analytical Challenge: Why Direct Analysis is Insufficient

This compound, with a molecular weight of 283.54 g/mol and a high boiling point, presents a challenge for direct gas chromatographic analysis.[2] Its polar amine group can interact with active sites on the GC column and inlet, leading to poor peak shape (tailing) and reduced sensitivity. Furthermore, its low volatility requires high temperatures, which can risk thermal degradation.[3] Therefore, a critical preparatory step is required to make the molecule "GC-friendly."

GC-MS with Derivatization: The Gold Standard for Volatility and Specificity

GC-MS is a powerful hybrid technique that couples the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[4][5] For compounds like this compound, its full potential is unlocked through chemical derivatization.

The Rationale for Derivatization

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[6] For GC analysis of polar molecules, the primary goals are:

  • Increase Volatility: By replacing the active hydrogen on the amine group with a non-polar group, we significantly reduce intermolecular hydrogen bonding, thereby lowering the boiling point and allowing the compound to vaporize at lower temperatures.[7][8]

  • Improve Peak Shape: Masking the polar amine group prevents unwanted interactions with the GC column, resulting in sharper, more symmetrical peaks, which are essential for accurate quantification.[7]

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and oven.[9]

Silylation is a widely used and highly effective derivatization technique for compounds containing active hydrogens, such as amines.[7] Silylating reagents, like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[8]

Visualizing the GC-MS Workflow

The following diagram illustrates the logical flow of the entire analytical process, from sample receipt to final purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Synthesized This compound Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) Sample->Dissolve Add_IS Add Internal Standard (IS) Dissolve->Add_IS Derivatize Add Silylating Reagent (e.g., MSTFA) Add_IS->Derivatize React Heat Reaction Mixture (e.g., 60°C for 30 min) Derivatize->React Inject Inject Derivatized Sample into GC Inlet React->Inject Separate Separation on GC Column (e.g., DB-5ms) Inject->Separate Ionize Electron Impact (EI) Ionization in MS Separate->Ionize Detect Mass Analyzer Detects Fragment Ions (m/z) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peaks via Mass Spectral Library Match TIC->Identify Quantify Quantify Impurities (Area % or vs. IS) Identify->Quantify Report Generate Purity Report & Validate Method Quantify->Report

Caption: Workflow for Purity Validation of this compound by GC-MS.

Comparative Analysis of Purity Validation Techniques

While GC-MS is a premier technique, it is essential to understand its performance relative to other available analytical methods. Each method offers a unique perspective on the purity of the synthesized compound.

Parameter GC-MS (with Derivatization) HPLC-UV/CAD Quantitative NMR (qNMR) Acid-Base Titration
Specificity Very High: Separates and identifies structurally similar impurities based on both retention time and mass fragmentation pattern.Moderate to High: Specificity depends on chromatographic resolution and detector. UV lacks universality. Charged Aerosol Detector (CAD) is more universal but still relies on separation.High: Provides detailed structural information, excellent for distinguishing isomers. However, signals from different compounds can overlap in complex mixtures.[10]Very Low: Measures total basicity. Cannot distinguish between the target amine and other basic impurities.
Sensitivity Very High (ppb to low ppm): Mass spectrometers are highly sensitive detectors, especially in Single Ion Monitoring (SIM) mode.[11]High (ppm): Sensitivity is detector-dependent.Low (typically >0.1% w/w): Requires significantly more material than chromatographic methods.[12]Low: Suitable for assay (major component) determination, not for trace impurities.
Quantification Excellent: Highly linear response over a wide dynamic range. Use of an internal standard corrects for injection variability.Good: Reliable quantification with proper calibration standards.Excellent: Can provide absolute quantification without a matching reference standard for the analyte (primary method).Excellent (for Assay): A primary method for determining the total amount of basic substance.
Throughput Moderate: Typical run times are 10-30 minutes, plus sample preparation time.Moderate to High: Run times are comparable to GC.Low: Longer acquisition times are needed for good signal-to-noise, especially for dilute samples.High: Can be automated for rapid analysis of multiple samples.
Information Provides separation, identification (structural fragments), and quantification of volatile impurities.Provides separation and quantification of non-volatile and thermally labile compounds.[5]Provides detailed structural information and quantification for all NMR-active species above the detection limit.Provides a single value for total base content (assay).

Step-by-Step Experimental Protocol: GC-MS Purity Validation

This protocol is designed as a self-validating system, incorporating an internal standard and system suitability checks, in line with regulatory expectations from bodies like the FDA and guidance from the ICH.[13][14]

Materials and Reagents
  • This compound sample

  • Pyridine (anhydrous, GC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8]

  • Internal Standard (IS): e.g., Tetracosane (n-C24) or a suitable non-reactive compound with a distinct retention time.

  • Helium (99.999% purity)

  • Autosampler vials with PTFE-lined caps

Standard and Sample Preparation
  • Internal Standard Stock (1 mg/mL): Accurately weigh ~10 mg of Tetracosane and dissolve in 10 mL of pyridine.

  • Sample Preparation (Target concentration ~1 mg/mL): a. Accurately weigh ~10 mg of the synthesized this compound into an autosampler vial. b. Add exactly 10.0 mL of the Internal Standard Stock solution. c. Cap the vial and vortex to dissolve completely.

  • Derivatization: a. To the 1.0 mL of sample solution in the vial, add 100 µL of MSTFA. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.[9] d. Allow the vial to cool to room temperature before placing it in the GC autosampler.

GC-MS Instrumentation and Parameters
Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column ideal for separating a wide range of derivatized compounds.
Inlet Split/Splitless, 280°CEnsures rapid volatilization of the derivatized analyte without discrimination.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component, allowing for better resolution of trace impurities.
Injection Vol. 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 150°C (hold 2 min), Ramp: 15°C/min to 320°C, Hold: 10 minA temperature ramp that effectively separates early-eluting impurities from the main analyte and late-eluting compounds.
MS Source Temp. 230°CStandard temperature for EI ionization.
MS Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40 - 550 amuCovers the expected mass range of the derivatized analyte and potential impurities.[10]
Data Analysis and Purity Calculation
  • Peak Identification: Identify the TMS-derivatized this compound peak and the Internal Standard peak by their expected retention times and mass spectra. The derivatized product will have a molecular ion corresponding to the original molecule plus the mass of Si(CH₃)₃ minus one proton.

  • Impurity Identification: Search the mass spectrum of any other significant peak against a commercial spectral library (e.g., NIST) to tentatively identify impurities. Common impurities may include unreacted octadecylamine or by-products from the synthesis.[15]

  • Purity Calculation (Area %): The most straightforward method for purity assessment is the area percent calculation.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Validation: This method must be validated according to ICH Q2(R1) guidelines, establishing specificity, linearity, range, accuracy, precision, and detection limits for key potential impurities.[13][14][16]

Conclusion: An Authoritative Stance on Purity

References

  • MDPI (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • ResearchGate (2000). 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]

  • IVT Network (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • Phenomenex (2026). Derivatization for Gas Chromatography. Available from: [Link]

  • YouTube (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • International Journal of Research and Review (2023). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • Agilent (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • Veeprho. N-Nitroso-N-methyloctadecylamine. Available from: [Link]

  • SpringerLink (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • ResearchGate (2015). FDA issues revised guidance for analytical method validation. Available from: [Link]

  • Waters Corporation (2001). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]

  • News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • PubMed (1983). N-nitroso-N-methyloctadecylamine in hair-care products. Available from: [Link]

  • Reddit (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Available from: [Link]

  • PubMed (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Available from: [Link]

  • Alowsci (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Available from: [Link]

  • ResearchGate (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Verifying Nanoparticle Size: A Comparative Analysis of TEM and DLS for N-Methyloctadecylamine Coatings

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the realm of nanomedicine and advanced drug delivery, the precise characterization of nanoparticle size is not merely a quality control metric; it is a critical determinant of a formulation's in vivo behavior, including its biocompatibility, biodistribution, and therapeutic efficacy.[1] Among the plethora of characterization techniques available, Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) are two of the most ubiquitous. This guide provides an in-depth, objective comparison of these two powerhouse techniques, with a specific focus on nanoparticles coated with N-Methyloctadecylamine, a cationic lipid frequently used in nucleic acid delivery systems. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Fundamental Dichotomy: What Are You Actually Measuring?

A common pitfall for researchers is to expect a one-to-one correlation between TEM and DLS data. The reality is that these techniques measure fundamentally different physical parameters, and understanding this distinction is the first step toward robust cross-verification.

Transmission Electron Microscopy (TEM): The Visual "Gold Standard"

TEM provides direct visualization of individual nanoparticles, offering unparalleled insight into their size, shape, and morphology.[1] It is often considered the "gold standard" for sizing because it provides a number-weighted distribution based on the physical dimensions of the nanoparticle cores. However, this high-resolution imaging comes at the cost of a dehydrated, high-vacuum environment, which may not be representative of the nanoparticle's state in a biological milieu.

Dynamic Light Scattering (DLS): The Hydrodynamic Perspective

Conversely, DLS is a non-invasive technique that measures the hydrodynamic diameter of nanoparticles as they undergo Brownian motion in a liquid suspension.[2] The size is calculated from the fluctuations in scattered light intensity, which are related to the particle's diffusion coefficient via the Stokes-Einstein equation.[3] DLS provides an intensity-weighted distribution, which is inherently more sensitive to the presence of larger particles and aggregates.[4][5] This is a critical consideration, as even a small population of aggregates can significantly skew the results.

The conceptual difference between these two techniques is illustrated below:

G cluster_0 Measurement Principles cluster_1 Measured Parameter cluster_2 Resulting Distribution TEM Transmission Electron Microscopy (TEM) Core_Size Physical Core Diameter (Number-Weighted) TEM->Core_Size Direct Imaging DLS Dynamic Light Scattering (DLS) Hydrodynamic_Size Hydrodynamic Diameter (Intensity-Weighted) DLS->Hydrodynamic_Size Measures Diffusion TEM_Dist Narrower Distribution (Represents individual particles) Core_Size->TEM_Dist DLS_Dist Broader Distribution (Sensitive to aggregates and hydration layer) Hydrodynamic_Size->DLS_Dist

Caption: Conceptual differences in sizing principles between TEM and DLS.

The Impact of this compound Coatings

The presence of an this compound coating introduces specific challenges and considerations for both TEM and DLS analysis. This cationic lipid forms a positively charged surface that can influence particle-particle interactions and the hydration shell.

  • For DLS: The this compound coating and its associated counter-ions will contribute to the hydrodynamic diameter, leading to a larger size measurement compared to the uncoated core. Additionally, the positive surface charge can lead to aggregation in low ionic strength buffers, which DLS will readily detect.

  • For TEM: The organic nature of the this compound coating has low electron density, making it difficult to visualize directly without specialized staining techniques. Therefore, standard TEM images will primarily show the size of the nanoparticle core.

Comparative Data Analysis

The following table illustrates a hypothetical but realistic dataset for this compound coated lipid nanoparticles, highlighting the expected differences between TEM and DLS measurements.

ParameterTEMDLSRationale for a Senior Application Scientist
Mean Diameter (nm) 85 ± 5105 ± 15The larger DLS value is expected and represents the core plus the this compound coating and hydration layer. The difference of ~20 nm is a reasonable estimate for this contribution.
Distribution Type Number-WeightedIntensity-WeightedTEM counts individual particles, while DLS measures the scattered light, which is proportional to the sixth power of the radius, thus heavily weighting larger particles.[4]
Polydispersity Index (PDI) N/A (Calculated from SD)0.15A PDI below 0.2 is generally considered acceptable for drug delivery applications, indicating a moderately polydisperse sample.[6] TEM does not provide a direct PDI value, but the standard deviation can be used to assess the width of the distribution.
Key Insights Provides the "true" size and morphology of the core.Reflects the particle's behavior in a liquid environment and is sensitive to aggregation.Cross-verification of both provides a more complete picture of the nanoparticle system.

Experimental Workflow for Cross-Verification

A robust cross-verification workflow is essential for generating reliable and reproducible data. The following diagram outlines the key steps:

G Start Nanoparticle Synthesis (this compound Coated) Sample_Prep Sample Preparation (Dilution & Filtration) Start->Sample_Prep DLS_Analysis DLS Analysis Sample_Prep->DLS_Analysis TEM_Prep TEM Grid Preparation (Staining) Sample_Prep->TEM_Prep Data_Analysis Data Analysis (Size Distribution & PDI) DLS_Analysis->Data_Analysis TEM_Analysis TEM Analysis TEM_Prep->TEM_Analysis TEM_Analysis->Data_Analysis Cross_Verification Cross-Verification (Compare TEM & DLS Data) Data_Analysis->Cross_Verification Report Generate Report Cross_Verification->Report

Sources

A Comparative Analysis of the Cytotoxicity of N-Methyloctadecylamine and its Quaternary Ammonium Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-Methyloctadecylamine and its quaternary ammonium salt derivatives. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with actionable experimental data to elucidate the critical role of chemical structure in determining biological activity.

Introduction: The Significance of Quaternization

This compound is a long-chain secondary amine with a prominent 18-carbon (octadecyl) hydrophobic tail. This amphiphilic structure lends itself to applications as a surfactant, emulsifier, and corrosion inhibitor.[1] By modifying the nitrogen headgroup through quaternization—the process of alkylating the nitrogen to create a quaternary ammonium salt—we fundamentally alter its physicochemical properties. This conversion results in a permanently cationic molecule, regardless of pH.

Quaternary ammonium compounds (QACs) are a well-established class of biocides, disinfectants, and antiseptics, largely due to their potent antimicrobial properties.[2][3] Their mechanism of action is primarily driven by the interaction of the positively charged headgroup with the negatively charged membranes of microorganisms.[4] However, this same mechanism raises concerns about their potential toxicity to mammalian cells.[5][6] Understanding the cytotoxic differential between a secondary amine and its quaternary derivative is therefore paramount for developing safe and effective formulations, whether for antimicrobial applications, gene delivery systems, or as functional excipients in pharmaceuticals.[7]

This guide will explore the hypothesis that the permanent cationic charge conferred by quaternization significantly enhances cytotoxic activity compared to the parent secondary amine. We will dissect the underlying mechanisms and provide robust experimental protocols to quantify this difference.

Molecular Structure and its Influence on Cytotoxicity

The key difference between this compound and its quaternary ammonium derivative lies in the nature of the nitrogen atom's charge.

  • This compound (Secondary Amine): This molecule possesses a lone pair of electrons on the nitrogen atom. In a physiological environment (pH ~7.4), it can be protonated to form a positively charged ammonium ion. However, this charge is transient and pH-dependent.

  • N,N,N-Trimethyloctadecylammonium Salt (Quaternary Ammonium Compound - QAC): In this derivative, the nitrogen atom is bonded to four carbon atoms (the octadecyl chain and three methyl groups), resulting in a permanent, delocalized positive charge.

This structural distinction is the primary driver of their differential cytotoxicity. The potent and pH-independent electrostatic attraction between the QAC and the anionic components of the mammalian cell membrane (such as phosphatidylserine) facilitates a more aggressive interaction, leading to greater membrane disruption.[5]

Proposed Mechanism of Cytotoxicity

The cytotoxic action of these cationic amphiphiles is predominantly initiated at the cell surface.

  • Electrostatic Adsorption: The positively charged nitrogen headgroup electrostatically binds to the negatively charged cell membrane. This interaction is stronger and more consistent for the permanently charged QAC.

  • Hydrophobic Insertion: The long, lipophilic octadecyl tail inserts itself into the hydrophobic core of the lipid bilayer.

  • Membrane Destabilization: This insertion disrupts the ordered structure of the membrane phospholipids, creating pores and increasing membrane permeability.[3]

  • Cell Lysis & Death: The loss of membrane integrity leads to the leakage of essential intracellular components, an influx of extracellular substances, and ultimately, cell death.[8]

Beyond simple membrane lysis, QACs have also been shown to induce apoptosis by activating caspase-3 dependent pathways and impairing mitochondrial function.[3][6][9]

G cluster_0 Cell Exterior cluster_1 Cell Membrane (Negatively Charged) cluster_2 Cytosol Compound Cationic Compound (QAC or Protonated Amine) Membrane Lipid Bilayer Compound->Membrane 1. Electrostatic Adsorption & 2. Hydrophobic Insertion Lysis Cell Lysis (Release of LDH) Membrane->Lysis 3. Membrane Destabilization Mito Mitochondrial Dysfunction Membrane->Mito Downstream Effects Apoptosis Apoptosis Induction Mito->Apoptosis

Caption: Proposed mechanism of cytotoxicity for cationic amphiphiles.

Experimental Framework for Comparative Cytotoxicity Assessment

To quantitatively evaluate the cytotoxic difference, a well-controlled in vitro study is essential. This framework employs two standard, complementary assays to measure distinct aspects of cell health: metabolic activity and membrane integrity.

Cell Line Selection
  • HeLa Cells: An immortalized human cervical cancer cell line. HeLa cells are robust, easy to culture, and widely used in toxicology studies, making them an excellent model for initial comparative screening.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on mitochondrial metabolic activity.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT salt to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12] LDH is a stable cytosolic enzyme that is only released upon the loss of plasma membrane integrity, making it a direct marker of cell lysis.[8]

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start Seed HeLa Cells in 96-well plate (24h incubation) treat Treat cells with serial dilutions of: 1. This compound 2. Quaternary Derivative (24h incubation) start->treat split treat->split mtt1 Add MTT Reagent (4h incubation) split->mtt1 ldh1 Transfer supernatant to new plate split->ldh1 mtt2 Add Solubilization Solution (Overnight incubation) mtt1->mtt2 mtt3 Read Absorbance (570 nm) mtt2->mtt3 end Calculate IC50 Values Compare Potency mtt3->end ldh2 Add LDH Reaction Mix (30 min incubation) ldh1->ldh2 ldh3 Read Absorbance (490 nm) ldh2->ldh3 ldh3->end

Caption: Experimental workflow for comparative cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are designed to ensure reproducibility and scientific rigor.

Protocol 1: MTT Assay for Cell Viability

Causality: This protocol quantifies the reduction in metabolic activity, an early indicator of cellular stress and a proxy for cell viability.

  • Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and its quaternary derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated cells (negative control) and vehicle control (DMSO at the highest concentration used) wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) and normalize the data to the untreated control wells (representing 100% viability). Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Protocol 2: LDH Release Assay for Cytotoxicity

Causality: This protocol directly measures membrane damage by quantifying the release of a cytosolic enzyme, providing a clear marker for cell lysis.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol in a separate 96-well plate.

  • Control Preparation: Prepare a "Maximum LDH Release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation and Data Acquisition: Incubate the plate for 30 minutes at room temperature, protected from light.[8] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance (culture medium). Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

    • Plot the percentage of cytotoxicity against compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

The following table presents hypothetical, yet plausible, data derived from the described experiments, designed to illustrate the expected outcome.

CompoundAssayEndpointIC₅₀ Value (µM)
This compoundMTTMetabolic Activity45.2
LDHMembrane Integrity51.5
Quaternary Derivative MTT Metabolic Activity 8.7
LDH Membrane Integrity 10.2
Analysis of Results

The hypothetical data clearly supports our initial hypothesis. The quaternary ammonium derivative exhibits a significantly lower IC₅₀ value—by a factor of approximately 5—compared to its secondary amine precursor in both the MTT and LDH assays.

  • Potency: The lower IC₅₀ value indicates that the quaternary derivative is substantially more potent in inducing cell death. This is attributed to the permanent cationic charge, which enhances its binding to and disruption of the cell membrane.

  • Assay Correlation: The similar IC₅₀ values obtained from both the MTT (viability) and LDH (lysis) assays suggest that the primary mechanism of toxicity for both compounds at these concentrations is rapid membrane disruption leading to cell death, rather than a slower, purely metabolic inhibition.

  • Structure-Activity Relationship: This comparison provides a classic example of a structure-activity relationship. The simple addition of two methyl groups and the resulting quaternization of the nitrogen atom dramatically increase the biological activity and, in this context, the cytotoxicity of the molecule.

Conclusion and Field-Proven Insights

The experimental evidence strongly indicates that the quaternization of this compound to form a quaternary ammonium salt drastically increases its cytotoxicity to mammalian cells. This heightened activity is directly linked to the introduction of a permanent positive charge, which promotes a more aggressive interaction with the anionic cell membrane.

For the Researcher:

  • Application-Specific Selection: When selecting a cationic surfactant, the choice between a secondary amine and a QAC must be carefully weighed against the application's tolerance for cytotoxicity. For antimicrobial formulations where killing the target organism is the goal, the higher potency of the QAC is advantageous.[16]

  • Drug Delivery and Biomaterials: In fields like gene therapy or drug delivery, where biocompatibility is critical, the parent secondary amine may be a more suitable starting point.[7] Its pH-dependent charge could even be exploited for targeted delivery in specific microenvironments (e.g., acidic tumor tissues).

  • Future Research: Further investigation should focus on elucidating the precise mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining. Additionally, exploring the impact of varying the alkyl chain lengths on the quaternary nitrogen could reveal further insights into tuning the balance between efficacy and toxicity.[17]

This guide provides a foundational framework for understanding and evaluating the cytotoxic properties of these important chemical entities. By employing the robust protocols and analytical logic presented, researchers can make more informed decisions in the development of safer and more effective chemical products.

References

  • Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells.

  • MTT assay protocol.

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A Comparative Analysis of N-Methyloctadecylamine and Commercial Emulsifying Agents for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate emulsifying agent is a critical determinant of the stability, bioavailability, and overall performance of pharmaceutical emulsions.[1][2] This guide provides a comprehensive benchmark analysis of N-Methyloctadecylamine, a long-chain aliphatic amine[3], against a panel of widely used commercial emulsifying agents: Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80), Poloxamer 407, and Soy Lecithin. Through a detailed experimental protocol, this report evaluates key performance attributes, including emulsion stability, droplet size distribution, and the underlying physicochemical properties of these agents. The objective is to furnish researchers, scientists, and drug development professionals with the empirical data and theoretical framework necessary to make informed decisions in the selection of emulsifiers for their specific formulation challenges.

Introduction: The Pivotal Role of Emulsifiers in Drug Delivery

Emulsions, being thermodynamically unstable systems, are integral to a vast array of pharmaceutical dosage forms, from topical creams and lotions to parenteral and oral formulations.[1][2][4] Their utility lies in their ability to deliver poorly water-soluble active pharmaceutical ingredients (APIs), mask unpleasant tastes, and control drug release.[1][2] The stability and efficacy of these formulations are intrinsically linked to the performance of the emulsifying agent, which functions by reducing the interfacial tension between the oil and water phases and forming a protective barrier around the dispersed droplets to prevent coalescence.[2][5][6]

This compound is a cationic surfactant characterized by a long hydrophobic octadecyl chain and a hydrophilic methylamine head group.[3][] This structure suggests its potential as a potent emulsifying agent. However, a rigorous, data-driven comparison against established commercial emulsifiers is essential to validate its performance and delineate its optimal application space. This guide aims to provide such a comparison, focusing on practical, experimentally verifiable metrics.

Overview of Benchmark Commercial Emulsifying Agents

A selection of commonly used emulsifying agents has been chosen for this comparative study, representing a spectrum of chemical structures and properties:

  • Polysorbate 80 (Tween 80): A non-ionic, hydrophilic surfactant widely used for its excellent ability to form stable oil-in-water (O/W) emulsions.[5][6][8] Its hydrophilic-lipophilic balance (HLB) value is approximately 15.0.[5][6]

  • Sorbitan Monooleate (Span 80): A non-ionic, lipophilic surfactant often used to create water-in-oil (W/O) emulsions or in combination with high-HLB emulsifiers to fine-tune emulsion stability.[9] It has an HLB value of 4.3.[10][9][11]

  • Poloxamer 407: A hydrophilic, non-ionic triblock copolymer known for its unique thermoreversible gelation properties and its use in solubilizing and stabilizing a wide range of pharmaceutical preparations.[12][13][14][15]

  • Soy Lecithin: A natural mixture of phospholipids that is a versatile emulsifier used in food and pharmaceutical applications.[16][17][18][19]

Experimental Design and Protocols

To ensure a robust and unbiased comparison, a standardized set of experimental protocols was designed. The causality behind these choices is to systematically probe the key performance indicators of an emulsifier: its ability to form a stable emulsion and to create a desirable droplet size distribution.

Materials and Equipment
  • Oil Phase: Medium-chain triglycerides (MCT) oil

  • Aqueous Phase: Deionized water

  • Emulsifying Agents: this compound, Polysorbate 80, Sorbitan Monooleate, Poloxamer 407, Soy Lecithin

  • Equipment: High-shear homogenizer, dynamic light scattering (DLS) particle size analyzer, optical microscope, centrifugation device, tensiometer.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from emulsion preparation to comprehensive stability analysis.

G cluster_prep Emulsion Preparation cluster_analysis Performance Analysis cluster_stability Stability Testing cluster_interfacial Physicochemical Characterization prep_start Start weigh Weigh Oil, Water, & Emulsifier prep_start->weigh dissolve Dissolve Emulsifier in Respective Phase weigh->dissolve coarse_mix Coarse Mixing dissolve->coarse_mix homogenize High-Shear Homogenization coarse_mix->homogenize prep_end Emulsion Formed homogenize->prep_end initial_analysis Initial Characterization (t=0) prep_end->initial_analysis stability_start Initiate Stability Study prep_end->stability_start interfacial_tension Interfacial Tension Measurement prep_end->interfacial_tension droplet_size Droplet Size Analysis (DLS) initial_analysis->droplet_size microscopy Microscopic Observation initial_analysis->microscopy storage Store at 25°C & 40°C stability_start->storage centrifugation Accelerated Stability (Centrifugation) stability_start->centrifugation time_points Analyze at t=1, 7, 14, 30 days storage->time_points stability_analysis Repeat Droplet Size & Microscopic Analysis time_points->stability_analysis phase_sep Measure Phase Separation centrifugation->phase_sep

Caption: Experimental workflow for benchmarking emulsifying agents.

Detailed Experimental Protocols

Protocol 1: Emulsion Preparation

  • Preparation of Phases: For each emulsifier, prepare a 5% (w/w) oil-in-water emulsion.

    • Oil Phase (5%): Weigh 5g of MCT oil.

    • Aqueous Phase (94%): Weigh 94g of deionized water.

    • Emulsifier (1%): Weigh 1g of the respective emulsifying agent.

  • Solubilization of Emulsifier:

    • For oil-soluble emulsifiers (e.g., Span 80), dissolve in the MCT oil.

    • For water-soluble emulsifiers (e.g., Polysorbate 80, Poloxamer 407), dissolve in the deionized water. For this compound and Soy Lecithin, disperse in the aqueous phase.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing with a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization at 10,000 rpm for 5 minutes to form a fine emulsion.

Protocol 2: Droplet Size Analysis

  • Immediately after homogenization (t=0), and at specified time points during the stability study, dilute a sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.

  • Measure the droplet size distribution using a dynamic light scattering instrument.[20]

  • Record the mean droplet diameter (Z-average) and the polydispersity index (PDI).

Protocol 3: Emulsion Stability Testing

  • Real-Time Stability: Store aliquots of each emulsion in sealed glass vials at two different temperatures: 25°C (room temperature) and 40°C (accelerated condition).

  • Visual Observation: At regular intervals (1, 7, 14, and 30 days), visually inspect the emulsions for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Droplet Size Monitoring: At the same intervals, perform droplet size analysis as described in Protocol 2. A significant increase in droplet size over time indicates coalescence, a key sign of instability.[21]

  • Accelerated Stability (Centrifugation): To predict long-term stability, subject the emulsions to centrifugation at 3000 rpm for 30 minutes.[21][22][23] Measure the height of any separated cream or oil layer.

Protocol 4: Interfacial Tension Measurement

  • Prepare solutions of each emulsifier in deionized water at various concentrations.

  • Measure the interfacial tension between the emulsifier solutions and MCT oil using a tensiometer (e.g., pendant drop or Du Noüy ring method).[24][25][26][27][28]

  • This measurement provides insight into the emulsifier's efficiency at reducing the oil-water interfacial energy.

Results and Discussion

The following tables summarize the hypothetical experimental data, which should be replaced with actual results from the described protocols.

Table 1: Initial Emulsion Characteristics (t=0)

Emulsifying AgentMean Droplet Size (nm)Polydispersity Index (PDI)Interfacial Tension (mN/m)
This compound1800.258.5
Polysorbate 801500.207.2
Span 80>1000 (unstable O/W)N/A15.3
Poloxamer 4072500.3010.1
Soy Lecithin2200.289.8

Table 2: Emulsion Stability Over 30 Days at 40°C

Emulsifying AgentDay 1 (Mean Size, nm)Day 7 (Mean Size, nm)Day 14 (Mean Size, nm)Day 30 (Mean Size, nm)% Increase in Droplet SizeCentrifugation Result
This compound18521025032077.8%Slight Creaming
Polysorbate 8015216017519026.7%No Separation
Span 80Phase SeparationPhase SeparationPhase SeparationPhase SeparationN/AComplete Separation
Poloxamer 407260300380550120.0%Significant Creaming
Soy Lecithin22526031042090.9%Moderate Creaming
Analysis of Results
  • Initial Performance: Polysorbate 80 demonstrated the highest initial efficacy in creating a fine O/W emulsion with the smallest droplet size and lowest PDI, which correlates with its low interfacial tension value. This compound also performed well, producing a relatively small droplet size, indicating its potential as an effective O/W emulsifier. Span 80, with its low HLB, was unsuitable for forming a stable O/W emulsion, as expected.[10][9] Poloxamer 407 and Soy Lecithin produced larger initial droplet sizes compared to Polysorbate 80 and this compound.

  • Stability: The stability data reveals the superior performance of Polysorbate 80 in maintaining a stable emulsion over time, with the lowest percentage increase in droplet size and no phase separation upon centrifugation. This compound exhibited moderate stability, showing a more significant increase in droplet size over the 30-day period compared to Polysorbate 80, but outperforming Poloxamer 407 and Soy Lecithin. The significant increase in droplet size for Poloxamer 407 and Soy Lecithin under accelerated conditions suggests a lower capacity to prevent droplet coalescence over time.

The relationship between an emulsifier's properties and the resulting emulsion stability can be visualized as follows:

G cluster_props Emulsifier Properties cluster_stability Emulsion Stability hlb Appropriate HLB small_droplet Small Initial Droplet Size hlb->small_droplet interfacial Low Interfacial Tension interfacial->small_droplet structure Optimal Molecular Structure long_term Long-Term Stability (Resistance to Coalescence) structure->long_term small_droplet->long_term low_pdi Low Polydispersity low_pdi->long_term

Caption: Factors influencing emulsion stability.

Conclusion

This comparative guide provides a framework for evaluating the performance of this compound against common commercial emulsifying agents. Based on the presented (hypothetical) data, this compound demonstrates potential as a viable emulsifier for O/W pharmaceutical formulations, exhibiting performance that, while not matching the exceptional stability of Polysorbate 80, surpasses that of Poloxamer 407 and Soy Lecithin in this specific experimental setup.

For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted approach to emulsifier selection. While initial droplet size is a crucial parameter, long-term stability under relevant storage and stress conditions is the ultimate determinant of a successful formulation. The choice of emulsifier should, therefore, be guided by empirical data from well-designed experiments that probe these critical performance attributes. Further investigation into the impact of pH and ionic strength on the performance of this compound is warranted, given its cationic nature.

References

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A Comparative Guide to Nanoparticle Synthesis: Thermal Decomposition vs. Co-Precipitation using N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nanotechnology, the precise synthesis of nanoparticles with controlled size, shape, and surface chemistry is paramount for applications ranging from targeted drug delivery to advanced catalysis. The choice of synthesis method is a critical determinant of the final nanoparticle characteristics and performance. This guide provides a comprehensive comparative analysis of two widely employed bottom-up synthesis techniques: thermal decomposition and co-precipitation, with a specific focus on the role of N-Methyloctadecylamine as a key surface-modifying agent.

Introduction: The Critical Role of Synthesis Methodology

The journey from precursor materials to functional nanoparticles is governed by the intricate interplay of reaction kinetics and thermodynamics. The synthesis method not only dictates the fundamental physicochemical properties of the nanoparticles, such as crystallinity and size distribution, but also influences their surface functionality, which is crucial for subsequent applications, especially in the biomedical field.[1] this compound, a long-chain alkylamine, serves as a versatile capping agent and solvent in these processes, playing a pivotal role in controlling particle growth and ensuring colloidal stability.

The High-Temperature Route: Thermal Decomposition

The thermal decomposition method is a powerful technique for producing high-quality, monodisperse nanoparticles.[2][3] This approach involves the decomposition of organometallic precursors at elevated temperatures in the presence of a high-boiling point solvent and stabilizing agents.[2]

Mechanism of Thermal Decomposition

The synthesis is typically a one-pot process where the metal precursor, solvent, and capping agent (this compound) are heated to a specific decomposition temperature. This process can be conceptually broken down into two key stages: nucleation and growth.

  • Nucleation: At a sufficiently high temperature, the precursor undergoes thermal decomposition, leading to a burst of monomer formation. This rapid increase in monomer concentration results in a supersaturated state, triggering a short, intense burst of nucleation. A distinct separation between the nucleation and growth phases is crucial for achieving a narrow size distribution.

  • Growth: Following nucleation, the existing nuclei grow by consuming the remaining monomers in the solution. This compound molecules dynamically adsorb onto the nanoparticle surface, preventing uncontrolled growth and aggregation through steric hindrance. The long octadecyl chain provides an effective barrier, while the amine head group coordinates to the metal atoms on the nanoparticle surface.

The Role of this compound in Thermal Decomposition

This compound serves multiple functions in this synthesis:

  • Solvent: Its high boiling point allows for the necessary reaction temperatures to be reached for precursor decomposition.

  • Capping Agent/Surfactant: It dynamically binds to the nanoparticle surface, controlling the growth rate and preventing agglomeration. The binding affinity of the amine group to the nanoparticle surface influences the final particle shape.

  • Reducing Agent (in some cases): Depending on the precursor and reaction conditions, long-chain amines can also exhibit reducing properties.

Experimental Protocol: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition

This protocol provides a generalized procedure for the synthesis of metal oxide nanoparticles. The specific precursor, temperature, and reaction time will need to be optimized for the desired material.

Materials:

  • Metal precursor (e.g., metal acetylacetonate, metal oleate)

  • This compound

  • High-boiling point organic solvent (e.g., 1-octadecene, dioctyl ether)

  • Inert gas (Argon or Nitrogen)

  • Antisolvent (e.g., ethanol, acetone)

Procedure:

  • Combine the metal precursor and this compound in a three-neck flask equipped with a condenser, thermocouple, and septum.

  • Add the high-boiling point solvent to the flask.

  • De-gas the mixture under vacuum at a slightly elevated temperature (e.g., 120 °C) for 1-2 hours to remove water and oxygen.

  • Switch to an inert atmosphere (Ar or N2).

  • Rapidly heat the solution to the desired decomposition temperature (e.g., 250-350 °C) and maintain for a specific duration (e.g., 30-120 minutes).

  • Cool the reaction mixture to room temperature.

  • Add an antisolvent to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and an antisolvent to remove excess capping agent and unreacted precursors.

  • Dry the purified nanoparticles under vacuum.

Visualization of the Thermal Decomposition Workflow

Thermal_Decomposition_Workflow Thermal Decomposition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Precursor, this compound, & Solvent B De-gas under Vacuum A->B C Heat to Decomposition Temperature under Inert Atmosphere B->C D Nucleation & Growth C->D E Cool to Room Temperature D->E F Precipitate with Antisolvent E->F G Centrifuge & Wash F->G H Dry Nanoparticles G->H

Caption: Workflow for Thermal Decomposition Synthesis.

The Aqueous Route: Co-Precipitation

The co-precipitation method is a widely used, scalable, and cost-effective technique for synthesizing a variety of nanoparticles, particularly metal oxides. It involves the simultaneous precipitation of a metal precursor from a solution by changing the pH.

Mechanism of Co-Precipitation

In a typical co-precipitation synthesis, an aqueous solution of metal salts is rapidly brought to a state of supersaturation by the addition of a precipitating agent (e.g., a base like NaOH or NH4OH). This sudden change in solubility leads to the rapid formation of insoluble precipitates. The process is governed by the principles of nucleation and growth, but often these two stages are not as distinctly separated as in thermal decomposition, which can lead to a broader particle size distribution.

The Role of this compound in Co-Precipitation

While co-precipitation is typically performed in aqueous media, this compound can be introduced as a surface-stabilizing agent. Its role is primarily to:

  • Control Particle Size: By adsorbing onto the growing nanoparticle surfaces, it limits further growth and prevents aggregation.

  • Enhance Dispersibility: The hydrophobic octadecyl chains can improve the dispersibility of the resulting nanoparticles in non-polar solvents, a process often referred to as surface functionalization. This is particularly useful for subsequent applications that require a non-aqueous environment.

  • Influence Morphology: The selective binding of the amine head group to different crystal facets can influence the final shape of the nanoparticles.

The introduction of this compound often occurs in a two-phase system or through post-synthesis surface modification.

Experimental Protocol: Synthesis of Metal Oxide Nanoparticles via Co-Precipitation

This protocol outlines a general procedure for the co-precipitation of metal oxide nanoparticles with this compound as a capping agent.

Materials:

  • Metal salt precursors (e.g., metal chlorides, metal nitrates)

  • Deionized water

  • Precipitating agent (e.g., sodium hydroxide, ammonium hydroxide)

  • This compound

  • Organic solvent (e.g., toluene, hexane) for two-phase synthesis or post-synthesis modification

Procedure:

  • Dissolve the metal salt(s) in deionized water in a beaker with vigorous stirring.

  • In a separate vessel, dissolve this compound in an organic solvent (for a two-phase approach) or prepare an aqueous solution of the precipitating agent.

  • Rapidly add the precipitating agent to the metal salt solution to induce precipitation. If using a two-phase system, the this compound in the organic phase will cap the nanoparticles as they form at the interface.

  • Alternatively, for post-synthesis modification, first synthesize the nanoparticles via co-precipitation, wash them, and then redisperse them in a solvent containing this compound and heat gently to facilitate surface binding.

  • Stir the reaction mixture for a set period (e.g., 1-3 hours) to allow for complete precipitation and capping.

  • Collect the nanoparticles by centrifugation or magnetic separation (for magnetic nanoparticles).

  • Wash the nanoparticles repeatedly with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted precursors and excess capping agent.

  • Dry the purified nanoparticles under vacuum.

Visualization of the Co-Precipitation Workflow

Co_Precipitation_Workflow Co-Precipitation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Metal Salts in Water B Add Precipitating Agent & this compound A->B C Precipitation & Capping B->C D Collect Nanoparticles C->D E Wash with Water & Solvent D->E F Dry Nanoparticles E->F

Caption: Workflow for Co-Precipitation Synthesis.

Head-to-Head Comparison: Thermal Decomposition vs. Co-Precipitation

The choice between thermal decomposition and co-precipitation depends heavily on the desired nanoparticle characteristics and the specific application requirements.

FeatureThermal DecompositionCo-Precipitation
Particle Size Control Excellent, monodisperse particles are achievable.[2][4]Moderate, often results in a broader size distribution.
Crystallinity High, due to high synthesis temperatures.Lower, may require post-synthesis annealing.
Morphology Control Good, can be tuned by varying capping agents and reaction parameters.Limited, often yields spherical or quasi-spherical particles.
Reaction Conditions High temperatures (200-350 °C), inert atmosphere required.Room temperature or slightly elevated temperatures, often in air.
Solvent System Organic, high-boiling point solvents.Primarily aqueous, can be adapted for two-phase systems.
Scalability More challenging to scale up due to high temperatures and inert atmosphere requirements.Easily scalable for large-scale production.
Cost Higher, due to expensive precursors, solvents, and energy consumption.Lower, uses inexpensive precursors and simple equipment.
Purity of Product High, with fewer impurities.May contain impurities from precursors and precipitating agents.
Role of this compound Acts as a solvent and a primary capping agent controlling growth.Acts as a surface stabilizer to control aggregation and functionalize the surface.

Conclusion: Selecting the Optimal Synthesis Strategy

Both thermal decomposition and co-precipitation are versatile methods for nanoparticle synthesis, and the inclusion of this compound offers significant control over the final product's properties.

  • Thermal decomposition is the method of choice when highly monodisperse, crystalline nanoparticles with well-defined shapes are required for high-performance applications, such as in advanced medical imaging and catalysis. The higher cost and complexity are justified by the superior quality of the resulting nanomaterials.

  • Co-precipitation is a more practical and economical approach for applications where high-volume production is necessary and a broader size distribution is acceptable. Its simplicity and scalability make it attractive for applications like industrial catalysts, pigments, and certain biomedical applications where cost is a major factor.

Ultimately, the selection of the synthesis method should be a strategic decision based on a thorough understanding of the desired nanoparticle characteristics and the constraints of the intended application.

References

  • Direct thermal decomposition of metal nitrates in octadecylamine to metal oxide nanocrystals. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. (2018). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • The Stage Dependent Effect of Capping Agent Introduction in the Synthesis of Magnetite Nanoparticles. (n.d.). Nanochemistry Research. Retrieved January 9, 2026, from [Link]

  • Magnetic NPs synthesized by co-precipitation of metal salts in basic... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

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Assessing the Stability of N-Methyloctadecylamine-Functionalized Surfaces with X-ray Photoelectron Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliability and longevity of functionalized surfaces are paramount. The precise control of surface chemistry dictates the performance of a vast array of applications, from biocompatible implants and targeted drug delivery systems to advanced biosensors and microfluidic devices. N-Methyloctadecylamine, a long-chain alkylamine, is a common choice for creating hydrophobic and amine-functionalized surfaces. However, the stability of these surfaces under various environmental conditions is a critical factor that can influence experimental outcomes and device performance.

This comprehensive guide provides an in-depth analysis of how X-ray Photoelectron Spectroscopy (XPS) can be employed to rigorously assess the stability of this compound-functionalized surfaces. We will delve into the underlying principles of XPS, present a detailed experimental protocol for stability testing, and compare the performance of this compound with alternative surface functionalization chemistries, supported by experimental insights.

The Power of XPS in Unraveling Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical state of the top 1-10 nanometers of a material.[1][2] This makes it an invaluable tool for characterizing thin films and functionalized surfaces.[1][3] The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons.[1] By measuring the kinetic energy of these photoelectrons, one can determine their binding energy, which is unique to each element and its chemical environment.[1]

Subtle shifts in binding energy, known as chemical shifts, provide crucial insights into the bonding state of an element.[1] For instance, XPS can distinguish between a nitrogen atom in an amine group (-NH2), an amide group (-NHC=O), or an imine group (-C=N).[4] This capability is central to monitoring the degradation or alteration of this compound on a surface.

Experimental Protocol: A Self-Validating System for Stability Assessment

To objectively assess the stability of this compound-functionalized surfaces, a well-designed experimental protocol is essential. The following step-by-step methodology provides a robust framework for conducting such an analysis.

Protocol 1: Functionalization of Silicon Wafers with this compound

This protocol describes the creation of a self-assembled monolayer (SAM) of this compound on a silicon wafer, a common substrate in many research applications.

Materials:

  • Silicon wafers

  • This compound[5][6][7]

  • Anhydrous toluene

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Deionized water

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface with hydroxyl groups.

  • Rinsing: Thoroughly rinse the wafers with deionized water and dry them under a stream of high-purity nitrogen gas.

  • Functionalization: Prepare a 1 mM solution of this compound in anhydrous toluene. Immerse the cleaned and dried silicon wafers in this solution for 24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Post-Functionalization Cleaning: Rinse the functionalized wafers with fresh toluene to remove any physisorbed molecules, followed by a final rinse with ethanol and drying with nitrogen gas.

Protocol 2: Accelerated Stability Testing

This protocol subjects the functionalized surfaces to various stressors to simulate long-term use and environmental exposure.

Materials:

  • This compound-functionalized silicon wafers

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-humidity chamber (e.g., a desiccator with a saturated salt solution)

  • Oven

Procedure:

  • Baseline Characterization (T=0): Analyze a set of freshly prepared functionalized wafers using XPS to establish the initial elemental composition and chemical state of the surface.

  • Aging Conditions:

    • Hydrolytic Stability: Immerse a subset of wafers in PBS at 37°C for predetermined time points (e.g., 1, 7, 14, and 30 days).[8]

    • Oxidative Stability: Place another subset of wafers in a high-humidity chamber at an elevated temperature (e.g., 50°C) for the same time points.

    • Thermal Stability: Expose a third subset of wafers to a specific temperature in an oven (e.g., 100°C) under a nitrogen atmosphere for defined durations.

  • Post-Aging Analysis: After each time point, remove the wafers from the aging conditions, rinse them with deionized water, dry them with nitrogen, and analyze them with XPS.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Surface Preparation & Functionalization cluster_aging Accelerated Aging cluster_analysis Stability Assessment Si_Wafer Silicon Wafer Cleaning Piranha Cleaning Si_Wafer->Cleaning Functionalization This compound SAM Formation Cleaning->Functionalization Initial_XPS Baseline XPS (T=0) Functionalization->Initial_XPS Hydrolytic Hydrolytic Stress (PBS, 37°C) Initial_XPS->Hydrolytic Oxidative Oxidative Stress (High Humidity, 50°C) Initial_XPS->Oxidative Thermal Thermal Stress (100°C, N2) Initial_XPS->Thermal Time_Point_XPS Time-Point XPS Analysis Hydrolytic->Time_Point_XPS t = 1, 7, 14, 30 days Oxidative->Time_Point_XPS t = 1, 7, 14, 30 days Thermal->Time_Point_XPS t = 1, 7, 14, 30 days Data_Analysis Data Analysis & Comparison Time_Point_XPS->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound-functionalized surfaces.

Interpreting the XPS Data: A Window into Surface Degradation

The stability of the this compound monolayer can be quantitatively assessed by monitoring changes in the elemental composition and the high-resolution XPS spectra of key elements over time.

Expected XPS Signatures:

  • Survey Scan: A successful functionalization will show the presence of Carbon (C), Nitrogen (N), Silicon (Si), and Oxygen (O). The intensity of the N 1s signal is a direct indicator of the presence of the amine functionalization.

  • High-Resolution C 1s Spectrum: The C 1s spectrum can be deconvoluted into multiple components. The main peak at ~285.0 eV corresponds to the aliphatic carbon chain (C-C, C-H). A smaller component at a slightly higher binding energy (~286.5 eV) can be attributed to the carbon atom bonded to the nitrogen (C-N).

  • High-Resolution N 1s Spectrum: For a pristine this compound surface, the N 1s spectrum should exhibit a single peak at approximately 400.0 eV, corresponding to the secondary amine.

Indicators of Degradation:

  • Decrease in Nitrogen Content: A reduction in the atomic percentage of nitrogen over time indicates the loss of the this compound molecules from the surface, either through desorption or chemical degradation.

  • Increase in Oxygen Content: An increase in the oxygen signal, particularly the appearance of new O 1s components at higher binding energies, can suggest oxidation of the alkyl chain or the underlying substrate.

  • Changes in the N 1s Spectrum: The appearance of new peaks in the N 1s spectrum at higher binding energies can indicate oxidation of the amine group to form species like amides or nitro compounds. For instance, an amide nitrogen typically appears around 400.4 eV.[4]

Comparative Stability Analysis: this compound vs. Alternatives

To provide a comprehensive assessment, it is crucial to compare the stability of this compound with other common surface functionalization chemistries. Silane-based self-assembled monolayers (SAMs) are a popular alternative, known for their robust covalent bonding to hydroxylated surfaces.[9]

This compound (Physisorbed/Weakly Chemisorbed):
  • Bonding Mechanism: Primarily through van der Waals interactions and potentially weak ionic interactions between the amine headgroup and the surface hydroxyl groups.

  • Expected Stability: Generally lower thermal and chemical stability compared to covalently bound silanes.[9] These monolayers can be susceptible to desorption in aqueous environments over extended periods.[10][11]

(3-Aminopropyl)triethoxysilane (APTES) (Covalently Bound):
  • Bonding Mechanism: Forms strong, covalent siloxane bonds (Si-O-Si) with the hydroxylated surface.[9]

  • Expected Stability: Higher thermal and chemical stability due to the robust covalent linkage.[9][12] However, the silane layer itself can be prone to hydrolysis under certain conditions.[9]

Quantitative Comparison of Stability

The following table presents a hypothetical comparison of the stability of this compound and APTES functionalizations on silicon wafers after 30 days of immersion in PBS at 37°C, as determined by XPS.

ParameterThis compound (T=0)This compound (T=30 days)APTES (T=0)APTES (T=30 days)
Nitrogen Atomic % 1.5%0.8%2.5%2.2%
Oxygen Atomic % 25%30%35%36%
N 1s Peak Position (eV) ~400.0~400.0 (major), ~401.5 (minor)~400.2~400.2
Water Contact Angle 105°85°60°65°

Interpretation of Comparative Data:

  • The significant decrease in nitrogen content for the this compound surface suggests substantial desorption of the monolayer over 30 days.

  • The appearance of a minor, higher binding energy N 1s peak for the aged this compound surface could indicate some oxidation or protonation of the amine.

  • The APTES-functionalized surface shows much greater retention of nitrogen, indicating higher stability.

  • The change in water contact angle corroborates the XPS data, with the this compound surface becoming more hydrophilic as the hydrophobic alkyl chains are lost.

Potential Degradation Pathways

The degradation of this compound-functionalized surfaces can proceed through several mechanisms, particularly under oxidative and hydrolytic stress.

degradation_pathways cluster_degradation Degradation Mechanisms cluster_consequences Consequences Initial_State This compound -Functionalized Surface Desorption Desorption of Monolayer Initial_State->Desorption Hydrolytic/ Thermal Stress Oxidation Oxidation of Alkyl Chain (e.g., formation of C=O, COOH) Initial_State->Oxidation Oxidative Stress Amine_Oxidation Oxidation of Amine Group (e.g., formation of amides, nitroso compounds) Initial_State->Amine_Oxidation Oxidative Stress Loss_Functionality Loss of Amine Functionality Desorption->Loss_Functionality Change_Wettability Change in Surface Wettability Desorption->Change_Wettability Oxidation->Change_Wettability Amine_Oxidation->Loss_Functionality Reduced_Performance Reduced Device Performance Loss_Functionality->Reduced_Performance Change_Wettability->Reduced_Performance

Caption: Potential degradation pathways for this compound-functionalized surfaces.

Conclusion: Making an Informed Choice

The stability of a functionalized surface is not an absolute but is highly dependent on the specific application and the environmental conditions it will encounter. While this compound offers a straightforward method for creating hydrophobic, amine-terminated surfaces, its stability, primarily governed by non-covalent interactions, can be limited, especially in aqueous environments.

XPS provides an indispensable tool for the quantitative assessment of this stability, offering detailed insights into the degradation mechanisms at a molecular level.[3] By employing rigorous, self-validating experimental protocols, researchers can confidently characterize the long-term performance of their functionalized surfaces.

For applications demanding high stability, particularly under harsh chemical or thermal conditions, covalently bound alternatives like silanes may be a more suitable choice.[9] Ultimately, the selection of a surface functionalization chemistry should be a deliberate decision, informed by a thorough understanding of the stability requirements and validated by robust analytical techniques such as XPS.

References

  • Degradation of amine-functionalized adsorbents in carbon capture and direct air capture applications: Mechanism and solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • What Can XPS Reveal About the Surface Chemistry of New Materials?. (2024, March 24). Linquip. Retrieved from [Link]

  • Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis. (n.d.). Brighton Science. Retrieved from [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (n.d.). ACS Publications. Retrieved from [Link]

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022, January 19). National Institutes of Health. Retrieved from [Link]

  • Surface composition XPS analysis of a plasma treated polystyrene: Evolution over long storage periods. (n.d.). ResearchGate. Retrieved from [Link]

  • Using XPS for the Characterization of 'Click' Surface Chemistry. (2015, July 15). AZoM. Retrieved from [Link]

  • Comparative study of silanisation reactions for the biofunctionalisation of Ti-surfaces. (n.d.). ResearchGate. Retrieved from [Link]

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  • X-ray photoelectron spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (2024, May 10). Royal Society of Chemistry. Retrieved from [Link]

  • Degradation of pesticides using amine-functionalized cellulose nanocrystals. (2020, December 15). SciSpace. Retrieved from [Link]

  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. (2022, January 1). ResearchGate. Retrieved from [Link]

  • Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stability of ??-Functionalized Self-Assembled Monolayers as a Function of Applied Potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of self-assembled monolayers on silicon wafer by terahertz spectrometry. (n.d.). Applied Research & Photonics. Retrieved from [Link]

  • Long-Term Stability of Self-Assembled Monolayers in Biological Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Long-term stability of self-assembled monolayers on 316L stainless steel. (2010, March 25). National Institutes of Health. Retrieved from [Link]

  • XPS investigation on the reactivity of surface imine groups with TFAA. (2019, January 8). Wiley Online Library. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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  • Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica. (n.d.). National Institutes of Health. Retrieved from [Link]

  • C1s (a) and N1s (b) XPS spectra of AC-N, AC mixed with... (n.d.). ResearchGate. Retrieved from [Link]

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Investigating the influence of alkyl chain length on surfactant properties: N-Methyloctadecylamine vs. shorter chain amines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Surfactant Properties: The Influence of Alkyl Chain Length in N-Alkylamines

Introduction: The Central Role of the Hydrophobic Tail

Surfactants, or surface-active agents, are amphiphilic molecules fundamental to countless scientific and industrial processes, from drug delivery systems to detergency. Their unique behavior stems from a dual nature: a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This guide delves into the critical influence of the hydrophobic tail, specifically the alkyl chain length, on the physicochemical properties of cationic surfactants. We will conduct an in-depth comparison of N-Methyloctadecylamine, a secondary amine with a long C18 alkyl chain, against its shorter-chain amine counterparts. Understanding this structure-property relationship is paramount for researchers, scientists, and drug development professionals seeking to select or design surfactants with tailored performance characteristics for specific applications.

The Hydrophobic Effect: The Driving Force of Surfactant Self-Assembly

The behavior of surfactants in aqueous solutions is governed by the hydrophobic effect. The long, nonpolar alkyl chains disrupt the highly ordered hydrogen-bonding network of water molecules. To minimize this thermodynamic penalty, the system seeks to reduce the contact area between the hydrophobic chains and water. Below a certain concentration, surfactant monomers primarily adsorb at interfaces, such as the air-water interface, orienting their hydrophobic tails away from the water.

However, once the interfaces are saturated and a specific concentration is reached—the Critical Micelle Concentration (CMC) —the monomers spontaneously self-assemble in the bulk solution into organized aggregates called micelles.[1] In these structures, the hydrophobic tails are sequestered in a core, shielded from the aqueous environment, while the hydrophilic head groups form the outer corona, readily interacting with water.[2] This process is a fundamental equilibrium that dictates the surfactant's performance.

Caption: Diagram illustrating surfactant behavior below and above the Critical Micelle Concentration (CMC).

Key Surfactant Properties Influenced by Alkyl Chain Length

The length of the alkyl chain is a primary determinant of a surfactant's properties. The general trends are rooted in the increasing hydrophobicity that accompanies a longer chain.

  • Critical Micelle Concentration (CMC): An increase in the alkyl chain length leads to a logarithmic decrease in the CMC.[3] A longer, more hydrophobic tail has a greater disruptive effect on the water structure, thus providing a stronger thermodynamic incentive for the molecule to escape the aqueous environment by forming micelles.[2] Consequently, aggregation occurs at a lower concentration.

  • Surface Tension Reduction: Surfactants with longer alkyl chains are generally more surface-active, meaning they are more efficient at reducing the surface tension of water.[4] The stronger hydrophobic push from a longer chain leads to more densely packed monolayers at the air-water interface. However, studies have shown that beyond a certain length (e.g., C16), the incremental benefit of adding more carbons may diminish.[4]

  • Foam Stability: The relationship between chain length and foam stability can be more complex. Longer hydrophobic chains increase the intermolecular van der Waals forces between surfactant molecules in the foam lamellae, which can enhance foam stability.[5][6] However, an optimal chain length often exists. For instance, in one study of quaternary ammonium surfactants, the C16 chain exhibited the best foaming properties and stability compared to C12, C14, and C18 homologues.[7] Factors like the packing efficiency at the air-water interface and the viscosity of the liquid film play a crucial role.[5]

  • Solubilization and Drug Delivery: The size of the hydrophobic core of a micelle increases with the surfactant's alkyl chain length.[3] This directly impacts its ability to solubilize poorly water-soluble compounds, a critical function in pharmaceutical formulations.[8][9] In drug delivery, longer chain surfactants (e.g., C16-C18) have been shown to be effective permeation enhancers and can create more stable microemulsions, leading to sustained drug release.[10][11] Conversely, surfactants with very short chains (e.g., fewer than nine carbons) may be ineffective for certain delivery applications, such as complexing with nucleic acids.[12]

Comparative Analysis: this compound (C18) vs. Shorter Chain Amines

This compound (CAS 2439-55-6) is a secondary amine featuring a long 18-carbon chain, making it highly hydrophobic.[13] This structure imparts properties that are distinct from its shorter-chain counterparts.

PropertyShorter Chain Amines (e.g., C8-C12)Mid-Chain Amines (e.g., C14-C16)This compound (C18)Causality & Field Insights
Hydrophobicity LowerModerateHighThe addition of each -CH2- group increases the nonpolar character of the molecule.
CMC in Water HigherLowerVery LowA stronger hydrophobic effect drives micellization at lower concentrations to minimize water contact.[2][3]
Surface Activity Less EfficientEfficientHighly EfficientIncreased chain length leads to more effective packing at interfaces and greater surface pressure, lowering surface tension.[4]
Foam Stability Generally lower; produces less persistent foams.Often optimal; balances strong film formation with sufficient mobility.[7]High, but can be brittle. May have lower foam volume than C16.[5][7]Longer chains increase intermolecular attraction, strengthening the foam film. However, excessive rigidity can hinder the film's ability to self-heal.
Solubility in Water HigherModerateVery LowThe long C18 chain dominates the molecule's character, significantly reducing its affinity for water.[13]
Applications Wetting agents, quick-foaming cleansers.High-performance detergents, emulsifiers, flotation agents.Emulsifiers for non-polar systems, corrosion inhibitors, component in lipid-based drug delivery.[13][14]The choice is application-specific: shorter chains are preferred for rapid wetting, while longer chains excel at stabilizing oil-water interfaces and solubilizing lipophilic drugs.[10]

Experimental Protocols for Surfactant Characterization

To empirically validate the properties discussed, standardized experimental protocols are essential. The following are methodologies for determining two key surfactant parameters.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

This protocol is based on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[15]

Experimental Rationale: The break point in the surface tension versus log-concentration plot signifies the concentration at which the surface becomes saturated with monomers, and any additional surfactant molecules begin to form micelles in the bulk solution.[15][16]

CMC_Workflow prep Prepare Stock Solution of Surfactant series Create a Series of Dilutions Covering a Wide Concentration Range prep->series measure Measure Surface Tension of Each Dilution (e.g., Du Noüy Ring) series->measure plot Plot Surface Tension (γ) vs. Log of Concentration (log C) measure->plot fit Fit Linear Regressions to the Two Distinct Regions of the Plot (Pre- and Post-CMC) plot->fit cmc Determine CMC (Concentration at the Intersection of the Two Lines) fit->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a concentrated stock solution of the amine surfactant in deionized water. It may be necessary to adjust the pH with a suitable acid (e.g., HCl) to protonate the amine, forming the more soluble cationic salt.

  • Serial Dilutions: Create a series of at least 10-15 dilutions from the stock solution, spanning a concentration range that is expected to bracket the CMC.

  • Tensiometer Calibration: Calibrate a surface tensiometer using a liquid with a known surface tension, such as deionized water (approx. 72 mN/m at 25°C). Ensure the platinum ring or plate is thoroughly cleaned.

  • Measurement: For each dilution, measure the surface tension. Start with the most dilute solution and progress to the most concentrated to minimize cross-contamination. Allow the reading to stabilize before recording.

  • Data Plotting: Plot the measured surface tension (γ, on the y-axis) against the logarithm of the surfactant concentration (log C, on the x-axis).

  • CMC Determination: The resulting plot should show two distinct linear regions. Use linear regression to fit lines to the data points in both regions. The concentration corresponding to the intersection point of these two lines is the CMC.[15]

Protocol 2: Assessment of Foamability and Foam Stability

This protocol provides a comparative measure of the ability of a surfactant solution to generate foam and for that foam to persist over time.

Experimental Rationale: Foamability is related to how readily a surfactant can reduce surface tension and form an elastic film at the air-water interface. Foam stability is governed by the strength and self-healing capacity of these films, which resist drainage and coalescence.[6]

Step-by-Step Methodology:

  • Prepare Test Solutions: Prepare solutions of this compound and the shorter-chain amines at a standardized concentration (e.g., 5x CMC) and pH in identical graduated cylinders with stoppers.

  • Initial Volume: Record the initial volume of the liquid in each cylinder.

  • Foam Generation: Stopper each cylinder and shake it vigorously for a set period (e.g., 30 seconds) using a consistent and repeatable motion.

  • Measure Initial Foam Volume: Immediately after shaking, place the cylinder on a level surface and record the total volume (liquid + foam). The initial foam volume is the total volume minus the initial liquid volume. This value represents the foamability.

  • Monitor Foam Decay: Start a timer and record the foam volume at regular intervals (e.g., every 1, 2, 5, and 10 minutes).

  • Determine Foam Half-Life: Plot foam volume versus time. The time it takes for the foam volume to decrease to 50% of its initial volume is the foam half-life, a key metric for foam stability.[7]

  • Comparison: Compare the initial foam volumes and foam half-lives of the different alkyl chain length amines to assess their relative performance.

Conclusion

The length of the alkyl chain is arguably the most powerful lever for tuning the performance of N-alkylamine surfactants. As demonstrated, increasing the chain length from shorter amines to the long C18 chain of this compound systematically decreases the critical micelle concentration and enhances surface activity due to the amplified hydrophobic effect. While properties like foam stability show a more complex relationship, the underlying principles remain tied to the intermolecular forces and packing geometry dictated by the hydrophobic tail. For professionals in research and drug development, a thorough understanding of this structure-property relationship is not merely academic; it is a prerequisite for the rational design of effective and highly optimized formulations.

References

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Navigating Micellar Landscapes: A Head-to-Head Comparison of CMC Determination Methods for N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with cationic surfactants, understanding the precise point at which these molecules self-assemble into micelles is paramount. This critical micelle concentration (CMC) is a fundamental parameter that governs a surfactant's efficacy in formulations, from drug delivery systems to industrial emulsifiers. This guide provides an in-depth, head-to-head comparison of three widely-used methods for determining the CMC of N-Methyloctadecylamine, a long-chain cationic surfactant. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip you with the expertise to select and implement the most appropriate method for your research needs.

This compound (C₁₉H₄₁N) is a cationic surfactant characterized by a long hydrophobic octadecyl chain and a hydrophilic methylamine headgroup.[1][2] Its amphiphilic nature drives the formation of micelles in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water.[3] The CMC is the concentration at which this self-assembly begins and is a key indicator of a surfactant's performance.[3]

The Contenders: A Trio of Analytical Techniques

The determination of the CMC hinges on detecting a distinct change in a physical property of the surfactant solution as it transitions from a solution of monomers to one containing micelles.[4] We will explore three prominent techniques for this purpose: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.

Surface Tensiometry: A Direct Measure of Interfacial Activity

The Principle: Surface tension is a direct measure of the cohesive energy present at the interface of a liquid.[5] Surfactant monomers, being surface-active, preferentially adsorb at the air-water interface, thereby reducing the surface tension. As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[6]

Experimental Protocol:
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity deionized water. The concentration should be significantly above the expected CMC.

  • Serial Dilutions: Generate a series of solutions with decreasing concentrations by serially diluting the stock solution. A logarithmic spacing of concentrations is often beneficial for covering a wide range around the anticipated CMC.

  • Instrumentation and Calibration: Utilize a force tensiometer equipped with a Du Noüy ring or a Wilhelmy plate. Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Thoroughly clean the platinum ring or plate, typically by flaming to red heat, to remove any organic contaminants.

    • Pour the surfactant solution into a clean sample vessel and place it on the tensiometer's platform.

    • Measure the surface tension of each solution, ensuring the measurement probe is cleaned and dried between each sample to prevent cross-contamination.

    • Maintain a constant temperature throughout the experiment, as surface tension is temperature-dependent.

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C). The resulting graph will typically exhibit two linear regions. The CMC is determined from the intersection of the extrapolations of these two linear portions.[6]

Causality and Insights:

The choice of a Du Noüy ring or Wilhelmy plate depends on the specific tensiometer and user preference, though both are based on measuring the force required to interact with the liquid surface. The meticulous cleaning of the probe is critical as even minute amounts of impurities can significantly alter surface tension measurements, leading to erroneous CMC values. This method is considered a direct and fundamental way to measure CMC because it directly probes the surface activity of the surfactant.

Caption: Workflow for CMC determination by surface tensiometry.

Conductometry: Harnessing Changes in Ionic Mobility

The Principle: This method is particularly well-suited for ionic surfactants like this compound.[7] Below the CMC, the surfactant exists as individual ions (N-Methyloctadecylammonium and its counter-ion), and the specific conductivity of the solution increases linearly with concentration.[6] Upon micelle formation, the mobility of the surfactant ions is significantly reduced as they are incorporated into larger, slower-moving aggregates. While the counter-ions associated with the micelle also have reduced mobility, the overall effect is a decrease in the rate of conductivity increase with concentration.[8] This results in a distinct break in the plot of conductivity versus concentration, with the inflection point corresponding to the CMC.[6]

Experimental Protocol:
  • Solution Preparation: As with tensiometry, prepare a stock solution of this compound in deionized water and create a series of dilutions.

  • Instrumentation: Use a calibrated conductivity meter with a conductivity cell.

  • Temperature Control: Maintain a constant temperature for all solutions using a thermostated water bath, as conductivity is highly sensitive to temperature changes.[9]

  • Measurement:

    • Rinse the conductivity cell thoroughly with deionized water and then with the sample solution before each measurement.

    • Immerse the conductivity cell into the sample solution and allow the reading to stabilize.

    • Record the specific conductivity of each dilution.

  • Data Analysis: Plot the specific conductivity (κ) as a function of the this compound concentration. The graph will show two linear segments with different slopes. The CMC is the concentration at the intersection of these two lines.[8]

Causality and Insights:

The success of this method relies on the significant difference in the molar conductivity of the free surfactant ions versus the micellar aggregates. For cationic surfactants, the positively charged head groups are on the exterior of the micelle, but their effective mobility is hindered by the size of the micelle and the binding of counter-ions. This method is often simpler and faster than surface tensiometry and is less susceptible to surface contamination. However, its applicability is limited to ionic surfactants.

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy: Probing the Micellar Microenvironment

The Principle: This highly sensitive method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene, whose fluorescence properties are sensitive to the polarity of its microenvironment. In a polar aqueous solution below the CMC, pyrene exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a noticeable shift in the pyrene fluorescence spectrum. A common approach is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. This ratio is sensitive to the polarity of the pyrene's surroundings and shows a significant change as the surfactant concentration crosses the CMC.

Experimental Protocol:
  • Probe and Surfactant Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol). Prepare a series of this compound solutions in deionized water.

  • Sample Preparation: To each surfactant dilution, add a small, constant aliquot of the pyrene stock solution. The final concentration of pyrene should be very low to avoid self-quenching.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Set the excitation wavelength for pyrene (typically around 334 nm).

    • Record the emission spectrum for each sample over a range that covers the vibronic peaks of pyrene (approximately 350-450 nm).

    • Extract the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks (around 372 nm and 383 nm, respectively).

  • Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration. The resulting sigmoidal curve will show a sharp decrease around the CMC. The CMC is often determined from the inflection point of this curve.

Causality and Insights:

The choice of pyrene as a probe is due to the pronounced sensitivity of its vibrational fine structure to the solvent polarity. The partitioning of pyrene into the hydrophobic micellar core is the key event that this method detects. This technique is extremely sensitive and requires only a small amount of sample. However, it is an indirect method, and the presence of the fluorescent probe itself could potentially influence the micellization process, although this effect is generally considered negligible at the low probe concentrations used.

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Head-to-Head Comparison: A Quantitative Summary

To facilitate an objective comparison, the following table summarizes the key performance characteristics of each method for the determination of the CMC of this compound. The CMC values provided are representative for a C18 cationic surfactant and are intended for comparative purposes.

FeatureSurface TensiometryConductometryFluorescence Spectroscopy
Principle Measures change in surface tensionMeasures change in ionic conductivityMeasures change in probe's microenvironment
Applicability to this compound ExcellentExcellent (as it's ionic)Excellent
Typical CMC Range (mM) for C18 Cationic Surfactants ~0.3 - 1.0~0.3 - 1.0~0.3 - 1.0
Sample Volume Moderate to Large (mL)Moderate (mL)Small (µL to mL)
Sensitivity HighModerate to HighVery High
Throughput Low to ModerateModerateHigh (with plate reader)
Cost of Instrumentation Moderate to HighLow to ModerateModerate to High
Potential for Interference High (impurities)LowModerate (probe-micelle interaction)
Directness of Measurement DirectIndirectIndirect

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the CMC of this compound depends on the specific experimental constraints and objectives.

  • Surface Tensiometry stands as the gold standard for its direct measurement of surface activity. It is the method of choice when a fundamental and direct determination is required, and when sample volume and throughput are not major limitations.

  • Conductometry offers a simple, cost-effective, and reliable alternative for ionic surfactants. Its robustness against impurities makes it a practical choice for routine CMC determinations in many laboratory settings.

  • Fluorescence Spectroscopy excels in sensitivity and is ideal for situations where sample volume is limited. Its high throughput, especially when adapted to a microplate format, makes it suitable for screening applications.

By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently select the most appropriate method to characterize the micellization behavior of this compound, thereby advancing their work in drug development and other scientific applications.

References

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - National Institutes of Health.

  • Comparison of CMC values determined by different methods - ResearchGate.

  • Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH.

  • Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC) - The Royal Society of Chemistry.

  • Critical micelle concentration - Wikipedia.

  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

  • Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression - ResearchGate.

  • A Comparative Study of the Determination of the Critical Micelle Concentration by Conductivity and Dielectric Constant Measurements | Langmuir - ACS Publications.

  • This compound 98.0+%, TCI America™ | Fisher Scientific.

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.

  • A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - MDPI.

  • Fluorescence Emission of Pyrene in Surfactant Solutions - USC.

  • PREDICTION OF CRITICAL MICELLE CONCENTRATION - A COMPARISON OF RECENT TECHNIQUES.

  • This compound | C19H41N | CID 75539 - PubChem - NIH.

  • Comparison of calculated (solid line) CMC values to experimental CMC... | Download Scientific Diagram - ResearchGate.

  • Methods to Determine Critical Micelle Concentration (CMC) - Surfactant - Alfa Chemistry.

  • DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT - Umcs.

  • This compound 98 2439-55-6 - Sigma-Aldrich.

  • Critical Micelle Concentration | Measurements - Biolin Scientific.

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

  • This compound | C19H41N | CID 75539 - PubChem.

  • Determination of Critical Micelle Concentration (CMC) of a Surfactant - Virtual Labs.

  • An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride - Benchchem.

  • CMC values for primary aliphatic amines in aqueous solutions at... | Download Table - ResearchGate.

  • Measurement of Critical Micelle Concentration - ResearchGate.

  • This compound 98.0+%, TCI America™ | Fisher Scientific.

Sources

A Comparative Guide to the Antimicrobial Activity of Nanoparticles Capped with N-Methyloctadecylamine and Other Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against microbial threats and the escalating crisis of antibiotic resistance, the field of nanotechnology offers a promising frontier for the development of novel antimicrobial agents. Metallic nanoparticles, in particular, have demonstrated significant potential due to their unique physicochemical properties. However, the efficacy of these nanoparticles is not solely dependent on their core material; the surface chemistry, dictated by capping agents, plays a pivotal role in their stability, biocompatibility, and antimicrobial potency. This guide provides an in-depth technical evaluation of the projected antimicrobial activity of nanoparticles capped with N-Methyloctadecylamine, a long-chain secondary amine, benchmarked against other commonly employed antimicrobial agents.

The selection of a capping agent is a critical decision in the design of antimicrobial nanoparticles. It not only prevents aggregation and enhances stability but can also directly participate in the antimicrobial action. While agents like citrate and polyvinylpyrrolidone (PVP) are widely used for their stabilizing properties, there is a growing interest in functional capping agents that can augment the therapeutic effect. This compound, with its long hydrophobic alkyl chain and a secondary amine group, presents an intriguing candidate that warrants a thorough comparative investigation.

The Proposed Antimicrobial Mechanism of this compound Capping

This compound belongs to the class of long-chain alkylamines. While specific studies on nanoparticles capped with this exact molecule are nascent, we can hypothesize its mechanism of action based on its structural similarity to other well-researched cationic surfactants and quaternary ammonium compounds (QACs). The proposed mechanism is multifaceted:

  • Electrostatic Interaction: At physiological pH, the secondary amine group of this compound is expected to be protonated, conferring a positive charge to the nanoparticle surface. This positive charge facilitates a strong electrostatic attraction to the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Membrane Disruption: Following the initial electrostatic binding, the long, hydrophobic octadecyl chain is hypothesized to insert into and disrupt the lipid bilayer of the bacterial membrane. This intercalation leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately resulting in cell death. This mechanism is particularly effective against Gram-negative bacteria, which possess a complex outer membrane that is often a barrier to other antimicrobial agents.

  • Synergy with the Nanoparticle Core: The this compound capping can act in synergy with the metallic core of the nanoparticle (e.g., silver or zinc oxide). While the capping agent disrupts the membrane, the nanoparticle core can exert its own antimicrobial effects, such as the generation of reactive oxygen species (ROS) or the release of metal ions that interfere with cellular processes.

Diagram of the Proposed Antimicrobial Mechanism

Antimicrobial Mechanism of this compound Capped Nanoparticles cluster_0 Bacterial Cell Bacterial Membrane Bacterial Membrane Membrane Disruption Membrane Disruption & Leakage Bacterial Membrane->Membrane Disruption Intercalation of Alkyl Chains Cytoplasm Cytoplasm Cell Death Cell Death Nanoparticle This compound Capped Nanoparticle Nanoparticle->Bacterial Membrane + charge attracts - charge Electrostatic Attraction Electrostatic Attraction Membrane Insertion Hydrophobic Chain Insertion Membrane Disruption->Cytoplasm Leakage of contents Membrane Disruption->Cell Death

Caption: Proposed mechanism of this compound-capped nanoparticles.

Comparative Antimicrobial Agents: A Justification for Selection

To provide a comprehensive evaluation, the antimicrobial performance of this compound-capped nanoparticles should be benchmarked against a curated selection of agents, each representing a different class and mechanism of action.

  • Bare Metallic Nanoparticles (e.g., Silver Nanoparticles - AgNPs): These serve as a fundamental control to delineate the antimicrobial contribution of the nanoparticle core itself versus the synergistic effect of the this compound capping.

  • Citrate-Capped AgNPs: Citrate is a common, simple electrostatic stabilizer. Comparing against this will highlight the difference between a passive stabilizing agent and a functionally active capping agent like this compound.

  • Conventional Antibiotic (e.g., Ciprofloxacin): A broad-spectrum fluoroquinolone antibiotic provides a clinically relevant benchmark. This comparison is crucial for understanding the potential of the nanoparticles in a therapeutic context.

  • Quaternary Ammonium Compound (e.g., Benzalkonium Chloride): As a widely used disinfectant with a similar membrane-disrupting mechanism, this comparison will help to position the efficacy of the this compound capping within the broader class of cationic surfactants.

Experimental Workflow for Comparative Antimicrobial Susceptibility Testing

A rigorous and standardized experimental approach is paramount for an objective comparison. The following workflow outlines the key steps for evaluating the antimicrobial efficacy of the selected agents.

Diagram of the Experimental Workflow

Antimicrobial Susceptibility Testing Workflow cluster_preparation Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Agent_Prep Prepare Stock Solutions of Test Agents MIC Broth Microdilution Assay (Determine MIC) Agent_Prep->MIC Agar_Well Agar Well Diffusion Assay Agent_Prep->Agar_Well Bacteria_Prep Culture Bacterial Strains (e.g., E. coli, S. aureus) Bacteria_Prep->MIC Bacteria_Prep->Agar_Well MBC Plate from MIC wells (Determine MBC) MIC->MBC Data_Collection Measure Zones of Inhibition, Record MIC/MBC values MBC->Data_Collection Agar_Well->Data_Collection Comparison Comparative Analysis of Antimicrobial Efficacy Data_Collection->Comparison

Caption: A standardized workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

1. Preparation of Test Agents and Bacterial Cultures:

  • Nanoparticle Synthesis: Synthesize metallic nanoparticles (e.g., silver) and subsequently cap with this compound. Characterize the capped nanoparticles for size, charge, and stability.

  • Stock Solutions: Prepare sterile, concentrated stock solutions of all test agents (this compound-capped NPs, bare NPs, citrate-capped NPs, ciprofloxacin, and benzalkonium chloride) in an appropriate solvent (e.g., sterile deionized water).

  • Bacterial Strains: Use standard reference strains of a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922) and a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923).

  • Inoculum Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each test agent in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

3. Determination of Minimum Bactericidal Concentration (MBC):

  • Subculturing: From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

4. Agar Well Diffusion Assay:

  • Plate Preparation: Prepare agar plates and uniformly spread the standardized bacterial suspension on the surface.

  • Well Creation: Create wells of a standard diameter (e.g., 6 mm) in the agar.

  • Agent Addition: Add a fixed volume of each test agent at a specific concentration into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Comparative Data Analysis and Expected Outcomes

The following table presents a hypothetical yet scientifically plausible summary of the expected antimicrobial activities of the different agents based on their known mechanisms of action.

Antimicrobial AgentTarget MicroorganismExpected MIC (µg/mL)Expected MBC (µg/mL)Expected Zone of Inhibition (mm)Primary Mechanism of Action
This compound-capped AgNPs E. coli (Gram-)4 - 168 - 3218 - 25Membrane Disruption & Ag+ Ion Release
S. aureus (Gram+)8 - 3216 - 6415 - 22Membrane Disruption & Ag+ Ion Release
Bare AgNPs E. coli (Gram-)16 - 6432 - 12812 - 18Ag+ Ion Release, ROS Generation
S. aureus (Gram+)32 - 12864 - 25610 - 15Ag+ Ion Release, ROS Generation
Citrate-capped AgNPs E. coli (Gram-)16 - 6432 - 12813 - 19Ag+ Ion Release, ROS Generation
S. aureus (Gram+)32 - 12864 - 25611 - 16Ag+ Ion Release, ROS Generation
Ciprofloxacin E. coli (Gram-)0.015 - 0.120.03 - 0.2525 - 35Inhibition of DNA Gyrase
S. aureus (Gram+)0.12 - 10.25 - 222 - 30Inhibition of DNA Gyrase
Benzalkonium Chloride E. coli (Gram-)8 - 3216 - 6416 - 22Membrane Disruption
S. aureus (Gram+)2 - 84 - 1618 - 25Membrane Disruption

Interpretation of Expected Results:

  • Superior Performance of this compound-capped Nanoparticles: It is anticipated that the this compound-capped AgNPs will exhibit significantly lower MIC and MBC values compared to bare and citrate-capped AgNPs, indicating a potent synergistic antimicrobial effect. The larger zones of inhibition would further corroborate this enhanced activity.

  • Spectrum of Activity: The membrane-disrupting mechanism of the long alkyl chain is expected to be particularly effective against Gram-negative bacteria, potentially showing comparable or even superior efficacy to some conventional agents against these challenging pathogens.

  • Bactericidal vs. Bacteriostatic Action: The proximity of the MBC values to the MIC values for the this compound-capped nanoparticles would suggest a predominantly bactericidal mode of action, which is highly desirable for therapeutic applications.

  • Clinical Relevance: While not expected to surpass the potency of a targeted antibiotic like ciprofloxacin on a weight basis, the broad-spectrum, membrane-disrupting action of these nanoparticles could be advantageous in combating antibiotic-resistant strains and preventing the development of further resistance.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for evaluating the antimicrobial potential of nanoparticles capped with this compound. The hypothesized mechanism of action, centered on electrostatic attraction and membrane disruption by the long alkyl chain, positions this capping agent as a highly promising candidate for the development of next-generation antimicrobial nanomaterials. The proposed experimental workflow offers a robust methodology for a direct and objective comparison against other relevant antimicrobial agents.

The anticipated results suggest that this compound can significantly enhance the antimicrobial efficacy of metallic nanoparticles, particularly against Gram-negative bacteria. This underscores the importance of intelligent surface functionalization in the design of potent nano-antibiotics.

Future research should focus on the experimental validation of these hypotheses. A broader range of pathogenic bacteria and fungi should be tested to determine the full antimicrobial spectrum. Detailed mechanistic studies, including membrane permeability assays and electron microscopy, are crucial to confirm the proposed mode of action. Furthermore, comprehensive toxicological studies are necessary to evaluate the biocompatibility and safety of these nanoparticles for potential in vivo applications. The exploration of this compound and similar long-chain alkylamines as capping agents opens up a promising avenue in the critical search for novel solutions to the global challenge of antimicrobial resistance.

References

A complete list of references would be compiled here based on the actual sources used in a real-world scenario. For the purpose of this demonstration, the references would be drawn from the search results provided in the preceding steps.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

As a long-chain aliphatic amine, N-Methyloctadecylamine is a valuable reagent in various research and development applications. However, its chemical properties necessitate a thorough understanding of appropriate handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance with the potential to cause significant harm if not handled correctly.[1][2] Understanding its specific hazards is the first step in implementing a robust disposal plan.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): Causes serious eye irritation and, in some cases, serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

These classifications underscore the importance of minimizing direct contact and aerosol generation during all handling and disposal procedures.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₁₉H₄₁N[1]
Molecular Weight 283.54 g/mol [2]
Appearance White to slightly pale yellow solid (crystal/powder)
Melting Point 42-46 °C[2][3]
Flash Point 113 °C (closed cup)[2][3]
Storage Class 11 - Combustible Solids[2]

The combustible nature of this compound requires that it be kept away from heat and sources of ignition.[4]

Pre-Disposal: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The following steps are crucial for ensuring the safety of all personnel and compliance with waste management regulations.

Step 1: Waste Segregation It is imperative to collect and store this compound waste separately from other chemical waste streams.[5] Mixing with incompatible materials, such as strong acids or oxidizing agents, can lead to hazardous reactions.[5][6]

Step 2: Container Selection Choose a container that is in good condition and compatible with this compound.[5][7] The original container is often a suitable choice.[7] The container must have a tightly sealing lid to prevent leaks and the release of dust or vapors.[5][7]

Step 3: Labeling Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[7] Include the approximate concentration and quantity of the waste. Proper labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety

Before handling this compound waste, all personnel must be equipped with the appropriate PPE to prevent exposure.[2][5]

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Ventilate Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any dust or vapors.

Step 2: Contain the Spill For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.

Step 3: Decontaminate Wash the spill area thoroughly with soap and water.

Step 4: Report Report the spill to the appropriate safety officer or department.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Step 1: Final Waste Collection Ensure the hazardous waste container is securely sealed and properly labeled.

Step 2: Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5] This area should be away from heat, direct sunlight, and incompatible chemicals.[5]

Step 3: Professional Disposal The recommended and required method for the disposal of this compound is to engage a licensed professional waste disposal company.[5] These companies are equipped to handle and transport hazardous chemicals safely and have access to approved disposal facilities.[5] Do not attempt to dispose of this compound down the drain or in regular trash, as this can cause significant harm to aquatic life and ecosystems.[5][6]

Step 4: Record Keeping Maintain detailed records of all hazardous waste generated and disposed of, including the chemical name, quantity, and date of disposal.[5][8] This documentation is often required for regulatory compliance.[8]

Approved Disposal Methods

While specific methods will be determined by the licensed waste disposal service, the most common and preferred method for amine-based chemical waste is incineration.[4] This process is carried out in a controlled environment to ensure the complete destruction of the hazardous material and the proper handling of any combustion byproducts.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Pre-Disposal Phase cluster_handling Handling & Safety cluster_disposal Disposal Phase start Waste Generation segregate Segregate from Incompatible Waste start->segregate container Select Appropriate Container segregate->container label_waste Label as 'HAZARDOUS WASTE' container->label_waste ppe Don Appropriate PPE label_waste->ppe spill Spill Occurs? ppe->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes no_spill Proceed with Disposal spill->no_spill No storage Store in Designated Waste Area spill_protocol->storage no_spill->storage contact Contact Licensed Waste Disposal Service storage->contact documentation Complete Waste Manifest & Records contact->documentation pickup Arrange for Waste Pickup documentation->pickup

Caption: Workflow for the safe disposal of this compound.

References

  • This compound | C19H41N | CID 75539 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Amine Disposal For Businesses - Collect and Recycle. Collect and Recycle. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry - Diplomata Comercial. Diplomata Comercial. [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. Purdue University. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES - StateScape. State of Maine. [Link]

  • Methyloctadecylnitrosamine | C19H40N2O | CID 155198 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Chart - Walchem. Walchem. [Link]

  • This compound, 25g, Each - CP Lab Safety. CP Lab Safety. [Link]

  • Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyloctadecylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe handling of N-Methyloctadecylamine (CAS: 2439-55-6). As a professional in research and development, you understand that meticulous safety protocols are not just a matter of compliance, but the bedrock of scientific integrity and reproducible results. This guide moves beyond generic advice to provide an in-depth, procedural framework for personal protection, grounded in the specific chemical properties and associated hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound, also known as N-Methylstearylamine, is a solid, typically a beige or white-to-pale-yellow crystalline powder, with a melting point between 42-46°C.[1][2] Its hazard profile is the primary driver of our PPE and handling recommendations. According to the Globally Harmonized System (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

The causality is clear: direct contact with the solid or its dust can lead to localized inflammation and discomfort. Inhalation of airborne particles can irritate the respiratory tract. Therefore, our primary safety objective is to establish effective barriers to prevent skin and eye contact, and to mitigate the risk of inhalation.

Hazard ClassificationGHS Hazard StatementKey Implication for Handling
Skin Irritation (Category 2)H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves and body protection.[2]
Eye Irritation (Category 2A/2)H319: Causes serious eye irritationRobust eye protection is mandatory to prevent contact with dust or splashes.[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationEngineering controls and, where necessary, respiratory protection are crucial to avoid inhaling dust.[3]

The Core Ensemble: Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic risk assessment. The following recommendations constitute the essential ensemble for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required for all handling operations.

  • Elevated Risk Scenario: When there is a potential for splashing (e.g., when handling solutions) or significant dust generation, a face shield must be worn in addition to safety goggles.[5] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: A Comprehensive Barrier

The directive is simple: prevent all skin contact. This compound is a known skin irritant.[2]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[2][6] Nitrile gloves are commonly suitable, but always verify compatibility by consulting the manufacturer's chemical resistance data. Gloves must be inspected for any signs of degradation or puncture before each use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination. Dispose of contaminated gloves as chemical waste in accordance with laboratory and local regulations.

  • Body Protection: A standard laboratory coat is the minimum requirement.[5] For operations involving larger quantities or a higher risk of dust generation, consider using a chemical-resistant apron or coveralls to provide more extensive coverage.[5] Contaminated clothing should be removed immediately and washed before reuse.[2]

Respiratory Protection: Safeguarding Your Internal Environment

The potential for respiratory irritation from this compound dust necessitates careful control of the breathing zone.

  • Primary Control: The most effective measure is to handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize dust and aerosol formation.[7]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or if dust generation is unavoidable, a NIOSH-approved respirator is required. A dust mask of type N95 (US) or equivalent is a suitable minimum.[8][6]

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within your laboratory.

Procedural Workflow for Safe Handling

The following workflow is designed to minimize exposure at every step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood / Ventilated Space) don_ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) gather_mats 3. Assemble Materials (Chemical, Spatula, Weigh Paper, etc.) weigh 4. Weigh Chemical (Minimize Dust Generation) gather_mats->weigh transfer 5. Transfer to Vessel clean_tools 6. Decontaminate Tools & Surfaces transfer->clean_tools doff_ppe 7. Doff PPE Correctly dispose 8. Dispose of Waste (Chemical & Contaminated PPE) wash 9. Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Before handling, put on all required PPE: chemical-resistant gloves, safety goggles, and a lab coat.

    • Ensure a chemical spill kit is readily accessible.

  • Handling:

    • Avoid the formation and inhalation of dust and aerosols. When weighing and transferring the solid, do so carefully and deliberately to minimize airborne particles.

    • Use non-sparking tools.[7]

    • Keep the container tightly closed when not in use.

  • In Case of Accidental Exposure:

    • Eye Contact: Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1]

    • Skin Contact: Immediately wash off with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[2]

    • Inhalation: Move the affected person into fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician.[1][9]

  • Spill Management:

    • Evacuate personnel from the immediate spill area.

    • Ensure adequate ventilation.

    • Wearing the full PPE ensemble, including respiratory protection, pick up and arrange disposal without creating dust.[1] Use methods like sweeping and shoveling for solids.

    • Collect the spilled material in a suitable, closed container for disposal.[1]

    • Prevent the product from entering drains.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Unused Product: Dispose of surplus and non-recyclable this compound through a licensed professional waste disposal company.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, weigh paper, and paper towels used for cleaning, must be disposed of as hazardous waste. Place these items in a suitable, labeled, and closed container.

  • Containers: Do not reuse empty containers. Dispose of them as unused product.

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • Chemical label this compound. (n.d.). e-EROS. [Link]

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyloctadecylamine
Reactant of Route 2
Reactant of Route 2
N-Methyloctadecylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.